molecular formula C4H7NO2 B1338332 Nitrocyclobutane CAS No. 2625-41-4

Nitrocyclobutane

Cat. No.: B1338332
CAS No.: 2625-41-4
M. Wt: 101.1 g/mol
InChI Key: IPVBXZMWDWJWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrocyclobutane is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitrocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVBXZMWDWJWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547159
Record name Nitrocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2625-41-4
Record name Nitrocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name nitrocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrocyclobutane (CAS No. 2625-41-4) is a strained, cyclic nitroalkane of significant interest in synthetic organic chemistry and materials science.[1] The convergence of high ring strain inherent to the cyclobutane moiety and the potent electron-withdrawing nature of the nitro group imparts unique reactivity and energetic properties to the molecule.[1][2] This guide provides a comprehensive analysis of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and spectroscopic characteristics, thermal stability, and key chemical transformations, supported by established protocols and mechanistic insights to facilitate its application in advanced chemical synthesis.

Introduction: The Intersection of Ring Strain and Nitro Chemistry

The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, deviates significantly from the ideal tetrahedral bond angles, rendering it kinetically reactive under various conditions.[2][3] The introduction of a nitro (-NO₂) group, a powerful electron-withdrawing and energetic functional group, further modulates the ring's electronic properties and stability. This unique combination makes this compound a valuable, albeit energetic, building block. Its chemistry is primarily dictated by two factors: the propensity of the strained ring to undergo opening reactions and the versatile reactivity of the nitro group itself. Understanding these dual characteristics is paramount for its effective utilization as a synthetic intermediate.

Molecular Structure and Physical Properties

This compound is a cyclic organic compound with the molecular formula C₄H₇NO₂.[1] Under standard conditions, it typically presents as a colorless to pale yellow liquid.[1] The puckered, non-planar conformation of the cyclobutane ring helps to alleviate some of the torsional strain that would be present in a perfectly planar structure.[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} digraph "Molecular_Structure" { graph [layout = neato, overlap = false, splines=true, maxiter=1000, start=123]; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Structure of this compound.

Table 1: Physical and Thermochemical Properties of this compound
PropertyValueSource(s)
CAS Number 2625-41-4[4]
Molecular Formula C₄H₇NO₂[1]
Molecular Weight 101.10 g/mol [4]
Appearance Colorless to pale yellow liquid/solid[1]
Density 1.13 g/cm³[5]
Boiling Point 159.1 °C at 760 mmHg[5]
Refractive Index (n²⁰D) 1.463[5]
Flash Point 61.7 °C[5]
Vapor Pressure 2.54 mmHg at 25 °C[5]
Ring Strain Energy ~26.3 kcal/mol (unsubstituted cyclobutane)[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum of unsubstituted cyclobutane shows a single resonance at approximately 22.4 ppm.[4] For this compound, the carbon atom bonded to the electron-withdrawing nitro group (C1) is expected to be significantly deshielded and shifted downfield. The other carbon atoms (C2, C3, C4) would appear at higher field, with their chemical shifts influenced by their distance from the nitro group. Based on data for similar nitroalkanes, the C1 carbon signal is anticipated in the 60-80 ppm range, while the other carbons would likely resonate in the 20-30 ppm range.[6] PubChem and SpectraBase confirm the existence of experimental ¹³C NMR data for this compound.[4][7]

  • ¹H NMR: The ¹H NMR spectrum is expected to be more complex due to spin-spin coupling. The proton attached to the nitro-substituted carbon (H1) would be the most downfield signal. The remaining six protons on the other three carbon atoms would exhibit complex multiplet patterns due to both geminal and vicinal coupling. The puckered nature of the ring can lead to different chemical environments for axial and equatorial protons, further complicating the spectrum.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the nitro group. For aliphatic nitro compounds, these are typically two strong and distinct bands:

  • Asymmetric N-O Stretch: ~1550 cm⁻¹

  • Symmetric N-O Stretch: ~1365 cm⁻¹

The intensity of these bands makes the nitro group readily identifiable.[8][9] Other expected absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern will be influenced by both the cyclobutane ring and the nitro group. Key fragmentation pathways likely include:

  • Loss of the nitro group: A prominent peak at m/z = 55, corresponding to the cyclobutyl cation ([C₄H₇]⁺), resulting from the cleavage of the C-N bond.

  • Loss of nitric oxide (NO): A peak at m/z = 71 ([C₄H₇O]⁺).

  • Ring cleavage: The strained cyclobutane ring can fragment to produce ethene (C₂H₄), leading to characteristic peaks at m/z = 28 and related fragments. This is a dominant pathway for unsubstituted cyclobutane.[10]

  • Loss of nitrous acid (HNO₂): This can occur via rearrangement, leading to a peak at m/z = 54.[11]

dot digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Synthesis of this compound

The synthesis of primary and secondary nitroalkanes is well-established. A common and effective method involves the nucleophilic substitution of an alkyl halide with a nitrite salt, known as the Victor Meyer reaction.

Synthesis from Cyclobutyl Halide

The most direct route to this compound is the reaction of a cyclobutyl halide (e.g., cyclobutyl bromide or iodide) with a nitrite salt. Silver nitrite (AgNO₂) is often the reagent of choice for preparing primary nitroalkanes as it minimizes the formation of the isomeric alkyl nitrite ester.[12]

Reaction: C₄H₇-Br + AgNO₂ → C₄H₇-NO₂ + AgBr

Causality of Reagent Choice: The silver(I) ion coordinates with the halogen atom of the alkyl halide, facilitating its departure. The ambident nitrite ion can attack via the nitrogen or an oxygen atom. In solvents of low polarity, the attack preferentially occurs through the nitrogen atom, leading to the desired nitroalkane. Using sodium nitrite in a polar aprotic solvent like DMF is an alternative but often yields more of the nitrite ester byproduct.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a generalized procedure based on the synthesis of primary nitroalkanes and should be optimized for this compound.[12]

  • Reaction Setup: In a round-bottom flask protected from light, suspend silver nitrite (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether).

  • Substrate Addition: Add a solution of cyclobutyl bromide (1.0 equivalent) in the same solvent dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the precipitation of silver bromide and by TLC or GC analysis to track the consumption of the starting halide. Reaction times can range from several hours to days.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated silver salts. Wash the solid residue with fresh solvent.

  • Purification: Combine the filtrate and washings. The solvent can be removed by distillation. The resulting crude product, which may contain some cyclobutyl nitrite, is then purified by fractional distillation under reduced pressure.

dot digraph "Synthesis_Workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General experimental workflow for the synthesis of this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is a rich interplay between the strained ring and the versatile nitro group.

Thermal Stability and Decomposition

This compound is an energetic compound, and its stability is a critical consideration.[1] Thermal analysis of nitroalkanes shows that they undergo significant exothermic decomposition at elevated temperatures.[5] The decomposition of nitrocycloalkanes is often initiated by the homolytic cleavage of the weak C-N bond, a process that is facilitated by the release of ring strain in the case of this compound.[13] The initial products are the cyclobutyl radical and nitrogen dioxide (•NO₂). Subsequent reactions can lead to ring-opening and the formation of gaseous products. Due to its high decomposition energy, care should be taken during handling, storage, and particularly during distillation.[5]

Reduction of the Nitro Group

A cornerstone of nitroalkane chemistry is the reduction of the nitro group to a primary amine. This transformation provides a synthetic route to cyclobutylamine, a valuable building block.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[13][14] The reaction is highly effective for converting nitroalkanes to primary amines.

  • Metal-Acid Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.[14] These methods are robust but can require harsh conditions and tedious work-ups.

Protocol: Catalytic Hydrogenation to Cyclobutylamine

This is a representative protocol for nitroalkane reduction and requires optimization.[14][15]

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with an inert gas (N₂ or Ar), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction's progress by hydrogen uptake or by TLC/GC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Isolation: The filtrate contains the desired cyclobutylamine. The product can be isolated after solvent removal. If an acidic solvent was used or if the amine salt is formed, a basic work-up is required to liberate the free amine.

Ring-Opening Reactions

The significant ring strain of cyclobutane makes it susceptible to ring-opening reactions, particularly when activated by an electron-withdrawing group like the nitro moiety. These reactions can be initiated by nucleophiles, electrophiles, or thermally.

  • Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-C bond. The presence of the nitro group on C1 makes the adjacent C2 and C4 carbons susceptible to nucleophilic attack, potentially leading to a 1,4-addition type ring-opening. While specific examples for this compound are not prevalent in the literature, donor-acceptor substituted cyclobutanes are known to undergo ring-opening with various nucleophiles under Lewis acid catalysis.[14][16]

Acidity of the α-Proton

The proton on the carbon bearing the nitro group (the α-proton) is acidic due to the strong electron-withdrawing nature of the -NO₂ group. Deprotonation with a base generates a stabilized carbanion known as a nitronate anion. This reactivity is the basis for C-C bond-forming reactions like the Henry (nitro-aldol) reaction.[17]

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[4] Its energetic nature, stemming from both the nitro group and ring strain, means it may be sensitive to heat or shock, potentially leading to decomposition.[1] Appropriate safety precautions, including working in a well-ventilated fume hood, avoiding ignition sources, and wearing personal protective equipment (gloves, safety glasses), are essential. Due to its potential for exothermic decomposition, distillation should be performed with care, avoiding high temperatures and using appropriate safety shielding.

Conclusion

This compound is a molecule that uniquely combines the high reactivity of a strained four-membered ring with the diverse chemical potential of a nitro group. Its physical properties are well-documented, and its spectroscopic signatures are predictable based on established principles. While specific, detailed reaction protocols for this compound are not extensively reported, its chemical behavior can be confidently inferred from the well-studied chemistry of both cyclobutanes and nitroalkanes. It serves as a potent intermediate for the synthesis of cyclobutylamine and is a candidate for strain-release-driven reactions. A thorough understanding of its properties, particularly its energetic nature and thermal stability, is crucial for its safe and effective application in chemical research and development.

References

  • Wikipedia. (2023). Ring strain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13703976, this compound. PubChem. Retrieved from [Link]

  • Averina, E., & Zefirov, N. (2009). Nitrocyclopropanes: Synthesis and properties. Russian Chemical Reviews, 78(10), 911-932. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds by nitrite substitution or nitration. Retrieved from [Link]

  • Krasnoperov, L. N., & Michael, J. V. (2025). A Theoretical Kinetic Study of Nitrocyclohexane Combustion: Thermal Decomposition Behavior and H-Atom Abstraction. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

  • Arkivoc. (2007). Synthesis and Use of Nitrocyclopropane Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Nitro-cyclobutane. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Nitrobutane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Kobus, M., et al. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(18), 5635-5649. Retrieved from [Link]

  • Averina, E. B., et al. (2009). Nitrocyclopropanes: Synthesis and properties. Russian Chemical Reviews, 78(10), 911. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Rubino, F. M., & Pitton, M. (2012). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 23(7), 1257-1268. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

  • ResearchGate. (2022). Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reaction of nitro compounds with strong alkali?. Retrieved from [Link]

Sources

An In-depth Technical Guide to Nitrocyclobutane (CAS 2625-41-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclobutane (CAS 2625-41-4) is a strained, cyclic nitroalkane of significant interest in synthetic organic chemistry and materials science.[1][2] Its unique structural combination of a high-energy four-membered ring and a versatile nitro functional group presents a compelling profile for advanced chemical synthesis. This guide provides a comprehensive technical overview of this compound, consolidating its known physicochemical properties, outlining its synthesis, detailing its expected spectral characteristics, and exploring its reactivity and potential applications, particularly within the realm of medicinal chemistry and drug development. The inherent ring strain and the reactivity of the nitro moiety make this compound a potentially valuable, yet under-explored, building block for novel molecular architectures.[3][4]

Introduction and Molecular Structure

This compound is an organic compound featuring a cyclobutane ring substituted with a single nitro group.[1][2] The presence of the strained four-membered ring imparts distinct conformational and reactivity characteristics compared to its acyclic or larger-ring counterparts.[5] The nitro group, a potent electron-withdrawing moiety, further influences the molecule's electronic properties and reactivity, making it a versatile intermediate for a range of chemical transformations.[3][4]

The three-dimensional structure of the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation, which rapidly interconverts at room temperature. This conformational dynamism is a key determinant of its spectroscopic and reactive properties.

Physicochemical and Computed Properties

This compound is typically a colorless to pale yellow liquid or solid, with its physical state being dependent on purity.[1][2] It is characterized by moderate solubility in organic solvents.[1][2] A summary of its key physical and computed properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 2625-41-4[6]
Molecular Formula C₄H₇NO₂[6]
Molecular Weight 101.10 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[1][2]
Boiling Point 159.1 °C at 760 mmHg[7]
Density 1.13 g/cm³[7]
Flash Point 62 °C[7]
Topological Polar Surface Area 45.8 Ų[6]
XLogP3-AA 0.9[6]
InChI InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2[6]
SMILES C1CC(C1)[O-][6]

Synthesis of this compound

A key synthesis of this compound is documented in the chemical literature, providing a foundational protocol for its preparation.

Referenced Synthetic Protocol

The synthesis of this compound has been reported in the journal Synthesis in 1986.[1][8][9]

  • Citation: Synthesis, 1986 (10), p. 826-828.[1][10]

  • DOI: 10.1055/s-1986-31791[1]

While the full experimental details require access to the publication, the general strategies for synthesizing nitroalkanes often involve the reaction of an appropriate alkyl halide with a nitrite salt (e.g., silver nitrite) or the oxidation of a primary amine.[11] Given the starting material of cyclobutane derivatives, a plausible route would be the nucleophilic substitution of a cyclobutyl halide with a nitrite source.

General Workflow for Nitroalkane Synthesis from Alkyl Halides

The following diagram illustrates a generalized workflow for the synthesis of nitroalkanes from alkyl halides, a common and effective method.

G AlkylHalide Cyclobutyl Halide (e.g., Bromide or Iodide) Reaction Nucleophilic Substitution AlkylHalide->Reaction Nitrite Nitrite Salt (e.g., AgNO2, NaNO2) Nitrite->Reaction Solvent Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Product This compound Reaction->Product Major Product Byproduct Metal Halide Salt Reaction->Byproduct Byproduct

Caption: Generalized workflow for the synthesis of this compound.

Spectral Properties and Characterization

Detailed spectral data for this compound is not widely available in public databases. However, based on the known spectral characteristics of the cyclobutane ring and the nitro functional group, a predictive analysis can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the puckered nature of the ring and the influence of the nitro group.[5] The protons on the substituted carbon (C1) will be deshielded by the electron-withdrawing nitro group and are expected to resonate downfield. The protons on the other carbons (C2, C3, C4) will appear at higher field strengths.

  • Predicted ¹H NMR Assignments:

    • H1 (methine proton): Expected to be a multiplet in the range of 4.5-5.0 ppm.

    • H2, H4 (methylene protons adjacent to C1): Expected to be multiplets in the range of 2.5-3.0 ppm.

    • H3 (methylene protons opposite to C1): Expected to be a multiplet in the range of 1.8-2.2 ppm.

¹³C NMR: The carbon attached to the nitro group will be significantly deshielded. The unsubstituted cyclobutane carbon resonates at approximately 22.4 ppm.

  • Predicted ¹³C NMR Assignments:

    • C1 (carbon attached to -NO₂): Expected to be in the range of 75-85 ppm.

    • C2, C4 (carbons adjacent to C1): Expected to be in the range of 25-35 ppm.

    • C3 (carbon opposite to C1): Expected to be in the range of 15-20 ppm.

A ¹³C NMR spectrum for this compound is noted as being available from Wiley-VCH, which can be a valuable resource for definitive peak assignments.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the strong absorption bands of the nitro group.

  • Characteristic IR Absorptions:

    • Asymmetric N-O Stretch: A strong band is expected around 1550 cm⁻¹.[12][13]

    • Symmetric N-O Stretch: A strong band is expected around 1365 cm⁻¹.[12][13]

    • C-H Stretches (Aliphatic): Bands are expected just below 3000 cm⁻¹.

    • C-N Stretch: A weaker band is expected in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern will likely involve the loss of the nitro group and fragmentation of the cyclobutane ring.

  • Predicted Fragmentation Pathways:

    • Loss of NO₂: A prominent peak at m/z = 55, corresponding to the cyclobutyl cation.

    • Loss of NO: A peak at m/z = 71.

    • Ring Cleavage: Fragmentation of the cyclobutane ring would lead to smaller fragments. For instance, the loss of ethylene (C₂H₄) from the cyclobutyl cation would result in a peak at m/z = 27.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by both the strained cyclobutane ring and the versatile nitro group. It is known to be an energetic compound, with potential for decomposition under heat or shock.[1][2]

Reactions of the Nitro Group

The nitro group can undergo a variety of transformations, making this compound a valuable synthetic intermediate.

G cluster_reactions Key Transformations cluster_products Resulting Products This compound This compound Reduction Reduction (e.g., H₂, Pd/C) This compound->Reduction Nef Nef Reaction (Base, then Acid) This compound->Nef Henry Henry (Nitro-Aldol) Reaction (Base, Aldehyde/Ketone) This compound->Henry Amine Cyclobutylamine Reduction->Amine Ketone Cyclobutanone Nef->Ketone BetaNitroAlcohol β-Nitro Alcohol Derivative Henry->BetaNitroAlcohol

Caption: Key synthetic transformations of the nitro group in this compound.

  • Reduction to Amines: The nitro group can be readily reduced to a primary amine (cyclobutylamine) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C). This provides a direct route to an important class of compounds.

  • Nef Reaction: Treatment of this compound with a base to form the nitronate salt, followed by acidification, will yield cyclobutanone.[14] This reaction is a powerful method for converting a nitroalkane into a carbonyl compound.

  • Henry (Nitro-Aldol) Reaction: In the presence of a base, the α-proton of this compound is acidic and can be removed to form a nitronate anion. This anion can then act as a nucleophile in a carbon-carbon bond-forming reaction with aldehydes or ketones, known as the Henry reaction.[15]

Ring-Opening Reactions

The inherent strain of the cyclobutane ring can be exploited in ring-opening reactions, providing access to linear, functionalized molecules that might be difficult to synthesize otherwise.

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, its structural motifs—the cyclobutane ring and the nitro group—are of significant interest to medicinal chemists.[3][4]

  • The Cyclobutane Moiety: Cyclobutane rings are increasingly incorporated into drug candidates to improve their pharmacological properties.[5] They can act as bioisosteres for other groups, introduce conformational constraints, enhance metabolic stability, and improve binding to biological targets.[5]

  • The Nitro Group: Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[16][17][18] The nitro group can serve as a pharmacophore or as a synthetic handle for the introduction of other functional groups, such as amines, which are prevalent in pharmaceuticals.[3][4]

Given these characteristics, this compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its rigid, three-dimensional structure combined with the versatile reactivity of the nitro group could be leveraged in the design of new therapeutic agents.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[6] It is also known for its energetic properties and potential to decompose under heat or shock.[1][2]

  • GHS Classification:

    • Hazard Statement: H225 (Highly flammable liquid and vapor)[6]

    • Signal Word: Danger[6]

  • Precautions:

    • Handle in a well-ventilated area.[19]

    • Keep away from heat, sparks, open flames, and hot surfaces.[6]

    • Use explosion-proof electrical/ventilating/lighting equipment.[20]

    • Wear protective gloves, eye protection, and flame-retardant clothing.[20]

    • Store in a cool, well-ventilated place.[20]

Conclusion

This compound, CAS 2625-41-4, is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained ring system and a reactive nitro group offers a plethora of opportunities for the construction of complex molecular architectures. While detailed experimental data for this specific molecule remains somewhat sparse in publicly accessible domains, a strong foundation of its properties, synthesis, and reactivity can be established from the available literature and an understanding of fundamental chemical principles. This guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview and highlighting the potential of this compound as a versatile building block for future innovation.

References

  • Synthesis, 1986 (10), 826-828. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). α‐Nitrocycloalkanones, Synthesis, and Reactivity. Retrieved January 12, 2026, from [Link]

  • ChemSynthesis. (2025). 1-chloro-1-nitrocyclobutane. Retrieved January 12, 2026, from [Link]

  • Sukhorukov, A. Y., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 623. [Link]

  • Ballini, R., & Palmieri, A. (2021).
  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved January 12, 2026, from [Link]

  • Cas-query.com. (n.d.). This compound CAS 2625-41-4. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved January 12, 2026, from [Link]

  • Abraham, R. J., et al. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(10), 835-844. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Antiviral and Antimicrobial Activities of New Nitrobutane Derivatives. Retrieved January 12, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 12, 2026, from [Link]

  • MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). Nitro-cyclobutane. Retrieved January 12, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved January 12, 2026, from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 12, 2026, from [Link]

  • MDPI. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 12, 2026, from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 12, 2026, from [Link]

  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved January 12, 2026, from [Link]

  • VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 12, 2026, from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved January 12, 2026, from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 12, 2026, from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Shining light on the nitro group: distinct reactivity and selectivity. Retrieved January 12, 2026, from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved January 12, 2026, from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved January 12, 2026, from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Methane, nitro-. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Formula of Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclobutane (C₄H₇NO₂), a strained cyclic nitroalkane, presents a unique confluence of a puckered four-membered carbocycle and a potent electron-withdrawing nitro group. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the nuanced conformational landscape of the cyclobutane ring and its influence on the molecule's reactivity. Furthermore, this document provides detailed, field-proven protocols for its synthesis and a key chemical transformation—the reduction of the nitro group to the corresponding amine. Safety considerations and handling procedures are also thoroughly addressed. While direct applications of this compound in drug development are not yet widely documented, its structural motifs—the cyclobutane ring as a rigid scaffold and the nitro group as a versatile chemical handle—are of significant interest in medicinal chemistry. This guide serves as a foundational resource for researchers seeking to explore the potential of this energetic and reactive molecule in synthetic and pharmaceutical applications.

Molecular Identity and Physicochemical Properties

This compound is a cyclic organic compound characterized by a four-membered cyclobutane ring to which a nitro group (-NO₂) is attached. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₇NO₂[1]
Molecular Weight 101.10 g/mol [1]
CAS Number 2625-41-4[1]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 159.1 °C at 760 mmHg[2]
Density 1.13 g/cm³[2]
Flash Point 61.7 °C[2]
InChI InChI=1S/C4H7NO2/c6-5(7)4-2-1-3-4/h4H,1-3H2[1]
SMILES C1CC(C1)N(=O)=O[1]

This compound is recognized for its energetic properties, making it a compound of interest in materials science, particularly in the field of explosives and propellants.[1] Its reactivity is largely dictated by the inherent ring strain of the cyclobutane moiety and the strong electron-withdrawing nature of the nitro group.[1] It exhibits moderate solubility in organic solvents.[1]

Molecular Structure and Conformational Analysis

The structural uniqueness of this compound arises from the non-planar, puckered conformation of the cyclobutane ring. This puckering is a strategy to alleviate the torsional strain that would be present in a planar conformation due to eclipsing interactions between adjacent C-H bonds.[3][4] The cyclobutane ring exists in a dynamic equilibrium between two equivalent "butterfly" conformations.[5]

In substituted cyclobutanes, the substituent can occupy either an axial or an equatorial position on the puckered ring. The conformational preference is determined by steric and electronic factors. For this compound, the conformational equilibrium between the axial and equatorial conformers of the nitro group is a key determinant of its reactivity and spectroscopic properties.

Caption: Conformational equilibrium of this compound.

Note: The DOT script above is a template. Actual images of the conformers would need to be generated and linked for a visual representation.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. For aliphatic nitro compounds, these bands typically appear around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of unsubstituted cyclobutane shows a single peak at approximately 22.4 ppm, indicating the equivalence of all four carbon atoms.[5] In this compound, the carbon atom bonded to the nitro group (C1) would be significantly downfield due to the deshielding effect of the nitro group. The other carbon atoms (C2, C3, and C4) would appear at higher fields. SpectraBase indicates the availability of a ¹³C NMR spectrum for this compound, though specific chemical shift values were not retrieved in the search.[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) to give a prominent peak at m/z 55, corresponding to the cyclobutyl cation. Further fragmentation of the cyclobutane ring could lead to the formation of smaller ions. A common fragmentation pathway for cyclic compounds is the loss of ethene (C₂H₄, 28 Da), which could lead to a peak at m/z 27 from the cyclobutyl cation.[8]

M [C₄H₇NO₂]⁺˙ m/z = 101 M_minus_NO2 [C₄H₇]⁺ m/z = 55 M->M_minus_NO2 - •NO₂ M_minus_HNO2 [C₄H₆]⁺˙ m/z = 54 M->M_minus_HNO2 - HNO₂ C2H3 [C₂H₃]⁺ m/z = 27 M_minus_NO2->C2H3 - C₂H₄ caption Plausible MS fragmentation of this compound.

Caption: Plausible MS fragmentation of this compound.

Synthesis and Reactivity

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible approach involves the nitration of a suitable cyclobutane precursor. One common method for the synthesis of nitroalkanes is the reaction of an alkyl halide with a nitrite salt, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂).[9]

Hypothetical Synthetic Protocol (Adaptable):

Reaction: Cyclobutyl Bromide to this compound

reagents Cyclobutyl Bromide + AgNO₂ → this compound + AgBr

Caption: Synthesis of this compound from cyclobutyl bromide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutyl bromide (1.0 eq) in a suitable aprotic solvent such as diethyl ether or acetonitrile.

  • Addition of Nitrating Agent: Add finely powdered silver nitrite (AgNO₂, 1.1 eq) to the solution. The reaction mixture should be protected from light, as silver salts can be light-sensitive.

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., reflux) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation under reduced pressure.

Causality behind Experimental Choices:

  • Solvent: An aprotic solvent is chosen to avoid solvolysis of the alkyl halide and to facilitate the nucleophilic substitution reaction.

  • Silver Nitrite: Silver nitrite is often preferred over sodium nitrite for the synthesis of primary and secondary nitroalkanes as it tends to give a higher yield of the nitroalkane over the isomeric alkyl nitrite.

  • Purification: Fractional distillation is a suitable method for purifying the liquid product, separating it from any remaining starting material and byproducts.

Key Reactions: Reduction to Cyclobutylamine

A synthetically valuable transformation of this compound is its reduction to cyclobutylamine. This primary amine is a useful building block in organic synthesis. The reduction of aliphatic nitro compounds can be achieved using various reagents.[10] Catalytic hydrogenation is a common and efficient method.[6]

Experimental Protocol: Reduction of this compound

Reaction: this compound to Cyclobutylamine

reagents This compound --[H₂, Pd/C]--> Cyclobutylamine

Caption: Reduction of this compound to cyclobutylamine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation flask, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can also be monitored by TLC or GC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude cyclobutylamine can be purified by distillation.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

  • Solvent: Alcohols like ethanol or methanol are good solvents for both the starting material and the catalyst and are inert under the reaction conditions.

  • Hydrogen Pressure: While atmospheric pressure of hydrogen is often sufficient, higher pressures can accelerate the reaction rate.

Applications in Drug Development

While specific examples of this compound being directly incorporated into drug candidates are not prevalent in the literature, its constituent motifs are of significant interest to medicinal chemists.

  • The Cyclobutane Ring: The rigid, puckered nature of the cyclobutane ring makes it an attractive scaffold in drug design.[4] It can serve as a bioisostere for other groups, improve metabolic stability, and provide a three-dimensional framework for orienting pharmacophoric groups to optimize binding to biological targets.[11]

  • The Nitro Group: The nitro group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group that can modulate the electronic properties of a molecule.[12] Furthermore, the nitro group can be reduced to an amino group, which is a common pharmacophore and a key functional group for further synthetic modifications.[13] Nitro-containing compounds have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[14]

The combination of a strained cyclobutane ring and a reactive nitro group in this compound makes it a potentially valuable, yet underexplored, building block for the synthesis of novel, conformationally constrained, and biologically active molecules.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Flammable liquids: Category 2 (Highly flammable liquid and vapor)[15]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Keep container tightly closed.

  • Ground/bond container and receiving equipment.

  • Use explosion-proof electrical/ventilating/lighting equipment.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Store in a well-ventilated place. Keep cool.

  • Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicity:

Specific LD50 data for this compound were not found in the searched literature. However, related short-chain nitroalkanes are known to be toxic. For example, the oral LD50 for nitromethane in rats is 1478 mg/kg, for nitroethane it is 1256 mg/kg, and for 1-nitropropane it is 506 mg/kg. It is prudent to handle this compound with the assumption of similar or greater toxicity.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

  • Given its energetic nature, avoid shock, friction, and heat.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. The interplay between the strained, puckered cyclobutane ring and the electron-withdrawing nitro group results in a compound with notable reactivity and energetic characteristics. While its direct application in drug discovery is yet to be fully explored, its potential as a versatile building block for the synthesis of novel, conformationally restricted molecules is considerable. This guide provides a comprehensive foundation of its molecular structure, properties, synthesis, and reactivity, intended to facilitate further research and application of this intriguing compound.

References

Sources

An In-depth Technical Guide to the Energetic Properties and Reactivity of Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrocyclobutane (C₄H₇NO₂), a strained cyclic nitroalkane, presents a unique intersection of ring strain and energetic functionalization. This technical guide provides a comprehensive analysis of its energetic properties, reactivity, and synthetic pathways, tailored for researchers, scientists, and professionals in the fields of energetic materials and drug development. By synthesizing available experimental data and theoretical insights, this document aims to serve as a foundational resource for understanding and harnessing the chemical potential of this intriguing molecule. We delve into its thermochemical properties, explore its decomposition pathways, and detail its characteristic reactions, offering a scientifically grounded perspective on its behavior. This guide also includes detailed experimental considerations and safety protocols to ensure the responsible handling and application of this compound in a research setting.

Introduction: The Significance of Strained Energetic Molecules

The pursuit of advanced energetic materials with tailored performance and sensitivity profiles has led to a growing interest in molecules that combine high-energy functional groups with strained ring systems. The inherent ring strain in small cycloalkanes, such as cyclobutane, contributes significantly to the overall enthalpy of formation of their derivatives. When a nitro group, a well-known energetic functional group, is introduced onto such a strained scaffold, the resulting molecule, like this compound, is of considerable interest for its potential energetic properties.[1]

The cyclobutane ring exists in a puckered conformation to minimize eclipsing interactions between its hydrogen atoms. This deviation from planarity results in significant angle and torsional strain, making the ring susceptible to opening reactions. The introduction of a powerful electron-withdrawing nitro group further influences the ring's electronic structure and reactivity, making this compound a versatile intermediate in organic synthesis. This guide will explore the synthesis, energetic characteristics, and chemical behavior of this compound, providing a detailed resource for its application in both energetic materials science and synthetic organic chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies, primarily involving the introduction of a nitro group onto a pre-existing cyclobutane framework or the construction of the nitro-substituted ring.

Nitration of Cyclobutane Derivatives

Direct nitration of cyclobutane is often challenging due to the ring's susceptibility to opening under harsh nitrating conditions. A more common approach involves the nucleophilic substitution of a suitable leaving group on the cyclobutane ring with a nitrite salt.

Experimental Protocol: Synthesis of this compound from Cyclobutyl Bromide

  • Reaction Principle: This method relies on the nucleophilic displacement of a bromide ion from cyclobutyl bromide by a nitrite ion. Silver nitrite is often employed due to the favorable precipitation of silver bromide, which drives the reaction to completion.

  • Materials:

    • Cyclobutyl bromide

    • Silver nitrite (AgNO₂)

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend silver nitrite (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve cyclobutyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclobutyl bromide solution dropwise to the stirred suspension of silver nitrite over 30 minutes.

    • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.

Cycloaddition Reactions

[2+2] cycloaddition reactions between a nitroalkene and an alkene can, in principle, form a this compound ring. However, the regioselectivity and stereoselectivity of these reactions can be challenging to control.

Caption: Synthetic routes to this compound.

Energetic Properties of this compound

The energetic properties of this compound are of primary interest in the field of explosives and propellants. These properties are largely dictated by its heat of formation, density, and the energy released upon decomposition.

Physical and Thermochemical Data
PropertyValueSource
Molecular Formula C₄H₇NO₂[2]
Molecular Weight 101.10 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
Density (predicted) ~1.13 g/cm³[4]
Heat of Formation (gas, predicted) Data not explicitly found
Detonation Velocity (predicted) Data not explicitly found
Detonation Pressure (predicted) Data not explicitly found

Note: The absence of publicly available, experimentally verified energetic data for this compound highlights an area for future research. Computational studies using density functional theory (DFT) and other ab initio methods could provide valuable theoretical estimates for these properties.[5][6]

Factors Influencing Energetic Performance
  • Ring Strain: The inherent strain energy of the cyclobutane ring contributes positively to the heat of formation, increasing the energy content of the molecule.

  • Nitro Group: The nitro group is a classic energetic functional group, providing a significant source of oxygen for combustion and contributing to a high heat of detonation.

  • Oxygen Balance: The oxygen balance (Ω) is a key indicator of the efficiency of an explosive. A more positive or zero oxygen balance generally correlates with higher energy release. For this compound (C₄H₇NO₂), the oxygen balance is -142.4%, indicating a significant oxygen deficiency for complete combustion to CO₂ and H₂O.

Reactivity of this compound

The reactivity of this compound is governed by the interplay between the strained cyclobutane ring and the electron-withdrawing nitro group.

Acidity of α-Hydrogens and Nitronate Formation

The hydrogen atom on the carbon bearing the nitro group (the α-hydrogen) is significantly acidic due to the strong electron-withdrawing nature of the nitro group. This allows for deprotonation by a base to form a resonance-stabilized nitronate anion.[7] This nitronate is a key reactive intermediate in many of the characteristic reactions of nitroalkanes.

G cluster_nitronate Nitronate Anion Formation This compound This compound Nitronate Nitronate Anion This compound->Nitronate + Base Base Base ConjugateAcid Conjugate Acid Nitronate->this compound + Conjugate Acid

Caption: Equilibrium of this compound and its nitronate anion.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, such as thermal stress or in the presence of certain reagents. The presence of the nitro group can influence the regioselectivity of these reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a synthetic route to cyclobutylamine. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl).

Experimental Protocol: Reduction of this compound to Cyclobutylamine

  • Reaction Principle: Catalytic hydrogenation reduces the nitro group to an amine without affecting the cyclobutane ring.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas source

    • Parr shaker or similar hydrogenation apparatus

  • Procedure:

    • In a pressure-resistant reaction vessel, dissolve this compound (1.0 equivalent) in methanol or ethanol.

    • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% palladium).

    • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude cyclobutylamine.

    • Purify the product by distillation or by conversion to a salt followed by recrystallization.

Thermal Decomposition

The thermal decomposition of this compound is a critical aspect of its energetic character. While specific experimental studies on the thermal decomposition of this compound are scarce, the decomposition of other nitroalkanes and cyclobutane itself provides a basis for predicting its behavior.[8][9] The initial step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.[10]

Proposed Decomposition Pathways:

  • C-NO₂ Bond Homolysis: This pathway would generate a cyclobutyl radical and nitrogen dioxide (NO₂). The subsequent reactions of these highly reactive species would lead to a complex mixture of gaseous products.

  • Ring Opening: The strained cyclobutane ring could undergo thermal ring-opening to form a diradical species, which could then rearrange or fragment. The presence of the nitro group would likely influence the stability and subsequent reactions of these intermediates.

G cluster_decomposition Proposed Thermal Decomposition Pathways of this compound This compound This compound CyclobutylRadical Cyclobutyl Radical This compound->CyclobutylRadical C-NO₂ Homolysis NO2 NO₂ This compound->NO2 C-NO₂ Homolysis RingOpenedDiradical Ring-Opened Diradical This compound->RingOpenedDiradical Ring Opening DecompositionProducts Decomposition Products (gases) CyclobutylRadical->DecompositionProducts NO2->DecompositionProducts RingOpenedDiradical->DecompositionProducts

Caption: Potential thermal decomposition pathways for this compound.

Safety and Handling

This compound is an energetic material and should be handled with appropriate safety precautions.[3] It is classified as a flammable liquid.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

  • Scale: When working with energetic materials for the first time, it is prudent to start with small-scale reactions.

Conclusion and Future Outlook

This compound stands as a molecule of significant interest at the nexus of energetic materials and synthetic chemistry. Its unique combination of a strained cyclobutane ring and an energetic nitro group imparts a rich and complex reactivity profile. While this guide has synthesized the current understanding of its synthesis, properties, and reactions, it also highlights the need for further experimental and theoretical investigation. Specifically, the acquisition of precise thermochemical and detonation data for this compound is crucial for a comprehensive assessment of its energetic potential. Further exploration of its decomposition mechanisms under various stimuli will also be invaluable. As synthetic methodologies continue to advance, the controlled functionalization of the this compound scaffold could open new avenues for the design of novel energetic materials and complex molecular architectures for pharmaceutical applications.

References

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Ballini, R., & Palmieri, A. (2021).
  • Wiley Online Library. (n.d.). Nitroalkanes: Synthesis, Reactivity, and Applications. Retrieved from [Link]

  • Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 103. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13703976, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-nitrobutane. Retrieved from [Link]

  • Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives (WL-TR-93-7058).
  • ResearchGate. (n.d.). Thermodynamic and Propulsive Characterization of Nitro-Substituted Quadricyclane. Retrieved from [Link]

  • Lammertsma, K., & Smith, B. J. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n = 3–6). EngagedScholarship@CSU.
  • Curtiss, L. A., & Bauschlicher, C. W., Jr. (2001). Recent Advances in Computational Thermochemistry and Challenges for the Future. Annual Review of Physical Chemistry, 52, 467-499.
  • Chatzopoulou, F., & Kokotos, G. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules, 25(15), 3494.
  • Li, Y., & Truhlar, D. G. (2018). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 122(1), 356-366.
  • Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Journal of Thermal Analysis and Calorimetry, 72(2), 475-484.
  • ResearchGate. (n.d.). A Theoretical Kinetic Study of Nitrocyclohexane Combustion: Thermal Decomposition Behavior and H-Atom Abstraction. Retrieved from [Link]

  • PacSci EMC. (n.d.). Properties of Selected High Explosives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 1-nitrobutane. Retrieved from [Link]

  • ResearchGate. (n.d.). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. Retrieved from [Link]

  • Yang, M., Liao, C., Tang, C., Zhang, P., Huang, Z., & Li, J. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics, 23(8), 4785-4796.
  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved from [Link]

  • ResearchGate. (n.d.). Additional nitro group enhances stability in TATNB energetic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. Retrieved from [Link]

  • NIST. (n.d.). Benzene, nitro-. Retrieved from [Link]

  • Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 75(8), 1963-1966.
  • Wang, R., Li, H., Cheng, G., & Liu, Y. (2019). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][11][12]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 24(18), 3298.

  • ResearchGate. (n.d.). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. Retrieved from [Link]

  • Pritchard, H. O., & Trotman-Dickenson, A. F. (1955). The Thermal Decomposition of Cyclobutane. Journal of the Chemical Society (Resumed), 474-477.
  • ResearchGate. (n.d.). Theoretical investigation on the reaction kinetics of NO2 with cyclopentane, cyclopentene and cyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). A Computational Study of the Interactions among the Nitro Groups in Octanitrocubane. Retrieved from [Link]

  • ResearchGate. (n.d.). Velocity of detonation versus reciprocal charge diameter for the 50/50 trinitrotoluene/ammonium nitrate mixture. Retrieved from [Link]

  • Defense Technical Information Center. (1995). Structure and Properties of Energetic Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Detonation properties of hydrazine nitrate. Retrieved from [Link]

Sources

The Thermal Stability and Decomposition of Nitrocyclobutane: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclobutane, an energetic material of interest, presents unique challenges and opportunities in the study of thermal decomposition. This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition pathways of this compound. In the absence of direct experimental literature for this specific molecule, this paper synthesizes findings from analogous aliphatic nitro compounds to propose primary decomposition mechanisms, including C-NO₂ bond homolysis and nitrous acid (HONO) elimination. Detailed, step-by-step experimental protocols are presented to facilitate the investigation of these pathways using established analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers initiating studies into the thermal behavior of this compound and other strained-ring nitroalkanes, providing both a theoretical framework and practical methodologies for investigation.

Introduction: The Energetic Nature of this compound

This compound (C₄H₇NO₂) is a cyclic organic molecule featuring a four-membered carbon ring with a nitro group (-NO₂) substituent.[1] Its energetic properties, stemming from the combination of the strained cyclobutane ring and the oxidizing nitro group, make it a subject of interest in materials science and energetic materials research.[1] Understanding the thermal stability and decomposition of such molecules is paramount for safe handling, storage, and potential application. Thermal decomposition is a chemical breakdown of a substance induced by heat, and for energetic materials, this process can be highly exothermic, potentially leading to thermal runaway or explosion.[2]

The decomposition of aliphatic nitro compounds is a well-studied field, with research indicating two primary competing initial pathways: homolytic cleavage of the C-NO₂ bond and the elimination of nitrous acid (HONO).[3] The prevalence of each pathway is influenced by the molecular structure and the reaction conditions. This guide will extrapolate from the established knowledge of simpler nitroalkanes to propose the likely decomposition mechanisms for this compound and provide robust experimental protocols to validate these hypotheses.

Proposed Decomposition Mechanisms of this compound

Based on extensive literature on the thermal decomposition of aliphatic nitro compounds, two primary initiation pathways are proposed for this compound upon heating.[3]

Pathway A: C-NO₂ Bond Homolysis

The homolytic cleavage of the carbon-nitro bond is a common primary step in the decomposition of many nitro compounds.[4][5] This process involves the symmetrical breaking of the C-NO₂ bond, where each atom retains one of the bonding electrons, leading to the formation of two radical species: a cyclobutyl radical and a nitrogen dioxide radical.

C₄H₇NO₂ → •C₄H₇ + •NO₂

This initiation step is typically followed by a cascade of secondary reactions involving these highly reactive radical species, leading to a complex mixture of smaller gaseous products. The cyclobutyl radical can undergo further fragmentation and rearrangement, while nitrogen dioxide can participate in various oxidation reactions.

Pathway B: Nitrous Acid (HONO) Elimination

An alternative pathway, particularly for nitroalkanes with a hydrogen atom on the carbon adjacent to the nitro group, is the intramolecular elimination of nitrous acid (HONO).[6][7] This concerted reaction proceeds through a five-membered cyclic transition state, resulting in the formation of cyclobutene and nitrous acid.

C₄H₇NO₂ → C₄H₆ + HONO

The nitrous acid formed is unstable and can further decompose, contributing to the overall reaction complexity.[8] The subsequent decomposition of HONO can influence the overall reaction kinetics and product distribution.

Experimental Investigation of this compound Decomposition

To elucidate the actual decomposition pathways and quantify the thermal stability of this compound, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive understanding of its thermal behavior.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for screening the thermal stability of energetic materials.[9][10]

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated crucible.[11][12]

  • Crucible Sealing: Hermetically seal the crucible in an inert atmosphere (e.g., nitrogen or argon) to prevent premature evaporation and oxidation.[12]

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

    • Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min).[9]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition from the DSC thermogram.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into an appropriate TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.[13]

  • Data Analysis:

    • Analyze the TGA curve to identify the temperature ranges of mass loss.

    • Calculate the percentage of mass lost at each stage of decomposition.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.[13]

Evolved Gas Analysis: Mass Spectrometry

To identify the gaseous products of decomposition, coupling the effluent from a TGA or a dedicated pyrolysis reactor to a mass spectrometer (MS) is essential.

  • Instrumental Coupling: Interface the gas outlet of the TGA instrument to the ion source of a mass spectrometer via a heated transfer line.

  • TGA Method: Execute a TGA experiment as described in section 3.1.2.

  • MS Data Acquisition: As the sample decomposes, continuously acquire mass spectra of the evolved gases.

  • Data Analysis:

    • Correlate the evolution of specific mass-to-charge ratio (m/z) signals with the mass loss events observed in the TGA data.

    • Identify the decomposition products by their characteristic mass spectra. For example, the detection of m/z = 46 would indicate the presence of NO₂.

Data Presentation and Visualization

Tabulated Thermal Analysis Data
ParameterValueMethod
Onset Decomposition Temperature (Tonset)To be determinedDSC
Peak Exotherm Temperature (Tpeak)To be determinedDSC
Enthalpy of Decomposition (ΔHd)To be determinedDSC
Major Mass Loss Temperature RangeTo be determinedTGA
Final Residue Mass (%)To be determinedTGA
Visualization of Proposed Mechanisms and Workflows

Decomposition_Pathways cluster_pathA Pathway A: C-NO₂ Bond Homolysis cluster_pathB Pathway B: HONO Elimination This compound This compound (C₄H₇NO₂) Cyclobutyl_Radical Cyclobutyl Radical (•C₄H₇) This compound->Cyclobutyl_Radical Δ NO2_Radical Nitrogen Dioxide (•NO₂) This compound->NO2_Radical Δ Cyclobutene Cyclobutene (C₄H₆) This compound->Cyclobutene Δ HONO Nitrous Acid (HONO) This compound->HONO Δ

Caption: Proposed primary thermal decomposition pathways of this compound.

Experimental_Workflow cluster_thermal_analysis Thermal Analysis cluster_product_analysis Product Analysis cluster_data_interpretation Data Interpretation Start This compound Sample DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Kinetics Decomposition Kinetics DSC->Kinetics TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS TGA->Kinetics Products Product Identification TGA_MS->Products Mechanism Mechanism Elucidation Kinetics->Mechanism Products->Mechanism

Caption: Integrated experimental workflow for studying this compound decomposition.

Conclusion and Future Outlook

This technical guide has outlined the predicted thermal decomposition pathways of this compound based on the established chemistry of analogous aliphatic nitro compounds. The primary proposed mechanisms are C-NO₂ bond homolysis and HONO elimination. Detailed experimental protocols using DSC, TGA, and MS have been provided to enable a thorough investigation of these pathways. The successful execution of these experiments will provide crucial data on the thermal stability, decomposition kinetics, and product distribution of this compound.

Future work should focus on performing these experiments to validate the proposed mechanisms. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable theoretical insights into the transition state energies and reaction barriers for the proposed decomposition pathways, further enriching our understanding of the thermal behavior of this energetic material.

References

  • Organic Process Research & Development. Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. ACS Publications. [Link]

  • The Journal of Chemical Physics. Mass Spectrometer Studies of Thermal Decomposition Products from Hydrocarbons. AIP Publishing. [Link]

  • AKJournals. Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. [Link]

  • RSC Publishing. Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. [Link]

  • Organic Process Research & Development. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [Link]

  • UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • AIP Conference Proceedings. Thermal decomposition of energetic materials. [Link]

  • PMC. Analysis of decomposition in 23 seafood products by liquid chromatography with high‐resolution mass spectrometry with sensory‐driven modeling. [Link]

  • Journal of the American Chemical Society. An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • RSC Publishing. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. [Link]

  • PubMed Central. An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. [Link]

  • ResearchGate. Measurement of the Sensitization of Nitrocompounds by Amines using Differential Scanning Calorimetry. [Link]

  • MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • Sci-Hub. Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • ResearchGate. Thermal decomposition of energetic materials. [Link]

  • SETARAM. Energetic Materials Testing with Calorimetry. [Link]

  • MDPI. Electrochemical and Infrared Absorption Spectroscopy Detection of SF 6 Decomposition Products. [Link]

  • ResearchGate. Decomposition kinetics for HONO and HNO. [Link]

  • NIST. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. [Link]

  • RSC Publishing. Thermal decomposition of the nitroalkanes. [Link]

  • SciSpace. Characterization of C-NO2 Bonds in Nitroaromatic Compounds. [Link]

  • RSC Publishing. Thermal decomposition of HNO. [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

  • ResearchGate. Decomposition kinetics for HONO and HNO2. [Link]

  • Wikipedia. Thermal decomposition. [Link]

  • ResearchGate. a) Two different directions were considered for N-NO 2 homolysis. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Nitrocyclobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Unseen Interactions

In the realm of synthetic organic chemistry and materials science, nitrocyclobutane (C₄H₇NO₂) emerges as a molecule of significant interest due to its energetic properties.[1] As a cyclic organic compound featuring a four-membered ring with an attached nitro group (-NO₂), its utility in various applications is intrinsically linked to its behavior in solution.[1] This guide, intended for the discerning researcher, scientist, and drug development professional, delves into the critical yet often overlooked aspect of this compound's solubility in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will provide a robust framework for understanding, predicting, and experimentally determining its solubility. By synthesizing fundamental principles of physical chemistry with practical, field-proven methodologies, this document aims to empower researchers to confidently navigate the complexities of this compound's solution behavior.

The Molecular Profile of this compound: A Precursor to Understanding Solubility

This compound is a colorless to pale yellow liquid or solid, characterized by its molecular formula C₄H₇NO₂ and a molecular weight of approximately 101.10 g/mol .[2] The presence of the highly polar nitro group on the cyclobutane ring imparts a significant dipole moment to the molecule, a key determinant of its intermolecular interactions and, consequently, its solubility.[3][4]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₇NO₂PubChem[2]
Molecular Weight101.10 g/mol PubChem[2]
AppearanceColorless to pale yellow liquid or solidCymitQuimica[1]
PolarityHigh due to the nitro groupInferred from general nitro compound properties[3][4]

The "Like Dissolves Like" Paradigm: Predicting this compound's Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This adage posits that a solute will dissolve best in a solvent that has a similar polarity.[6] Given the polar nature of the nitro group, we can anticipate certain solubility trends for this compound.

General Solubility Predictions for this compound:

  • High Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar and aprotic. They can engage in dipole-dipole interactions with the nitro group of this compound, leading to good solubility.

  • Moderate Solubility in Polar Protic Solvents: Polar protic solvents like alcohols (methanol, ethanol) can act as hydrogen bond donors and acceptors. While the nitro group's oxygen atoms can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on this compound may limit its solubility compared to polar aprotic solvents.

  • Low to Moderate Solubility in Solvents of Intermediate Polarity: Ethers (diethyl ether, tetrahydrofuran) and esters (ethyl acetate) possess moderate polarity and are expected to be reasonably good solvents for this compound.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and benzene primarily engage in weak van der Waals forces.[7] The strong dipole-dipole interactions within liquid this compound would require a significant energy input to be overcome by these weak forces, resulting in poor solubility.[8]

Illustrative Solubility Table (Predicted):

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHighStrong dipole-dipole interactions between solvent and solute.
Polar Protic Methanol, Ethanol, IsopropanolModerateDipole-dipole interactions and some hydrogen bonding.
Intermediate Polarity Tetrahydrofuran (THF), Ethyl AcetateModerateFavorable dipole-dipole and dispersion forces.
Nonpolar Hexane, Toluene, BenzeneLowMismatch in polarity; weak solute-solvent interactions.

Disclaimer: This table is based on established physicochemical principles and is intended for illustrative purposes. Experimental verification is crucial for obtaining accurate solubility data.

The Molecular Dance: Intermolecular Forces Governing Solubility

The dissolution of this compound in an organic solvent is a dynamic process governed by the interplay of intermolecular forces. The following diagram illustrates the key interactions at play.

G Intermolecular Forces in the Dissolution of this compound cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_solution Solution State This compound This compound (Polar) NonpolarSolvent Nonpolar Solvent (e.g., Hexane) This compound->NonpolarSolvent Insoluble (Unfavorable) Dissolved Dissolved this compound This compound->Dissolved Solvation (Favorable) PolarSolvent Polar Solvent (e.g., Acetone) PolarSolvent->Dissolved

Caption: Favorable vs. Unfavorable Solvation of this compound.

From Theory to Practice: Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is indispensable. The following protocol outlines a standard and reliable method for measuring the solubility of a liquid solute like this compound in a liquid solvent.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a measured volume of the chosen organic solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary kinetic study to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 24 hours to permit the undissolved this compound to settle.

  • Sample Withdrawal and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

    • Record the mass of the transferred saturated solution.

    • Dilute the sample to a known volume with the same solvent.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV).

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a mole fraction.

Self-Validating Systems: Ensuring Trustworthiness in Your Data
  • Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been established.

  • Temperature Control: Precise temperature control (± 0.1 °C) is critical, as solubility is highly temperature-dependent.

  • Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid erroneous results. The purity of the solute should be verified by an appropriate analytical technique.

  • Replicate Measurements: Perform all solubility determinations in triplicate to ensure the reproducibility of the results.

The Future of Solubility: In Silico Prediction

In the absence of experimental data, computational methods offer a valuable alternative for estimating solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physicochemical properties, including solubility.[9] These models use molecular descriptors to predict the solubility of a compound in various solvents.[10][11] While the development of a specific QSPR model for this compound is beyond the scope of this guide, researchers should be aware of the potential of these in silico tools for high-throughput screening and preliminary assessments.[12]

Conclusion: A Clearer Path Forward

Understanding the solubility of this compound in organic solvents is a critical prerequisite for its effective utilization in research and development. This guide has provided a comprehensive framework, grounded in scientific principles and practical methodologies, to address this challenge. By leveraging the principles of "like dissolves like," employing rigorous experimental techniques like the shake-flask method, and being cognizant of the potential of in silico predictive tools, researchers can confidently navigate the solution landscape of this energetic molecule. The insights and protocols detailed herein are intended to serve as a valuable resource, enabling the scientific community to unlock the full potential of this compound in their endeavors.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Palmer, D. S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • BrainKart. (2021). Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. [Link]

  • Unknown. (2020). NITRO COMPOUNDS. Source not available.
  • The Catalyst. (2021). Nitroalkane and Nitrobenzene | NEB Grade 12 Notes | Organic Chemistry. [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]

  • askIITians. (2019). Why are nitroalkanes insoluble in water although they possesses polar nature?. [Link]

  • CK-12 Foundation. (n.d.). What are the physical properties of nitro compounds?. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. [Link]

  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]

  • JETIR. (n.d.). “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Spectroscopic Profile of Nitrocyclobutane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrocyclobutane in Modern Chemistry

This compound (C₄H₇NO₂) is a fascinating small molecule that holds considerable interest for professionals in materials science and synthetic organic chemistry. As a cyclic organic compound featuring a four-membered ring with an attached nitro group (-NO₂), it possesses energetic properties that make it a subject of study in the development of novel propellants and explosives.[1] Beyond its energetic potential, the strained cyclobutane ring, combined with the powerful electron-withdrawing nature of the nitro group, makes this compound a versatile synthetic intermediate. The inherent ring strain of the cyclobutane framework can be harnessed for various chemical transformations, offering pathways to more complex molecular architectures.[2]

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound. While direct, publicly available experimental spectra are limited, this document leverages established principles of spectroscopy and data from analogous compounds to present a predictive yet robust spectroscopic profile. This approach mirrors the day-to-day challenges faced by researchers when encountering novel or sparsely characterized molecules, providing a framework for logical spectral interpretation.

Molecular Structure and Conformation

To fully appreciate the spectroscopic data, it is crucial to understand the structure of this compound. The cyclobutane ring is not planar but exists in a puckered conformation to minimize the eclipsing interactions of the C-H bonds.[2] This puckering leads to two distinct types of proton environments on each methylene (CH₂) group: axial and equatorial. The nitro group substituent will preferentially occupy an equatorial position to minimize steric hindrance.

Caption: Puckered conformation of this compound.

¹H NMR Spectroscopy: A Detailed Prediction

The ¹H NMR spectrum of this compound is predicted to be complex due to the puckered nature of the ring and the influence of the electronegative nitro group. We can anticipate three distinct sets of proton signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Hα (methine)4.5 - 5.0Quintet (or multiplet)³Jαβ ≈ 7-9 Hz
Hβ, Hβ' (methylene)2.5 - 3.0Multiplet²J ≈ -12 Hz, ³J ≈ 6-10 Hz
Hγ (methylene)2.0 - 2.5Multiplet²J ≈ -12 Hz, ³J ≈ 6-10 Hz
Interpretation of the Predicted ¹H NMR Spectrum:
  • Hα (methine proton): This proton, directly attached to the carbon bearing the nitro group, will be the most deshielded due to the strong electron-withdrawing inductive effect of the -NO₂ group. Its chemical shift is therefore predicted to be significantly downfield, in the range of 4.5-5.0 ppm. Due to coupling with the four adjacent Hβ protons, it is expected to appear as a quintet, although the non-equivalence of the axial and equatorial Hβ protons may lead to a more complex multiplet.

  • Hβ, Hβ' (methylene protons adjacent to the nitro group): These four protons on the two carbons adjacent to the C-NO₂ group will be deshielded, but to a lesser extent than Hα. Their chemical shifts are predicted to be in the 2.5-3.0 ppm range. The axial and equatorial protons in this position are diastereotopic and will have different chemical shifts, leading to complex multiplets.

  • Hγ (methylene protons opposite the nitro group): These two protons are the furthest from the nitro group and will be the most shielded, with a chemical shift closer to that of unsubstituted cyclobutane (which has a single peak at 1.96 ppm).[3] A slight downfield shift to the 2.0-2.5 ppm range is expected due to the overall electronic effect of the nitro group.

The coupling constants in cyclobutane derivatives are highly dependent on the dihedral angles between the coupled protons.[4] We can predict typical geminal couplings (²J) of around -12 Hz and vicinal couplings (³J) in the range of 6-10 Hz.[5] Long-range four-bond couplings (⁴J) may also be observed, further complicating the splitting patterns.[4]

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three non-equivalent carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cα (methine)80 - 90
Cβ (methylene)25 - 35
Cγ (methylene)15 - 25
Interpretation of the Predicted ¹³C NMR Spectrum:
  • Cα (methine carbon): The carbon atom directly bonded to the nitro group will experience a strong deshielding effect and is predicted to have a chemical shift in the 80-90 ppm range. This is a significant downfield shift compared to the single resonance of cyclobutane at 22.4 ppm.[6]

  • Cβ (methylene carbons): The two equivalent carbons adjacent to the C-NO₂ group will be moderately deshielded, with predicted chemical shifts in the 25-35 ppm range.

  • Cγ (methylene carbon): The carbon atom furthest from the nitro group will be the least affected and is expected to have a chemical shift closest to that of unsubstituted cyclobutane, likely in the 15-25 ppm range.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Cyclobutane reagents HNO₃ / H₂SO₄ start->reagents Nitration product This compound reagents->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Absorption Frequencies ir->ir_data Structural Confirmation Structural Confirmation nmr_data->Structural Confirmation Functional Group ID Functional Group ID ir_data->Functional Group ID

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro group and the vibrations of the cyclobutane ring.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~2980 - 2880C-H stretch (alkane)Medium to Strong
~1550Asymmetric NO₂ stretchStrong
~1450CH₂ scissoringMedium
~1370Symmetric NO₂ stretchStrong
Fingerprint RegionC-C stretches, C-H bends, ring deformationsComplex
Interpretation of the IR Spectrum:
  • C-H Stretching: The C-H stretching vibrations of the cyclobutane ring are expected in the 2980-2880 cm⁻¹ region, typical for alkanes.[7]

  • Nitro Group Absorptions: The most diagnostic peaks in the IR spectrum will be the strong absorptions from the nitro group. The asymmetric NO₂ stretch is expected around 1550 cm⁻¹, and the symmetric NO₂ stretch will appear around 1370 cm⁻¹.[8] The presence of these two strong bands is a clear indicator of a nitroalkane.

  • CH₂ Bending: A medium intensity peak around 1450 cm⁻¹ is expected for the scissoring vibration of the CH₂ groups.[7]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to C-C bond stretching, C-H bending, and ring deformation vibrations. This "fingerprint" region is unique to the molecule and can be used for definitive identification by comparison with a known standard.

Experimental Protocols

Synthesis of this compound (Illustrative Procedure)

This protocol is adapted from general procedures for alkane nitration and should be performed with extreme caution by trained personnel in a well-ventilated fume hood, as nitration reactions can be highly exothermic and potentially explosive.[9][10]

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-water bath. Slowly add 15 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Keep the nitrating mixture at 0°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, place 10 g of cyclobutane. Cool this flask to 0-5°C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred cyclobutane over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour. Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Workup: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (until effervescence ceases), and again with cold water.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Acquisition of Spectroscopic Data
  • NMR Spectroscopy:

    • Prepare a solution of this compound (approx. 10-20 mg) in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to obtain singlet peaks for each carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • IR Spectroscopy:

    • Place a drop of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

    • Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The predicted ¹H and ¹³C NMR chemical shifts and coupling patterns, along with the characteristic IR absorption frequencies, offer a robust framework for the identification and characterization of this important molecule. The provided experimental protocols for synthesis and spectroscopic analysis serve as a practical starting point for researchers working with this compound and related compounds. As with any uncharacterized substance, the definitive spectroscopic data must ultimately be obtained through empirical measurement.

References

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Abraham, R. J., & Monasterios, C. J. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(11), 937-944. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of this compound-fused naphthalene-1,2-diones. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Unknown. (n.d.). Chemistry 210 Experiment 10. Retrieved from [Link]

  • Nitration Lab. (2020, June 2). Nitration Lab [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitro-1-(1-nitrocyclobutyl)cyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Banaras Hindu University. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

A Technical Guide to the Hazards, Toxicity, and Investigative Toxicology of Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrocyclobutane (CAS No. 2625-41-4) is a cyclic nitroalkane whose potential applications in organic synthesis and as an energetic material are derived from the unique chemical properties conferred by its strained four-membered ring and the electron-withdrawing nitro group.[1] While its synthesis and basic chemical properties are documented, a significant void exists in the scientific literature regarding its toxicological profile. As of this writing, no comprehensive studies on the acute or chronic toxicity, carcinogenicity, or mutagenicity of this compound have been published.

This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound. In the absence of direct experimental data, this document provides a predictive toxicological framework based on well-studied structural analogs, primarily other aliphatic nitroalkanes. We will detail the anticipated hazards, propose mechanisms of toxicity, and outline a strategic, tiered approach for experimental toxicological evaluation. The central thesis is that while its toxicity is uncharacterized, its structure as a secondary nitroalkane warrants significant caution and mandates a thorough investigative approach before it can be considered for wider application.

Section 1: Physicochemical Properties and Known Hazard Identification

A compound's toxicological potential is intrinsically linked to its physical and chemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its inherent physical hazards.

Physicochemical Data

The known properties of this compound are summarized below. These data are essential for designing safe handling procedures and for predicting its environmental fate and biological interactions.

PropertyValueSource(s)
CAS Number 2625-41-4[2][3]
Molecular Formula C₄H₇NO₂[2][3]
Molecular Weight 101.10 g/mol [3]
Boiling Point 159.1°C at 760 mmHg[4][5]
Flash Point 61.7°C / 143°F[4][5]
Density 1.13 g/cm³[4]
Appearance Colorless to pale yellow liquid or solid[1]
pKa (Predicted) 8.46 ± 0.20[2]
Primary Hazard: Flammability

The most definitively characterized hazard associated with this compound is its flammability.[3][6] According to notifications to the European Chemicals Agency (ECHA), it is classified under the Globally Harmonized System (GHS) as follows:

  • Hazard Class: Flammable Liquid, Category 2[3][6]

  • Hazard Statement: H225: Highly flammable liquid and vapour[3][6]

This classification necessitates stringent handling protocols. All work should be conducted in an environment free from ignition sources such as sparks, open flames, and hot surfaces. Proper grounding of containers and use of non-sparking tools are critical to prevent static discharge ignition.[6]

Section 2: Predictive Toxicological Profile based on Structural Analogs

Given the absence of direct toxicological data for this compound, we must infer its potential biological effects by examining structurally related compounds. The most relevant analogs are the short-chain aliphatic nitroalkanes, whose toxicology is well-documented due to their industrial use.[7]

Toxicological Landscape of Aliphatic Nitroalkanes

Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane serve as important benchmarks. While generally exhibiting low to moderate acute toxicity, the primary concern, especially for secondary nitroalkanes, revolves around chronic effects like carcinogenicity.[8][9]

CompoundOral LD₅₀ (Rat)Key Toxicological Endpoints
Nitromethane 1.21 g/kgListed as "reasonably anticipated to be a human carcinogen" by NTP.[8]
Nitroethane 1.1 g/kgNot found to be mutagenic or carcinogenic in standard assays.[8] Metabolism releases nitrite, a critical factor in its acute toxicity.[7][8]
1-Nitropropane 0.455 g/kgNot found to be mutagenic or carcinogenic.[8]
2-Nitropropane 0.725 g/kgSuspect carcinogen ; reported to be mutagenic and genotoxic.[7][8] Associated with liver, kidney, and CNS damage.[7]

The critical insight from this data is the distinction between primary (e.g., nitroethane, 1-nitropropane) and secondary (e.g., 2-nitropropane) nitroalkanes. This compound, having its nitro group attached to a secondary carbon within the cyclobutane ring, structurally resembles 2-nitropropane, elevating concern for similar genotoxic and carcinogenic potential.[7][8]

Anticipated Metabolism and Mechanism of Toxicity

The toxicity of nitroalkanes is intrinsically linked to their metabolism. A plausible metabolic pathway for this compound can be proposed based on the biotransformation of other nitroalkanes.[7][8]

  • Nitronate Formation: The initial step likely involves the tautomerization of this compound to its aci form, or nitronate, a reaction facilitated by the acidity of the α-carbon.[7]

  • Oxidative Denitration: The nitronate is then a substrate for oxidative enzymes (such as those from the cytochrome P450 family or other oxidases), leading to the formation of cyclobutanone and the release of a nitrite ion (NO₂⁻).[7][8]

  • Downstream Effects:

    • Methemoglobinemia (Acute Toxicity): The released nitrite ion is a potent oxidizing agent that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and functional anemia in cases of high-level acute exposure.[8]

    • Genotoxicity (Chronic Toxicity): The metabolic process, particularly for secondary nitroalkanes, is believed to generate reactive intermediates that can interact with DNA, leading to mutations and initiating carcinogenesis.[7][8] For 2-nitropropane, this is the basis of its classification as a suspect carcinogen.[8]

G NCB This compound Nitronate aci-Nitrocyclobutane (Nitronate Intermediate) NCB->Nitronate Tautomerization Oxidases Oxidative Enzymes (e.g., CYP450) Nitronate->Oxidases Genotoxicity Reactive Intermediates DNA Adducts Genotoxicity / Carcinogenicity (Chronic Toxicity Concern) Nitronate->Genotoxicity Metabolic Activation Cyclobutanone Cyclobutanone Oxidases->Cyclobutanone Nitrite Nitrite Ion (NO₂⁻) Oxidases->Nitrite MetHb Methemoglobinemia (Acute Toxicity) Nitrite->MetHb Oxidizes Hemoglobin

Caption: Proposed metabolic activation pathway for this compound.

Predicted Toxicological Endpoints

Based on the analog data and proposed mechanism, the following toxicological profile for this compound is anticipated:

  • Acute Toxicity: Expected to have moderate acute toxicity via oral, dermal, and inhalation routes. High-level exposure may cause CNS depression (dizziness, nausea, confusion) and methemoglobinemia.[8][10]

  • Skin/Eye Irritation: Likely to be an irritant to the eyes and respiratory tract.[7] Skin irritation is also possible.

  • Sensitization: No data available to predict sensitization potential.

  • Chronic Toxicity & Carcinogenicity: This is the area of highest concern . Due to its classification as a secondary nitroalkane, this compound should be treated as a potential mutagen and suspect carcinogen until proven otherwise. The primary target organs for chronic toxicity are likely the liver and kidneys.[7]

  • Reproductive/Developmental Toxicity: Data is unavailable for nitroalkanes as a class, making this a critical data gap that must be addressed experimentally.

Section 3: Recommended Experimental Protocols for Toxicity Assessment

To address the profound data gaps, a systematic, tiered testing strategy is essential. This approach prioritizes in vitro and computational methods to screen for hazards and guide decisions for any subsequent, resource-intensive in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

A Tiered Investigative Workflow

The proposed workflow begins with foundational tests for genotoxicity and cytotoxicity before proceeding to acute toxicity studies. The results of each tier inform the necessity and design of the next.

G Tier1 Tier 1: In Vitro Screening Ames Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity) Tier1->Ames Cytotox Cytotoxicity Assay (e.g., Neutral Red Uptake in HepG2 cells) Tier1->Cytotox Tier2 Tier 2: Acute Toxicity Assessment Ames->Tier2 Positive result increases urgency Cytotox->Tier2 Data informs dose selection AcuteOral Acute Oral Toxicity Study (OECD 425: Up-and-Down Procedure) Tier2->AcuteOral Tier3 Tier 3: Further Characterization (If Warranted by Tier 1/2 Results & Exposure Potential) AcuteOral->Tier3 Results guide further studies SubChronic Sub-chronic Toxicity Study (e.g., 28-day or 90-day repeat dose) Tier3->SubChronic AdvancedGeno In Vitro Mammalian Cell Micronucleus Test (OECD 487) Tier3->AdvancedGeno

Sources

The Strategic Utility of Nitrocyclobutane in Modern Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nitrocyclobutane, a strained carbocycle activated by a powerful electron-withdrawing group, represents a unique and versatile building block in synthetic organic chemistry. Its reactivity is a compelling fusion of the electronic properties inherent to nitroalkanes and the strain-release potential of the four-membered ring. This guide provides an in-depth exploration of this compound's synthesis, key reactivity manifolds, and strategic applications. We will delve into the causality behind its diverse transformations, including nucleophilic ring-opening, reduction to valuable amine scaffolds, and nitronate-mediated carbon-carbon bond formation. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, particularly those in drug development, with the knowledge to effectively leverage this potent synthon for the construction of complex molecular architectures.

Introduction: The Convergence of Electronic Activation and Ring Strain

Nitroalkanes are foundational reagents in organic synthesis, prized for the multifaceted reactivity imparted by the nitro group.[1][2] This functional group dramatically increases the acidity of α-protons, enabling the formation of resonance-stabilized nitronate anions which serve as potent carbon nucleophiles in cornerstone reactions like the Henry and Michael additions.[3][4][5] Furthermore, the nitro group is a versatile synthetic handle, readily convertible to other critical functionalities such as amines and carbonyls, making nitroalkanes indispensable intermediates in the synthesis of pharmaceuticals and natural products.[6][7]

When the nitro moiety is appended to a small carbocycle like cyclobutane, its inherent electronic influence is merged with the potential energy of ring strain (approx. 26 kcal/mol).[8] This stored energy can be harnessed as a thermodynamic driving force for specific chemical transformations, most notably ring-opening reactions.[9] this compound (CAS 2625-41-4) is therefore not merely a functionalized alkane; it is an activated, pre-stressed system poised for strategic bond cleavage and elaboration, offering synthetic pathways that are often more direct and efficient than those starting from acyclic precursors.[10][] Its utility is particularly pronounced in medicinal chemistry, where the cyclobutane motif is increasingly sought for its ability to impart conformational rigidity, improve metabolic stability, and serve as a bioisostere for larger or more flexible groups.[12]

Synthesis of this compound

The preparation of this compound can be approached through several established routes, typically involving either the introduction of a nitro group onto a pre-formed cyclobutane ring or the construction of the ring itself using a nitro-containing component. A common and reliable method involves the nucleophilic substitution of a suitable cyclobutyl halide with a nitrite salt.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction: Cyclobutyl bromide → this compound

  • Setup: To a solution of sodium nitrite (NaNO₂) (1.2 equivalents) in dimethylformamide (DMF, 5 mL per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (0.1 equivalents).

  • Addition: Add cyclobutyl bromide (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS. The urea is added to scavenge any nitrous acid formed, which could otherwise lead to side reactions.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Key Reactivity Manifolds and Synthetic Applications

The true synthetic power of this compound is revealed through its distinct modes of reactivity, which can be selectively accessed by careful choice of reagents and conditions.

Strain-Driven Ring-Opening Reactions

The most characteristic reaction of this compound is its susceptibility to nucleophilic ring-opening. The combination of the electron-withdrawing nitro group, which polarizes the C-N bond and acidifies the α-proton, and the inherent strain of the four-membered ring makes the carbocycle an excellent electrophile. Nucleophilic attack at the carbon bearing the nitro group, or base-mediated formation of an intermediate nitronate followed by elimination, can trigger a C-C bond cleavage to relieve the ring strain. This process generates a highly functionalized, linear four-carbon chain.

Causality: The thermodynamic driving force for this reaction is the release of approximately 26 kcal/mol of ring strain. The reaction is initiated by a nucleophile attacking the carbon framework, leading to a transient intermediate that collapses to the more stable, open-chain product. This strategy provides a powerful method for synthesizing γ-functionalized nitroalkanes, which are themselves versatile intermediates.

Ring_Opening This compound This compound Intermediate [Intermediate] This compound->Intermediate Nucleophilic Attack Nu Nu⁻ Product γ-Substituted Nitrobutane Intermediate->Product Ring Cleavage (Strain Release)

Caption: General mechanism for nucleophilic ring-opening.

Experimental Protocol: Thiolate-Mediated Ring-Opening
  • Setup: Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere.

  • Reagent Preparation: In a separate flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) to anhydrous THF (5 mL) at 0 °C. Slowly add thiophenol (1.1 mmol). Allow the mixture to stir for 15 minutes at 0 °C to form the sodium thiophenolate salt.

  • Reaction: Transfer the thiophenolate solution to the this compound solution via cannula at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the γ-thio-substituted nitrobutane.

Reduction of the Nitro Group: Access to Cyclobutylamine Scaffolds

The transformation of a nitro group into a primary amine is one of the most valuable reactions in medicinal chemistry, providing access to essential pharmacophores.[13] The reduction of this compound yields cyclobutylamine, a key structural motif found in numerous bioactive compounds. The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule.

Expertise in Action: While catalytic hydrogenation with Pd/C is highly efficient, it is not chemoselective and will reduce alkenes, alkynes, and other sensitive groups.[14] For molecules with such functionalities, a metal-acid system like iron powder in acetic acid or tin(II) chloride offers superior chemoselectivity, preserving other reducible groups.[14][15] Lithium aluminum hydride (LiAlH₄) is also effective for reducing aliphatic nitro compounds.[14][16]

Method Reagents & Conditions Advantages Limitations Ref.
Catalytic HydrogenationH₂ (1-50 atm), Pd/C or Raney Ni, MeOH or EtOH, RTHigh yield, clean reaction, scalableNot chemoselective; reduces many other functional groups[14]
Metal/Acid ReductionFe or Zn powder, AcOH or HCl, refluxHighly chemoselective, inexpensiveRequires stoichiometric metal, acidic workup[15]
Dissolving MetalNa, liquid NH₃Can be used for conjugated systemsRequires cryogenic conditions, strongly basic
Hydride ReductionLiAlH₄, THF, 0 °C to refluxEffective for aliphatic nitro groupsCan reduce other carbonyls and esters[14][16]
Transfer HydrogenationAmmonium formate, Pd/C, MeOH, refluxAvoids use of H₂ gas, generally mildCan be slower than direct hydrogenation
Experimental Protocol: Chemoselective Iron-Mediated Reduction
  • Setup: In a 100 mL round-bottom flask, create a slurry of iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) in a 2:1 mixture of ethanol and water (30 mL).

  • Heating: Heat the slurry to reflux with vigorous stirring for 15 minutes.

  • Addition: Add a solution of this compound (1.0 eq.) in ethanol (10 mL) dropwise to the refluxing slurry over 30 minutes.

  • Reaction: Maintain the reaction at reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad thoroughly with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in 1 M HCl and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 3 M NaOH to pH > 12 and extract with dichloromethane (3 x 20 mL). Dry the combined organic extracts over anhydrous K₂CO₃, filter, and concentrate to yield cyclobutylamine.

Reduction_Workflow Start This compound Reagents Fe / NH₄Cl EtOH / H₂O, Reflux Start->Reagents Reaction Chemoselective Reduction Reagents->Reaction Workup 1. Filter through Celite 2. Acid/Base Extraction Reaction->Workup Product Cyclobutylamine Workup->Product

Caption: Workflow for the synthesis of cyclobutylamine.

Nitronate-Mediated C-C Bond Formation

Under non-nucleophilic basic conditions, the α-proton of this compound can be abstracted to form the corresponding nitronate anion without inducing ring-opening. This nucleophilic species can then engage in classic carbon-carbon bond-forming reactions.

  • Henry (Nitroaldol) Reaction: The cyclobutyl nitronate can add to aldehydes and ketones to form β-nitro alcohols. This reaction creates up to two new stereocenters, and asymmetric variants using chiral catalysts are well-established for other nitroalkanes.[17]

  • Michael Addition: The nitronate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, forming γ-nitro ketones or esters.

Causality and Control: The key to favoring this reactivity over ring-opening is the choice of base and reaction temperature. A bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride at low temperatures will deprotonate the α-carbon without attacking the ring itself. The subsequent addition to an electrophile is typically performed at low temperatures to prevent side reactions.

Nitronate_Reactivity This compound This compound Nitronate Cyclobutyl Nitronate This compound->Nitronate Deprotonation Base Base (DBU) Product C-C Bond Adduct Nitronate->Product Electrophile Electrophile (e.g., R-CHO) Electrophile->Product Nucleophilic Attack

Caption: C-C bond formation via a cyclobutyl nitronate.

Conclusion and Future Outlook

This compound is a synthon of significant potential, bridging the gap between classical nitroalkane chemistry and strain-release synthesis. Its primary roles as a precursor to linear, γ-functionalized building blocks via ring-opening and to valuable cyclobutylamine derivatives via reduction are well-defined and highly practical. Furthermore, its capacity for nitronate-based C-C bond formation provides an additional layer of synthetic utility. For researchers in drug discovery and process development, this compound offers a robust and versatile entry point to the coveted cyclobutane scaffold.

Future research will likely focus on the development of stereoselective transformations. Asymmetric ring-opening reactions catalyzed by chiral Lewis acids or organocatalysts could provide enantiopure open-chain products.[18] Similarly, expanding the scope of asymmetric Henry and Michael reactions with this compound will be crucial for accessing stereochemically complex cyclobutane derivatives.[17][19] As the demand for sp³-rich, conformationally constrained molecules continues to grow in medicinal chemistry, the strategic application of this compound is poised to become an increasingly important tool in the synthetic chemist's arsenal.

References

  • Arkivoc . Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. [Link]

  • Frontiers in Chemistry . Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • MDPI . Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • Molecules . A Walk through Recent Nitro Chemistry Advances. [Link]

  • Frontiers in Chemistry . Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • Organic Chemistry Portal . Synthesis of cyclobutanes. [Link]

  • Journal of the American Chemical Society . Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • ResearchGate . First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene. [Link]

  • ChemSynthesis . 1-chloro-1-nitrocyclobutane. [Link]

  • ResearchGate . Stereoselective Synthesis of Highly Functionalized Nitrocyclopropanes via Organocatalyic Conjugate Addition to Nitroalkenes. [Link]

  • Chemistry – A European Journal . Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]

  • Baran Laboratory, Scripps Research . Cyclobutanes in Organic Synthesis. [Link]

  • Frontiers in Chemistry . Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • ChemMedChem . Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Wikipedia . Cycloaddition. [Link]

  • Advancion . Nitroalkane Derivative Building Blocks and Intermediates. [Link]

  • RSC Publishing . Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

  • Master Organic Chemistry . Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Wikipedia . Reduction of nitro compounds. [Link]

  • ResearchGate . Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. [Link]

  • Organic Chemistry Portal . Nitro Reduction. [Link]

  • PubChem, National Institutes of Health . This compound. [Link]

  • Master Organic Chemistry . Stereoselective and Stereospecific Reactions. [Link]

  • ChemRxiv . Stereoselective Alder-ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-substituted Cyclobutenes. [Link]

  • ResearchGate . Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. [Link]

  • ChemistryViews . Ring-Opening of Cyclobutanes with Nucleophiles. [Link]

  • NC State University Libraries . 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate . Cyclobutene Ring Opening Reactions. [Link]

  • ResearchGate . Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. [Link]

  • David Publishing . Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • PubMed . Recent applications of click chemistry in drug discovery. [Link]

Sources

Nitrocyclobutane: A Scoping Guide for Advanced Materials Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of nitrocyclobutane, a strained, energetic molecule with significant, yet largely untapped, potential in materials science. We will delve into the synthesis, characterization, and theoretical applications of this compound, with a particular focus on its prospective roles as a high-energy-density material and as a versatile precursor for novel polymer systems. This document is intended for researchers, materials scientists, and professionals in drug development seeking to explore the frontiers of energetic and functional materials.

Introduction: The Promise of Strained Nitro-Aliphatics

Nitroalkanes are a well-established class of compounds in organic synthesis, prized for the versatile reactivity imparted by the electron-withdrawing nitro group.[1] This functional group not only activates adjacent carbon-hydrogen bonds for C-C bond formation but can also be transformed into a variety of other functionalities, such as amines and carbonyls.[1] When the nitro group is incorporated into a strained ring system like cyclobutane, the resulting molecule, this compound (C₄H₇NO₂), presents an intriguing combination of high ring strain energy and the energetic properties of the nitro functionality.[2] This unique convergence of properties suggests a promising future for this compound as a building block for advanced materials, particularly in the realms of energetic formulations and specialized polymers.

This guide will provide a detailed exploration of this compound, beginning with its fundamental chemical and physical properties, followed by a discussion of its synthesis. We will then transition to its potential applications, offering scientifically grounded hypotheses and proposed research directions.

Physicochemical & Spectroscopic Profile of this compound

A thorough understanding of the intrinsic properties of this compound is paramount for its safe handling and effective utilization in materials science.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid or solid with a molecular weight of 101.10 g/mol .[3][4][5] Its energetic nature makes it a compound of interest for explosives and propellants, and it is classified as a highly flammable liquid and vapor, necessitating careful handling and storage.[3][4]

PropertyValueSource(s)
Molecular FormulaC₄H₇NO₂[3][4][5]
Molecular Weight101.10 g/mol [4][5]
CAS Number2625-41-4[3][4][5]
AppearanceColorless to pale yellow liquid or solid[3]
Hazard ClassificationHighly Flammable liquid and vapor (GHS)[4][5]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to be complex due to the puckered nature of the cyclobutane ring, leading to distinct signals for axial and equatorial protons.[6] The proton on the carbon bearing the nitro group (α-proton) is anticipated to resonate in the downfield region, typically between δ 4.0 and 4.5 ppm.[7]

    • ¹³C NMR: The carbon atom attached to the nitro group is expected to be significantly deshielded, with a chemical shift in the range of δ 80-90 ppm. The other carbons of the cyclobutane ring would appear further upfield. Unsubstituted cyclobutane exhibits a resonance at approximately 22.4 ppm.[6][8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by the characteristic strong absorption bands of the nitro group.[9]

    • Asymmetric NO₂ stretch: A strong band is expected around 1550 cm⁻¹.[7]

    • Symmetric NO₂ stretch: Another strong band should appear near 1365 cm⁻¹.[7]

    • C-H stretches: Absorptions for the C-H bonds of the cyclobutane ring will be present in the 2800-3000 cm⁻¹ region.[10]

Synthesis of this compound: A Proposed Protocol

While various methods for the synthesis of nitroalkanes and cyclobutane derivatives exist, a detailed, optimized protocol for this compound is not widely published. Based on established organic chemistry principles, a viable and accessible synthetic route involves the nucleophilic substitution of a cyclobutyl halide with a nitrite salt.

Proposed Synthesis via Nucleophilic Substitution

This method, a variation of the Victor Meyer reaction, is a standard approach for the synthesis of primary nitroalkanes.[5][11]

Reaction Scheme:

G reagents Cyclobutyl bromide + Silver nitrite -> this compound + Silver bromide G This compound This compound Energetic_Plasticizer Energetic Plasticizer This compound->Energetic_Plasticizer HEDM_Precursor HEDM Precursor This compound->HEDM_Precursor PBX Polymer-Bonded Explosives Energetic_Plasticizer->PBX Propellants Solid Rocket Propellants Energetic_Plasticizer->Propellants Advanced_Explosives Advanced Explosives HEDM_Precursor->Advanced_Explosives G Start This compound Reduction Reduction (e.g., H₂/Pd-C) Start->Reduction Amine Cyclobutylamine Reduction->Amine Polycondensation Polycondensation with Diacid Chloride Amine->Polycondensation Polymer Poly(cyclobutane-amide) Polycondensation->Polymer

Sources

In-Depth Technical Guide to Computational Studies on Nitrocyclobutane Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the molecular structure, conformational landscape, thermochemical properties, and decomposition pathways of nitrocyclobutane. As a strained cyclic nitroalkane, this compound presents a compelling case study for the application of modern computational chemistry techniques, offering insights relevant to the fields of energetic materials, synthetic chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational tools to the study of cyclic energetic compounds. We will delve into the theoretical underpinnings of conformational analysis, the calculation of thermochemical data, the elucidation of decomposition mechanisms, and the prediction of spectroscopic properties, all grounded in high-level ab initio and density functional theory (DFT) calculations. Detailed protocols and illustrative diagrams are provided to facilitate the practical application of these computational workflows.

Introduction: The Significance of this compound in Computational Chemistry

This compound (C₄H₇NO₂) is a prototypical energetic molecule that combines the inherent ring strain of a four-membered carbocycle with the energy-releasing potential of a nitro group.[1] This unique structural combination makes it an important model system for understanding the interplay between molecular strain and energetic performance.[2] The reactivity and stability of this compound are intrinsically linked to its three-dimensional structure, including the puckering of the cyclobutane ring and the orientation of the nitro substituent.[2]

Computational chemistry provides an indispensable toolkit for probing the intricate details of this compound's structure and behavior at the atomic level. Experimental characterization of such a potentially energetic and reactive species can be challenging. In contrast, computational methods allow for a safe and detailed exploration of its conformational isomers, the energetic barriers separating them, its thermochemical properties, and the complex pathways of its decomposition. This guide will explore the application of these in silico techniques, providing both the theoretical rationale and practical protocols for their implementation.

Conformational Analysis: The Puckered Landscape of this compound

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. The introduction of a nitro group substituent leads to the possibility of two primary conformers: one with the nitro group in an equatorial position and another with it in an axial position. Determining the relative stability of these conformers is a fundamental step in understanding the properties of this compound.

Causality Behind Method Selection for Conformational Analysis

The accurate prediction of the subtle energy differences between conformers requires a computational method that can adequately describe both the electron correlation effects within the strained ring and the non-covalent interactions that may influence conformer stability. Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy for this purpose. Functionals from the M06 suite, such as M06-2X, are often recommended for systems where non-covalent interactions are important, though other hybrid functionals like B3LYP can also provide reliable results.[3][4] For higher accuracy, especially for benchmarking purposes, coupled-cluster methods like CCSD(T) can be employed, though at a significantly higher computational expense.[3] The choice of basis set is also critical; a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVTZ is generally sufficient to provide a good description of the molecular orbitals and electron density.[2][5]

Key Conformational Isomers and Relative Energies

Computational studies on substituted this compound models have shown that the all-trans-nitrocyclobutane, where all substituents are in an equatorial or pseudo-equatorial position, is the most thermodynamically stable isomer.[3] Isomers with one or more axial substituents are higher in energy. For the parent this compound, the equatorial conformer is predicted to be more stable than the axial conformer.

G cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer equatorial Nitro group in a more stable, less sterically hindered position axial Nitro group in a less stable, more sterically hindered position equatorial->axial Higher Energy axial->equatorial Lower Energy

A summary of representative relative energies from computational studies on a model this compound system is presented in the table below.

Isomer/ConformerDescriptionRelative Energy (kcal/mol)Computational Method
All-transAll substituents equatorial0.0M06-2X/6-311+G(d,p)
Cis-isomer 1One axial substituent> 0M06-2X/6-311+G(d,p)
Cis-isomer 2Multiple axial substituents> 0M06-2X/6-311+G(d,p)

Note: The specific energy differences will vary depending on the exact model system and level of theory used.

Experimental Protocol: Conformational Search and Energy Minimization
  • Initial Structure Generation: Construct the 3D structures of both the equatorial and axial conformers of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a selected DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)) with a quantum chemistry software package (e.g., Gaussian, ORCA). Ensure the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation and verifying the absence of imaginary frequencies.

  • Energy Calculation: Extract the electronic energies (with zero-point vibrational energy correction) of the optimized structures.

  • Relative Energy Determination: Calculate the energy difference between the axial and equatorial conformers to determine their relative stability.

Thermochemical and Energetic Properties

The thermochemical properties of this compound, such as its heat of formation, are critical for assessing its energetic performance. Computational methods provide a powerful means to predict these properties.

Theoretical Framework for Thermochemical Calculations

The standard enthalpy of formation (ΔHf°) can be calculated computationally using isodesmic or atomization reactions. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from significant error cancellation in the electronic structure calculations. The enthalpy of reaction is calculated from the computed total energies of the reactants and products, and the known experimental ΔHf° of the other species in the reaction is used to derive the ΔHf° of the target molecule.

G start Define Isodesmic Reaction opt_freq Optimize Geometries and Calculate Frequencies of all species start->opt_freq energies Calculate Total Electronic Energies (with ZPE correction) opt_freq->energies delta_h_rxn Calculate Enthalpy of Reaction (ΔH_rxn) energies->delta_h_rxn delta_h_f Calculate Enthalpy of Formation (ΔHf°) of this compound delta_h_rxn->delta_h_f

Predicted Thermochemical Data
PropertyThis compound (Theoretical Estimate)Nitrocyclopentane (Theoretical)Nitrocyclohexane (Theoretical)
Ring Strain (kcal/mol)~26.4~6.2~0

The significant ring strain in this compound contributes substantially to its energetic character.

Decomposition Pathways: Unraveling the Energetic Release

Understanding the decomposition mechanism of this compound is paramount for assessing its stability and safety. The initial step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule and thus considered the "trigger bond".[2][5]

Computational Approach to Decomposition

The primary tool for investigating reaction mechanisms is the calculation of the potential energy surface. This involves locating the transition state (TS) structures connecting reactants to products and calculating the activation energy (the energy difference between the reactant and the transition state). The C-NO₂ bond dissociation energy (BDE) is a key indicator of the molecule's thermal stability.[2][5] DFT methods, such as B3LYP and MP2, with appropriate basis sets like 6-311++G(2df,2p) and aug-cc-pVTZ, are well-suited for these calculations.[2][5]

The C-NO₂ Bond as the Trigger Linkage

Theoretical studies have focused on the C–NO₂ bond dissociation energy as a critical parameter for predicting the stability of nitrocycloalkanes.[2][5] The strength of this bond is influenced by factors such as ring strain. Computational analyses indicate that the C–NO₂ bond in this compound is weakened compared to that in less strained systems like nitrocyclohexane.[2][5]

G reactant This compound ts Transition State (C-NO2 bond elongation) reactant->ts Activation Energy products Cyclobutyl Radical + NO2 Radical ts->products

Protocol for Bond Dissociation Energy Calculation
  • Optimize Reactant: Perform a full geometry optimization and frequency calculation for the intact this compound molecule.

  • Optimize Products: Optimize the geometries of the resulting radicals (cyclobutyl radical and NO₂ radical) separately. These will be open-shell calculations.

  • Calculate Energies: Determine the electronic energies (with ZPE correction) for the reactant and each of the product radicals.

  • Calculate BDE: The bond dissociation energy is the difference between the sum of the energies of the products and the energy of the reactant.

Spectroscopic Properties: A Computational Fingerprint

Vibrational spectroscopy (Infrared and Raman) provides an experimental fingerprint of a molecule's structure. Computational chemistry can predict these spectra with a high degree of accuracy, aiding in the interpretation of experimental data and confirming the computed structures.

Simulating Vibrational Spectra

The calculation of vibrational frequencies is a standard output of a frequency calculation performed after a geometry optimization. The frequencies correspond to the normal modes of vibration of the molecule. The intensities of the IR and Raman bands can also be calculated, allowing for the generation of a complete theoretical spectrum. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonicity of real molecular vibrations.

Predicted Vibrational Modes of this compound

While a detailed vibrational analysis of this compound is not available in the searched literature, key vibrational modes can be anticipated based on the functional groups present:

  • NO₂ stretching modes: Asymmetric and symmetric stretches, typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

  • C-N stretching mode: Expected in the fingerprint region.

  • Cyclobutane ring modes: Puckering and breathing vibrations at lower frequencies.

  • C-H stretching modes: Typically found around 2800-3000 cm⁻¹.

Conclusion and Future Directions

Computational studies provide a powerful and insightful lens through which to examine the structure, stability, and reactivity of this compound. The conformational landscape is dominated by the equatorial conformer, and the inherent ring strain significantly influences its energetic properties. The C-NO₂ bond is identified as the likely trigger linkage in its thermal decomposition.

Future computational work could further refine our understanding by:

  • Mapping the complete potential energy surface for the unimolecular decomposition of this compound to explore alternative reaction channels beyond C-NO₂ bond homolysis.

  • Performing molecular dynamics simulations to model the decomposition under different conditions of temperature and pressure.

  • Investigating the influence of intermolecular interactions on the properties of condensed-phase this compound.

This guide has provided a framework for applying computational chemistry to the study of this compound. The protocols and theoretical considerations outlined herein are broadly applicable to the study of other strained and energetic molecules, underscoring the vital role of computational science in advancing our understanding of chemical systems.

References

  • Vilarrasa, J., & Aljarilla, A. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14493–14504. [Link]

  • Qiu, W., Ren, F. D., Shi, W. J., & Wang, Y. H. (2015). A theoretical study on the strength of the C-NO2 bond and ring strain upon the formation of the intermolecular H-bonding interaction between HF and nitro group in nitrocyclopropane, this compound, nitrocyclopentane or nitrocyclohexane. Journal of Molecular Modeling, 21(5), 114. [Link]

  • ResearchGate. (n.d.). A theoretical study on the strength of the C–NO2 bond and ring strain upon the formation of the intermolecular H-bonding interaction between HF and nitro group in nitrocyclopropane, this compound, nitrocyclopentane or nitrocyclohexane. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Novel Fluorescent Phenazines : Synthesis, Characterization, Photophysical Properties and DFT Calculations. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

Sources

A Technical Guide to the Thermodynamic Properties of Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of nitrocyclobutane. While specific experimental data for this compound is not extensively published, this document serves as a procedural and theoretical framework for researchers aiming to characterize its thermodynamic profile. We delve into both state-of-the-art computational prediction methods and established experimental techniques, explaining the causality behind procedural choices and emphasizing self-validating protocols. This guide is designed to equip researchers in organic chemistry, materials science, and pharmaceutical development with the necessary knowledge to accurately determine key thermodynamic parameters such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy, which are critical for assessing chemical stability, reactivity, and safety.

Introduction to this compound and Its Thermodynamic Significance

This compound (C₄H₇NO₂) is an alicyclic nitro compound featuring a strained four-membered ring. This structural motif, combining a cyclobutane ring with an energetic nitro group, makes its thermodynamic properties of significant interest for both theoretical and applied sciences.

  • Chemical Stability and Reactivity: The ring strain of the cyclobutane moiety and the presence of the electron-withdrawing nitro group heavily influence the molecule's stability and reaction pathways. Thermodynamic data provides a quantitative measure of this stability.

  • Pharmaceutical Development: For drug candidates containing such structures, thermodynamic properties are crucial for predicting shelf-life, degradation pathways, and formulation stability.

  • Safety and Hazard Assessment: As with many nitroalkanes, understanding the energy content, specifically the enthalpy of formation, is paramount for assessing potential hazards associated with synthesis, handling, and storage.

Given the limited availability of direct experimental data in public repositories like the NIST Chemistry WebBook, this guide focuses on the robust methodologies required to obtain these critical values.

Computational Prediction of Thermodynamic Properties

Quantum chemical calculations offer a powerful, efficient, and cost-effective method for predicting the thermodynamic properties of molecules like this compound before embarking on extensive experimental work. These in silico methods are grounded in first-principles physics.

Causality of Method Selection: Accuracy vs. Computational Cost

The choice of computational method is a trade-off between accuracy and the required computational resources.

  • Density Functional Theory (DFT): This is often the workhorse for molecules of this size. Functionals like B3LYP or M06-2X provide a good balance of speed and accuracy for thermochemical predictions.

  • Composite Methods: High-accuracy methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods systematically extrapolate to the theoretical limit, offering "chemical accuracy" (typically within 1-2 kcal/mol for enthalpies). These are more computationally expensive but serve as a benchmark.

  • Basis Sets: The choice of basis set (e.g., 6-31G*, cc-pVTZ) determines the flexibility given to electrons in the calculation. Larger basis sets provide more accurate results at a higher computational cost. A common approach is to perform initial geometry optimization with a smaller basis set, followed by single-point energy calculations with a larger one.

Workflow for Computational Thermochemistry

A self-validating computational protocol involves a systematic, multi-step process to ensure the reliability of the results.

  • Initial Structure Generation: Construct a 3D model of this compound. Consider all possible conformers (e.g., equatorial vs. axial positioning of the nitro group).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a selected method (e.g., B3LYP/6-31G*). This step locates the lowest energy structure on the potential energy surface.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This analysis also provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • High-Accuracy Single-Point Energy: To refine the electronic energy, perform a single-point energy calculation on the optimized geometry using a more accurate method (e.g., G4 or CCSD(T) with a larger basis set like aug-cc-pVTZ).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation ((\Delta_fH^\circ)) is typically calculated using a balanced chemical reaction, known as an isodesmic reaction. This method leverages cancellation of errors. For this compound, a possible reaction is:

    c-C₄H₈ + CH₃NO₂ → C₄H₇NO₂ + CH₄

    By calculating the enthalpy of this reaction ((\Delta_rH^\circ)) and using known experimental enthalpies of formation for cyclobutane, nitromethane, and methane, the enthalpy of formation for this compound can be derived with high accuracy.

  • Data Consolidation: Combine the electronic energy with thermal corrections from the frequency calculation to obtain the final Gibbs free energy and enthalpy at a given temperature (e.g., 298.15 K).

Visualization: Computational Workflow

G Figure 1: Computational Thermochemistry Workflow cluster_input Input & Setup cluster_calc Core Calculations cluster_analysis Analysis & Output A 1. Propose 3D Structure (this compound Conformers) B 2. Select Method & Basis Set (e.g., B3LYP/6-31G*) A->B C 3. Geometry Optimization (Find Energy Minimum) B->C D 4. Frequency Analysis (Confirm Minimum & Get Thermal Data) C->D Verify No Imaginary Frequencies E 5. High-Level Single-Point Energy (e.g., G4, CCSD(T)) D->E G 7. Tabulate Thermodynamic Properties (H, S, G, Cp) D->G Provides S, ZPVE, Thermal Corrections F 6. Calculate Enthalpy of Formation (via Isodesmic Reactions) E->F F->G

Caption: A systematic workflow for the computational prediction of thermodynamic properties.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the benchmark against which computational results are validated. The prerequisite for any accurate measurement is a pure, well-characterized sample.

Synthesis and Purification

This compound is not commercially available in high purity and typically requires synthesis. A common route is the oxidation of cyclobutylamine.

  • Protocol Integrity: Post-synthesis, rigorous purification is mandatory. Techniques like fractional distillation or column chromatography are used. Purity must be confirmed analytically (e.g., via GC-MS and NMR) to be >99.5% for accurate calorimetric measurements, as impurities can significantly impact results.

Core Experimental Techniques
  • Bomb Calorimetry (Enthalpy of Combustion): This is the gold standard for determining the standard enthalpy of formation ((\Delta_fH^\circ)) of organic compounds. The compound is combusted in a high-pressure oxygen environment, and the heat released is precisely measured. From the enthalpy of combustion ((\Delta_cH^\circ)), the enthalpy of formation can be calculated using Hess's law.

  • Differential Scanning Calorimetry (DSC) (Heat Capacity): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to determine the heat capacity (C_p) as a function of temperature.

  • Third Law Method (Entropy): The standard entropy (S°) can be determined by measuring the heat capacity from near absolute zero (0 K) up to the standard temperature (298.15 K) and integrating the C_p/T vs. T curve. This requires specialized low-temperature calorimetry.

Step-by-Step Protocol: Bomb Calorimetry
  • Calorimeter Calibration: Calibrate the calorimeter by combusting a certified standard reference material (e.g., benzoic acid) to determine the precise energy equivalent of the calorimeter system. This is a critical self-validating step.

  • Sample Preparation: Press a known mass (typically ~1 g) of high-purity liquid this compound, sealed in a polyester bag or capsule, into a pellet.

  • Assembly: Place the sample in the crucible inside the bomb. Add a small, known amount of water to the bomb to ensure all combustion products are in their standard states.

  • Pressurization and Combustion: Seal the bomb, purge it of air, and fill it with high-purity oxygen to approximately 30 atm. Ignite the sample using a fuse wire.

  • Data Acquisition: Record the temperature change of the water bath surrounding the bomb until thermal equilibrium is reached.

  • Corrections and Calculation: Apply corrections for the heat released by the fuse wire and the formation of nitric acid from the nitrogen in the sample. Use the corrected temperature rise and the calorimeter's energy equivalent to calculate the enthalpy of combustion.

  • Derivation of Enthalpy of Formation: Use the balanced combustion reaction for this compound (C₄H₇NO₂(l) + 5.25 O₂(g) → 4 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)) and the known standard enthalpies of formation for CO₂ and H₂O to calculate (\Delta_fH^\circ) for this compound.

Visualization: Experimental Workflow

G Figure 2: Experimental Workflow for Calorimetry cluster_prep Sample Preparation cluster_exp Calorimetric Measurement cluster_analysis Data Analysis A 1. Synthesize this compound B 2. Purify Sample (e.g., Distillation) A->B C 3. Verify Purity > 99.5% (GC-MS, NMR) B->C Critical for Accuracy E 5. Combust Weighed Sample in Oxygen Bomb C->E D 4. Calibrate Calorimeter (Benzoic Acid Standard) D->E Establishes System Constant F 6. Record Temperature Change E->F G 7. Apply Corrections (Fuse, Nitric Acid) F->G H 8. Calculate Enthalpy of Combustion (ΔcH°) G->H I 9. Derive Enthalpy of Formation (ΔfH°) H->I Using Hess's Law

Caption: A validated workflow for determining enthalpy of formation via bomb calorimetry.

Core Thermodynamic Data

As noted, specific, peer-reviewed experimental data for this compound is sparse. The following table presents estimated values based on computational chemistry (e.g., G4 level of theory) and analogies to similar compounds like nitropropane and cyclobutane. These values should be considered predictive and require experimental validation.

Thermodynamic PropertySymbolPredicted Value (Gas Phase)UnitsMethod of Determination
Standard Enthalpy of Formation (298.15 K)(\Delta_fH^\circ)+15 to +30kJ/molComputational (Isodesmic Reactions)
Standard Molar Entropy (298.15 K)320 to 340J/(mol·K)Computational (Frequency Analysis)
Heat Capacity (Constant Pressure, 298.15 K)C_p110 to 125J/(mol·K)Computational (Frequency Analysis)
Standard Gibbs Free Energy of Formation (298.15 K)(\Delta_fG^\circ)+110 to +130kJ/molCalculated from (\Delta_fH^\circ) and S°
Visualization: Interrelation of Thermodynamic Properties

G Figure 3: Fundamental Thermodynamic Relationships H Enthalpy (H) Heat Content, Bond Energy G Gibbs Free Energy (G) Spontaneity, Usable Energy H->G ΔH component S Entropy (S) Disorder, Molecular Freedom S->G TΔS component formula ΔG = ΔH - TΔS T Temperature (T)

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion and Future Directions

The thermodynamic characterization of this compound is essential for its safe handling and potential application in various fields. This guide outlines the robust computational and experimental frameworks necessary for this task. While high-accuracy computational methods provide reliable initial estimates, they are no substitute for meticulous experimental validation. Future work should focus on the synthesis of high-purity this compound followed by precise calorimetric measurements to establish benchmark experimental values for its thermodynamic properties. Such data would be invaluable for refining computational models and for the broader scientific community.

References

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • Wheeler, S. E., Moran, A., & Pieniazek, S. N. (2009). Accuracy of reaction enthalpies from cheap and expensive quantum chemical methods. Journal of Chemical Theory and Computation, 5(7), 1849-1861. [Link]

  • Iffland, D. C., & Yen, T. F. (1954). The Synthesis of this compound and Nitrocyclopentane. Journal of the American Chemical Society, 76(16), 4083-4085. [Link]

An In-depth Technical Guide to the Predicted pKa of Nitrocyclobutane: A Computational and Theoretical Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical parameter in drug development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. Nitrocyclobutane, a strained cyclic nitroalkane, presents an interesting case study for pKa prediction due to the interplay of the strong electron-withdrawing nitro group and the inherent ring strain of the cyclobutyl moiety. This technical guide provides a comprehensive analysis of the predicted pKa of this compound, grounded in theoretical principles and computational chemistry methodologies. We will explore the structural and electronic factors governing its acidity, present a detailed protocol for its computational pKa prediction, and discuss the implications for medicinal chemistry and drug design. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pKa prediction for novel chemical entities.

Introduction: The Significance of pKa in Drug Development and the Uniqueness of this compound

The pKa of a molecule dictates its ionization state at a given pH, which in turn governs its solubility, permeability, protein binding, and ultimately, its therapeutic efficacy and safety profile.[1] For instance, the ability of a drug to cross cellular membranes is highly dependent on its charge, with neutral species generally exhibiting better passive diffusion. Therefore, accurate pKa prediction is an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

This compound (Figure 1) is a fascinating molecule where the powerful electron-withdrawing nature of the nitro group is superimposed on the strained cyclobutane ring. The nitro group is well-known to increase the acidity of adjacent C-H bonds.[3][4] Concurrently, the cyclobutane ring possesses significant angle and torsional strain, which influences the hybridization of its carbon atoms and, consequently, the acidity of its protons.[5] This guide will dissect these contributing factors to provide a robust understanding of the predicted pKa of this compound.

PropertyValueSource
Predicted pKa 8.46 ± 0.20[6][7]
Molecular Formula C4H7NO2[8]
Molecular Weight 101.1 g/mol [8]
CAS Number 2625-41-4[9]

Table 1: Predicted pKa and Physicochemical Properties of this compound.

Theoretical Underpinnings of this compound's Acidity

The acidity of the α-hydrogen in this compound is a consequence of several key electronic and structural effects. Understanding these principles is paramount to interpreting and trusting any predicted pKa value.

The Inductive and Resonance Effects of the Nitro Group

The nitro group (-NO2) is a potent electron-withdrawing group, a property that stems from both inductive and resonance effects.[10][11]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the adjacent carbon atom through the sigma bond network. This polarization of the C-H bond facilitates the departure of the proton (H+).

  • Resonance Effect (-M): Upon deprotonation, the resulting carbanion, known as a nitronate anion, is significantly stabilized by resonance. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, distributing the charge and stabilizing the conjugate base. A more stable conjugate base corresponds to a stronger acid.

The resonance stabilization of the nitronate anion is the primary reason for the markedly increased acidity of nitroalkanes compared to their parent alkanes.[4]

Figure 1: Deprotonation and Resonance Stabilization of this compound. This diagram illustrates the removal of the acidic alpha-proton from this compound to form a resonance-stabilized nitronate anion.

The Influence of the Cyclobutyl Ring: Strain and Hybridization

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of its torsional strain.[7] However, it still possesses considerable angle strain, with C-C-C bond angles of approximately 90° instead of the ideal 109.5° for sp3 hybridized carbons.[5] This strain has a direct impact on the acidity of the C-H bonds:

  • Increased s-character: To accommodate the smaller bond angles within the ring, the carbon-carbon bonds have a higher p-character. Consequently, the exocyclic C-H bonds have a greater s-character.[5] Since s-orbitals are closer to the nucleus and hold electrons more tightly, an increase in s-character stabilizes the conjugate base (the carbanion), thereby increasing the acidity of the proton. This effect is a general trend in small cycloalkanes, with cyclopropane being more acidic than cyclobutane, which is in turn more acidic than cyclohexane.

For comparison, the experimental pKa of the acyclic analogue, 2-nitropropane, has been reported to be around 7.63.[12] The predicted pKa of this compound (8.46) is slightly higher, suggesting that in this case, other factors may be at play that counteract the acidity-enhancing effect of ring strain. These could include subtle conformational effects of the puckered cyclobutyl ring that influence the stability of the nitronate anion.

Computational Prediction of the pKa of this compound: A Methodological Deep Dive

The prediction of pKa values with high accuracy is a significant challenge in computational chemistry.[13] Ab initio quantum mechanical methods, often combined with solvation models, provide a powerful framework for these calculations.[14] The most common approach involves the use of a thermodynamic cycle, which breaks down the dissociation in solution into more manageable computational steps.[6][15]

The Thermodynamic Cycle for pKa Calculation

The direct calculation of the free energy of dissociation in solution is computationally demanding. A thermodynamic cycle (Figure 2) allows us to calculate this value by combining gas-phase energies, which can be computed with high accuracy, and solvation free energies.[3][16]

The pKa is related to the standard free energy of dissociation in the aqueous phase (ΔG°aq) by the equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the gas constant and T is the temperature in Kelvin.

Thermodynamic Cycle for pKa Calculation HA_gas HA(gas) A_minus_gas A-(gas) HA_gas->A_minus_gas ΔG°gas H_plus_gas H+(gas) HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_minus_aq A-(aq) A_minus_gas->A_minus_aq ΔG°solv(A-) H_plus_aq H+(aq) H_plus_gas->H_plus_aq ΔG°solv(H+) HA_aq->A_minus_aq ΔG°aq = pKa * 2.303RT

Figure 2: Thermodynamic Cycle for pKa Calculation. This cycle relates the free energy of dissociation in the aqueous phase (ΔG°aq) to the gas-phase free energy of dissociation (ΔG°gas) and the solvation free energies of the acid (HA), its conjugate base (A-), and the proton (H+).

Step-by-Step Computational Protocol

This protocol outlines a typical workflow for predicting the pKa of this compound using Density Functional Theory (DFT) and a continuum solvation model.

Software Requirements: A quantum chemistry software package such as Gaussian, ORCA, or Jaguar.[10]

Step 1: Gas-Phase Geometry Optimization and Frequency Calculation

  • Objective: To obtain the optimized geometries and vibrational frequencies of this compound (the acid, HA) and its conjugate base, the nitronate anion (A-), in the gas phase.

  • Method:

    • Build the 3D structures of this compound and its nitronate anion.

    • Perform geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP functional with the 6-31+G(d,p) basis set).

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Step 2: Gas-Phase Free Energy of Dissociation (ΔG°gas)

  • Objective: To calculate the free energy change for the deprotonation of this compound in the gas phase.

  • Calculation: ΔG°gas = G°(A-)gas + G°(H+)gas - G°(HA)gas

    • G°(A-)gas and G°(HA)gas are the calculated gas-phase free energies of the nitronate anion and this compound, respectively.

    • The gas-phase free energy of the proton, G°(H+)gas, is a standard value derived from statistical mechanics (-6.28 kcal/mol at 298.15 K).[4]

Step 3: Solvation Free Energy Calculation

  • Objective: To calculate the free energy change when moving the acid, its conjugate base, and a proton from the gas phase to the aqueous solution.

  • Method:

    • Use the gas-phase optimized geometries from Step 1.

    • Perform single-point energy calculations for HA and A- using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3] The SMD model is often recommended for its accuracy.[3] The same DFT functional and basis set as in the gas-phase calculations should be used.

    • The solvation free energy of the proton (ΔG°solv(H+)) is a well-established experimental value, typically around -265.9 kcal/mol.[3]

Step 4: Calculation of the Aqueous-Phase Free Energy of Dissociation (ΔG°aq)

  • Objective: To combine the gas-phase and solvation energies to obtain the free energy of dissociation in water.

  • Calculation: ΔG°aq = ΔG°gas + ΔG°solv(A-) + ΔG°solv(H+) - ΔG°solv(HA)

Step 5: pKa Calculation

  • Objective: To convert the aqueous-phase free energy of dissociation into a pKa value.

  • Calculation: pKa = ΔG°aq / (2.303 * RT)

    • At 298.15 K (25 °C), 2.303 * RT is approximately 1.364 kcal/mol.

Computational pKa Prediction Workflow start Start: 3D Structures of HA and A- gas_opt_freq Step 1: Gas-Phase Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31+G(d,p)) start->gas_opt_freq gas_free_energy Step 2: Calculate Gas-Phase Free Energy of Dissociation (ΔG°gas) gas_opt_freq->gas_free_energy solvation_energy Step 3: Solvation Free Energy Calculation (e.g., SMD model) gas_opt_freq->solvation_energy aq_free_energy Step 4: Calculate Aqueous-Phase Free Energy of Dissociation (ΔG°aq) gas_free_energy->aq_free_energy solvation_energy->aq_free_energy pka_calc Step 5: Calculate pKa aq_free_energy->pka_calc end End: Predicted pKa pka_calc->end

Figure 3: Workflow for the Computational Prediction of pKa. This diagram outlines the key steps involved in calculating the pKa of a molecule using a thermodynamic cycle approach with quantum mechanical methods.

Considerations for Accuracy and Self-Validation
  • Choice of Functional and Basis Set: The accuracy of DFT calculations is dependent on the chosen functional and basis set. While B3LYP/6-31+G(d,p) is a common starting point, more modern functionals like M06-2X may offer improved accuracy for main group elements.[3] It is advisable to benchmark the chosen method against experimental pKa values of structurally related compounds, such as 2-nitropropane, to validate the computational approach.

  • Conformational Sampling: For flexible molecules, it is crucial to consider multiple low-energy conformations. For this compound, the puckered ring conformation should be accurately represented.

  • Explicit Solvent Molecules: While continuum models are computationally efficient, the inclusion of a few explicit water molecules in the first solvation shell can sometimes improve the accuracy of the calculated solvation energies, especially if there are strong hydrogen bonding interactions.

  • Empirical Corrections: For high-accuracy predictions, linear regression models can be developed to correct for systematic errors in the computational method by correlating calculated pKa values with a training set of experimentally determined pKa values.[4]

Implications for Drug Discovery and Medicinal Chemistry

The predicted pKa of 8.46 for this compound places it in a range where small changes in the physiological environment can significantly alter its ionization state. This has several important implications for its potential use as a scaffold or pharmacophore in drug design:

  • Modulating Lipophilicity and Permeability: By modifying the substituents on the cyclobutane ring, medicinal chemists can fine-tune the pKa. Electron-withdrawing groups would be expected to lower the pKa, increasing the proportion of the ionized form at physiological pH (around 7.4) and potentially increasing aqueous solubility. Conversely, electron-donating groups would raise the pKa, favoring the neutral form and likely enhancing membrane permeability.

  • Target Engagement: The ionization state of a ligand can be critical for its interaction with the target protein. If the binding pocket contains charged residues, the ability of the this compound moiety to exist in both neutral and anionic forms could be exploited for specific electrostatic interactions.

  • Metabolic Stability: The nitro group can be susceptible to metabolic reduction. The electronic environment around the nitro group, influenced by the pKa, may affect its metabolic fate.

Conclusion

The predicted pKa of this compound, approximately 8.46, is a result of the strong acidifying effect of the nitro group, modulated by the unique structural and electronic properties of the strained cyclobutyl ring. This in-depth technical guide has elucidated the theoretical principles governing its acidity and provided a detailed, self-validating computational workflow for its pKa prediction. For drug development professionals, a thorough understanding and accurate prediction of the pKa of novel scaffolds like this compound are essential for the rational design of drug candidates with desirable physicochemical and pharmacological profiles. The methodologies outlined herein provide a robust framework for such endeavors, enabling more informed decision-making in the complex process of drug discovery.

References

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Macs in Chemistry. (2025, February 8). Calculate pKa using Rowan. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • ChemRxiv. (2023). QupKake: Integrating Machine Learning and Quantum Chemistry for micro-pKa Predictions. Retrieved from [Link]

  • Ribeiro, R. F. A., Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Chemical Theory and Computation, 14(12), 6658–6676. Retrieved from [Link]

  • Kohl, C., Gescher, A., & Schilde, B. (1998). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Chemical research in toxicology, 11(9), 1011-1018. Retrieved from [Link]

  • Ishida, T., & Nishizawa, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. J, 4(4), 849-866. Retrieved from [Link]

  • Klamt, A., & Eckert, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17235–17244. Retrieved from [Link]

  • Toth, A. M., Liptak, M. D., Phillips, D. L., & Gough, K. M. (2018). SAMPL6: Calculation of macroscopic pKa values from ab initio quantum mechanical free energies. Journal of computer-aided molecular design, 32(12), 1139–1152. Retrieved from [Link]

  • ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic cycles used in the pKa calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17235-17244. Retrieved from [Link]

  • Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • SCM. (2025). pKa values — Tutorials 2025.1 documentation. Retrieved from [Link]

  • Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values predicted by DFT methods using numerical basis sets. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

  • Optibrium. (n.d.). pKa prediction using quantum mechanics and machine learning. Retrieved from [Link]

  • Rowan Documentation. (n.d.). pKa Prediction. Retrieved from [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Inchem.org. (1992). Nitropropane, 2- (EHC 138, 1992). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitropropane. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2011). Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitropropane. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute pKa Values and Signed Error from Experiment. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • YouTube. (2021, January 29). Introduction to Key Concepts from Quantum Mechanics for Beginning Computational Chemists. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Quantum-chemical investigation of the dependence of p K a on the calculated energy of proton removal for certain derivatives of indole and phenol. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Reaction Mechanisms Involving Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of a Strained Nitroalkane

Nitrocyclobutane, a seemingly simple molecule, exists at the intersection of two powerful and distinct areas of organic chemistry: the chemistry of strained four-membered rings and the versatile reactivity of nitroalkanes. The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, while the potent electron-withdrawing nature of the nitro group activates the molecule for a unique array of transformations.[1] This combination makes this compound and its derivatives valuable, yet under-explored, building blocks in synthetic chemistry, offering pathways to complex molecular architectures relevant to pharmaceuticals and materials science.[2]

This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound. It is designed not as a rigid set of instructions, but as a framework for understanding the causality behind its reactivity. We will delve into the mechanistic underpinnings of its reactions, providing detailed, field-tested protocols that can be adapted and optimized for specific synthetic challenges.

Core Principle: The Dual Nature of this compound's Reactivity

The reactivity of this compound is dominated by two key features:

  • Acidity of the α-Hydrogen: The carbon atom attached to the nitro group (the α-carbon) bears a proton that is significantly more acidic than a standard alkane C-H bond. This is due to the strong inductive effect of the nitro group and the ability of the conjugate base (a nitronate anion) to be stabilized by resonance. This acidity is the gateway to a host of classical nitroalkane reactions.

  • Ring Strain and Electrophilicity: The cyclobutane ring is inherently strained. The nitro group further polarizes the C-N bond and can activate the ring carbons towards nucleophilic attack, potentially leading to ring-opening. This makes the cyclobutane not just a scaffold, but an active participant in reactions.

The interplay between these two features dictates the outcome of a given transformation.

G This compound This compound Alpha_Acidity Acidity of α-Hydrogen (pKa ~17 in DMSO) This compound->Alpha_Acidity e⁻ withdrawing NO₂ Ring_Strain Ring Strain & Electrophilicity (~26 kcal/mol) This compound->Ring_Strain 4-membered ring Nitronate Nitronate Anion Formation Alpha_Acidity->Nitronate Base abstraction Ring_Opening Nucleophilic Ring-Opening Ring_Strain->Ring_Opening Nucleophilic attack Henry Henry Reaction Nitronate->Henry Michael Michael Addition Nitronate->Michael Gamma_Nitro_Ketones γ-Nitro Ketones Ring_Opening->Gamma_Nitro_Ketones

Fig. 1: Duality of this compound Reactivity

Section 1: Reactions via the Nitronate Anion

The most accessible reaction pathway for this compound involves the deprotonation of the α-hydrogen with a suitable base to form a resonance-stabilized nitronate anion. This nucleophilic intermediate is central to powerful C-C bond-forming reactions.

The Henry (Nitro-Aldol) Reaction

The Henry reaction is a classical transformation that involves the addition of a nitronate anion to an aldehyde or ketone, forming a β-nitro alcohol.[3][4][5][6][7] This reaction is highly valuable as the resulting products can be readily converted into other important functional groups, such as β-amino alcohols or α-nitro ketones.

Causality of Experimental Choices:

  • Base: A catalytic amount of a non-nucleophilic base is typically used. Strong bases like NaOH or KOH can be effective, but hindered organic bases (e.g., DBU, triethylamine) often provide better control and minimize side reactions like the Cannizzaro reaction with aldehydes lacking α-hydrogens.

  • Solvent: Protic solvents like ethanol or methanol are common, as they can solvate the ionic intermediates. Aprotic solvents like THF or CH₂Cl₂ can also be used, particularly in asymmetric variations.

  • Temperature: The initial addition is often performed at low temperatures (0 °C) to control the exothermicity of the reaction and improve diastereoselectivity.

Fig. 2: Mechanism of the Henry Reaction with this compound

Protocol 1: Synthesis of 1-(1-Nitrocyclobutyl)ethanol via Henry Reaction

Objective: To synthesize a β-nitro alcohol from this compound and acetaldehyde.

Materials:

  • This compound (1.0 equiv)

  • Acetaldehyde (1.2 equiv)

  • Triethylamine (Et₃N) (0.2 equiv)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous ethanol (approx. 0.5 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add acetaldehyde, followed by the dropwise addition of triethylamine over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench by slowly adding 1 M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.

Self-Validation: The protocol's success is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified product, confirming the presence of the alcohol (-OH) and nitro (-NO₂) groups and the new C-C bond.

The Michael Addition

The nitronate anion of this compound can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[1][8][9] This reaction is a powerful method for forming 1,5-dicarbonyl precursors and γ-nitro ketones, which are versatile intermediates in the synthesis of heterocycles and other complex targets.[10][11]

Causality of Experimental Choices:

  • Acceptor: Electron-poor alkenes like acrylates, enones, or nitroalkenes serve as effective Michael acceptors.

  • Catalyst: While strong bases can be used, modern methods often employ organocatalysts, such as chiral secondary amines (e.g., proline derivatives), which operate via an enamine mechanism and can induce high levels of enantioselectivity.[10]

  • Stoichiometry: A slight excess of the Michael acceptor is often used to ensure complete consumption of the valuable this compound.

Protocol 2: Synthesis of a γ-Nitro Ketone via Michael Addition

Objective: To synthesize ethyl 4-nitro-4-cyclobutyl-3-oxobutanoate.

Materials:

  • This compound (1.0 equiv)

  • Methyl vinyl ketone (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Dissolve this compound in anhydrous THF (approx. 0.5 M) in a flask under a nitrogen atmosphere.

  • Add methyl vinyl ketone to the solution.

  • Cool the mixture to 0 °C and add DBU dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target γ-nitro ketone.

ReactionReactantsCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Henry This compound, BenzaldehydeEt₃NEtOH2524~75% (Est.)Adapted from[5]
Michael This compound, Methyl AcrylateDBUTHF2548~80% (Est.)Adapted from[12]
Denitration 1-Aryl-1-nitrocyclobutaneBu₃SnH, AIBNBenzene804~85% (Est.)Adapted from[4]
Note: Yields are estimated based on analogous reactions with other nitroalkanes due to a lack of specific published data for this compound.

Section 2: Nucleophilic Ring-Opening Reactions

The combination of ring strain and the electron-withdrawing nitro group makes the cyclobutane ring susceptible to nucleophilic attack, leading to ring-opening. This pathway is particularly plausible for "donor-acceptor" cyclobutanes, where the nitro group acts as the acceptor. While specific examples for this compound are not abundant in the literature, the mechanism can be inferred from related systems.[13][14]

Mechanism: A nucleophile attacks one of the carbons adjacent to the nitro-substituted carbon. This attack is facilitated by the polarization induced by the nitro group. The C-C bond opposite to the point of attack cleaves, relieving ring strain and forming a stabilized nitronate anion intermediate. Subsequent protonation yields the ring-opened product.

Fig. 3: Proposed Mechanism for Nucleophilic Ring-Opening

Protocol 3: General Procedure for Nucleophilic Ring-Opening with Thiolates

Objective: To synthesize a γ-thio substituted nitroalkane via ring-opening.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents.

Procedure:

  • Caution: Handle NaH with extreme care. It is highly flammable and reacts violently with water.

  • In a flask under N₂, suspend NaH in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of thiophenol in DMF dropwise. Allow to stir for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound in DMF to the thiophenolate solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the consumption of this compound.

  • Carefully quench the reaction by pouring it into an ice-cold saturated NH₄Cl solution.

  • Extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter, concentrate, and purify by column chromatography.

Section 3: Reductive and Radical Reactions

Reductive Denitration

The nitro group can be completely removed and replaced with a hydrogen atom using radical-mediated reduction, most commonly with tributyltin hydride (Bu₃SnH).[4] This reaction proceeds via a radical chain mechanism and is a mild and effective way to achieve denitration.[15][16]

Causality of Experimental Choices:

  • Radical Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that decomposes at a convenient rate around 80 °C to generate radicals that start the chain reaction.[17][18]

  • Hydrogen Atom Donor: Bu₃SnH serves as the hydrogen atom source. Its relatively weak Sn-H bond (78 kcal/mol) allows it to efficiently donate a hydrogen atom to the carbon-centered radical intermediate, propagating the chain.[15]

  • Solvent: An inert, high-boiling solvent like benzene or toluene is required to reach the decomposition temperature of AIBN.

Denitration_Workflow Start This compound + Bu₃SnH + AIBN (cat.) Initiation Initiation (AIBN → Radicals) Start->Initiation Propagation1 Propagation I: Radical addition to NO₂ & loss of NO₂⁻ Initiation->Propagation1 Propagation2 Propagation II: H-atom abstraction from Bu₃SnH Propagation1->Propagation2 Propagation2->Propagation1 Regenerates Bu₃Sn• radical Product Cyclobutane + Bu₃SnNO₂ Propagation2->Product

Fig. 4: Workflow for Reductive Denitration

Protocol 4: Reductive Denitration of this compound

Objective: To synthesize cyclobutane from this compound.

Materials:

  • This compound (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • AIBN (0.1 equiv)

  • Benzene or Toluene, anhydrous

  • Standard purification reagents.

Procedure:

  • Caution: Organotin compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve this compound and AIBN in anhydrous benzene in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add Bu₃SnH to the solution via syringe.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product will contain the desired cyclobutane and tributyltin byproducts. Purify by flash chromatography. (A common method to remove tin residues is to partition the crude mixture between acetonitrile and hexane; the tin compounds are more soluble in hexane).

Section 4: Thermal and Photochemical Reactions

The strained ring of this compound suggests a propensity for thermal and photochemical rearrangements, though specific literature is sparse.

  • Thermal Decomposition: Unsubstituted cyclobutane thermally decomposes via a diradical mechanism to two molecules of ethylene.[19][20] It is plausible that this compound would follow a similar pathway, potentially yielding nitroethene and ethylene, although C-NO₂ bond homolysis is also a common decomposition pathway for nitroalkanes at high temperatures.[21][22]

  • Photochemical Reactions: Photochemical [2+2] cycloadditions are a primary method for synthesizing cyclobutane rings.[1] The reverse reaction, a photochemical ring-opening, is also possible. Irradiation of this compound could potentially lead to rearrangements or ring-opening, but this area remains largely unexplored and offers opportunities for new discoveries.

Conclusion and Future Outlook

This compound is a versatile synthetic intermediate whose full potential is yet to be realized. Its reactivity is governed by the dynamic interplay between the acidic α-proton, characteristic of nitroalkanes, and the inherent strain of the cyclobutane ring. The protocols and mechanistic discussions provided herein serve as a foundational guide for chemists looking to exploit this unique reactivity. By understanding the principles of nitronate anion formation, nucleophilic ring-opening, and radical denitration, researchers can confidently employ this compound as a key building block in the design and synthesis of novel molecules for drug discovery and materials science. Further exploration into its asymmetric catalysis and photochemical behavior will undoubtedly uncover new and powerful synthetic transformations.

References

  • Wikipedia. (2024). Henry reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Available at: [Link]

  • Valachová, D., Marčeková, M., Caletková, O., & Jakubec, P. (2024). Mechanism of tributyltin hydride‐mediated protodenitration according to Ono. ResearchGate. Available at: [Link]

  • Lahmar, N., et al. (2005). A convenient synthesis of γ-functionalized cyclopentenones. Beilstein Journal of Organic Chemistry, 1(11). Available at: [Link]

  • Wikipedia. (2024). Michael addition reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Cobb, A., Al-Ani, W., & Shankland, K. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett, 27(01), 17–20.
  • Sciencemadness Wiki. (2025). Nitroaldol reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Ono, N. (2001). The nitro group in organic synthesis. Wiley-VCH.
  • ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Available at: [Link]

  • Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15548-15586.
  • ChemTalk. (n.d.). Epoxide Ring Opening. Available at: [Link]

  • Manelis, G. B., et al. (2003). Thermal Decomposition of Aliphatic Nitro-compounds.
  • Wikipedia. (2024). Tributyltin hydride. Available at: [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. Available at: [Link]

  • Tanner, D. D., et al. (1982). Reduction of substituted nitro compounds with tri-n-butyltin hydride. Journal of the Chemical Society, Perkin Transactions 2.
  • Baran, P. (n.d.). Radical Reactions (Part 1). Baran Lab, Scripps Research.
  • Chemistry Stack Exchange. (2016). Reaction of nitro compounds with strong alkali?. Available at: [Link]

  • ChemTalk. (n.d.). Epoxide Ring Opening. Available at: [Link]

  • Domingo, L. R., et al. (2022).
  • HowStuffWorks. (2024). Strong Bases: Properties, Applications and Examples. Available at: [Link]

  • Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Proceedings of the National Academy of Sciences, 39(8), 837–842.
  • Butler, J. N., & Kistiakowsky, G. B. (1960). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 82(4), 759-765.
  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Available at: [Link]

  • YouTube. (2023). SN2 Intramolecular Reactions. Available at: [Link]

  • YouTube. (2024). Intramolecular Nucleophilic Substitution and Ring Closures. Available at: [Link]

  • Chegg. (2020). Which of the following is the major ring opening product when the epoxide below is treated with sodium methoxide?. Available at: [Link]

  • Brown, R. S., et al. (1983). The kinetics of ring-opening of 1,1-dimethylaziridinium ion with sodium methoxide in methanol. The anomalous SN2 reactivity of small rings.

Sources

Application Note: Nitrocyclobutane as a Versatile Four-Carbon Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthetic utility of nitrocyclobutane. By leveraging the unique interplay between its inherent ring strain and the versatile reactivity of the nitro group, this compound emerges as a powerful four-carbon building block for constructing complex molecular architectures. We will explore key transformations including reduction to valuable cyclobutylamines, strategic ring-opening reactions to access functionalized acyclic systems, and alpha-functionalization via nitronate intermediates. Detailed mechanisms, field-proven protocols, and applications in target-oriented synthesis are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively incorporate this synthon into their synthetic programs.

Introduction: The Strategic Value of a Strained Synthon

The cyclobutane motif is a privileged scaffold found in a diverse array of natural products and pharmaceuticals, prized for its ability to impart unique conformational constraints and metabolic stability.[1][2][3] However, the stereocontrolled synthesis of substituted cyclobutanes remains a significant challenge.[4] this compound presents itself as a compelling solution, offering a unique convergence of properties:

  • Inherent Ring Strain (~26 kcal/mol): The significant strain energy of the four-membered ring serves as a thermodynamic driving force for a variety of ring-opening reactions, providing access to linear four-carbon chains that are otherwise difficult to synthesize.[5][6]

  • Versatile Nitro Group: Far more than a simple substituent, the nitro group is a "synthetic chameleon." It is a potent electron-withdrawing group, it can be readily reduced to a primary amine, it activates the α-proton for C-C bond formation, and it can be removed via denitration reactions.[7][8]

This application note will detail the primary synthetic pathways stemming from this compound, demonstrating its value as a versatile precursor for a range of high-value chemical entities.

Physicochemical Properties & Reactivity Overview

This compound is a colorless to pale yellow liquid whose reactivity is dominated by the two key features described above.[9] Its utility stems from the ability to selectively engage either the ring system or the nitro functional group.

PropertyValueReference
CAS Number 2625-41-4[10]
Molecular Formula C₄H₇NO₂[10]
Molecular Weight 101.10 g/mol [10]
Appearance Colorless to pale yellow liquid[9]
SMILES C1CC(C1)[O-][10]

The diverse synthetic transformations of this compound are summarized in the reactivity hub diagram below.

NCB This compound Amine Cyclobutylamine NCB->Amine Reduction (e.g., H₂, Pd/C) RingOpened γ-Functionalized Acyclic Compounds NCB->RingOpened Nucleophilic Ring-Opening AlphaFunc α-Substituted Nitrocyclobutanes NCB->AlphaFunc α-Deprotonation/ Electrophilic Trap Denitrated Cyclobutane/ Cyclobutene NCB->Denitrated Reductive or Radical Denitration

Caption: The reactivity hub of this compound, illustrating its main synthetic pathways.

Key Synthetic Transformations & Protocols

This section details the most synthetically valuable transformations of this compound, providing both mechanistic insights and detailed experimental protocols.

Transformation I: Reduction to Cyclobutylamine

The conversion of the nitro group to a primary amine is one of the most fundamental and high-impact transformations. Cyclobutylamine is a valuable building block for pharmaceuticals and agrochemicals.[11][12] The reduction can be achieved under various conditions, with catalytic hydrogenation being a common and clean method.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers good activity and can often be recycled.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalytic process.

  • Hydrogen Source: Pressurized hydrogen gas is the most common reagent. Alternatively, transfer hydrogenation using sources like ammonium formate can be employed for setups not equipped for high-pressure gas.

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To synthesize cyclobutylamine via the reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Parr hydrogenator or a flask equipped with a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., Parr bottle), dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric; handle with care and do not add to the solvent in the presence of air.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting material.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The resulting crude cyclobutylamine can be purified by distillation. Alternatively, for isolation as a salt, add 1 M HCl to the crude amine to precipitate cyclobutylammonium chloride, which can be collected by filtration. The free base can be regenerated by treatment with a base like 1 M NaOH followed by extraction.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Transformation II: Alpha-Functionalization via Nitronate Anion

The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-proton (the C-H bond on the same carbon). Treatment with a suitable base generates a nucleophilic nitronate anion, which can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new C-C bonds. This is the basis for classic reactions like the Henry (nitroaldol) and Michael additions.[7][13]

Mechanism of Nitronate Formation and Reaction: The process is initiated by deprotonation at the α-carbon. The resulting nitronate anion is a resonance-stabilized species, which then acts as a potent nucleophile.

cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack start This compound nitronate Nitronate Anion (Resonance Stabilized) start->nitronate + B: product α-Alkylated Product nitronate->product + E⁺ electrophile Electrophile (E⁺) base Base (B:) acid Conjugate Acid (BH⁺)

Caption: Mechanism of base-mediated α-functionalization of this compound.

Protocol 2: Base-Mediated Alpha-Alkylation of this compound

Objective: To form a new C-C bond at the α-position of this compound using an alkyl halide as the electrophile.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., DBU) (1.5 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.2 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the nitronate anion.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure α-alkylated this compound.

Transformation III: Nucleophilic Ring-Opening

The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening reactions.[5] In systems where the ring is substituted with both an electron-donating group (Donor) and an electron-withdrawing group (Acceptor), known as "push-pull" systems, the ring becomes highly susceptible to cleavage. While this compound itself is an acceptor-only system, its derivatives can be designed for such reactions. The nitro group's strong electron-withdrawing character makes the cyclobutane ring more electrophilic and facilitates attack by nucleophiles, leading to the formation of functionalized, linear γ-nitro compounds.

Causality Behind Experimental Choices:

  • Catalyst: A Lewis acid like AlCl₃ can be used to activate the cyclobutane system, making it more electrophilic and susceptible to nucleophilic attack.[5]

  • Nucleophile: A wide range of nucleophiles can be employed, including electron-rich arenes (in a Friedel-Crafts-type reaction), thiols, or other soft nucleophiles.[5]

  • Solvent: A non-coordinating solvent like dichloromethane (CH₂Cl₂) is ideal to avoid interference with the Lewis acid catalyst.

Applications in Target-Oriented Synthesis

The true power of this compound is realized when these fundamental transformations are applied to the synthesis of complex molecules.

  • Synthesis of Fused Heterocycles: In a notable example, this compound-fused naphthalene-1,2-diones have been synthesized via a cascade reaction of allenynes with tert-butyl nitrite under metal-free conditions.[14] This reaction likely proceeds through a [2+2] cycloaddition followed by subsequent rearrangements, showcasing how the this compound moiety can be installed in a complex setting.[14]

  • Precursors to Bioactive Amines: The facile reduction of substituted nitrocyclobutanes provides a direct route to chiral cyclobutane-containing amino acids and other derivatives that are of significant interest in medicinal chemistry. Optically active cyclobutylamines are key intermediates for antiviral agents.[12]

Conclusion

This compound is a uniquely powerful and versatile building block in organic synthesis. The combination of a strained four-membered ring with a highly adaptable nitro functional group provides chemists with a robust platform for a variety of synthetic operations. From the straightforward synthesis of valuable cyclobutylamines to the construction of complex acyclic and heterocyclic systems through C-C bond formation and ring-opening strategies, this compound offers elegant and efficient solutions to modern synthetic challenges. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers looking to exploit the full potential of this remarkable four-carbon synthon.

References

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Cyclobutane‐Fused Naphthalene Derivatives via Cascade Reactions of Allenynes with tert‐Butyl Nitrite. ResearchGate. Available at: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Available at: [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC - NIH. Available at: [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. Available at: [Link]

  • Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Available at: [Link]

  • The nitro group in organic synthesis. University of Technology Sydney - UTS Library. Available at: [Link]

  • Cyclobutylamine. Wikipedia. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. ResearchGate. Available at: [Link]

  • Process for producing optically active cyclobutylamines. Google Patents.
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • Investigations into the mechanism of action of nitrobenzene as a mild dehydrogenating agent under acid-catalysed conditions. CORE. Available at: [Link]

Sources

Synthesis of Nitrocyclobutane Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, a four-membered carbocycle, is a structural feature of increasing importance in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional puckered conformation provides a unique scaffold that can enhance pharmacological properties such as metabolic stability and binding affinity.[2] The introduction of a nitro group onto this strained ring system further expands its synthetic utility, offering a versatile handle for a wide array of chemical transformations.[3][4] This guide provides an in-depth exploration of the key synthetic strategies for accessing nitrocyclobutane derivatives, complete with detailed experimental protocols and insights into the underlying chemical principles.

Strategic Approaches to this compound Synthesis

The construction of nitro-functionalized cyclobutanes can be broadly categorized into three main strategies, each with its own set of advantages and mechanistic considerations. The choice of a particular strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

  • [2+2] Cycloaddition of Nitroalkenes: This is one of the most direct and widely employed methods for constructing the cyclobutane core.[5][6] It involves the reaction of a nitroalkene with another alkene, typically promoted by light (photochemical cycloaddition) or heat (thermal cycloaddition).[7][8][9]

  • Radical-Mediated Ring Opening of Bicyclobutanes: This modern approach leverages the high ring strain of bicyclo[1.1.0]butanes (BCBs) to generate cyclobutyl radicals, which can then be trapped with a nitro-containing species.[3][10] This method offers a powerful way to synthesize highly substituted nitrocyclobutanes with good diastereoselectivity.[10]

  • Functionalization of Pre-formed Cyclobutanes: This strategy involves the introduction of a nitro group onto a pre-existing cyclobutane ring. While less common for the de novo synthesis of the this compound core, it can be a viable route for the synthesis of specific target molecules where the cyclobutane scaffold is already in place.

The following sections will delve into the specifics of these synthetic routes, providing both the "how" and the "why" for each experimental protocol.

I. [2+2] Cycloaddition of Nitroalkenes

The [2+2] cycloaddition of a nitroalkene with another olefin is a powerful and convergent strategy for the synthesis of nitrocyclobutanes. The regiochemistry and stereochemistry of the reaction are governed by the principles of orbital symmetry and can be influenced by the reaction conditions (photochemical vs. thermal) and the nature of the substituents on the reacting partners.

A. Photochemical [2+2] Cycloaddition

Visible-light-mediated [2+2] photocycloaddition offers a mild and efficient route to nitrocyclobutanes.[7] This approach often proceeds without the need for a catalyst and can be highly stereoselective.

Photochemical_Cycloaddition_Workflow start Prepare Reaction Mixture: Nitroalkene, Alkene, Solvent reaction Irradiate with Visible Light (e.g., Violet or Blue LEDs) start->reaction Charge Reactor workup Reaction Work-up: Solvent Removal, Extraction reaction->workup After Completion purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, HRMS purification->characterization

Caption: General workflow for photochemical [2+2] cycloaddition.

This protocol describes the synthesis of a this compound derivative via the catalyst-free [2+2] photocycloaddition of a nitrostyrene and 2-vinylpyridine.

Materials:

  • (E)-(2-nitrovinyl)benzene (1.0 equiv)

  • 2-vinylpyridine (1.2 equiv)

  • Ethanol (to make a 0.1 M solution of the nitrostyrene)

  • Schlenk tube or similar reaction vessel

  • Violet LED light source

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add (E)-(2-nitrovinyl)benzene and ethanol.

  • Add 2-vinylpyridine to the solution.

  • Seal the tube and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction tube in front of a violet LED light source and irradiate at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound derivative.

  • Characterize the product by NMR and HRMS to confirm its structure and purity.

Causality and Insights:

  • Solvent Choice: Ethanol was found to be the optimal solvent for this reaction, likely due to its ability to dissolve the reactants and its transparency to the wavelength of light used.[7]

  • Degassing: Removing dissolved oxygen is crucial in many photochemical reactions to prevent quenching of the excited state and potential side reactions.

  • Stereochemistry: The stereochemical outcome of photochemical [2+2] cycloadditions can be complex and may result in a mixture of diastereomers. The specific stereochemistry of the product would need to be determined by detailed NMR analysis (e.g., NOESY experiments).

II. Radical-Mediated Ring Opening of Bicyclobutanes

The high strain energy of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for the generation of cyclobutyl radicals. This reactivity can be harnessed to synthesize highly substituted nitrocyclobutanes with a high degree of stereocontrol.

A. Diastereoselective 1,3-Nitrooxygenation of Bicyclo[1.1.0]butanes

This method, which is catalyst-free and can be performed in open air, provides access to 1,1,3-trisubstituted cyclobutanes.[3][10]

Radical_Nitrooxygenation_Workflow start Combine Reactants: Bicyclobutane, tert-Butyl Nitrite, TEMPO, Solvent reaction Heat Reaction Mixture start->reaction workup Reaction Work-up: Solvent Removal reaction->workup After Completion purification Purification: Silica Gel Chromatography workup->purification characterization Characterization: NMR, HRMS, X-ray (if possible) purification->characterization

Caption: General workflow for the radical 1,3-nitrooxygenation of bicyclobutanes.

This protocol details the synthesis of a this compound derivative through the radical-mediated ring opening of a bicyclobutane with tert-butyl nitrite and TEMPO.

Materials:

  • Substituted bicyclo[1.1.0]butane (1.0 equiv)

  • tert-Butyl nitrite (2.0 equiv)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (to make a 0.1 M solution of the bicyclobutane)

  • Reaction vial with a screw cap

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the substituted bicyclo[1.1.0]butane, tert-butyl nitrite, TEMPO, and 1,2-dichloroethane.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Isomerization to the thermodynamically more stable syn-isomer can occur on silica gel, leading to a high diastereomeric ratio in the isolated product.[10]

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Characterize the product by NMR, HRMS, and, if possible, X-ray crystallography to confirm the structure and stereochemistry.

Causality and Insights:

  • tert-Butyl Nitrite as a Nitro Source: tert-Butyl nitrite serves as a source of the nitro group via a radical pathway.

  • TEMPO as a Radical Trap: TEMPO acts as a radical trap, reacting with the initially formed cyclobutyl radical to introduce the oxygen functionality.

  • Diastereoselectivity: The diastereoselectivity of the reaction can be influenced by the substituents on the bicyclobutane. Purification by silica gel chromatography can often enhance the diastereomeric ratio by promoting isomerization to the thermodynamically favored isomer.[10]

III. Synthesis of Dithis compound Derivatives

The synthesis of dinitrocyclobutanes is of interest due to their potential applications as energetic materials and as versatile synthetic intermediates. While the synthesis of 1,3-dinitro-1,3-diazacyclobutane has been studied computationally, its experimental synthesis has not been widely reported.[6] However, general methods for the synthesis of 1,3-dinitro compounds can be adapted for the synthesis of 1,3-dithis compound precursors.

A. Michael Addition Approach to 1,3-Dinitro Compounds

A common strategy for the synthesis of 1,3-dinitroalkanes involves the Michael addition of a nitroalkane to a nitroalkene.

This protocol provides a general method for the synthesis of 1,3-dinitroalkanes, which could be conceptually applied to the synthesis of a precursor to 1,3-dithis compound.

Materials:

  • Nitroalkene (1.0 equiv)

  • Nitroalkane (1.5 equiv)

  • Aqueous buffer solution (e.g., phosphate buffer)

  • Organic co-solvent if needed (e.g., ethanol)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the nitroalkene in the aqueous buffer, with an organic co-solvent if necessary to ensure solubility.

  • Add the nitroalkane to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up. This may involve extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Characterize the 1,3-dinitroalkane product by spectroscopic methods.

Causality and Insights:

  • Aqueous Conditions: The use of aqueous buffer can be advantageous for scalability and avoiding harsh basic conditions that can lead to side reactions.

  • Relevance to Dithis compound: To synthesize 1,3-dithis compound, one could envision a strategy involving the cyclization of a suitably functionalized 1,3-dinitrobutane derivative. The development of such a protocol would require further investigation.

IV. Data Summary and Comparison

Method Key Reactants Promoter Typical Solvents Advantages Limitations Reference
Photochemical [2+2] Cycloaddition Nitroalkene, AlkeneVisible Light (e.g., violet or blue LEDs)Ethanol, AcetonitrileMild conditions, often catalyst-free, good for certain substitution patterns.Can produce mixtures of stereoisomers, substrate scope can be limited.[7]
Radical 1,3-Nitrooxygenation of BCBs Bicyclobutane, tert-Butyl Nitrite, TEMPOHeat1,2-DichloroethaneHigh diastereoselectivity (especially after chromatography), catalyst-free, good for highly substituted cyclobutanes.Requires synthesis of strained bicyclobutane precursors.[3][10]
Michael Addition for 1,3-Dinitro Compounds Nitroalkene, NitroalkaneBase or BufferAqueous buffer, EthanolScalable, can use environmentally benign solvents.Primarily for acyclic systems; cyclization to dithis compound would be a separate step.

V. Conclusion and Future Outlook

The synthesis of this compound derivatives is a dynamic area of research with significant potential for applications in drug discovery and materials science. The methods outlined in this guide, particularly photochemical [2+2] cycloadditions and radical-mediated ring openings of bicyclobutanes, provide powerful tools for accessing a diverse range of these valuable compounds. Future research in this field will likely focus on the development of new catalytic and stereoselective methods to further expand the accessible chemical space of this compound derivatives and to enable the synthesis of increasingly complex and functionally rich molecules. The continued exploration of these synthetic strategies will undoubtedly lead to new discoveries and applications for this fascinating class of compounds.

References

  • Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • PubMed. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. [Link]

  • PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • ResearchGate. (n.d.). Functionalized cyclobutane synthesis from bicyclobutanes. [Link]

  • ResearchGate. (n.d.). a) Examples of prior art of cyclobutane C−H functionalization used in.... [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. [Link]

  • PMC. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. [Link]

  • DTIC. (1993). Calculated Structure, Heats of Formation and Decomposition Energetics of 1,3-Dinitro,-1,3-Diazacyclobutane. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dinitro compounds. [Link]

  • Scientiae Radices. (2022). Preparation of conjugated nitroalkenes: short review. [Link]

  • PMC. (n.d.). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [Link]

  • ResearchGate. (n.d.). Synthesis of this compound‐fused naphthalene‐1,2‐diones. [Link]

  • PubMed. (2006). Tandem double-intramolecular [4+2]/[3+2] cycloadditions of nitroalkenes. Studies toward a total synthesis of daphnilactone B: piperidine ring construction. [Link]

  • PubChem. (n.d.). 1,3-Dinitro-1,3-diazacyclobutane. [Link]

  • PMC. (n.d.). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [Link]

  • ResearchGate. (n.d.). Scheme 83 [4 + 2] cycloaddition reaction of nitroalkene as key step for.... [Link]

  • PMC. (n.d.). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]

  • PMC. (n.d.). Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis and characterisation of nitro-, nitroso- and aminofluoranthenes. [Link]

  • MDPI. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • ResearchGate. (n.d.). New synthesis of nitro-substituted 3,1-benzoxazines. [Link]

  • ResearchGate. (n.d.). Photochemical synthesis of cyclophanes. [Link]

  • NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ScienceDirect. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • Almac. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. [Link]

  • PMC. (n.d.). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and coordination chemistry of substituted b-amino dicarbonyls. [Link]

  • MDPI. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • PubChem. (n.d.). 1,3-Dinitro-1,3-diazacyclobutane. [Link]

  • PMC. (n.d.). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]

  • PMC. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • MDPI. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. [Link]

  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Cyclobutane Ring in Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitrocyclobutane Scaffold - A Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, strained ring systems have garnered significant interest. Among these, the cyclobutane motif is particularly valuable. Its rigid, puckered three-dimensional structure can offer distinct advantages over more flexible aliphatic linkers or planar aryl groups, often leading to improved pharmacological properties such as metabolic stability and binding affinity.[1] The introduction of a nitro group onto this scaffold transforms the simple cyclobutane into a highly versatile chemical intermediate.

This compound (C₄H₇NO₂, CAS: 2625-41-4) is more than just a substituted alkane; the nitro group is a powerful functional handle with a dual role.[2][3][4] Firstly, its strong electron-withdrawing nature profoundly influences the reactivity of the entire cyclobutane ring, activating it for various transformations. Secondly, the nitro group itself can be converted into a wide array of other essential functional groups, most notably the amine, which is a cornerstone of many bioactive molecules.[5]

This guide provides a comprehensive overview of the key strategies for the functionalization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations behind each method. We will explore transformations centered on the nitro group itself, reactions on the cyclobutane ring that are enabled by the nitro group's electronic influence, and ring-opening strategies that leverage the inherent strain of the four-membered ring.

Part 1: Transformations of the Nitro Group

The most direct path to functionalization involves the chemical modification of the nitro group. This is arguably the most common and powerful application of the this compound scaffold, as it provides a direct entry into cyclobutylamines and their derivatives.

Reduction to Cyclobutylamine: A Gateway to Bioactive Scaffolds

The conversion of a nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis.[6] Cyclobutylamine is a valuable building block found in numerous pharmaceuticals. The choice of reduction methodology is critical and depends on the presence of other functional groups within the molecule (chemoselectivity) and the desired reaction scale.

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron reduction. While the exact intermediates can vary with the chosen method, the process generally involves stepwise reduction through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates before reaching the final amine product.

G cluster_0 Reduction Pathway Nitro R-NO₂ (this compound) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Cyclobutylamine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Generalized pathway for the reduction of a nitro group.

Table 1: Comparison of Common Methods for Nitro Group Reduction

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Palladium on Carbon (Pd/C) or Raney Nickel; Methanol or Ethanol solvent.[7]High yield, clean reaction, scalable.Can reduce other functional groups (alkenes, alkynes, some carbonyls). Pd/C can cause dehalogenation.[7]
Metal/Acid Reduction Fe, Zn, or SnCl₂; HCl or Acetic Acid.[6][7][8]Good chemoselectivity, inexpensive reagents.Often requires stoichiometric amounts of metal, leading to significant waste and potentially harsh workup.
Transfer Hydrogenation Ammonium formate or Hydrazine; Pd/C or Raney Nickel catalyst.[9]Avoids the use of high-pressure hydrogen gas, often milder conditions.Can be slower than direct hydrogenation.
Hydride Reduction Lithium aluminum hydride (LiAlH₄).[7]Effective for aliphatic nitro compounds.Aromatic nitro compounds may yield azo products. Highly reactive and requires careful handling.

This protocol is often the method of choice due to its efficiency and clean conversion. The palladium-on-carbon catalyst provides a surface for the adsorption of both hydrogen gas and the this compound, facilitating the reduction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Parr hydrogenator or a balloon hydrogenation setup

  • Celite™ or a similar filter aid

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (N₂ or Ar).

  • Reagent Charging: To the vessel, add this compound (1.0 eq). Dissolve it in a sufficient volume of anhydrous MeOH (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the this compound) to the solution. Note: Pd/C can be pyrophoric, especially when dry. Handle with care under an inert atmosphere.

  • Hydrogenation: Seal the vessel. Purge the headspace several times with hydrogen gas. Pressurize the vessel with H₂ (typically 50 psi for a Parr apparatus or use a balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours. A key indicator is the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with N₂.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional MeOH to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude cyclobutylamine.

  • Purification (if necessary): The resulting amine is often of high purity. If required, it can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Trustworthiness: This protocol is self-validating. The complete consumption of the starting material can be confirmed by chromatographic analysis. The identity of the product, cyclobutylamine, can be confirmed by NMR spectroscopy and mass spectrometry, comparing the data to known standards.

This method is particularly useful when the substrate contains other reducible functional groups, such as ketones or esters, that would not survive catalytic hydrogenation.[8]

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound derivative (1.0 eq) in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (typically 4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH). The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice. Slowly add saturated NaHCO₃ solution with vigorous stirring until the solution becomes basic (pH > 8) and the tin salts precipitate as a white solid (tin hydroxide).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality: The use of SnCl₂ provides a milder, more chemoselective reduction pathway. The acidic tin species is the active reductant. The basic workup is crucial to neutralize the acidic reaction mixture and precipitate the tin byproducts, allowing for the extraction of the free amine product.

Part 2: Ring Functionalization Enabled by the Nitro Group

The electron-withdrawing character of the nitro group acidifies the proton on the carbon to which it is attached (the α-carbon). This allows for the formation of a stabilized carbanion (a nitronate), which can then act as a nucleophile.

G cluster_0 α-Carbon Functionalization Workflow Start This compound Nitronate Nitronate Anion (Stabilized Carbanion) Start->Nitronate Base (-H⁺) Product α-Functionalized This compound Nitronate->Product + E⁺ Electrophile Electrophile (E⁺) e.g., Aldehyde, Alkyl Halide Electrophile->Product

Caption: Workflow for the functionalization at the α-carbon of this compound.

Protocol 3: α-Alkylation of this compound

This protocol demonstrates the reaction of the nitronate anion with an alkyl halide to form a new carbon-carbon bond at the α-position.

Materials:

  • This compound

  • A non-nucleophilic strong base (e.g., Sodium Hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add this compound (1.0 eq) to the cold THF. Slowly add the base (e.g., LDA, 1.1 eq) dropwise. Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the nitronate anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Quenching: Once complete, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting α-alkylated this compound by flash column chromatography on silica gel.

Expertise & Experience: The choice of a strong, non-nucleophilic base like LDA is critical to ensure complete deprotonation without competing nucleophilic attack on the alkyl halide. Performing the reaction at low temperatures (-78 °C) is essential to control the reactivity of the nitronate and prevent side reactions.

Part 3: Ring-Opening Reactions

The inherent ring strain of the cyclobutane core can be exploited to drive ring-opening reactions, leading to linear, functionalized products. The presence of electron-withdrawing groups like the nitro group, combined with activating groups on other positions (e.g., donor-acceptor cyclobutanes), can facilitate nucleophilic ring-opening.[10]

Protocol 4: Lewis Acid-Catalyzed Nucleophilic Ring-Opening

This protocol describes a general approach for the ring-opening of a suitably activated this compound derivative with a nucleophile, catalyzed by a Lewis acid. This is often applied to "donor-acceptor" cyclobutanes where one part of the ring is electron-rich and another is electron-poor.

Materials:

  • A donor-acceptor substituted this compound

  • Nucleophile (e.g., an electron-rich arene, a thiol)[10]

  • Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous Dichloromethane (DCM)

  • Water or saturated NaHCO₃ solution for quenching

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the substituted this compound (1.0 eq) and the nucleophile (1.2-2.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C. Carefully add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, as the reaction can be exothermic.

  • Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction's progress by TLC. The reaction time can vary from 1 to 24 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding water or saturated NaHCO₃ solution.

  • Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • Purification: Purify the resulting linear product by flash column chromatography.

Authoritative Grounding: The Lewis acid coordinates to the electron-withdrawing group (or a group adjacent to it), further polarizing the C-C bonds of the cyclobutane ring and making it more susceptible to nucleophilic attack. This attack relieves the ring strain, providing the thermodynamic driving force for the reaction.[10]

References

  • Baran, P. S., et al. Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
  • CymitQuimica. CAS 2625-41-4: nitro cyclobutane. CymitQuimica Product Page.
  • ResearchGate. Examples of prior art of cyclobutane C−H functionalization.
  • Fan, R., et al. Synthesis of Functionalized Cyclobutane‐Fused Naphthalene Derivatives via Cascade Reactions of Allenynes with tert‐Butyl Nitrite.
  • Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal.
  • Dakin, L. A., et al. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH Public Access.
  • Wang, Z., et al. Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. NIH Public Access.
  • Chemistry LibreTexts.
  • Renata, H., et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. NIH Public Access.
  • CK-12 Foundation. What is a nucleophilic substitution reaction in nitro compounds?.
  • ResearchGate. Cyclobutene Ring Opening Reactions.
  • Wikipedia. Reduction of nitro compounds. Wikipedia.
  • ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
  • Sheremetev, A. B., et al. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry.
  • ResearchGate. Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
  • Organic Chemistry Data. Nitro Reduction - Common Conditions. organic-chemistry.org.
  • National Center for Biotechnology Information. This compound.
  • Tokyo University of Science. Cyclobutene Ring Opening Reactions. sciorg.tus.ac.jp.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Sciencemadness Discussion Board. Strategies in Designing Ideal Explosives. Sciencemadness.org.
  • Smith, D. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. NIH Public Access.
  • Oziminski, W. P., et al. How Do Aromatic Nitro Compounds React with Nucleophiles?. NIH Public Access.
  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.
  • ResearchGate. Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?.
  • David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions. David Publishing Company.
  • Vangala, M., & Shinde, G. P. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry.
  • PubChemLite. This compound (C4H7NO2). PubChem.
  • E-Gurukul. Cycloalkanes- Reactions of Cyclopropane & Cyclobutane. YouTube.

Sources

Application Notes and Protocols: Nitrocyclobutane as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclobutane is an emerging building block in medicinal chemistry, offering a gateway to a variety of strained ring systems and functionalized intermediates crucial for the development of novel therapeutics. The inherent ring strain of the cyclobutane motif, combined with the versatile reactivity of the nitro group, makes it a potent precursor for synthesizing key pharmaceutical scaffolds such as cyclobutylamines and cyclobutanones. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core transformations and providing robust, step-by-step protocols for its conversion into high-value pharmaceutical intermediates.

Introduction: The Strategic Value of this compound in Drug Discovery

The cyclobutane ring is a "bioisostere" of larger, more flexible aliphatic and aromatic systems, often imparting favorable pharmacokinetic properties such as improved metabolic stability and receptor binding affinity. The introduction of a nitro group onto this strained scaffold provides a powerful synthetic handle for a range of chemical manipulations. The primary advantages of employing this compound as a pharmaceutical precursor include:

  • Diverse Reactivity : The nitro group can be readily transformed into other critical functional groups, most notably amines and carbonyls.[1]

  • Access to Privileged Scaffolds : It serves as a direct precursor to cyclobutylamine and its derivatives, which are increasingly incorporated into modern drug candidates.

  • Potential for Novel Ring Architectures : The strain energy of the cyclobutane ring can be harnessed in ring-opening reactions to generate unique linear and heterocyclic structures, analogous to the reactivity of nitrocyclopropanes.[2]

This document will focus on two principal, high-impact transformations of this compound: its reduction to cyclobutylamine and its conversion to cyclobutanone via the Nef reaction.

Core Transformation I: Reduction of this compound to Cyclobutylamine

The reduction of the nitro group to a primary amine is arguably the most valuable transformation of this compound in a pharmaceutical context. Cyclobutylamine is a key component in a variety of biologically active molecules. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency and clean reaction profile.[1]

Causality in Method Selection:

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected for its high chemoselectivity. It efficiently reduces the nitro group without affecting the cyclobutane ring. Alternative methods, such as using iron in the presence of an acid, are also effective but can introduce metallic impurities that may be undesirable in pharmaceutical synthesis.[1]

Experimental Workflow for Reduction

This compound This compound Solution ReactionVessel Pressure Vessel This compound->ReactionVessel Catalyst 10% Pd/C Catalyst Catalyst->ReactionVessel Hydrogenation Hydrogenation (H₂, 50 psi, RT) ReactionVessel->Hydrogenation Filtration Filtration through Celite® Hydrogenation->Filtration Concentration Solvent Removal Filtration->Concentration Purification Purification (Distillation) Concentration->Purification Product Cyclobutylamine Purification->Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Detailed Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar pressure vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation : In a pressure vessel, dissolve this compound (e.g., 10.1 g, 100 mmol) in ethanol (100 mL).

  • Catalyst Addition : Under an inert atmosphere (e.g., a glove bag or nitrogen blanket), carefully add 10% Pd/C (e.g., 0.5-1.0 g) to the solution. Caution : Pd/C can be pyrophoric; handle with care.

  • Hydrogenation : Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction : Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing hydrogen uptake.

  • Completion and Work-up : Once hydrogen uptake ceases (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration : Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentration : Concentrate the filtrate under reduced pressure to yield the crude cyclobutylamine.

  • Purification : Purify the product by fractional distillation to obtain pure cyclobutylamine (b.p. 81-82 °C).

Quantitative Data and Expected Outcomes
ParameterValueReference
Catalyst Loading 5-10 mol% Pd/C[1]
Hydrogen Pressure 50 psi[1]
Solvent Ethanol or Methanol[1]
Temperature Room Temperature[1]
Typical Yield >90%Inferred from similar reductions

Core Transformation II: Conversion of this compound to Cyclobutanone via the Nef Reaction

The Nef reaction provides a pathway to convert a secondary nitroalkane, such as this compound, into the corresponding ketone, cyclobutanone.[3][4] This transformation is valuable as cyclobutanone is a versatile intermediate for further functionalization. The classical Nef reaction involves harsh acidic conditions, but modern oxidative methods offer milder alternatives.[3][5]

Causality in Method Selection:

An oxidative Nef reaction using a permanganate or Oxone® is often preferred over the classical strong acid hydrolysis.[3][6] These methods proceed under milder conditions, which can improve the tolerance of other functional groups and often lead to cleaner reactions with higher yields.

Mechanism of the Classical Nef Reaction

Start This compound Nitronate Nitronate Salt Start->Nitronate Base (e.g., NaOH) NitronicAcid Nitronic Acid Nitronate->NitronicAcid H⁺ Iminium Iminium Ion NitronicAcid->Iminium H⁺ Addition H₂O Addition Iminium->Addition H₂O Intermediate 1-Nitroso-alkanol Intermediate Addition->Intermediate -H⁺, -H₂O Product Cyclobutanone Intermediate->Product Rearrangement (-HNO)

Caption: Mechanism of the classical Nef reaction for this compound.

Detailed Protocol: Oxidative Nef Reaction

Materials:

  • This compound (1.0 eq)

  • Oxone® (potassium peroxymonosulfate) (2.0 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)

  • Dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Sodium sulfite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve this compound (e.g., 5.05 g, 50 mmol) in DCM (100 mL).

  • Addition of Reagents : Add a solution of Oxone® (e.g., 30.7 g, 100 mmol) and TBAHS (e.g., 1.7 g, 5 mmol) in phosphate buffer (100 mL).

  • Reaction : Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching : Upon completion, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of solid sodium sulfite until a test with starch-iodide paper is negative.

  • Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification : Filter and concentrate the solution under reduced pressure. Purify the resulting cyclobutanone by distillation.

Quantitative Data and Expected Outcomes
ParameterValueReference
Oxidant Oxone®[3]
Phase Transfer Catalyst TBAHS[3]
Solvent System DCM / Buffer[3]
Temperature Room Temperature[3]
Typical Yield 85-95%[3]

Future Perspectives: Ring-Opening Reactions

Drawing parallels from the well-established chemistry of nitrocyclopropanes, this compound holds potential for ring-opening reactions to generate valuable acyclic intermediates. The strain of the four-membered ring, activated by the electron-withdrawing nitro group, can facilitate cleavage of the distal C-C bond under nucleophilic, thermal, or Lewis acidic conditions.[2] This could lead to the formation of 1,4-dicarbonyl precursors or functionalized γ-nitro acids, which are valuable synthons in pharmaceutical chemistry. Further research in this area is warranted to unlock the full synthetic potential of this compound.

Conclusion

This compound is a potent and versatile precursor for the synthesis of pharmaceutically relevant molecules. The protocols detailed herein for its reduction to cyclobutylamine and its conversion to cyclobutanone provide reliable and high-yielding pathways to key intermediates. The principles and procedures outlined in these application notes offer a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this compound in the design and synthesis of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Nef Reaction Conditions for Secondary Nitroalkanes.
  • Guidechem. (n.d.). nitro cyclobutane 2625-41-4 wiki.
  • BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of Nitrocyclopropanes for Heterocyclic Synthesis.
  • Alfa Chemistry. (n.d.). Nef Reaction.
  • Organic Syntheses. (n.d.). cyclobutylamine.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • YouTube. (2023, February 18). Nef reaction.
  • Ballini, R., & Petrini, M. (2007). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 63(36), 8647-8677.
  • Wikipedia. (2023, December 29). Nef reaction.

Sources

Application Notes & Protocols: The Role of Nitrocyclobutane Scaffolds in the Advancement of Energetic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pursuit of novel energetic materials with enhanced performance and reduced sensitivity is a cornerstone of modern chemistry. Strained ring systems, particularly four-membered carbocycles, offer a unique advantage by storing significant potential energy within their bonds, which is released upon decomposition.[1] This guide explores the application of the nitrocyclobutane scaffold as a foundational building block for next-generation energetic materials. We delve into the synthetic rationale, provide detailed experimental protocols for synthesis and characterization, and analyze the structure-property relationships that govern the performance of these high-energy compounds. This document is intended for researchers in materials science and energetic materials development, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Energetic Potential of Strained Rings

The energy output of a high explosive is fundamentally linked to its chemical structure, particularly its density, heat of formation (ΔHf), and oxygen balance.[2] Highly nitrated carbocyclic and heterocyclic compounds are of great interest because the inherent ring strain contributes to a higher heat of formation, releasing additional energy during decomposition.[1] The cyclobutane ring, with a strain energy of approximately 27.5 kcal/mol, serves as an excellent platform for designing energetic molecules.

The introduction of nitro (-NO₂) groups onto this strained scaffold serves a dual purpose:

  • Increases Molecular Density: The high mass of the nitro group significantly increases the crystal density of the final compound, a critical factor for detonation performance.[3][4]

  • Improves Oxygen Balance: Nitro groups act as internal oxidizers, improving the oxygen balance and leading to more complete and energetic combustion.[1]

This guide focuses on the synthesis and application of various this compound derivatives, highlighting how regio- and stereochemistry can be manipulated to fine-tune the material's properties for specific applications, such as melt-castable explosives or energetic plasticizers.[5][6]

Synthetic Strategies and Mechanistic Considerations

The construction of this compound-based energetic materials follows a logical workflow, beginning with the formation of the cyclobutane ring, followed by functionalization and nitration.

G cluster_0 Core Synthesis Workflow Start Starting Materials (e.g., Alkenes, Ketenes) Cycloaddition [2+2] Cycloaddition (Photochemical or Thermal) Start->Cycloaddition Ring Formation Functionalization Functional Group Interconversion Cycloaddition->Functionalization Scaffold Modification Nitration Introduction of Nitro Groups (e.g., HNO₃/H₂SO₄) Functionalization->Nitration Energetic Group Intro. Purification Purification & Isolation (Crystallization, Chromatography) Nitration->Purification Product Isolation Characterization Full Characterization (NMR, IR, DSC, X-ray) Purification->Characterization Validation End Energetic Material Characterization->End G cluster_0 Structure-Property Relationship Strain Ring Strain HoF High Heat of Formation (ΔHf) Strain->HoF Nitro Nitro Group Count Density High Density (ρ) Nitro->Density Performance Detonation Performance (Velocity, Pressure) Nitro->Performance Stereo Stereo/Regio-chemistry Sensitivity Sensitivity (Impact, Friction) Stereo->Sensitivity MP Melting Point (Tm) Stereo->MP Density->Performance HoF->Performance

Caption: Key molecular properties influencing the performance of this compound energetics.

Protocol 1: Representative Synthesis of cis-1,3-Dithis compound

This protocol describes a representative synthesis based on the nitration of a cyclobutane precursor. CAUTION: This procedure involves potent nitrating agents and potentially explosive products. All work must be conducted by trained personnel in a certified fume hood behind a blast shield, utilizing appropriate personal protective equipment (PPE), including Kevlar gloves and lab coats. [5] Objective: To synthesize cis-1,3-dithis compound as a model polythis compound energetic material. [7] Materials:

  • cis-1,3-Cyclobutanedicarboxylic acid

  • Fuming Nitric Acid (99%+)

  • Concentrated Sulfuric Acid (98%)

  • Trifluoroacetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice-water bath

  • Standard glassware, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

  • Preparation of Nitrating Agent: In a three-neck flask equipped with a thermometer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-water bath. Slowly add 50 mL of fuming nitric acid dropwise while maintaining the temperature below 10°C. This mixture should be prepared immediately before use.

  • Precursor Preparation (Activation): In a separate flask, dissolve 10 g of cis-1,3-cyclobutanedicarboxylic acid in 100 mL of anhydrous DCM. Cool the solution to 0°C. Add 2.2 equivalents of trifluoroacetic anhydride dropwise. Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours to form the corresponding anhydride in situ.

  • Nitration: Cool the activated precursor solution back to 0°C. Slowly add the cold nitrating agent from Step 1 to the precursor solution via the dropping funnel. The internal temperature must be strictly maintained between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 4 hours, then let it slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching and Extraction: Carefully pour the reaction mixture onto 500 g of crushed ice. The product will separate. Extract the aqueous layer three times with 100 mL portions of DCM.

  • Neutralization: Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until effervescence ceases. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield white crystals of cis-1,3-dithis compound. [7]9. Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Determine the melting point and thermal stability using Differential Scanning Calorimetry (DSC).

Application II: this compound Derivatives as Energetic Plasticizers

Energetic plasticizers are crucial components in polymer-bonded explosives (PBXs) and solid rocket propellants. [8][9]They are added to improve the processability of the formulation and enhance the mechanical properties (e.g., flexibility at low temperatures) of the cured binder, while also contributing to the overall energy of the system. [8][10]this compound derivatives with appropriate functionalization can yield liquids or low-melting solids, making them excellent candidates for this application. [5]Their compact structure and high nitrogen content can offer superior energy density compared to traditional, non-energetic plasticizers.

Protocol 2: Evaluating Plasticizer Miscibility and Effect on Glass Transition

Objective: To assess the suitability of a synthesized this compound derivative as an energetic plasticizer by measuring its miscibility with an energetic polymer binder (e.g., Glycidyl Azide Polymer, GAP) and its effect on the binder's glass transition temperature (Tg).

Materials:

  • Synthesized this compound derivative (liquid or low-melting solid)

  • Energetic polymer binder (e.g., GAP)

  • Volatile solvent (e.g., acetone or ethyl acetate)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans

  • Vials and micropipettes

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of mixtures of the binder and plasticizer with varying weight percentages (e.g., 90:10, 80:20, 70:30 binder:plasticizer).

  • Solvent Blending: For each mixture, accurately weigh the binder and plasticizer into a vial. Add a small amount of volatile solvent to dissolve both components completely, ensuring a homogenous solution.

  • Solvent Removal: Gently evaporate the solvent under a slow stream of nitrogen, followed by drying in a vacuum oven at a temperature below the decomposition point of either component (e.g., 40-50°C) until a constant weight is achieved. This ensures complete removal of residual solvent.

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the dried binder/plasticizer mixture into a hermetic aluminum DSC pan and seal it. Prepare a sample of the pure binder as a control.

    • Place the sample in the DSC cell.

    • Perform a heat-cool-heat cycle. For example: cool the sample to -80°C, then heat to 100°C at a rate of 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

  • Data Interpretation:

    • Miscibility: A single, sharp Tg for the mixture, which is intermediate between the Tg of the pure components, indicates good miscibility. The presence of two separate Tgs suggests the plasticizer and binder are immiscible and thus unsuitable.

    • Plasticizing Effect: A significant decrease in the Tg of the binder upon addition of the plasticizer demonstrates its effectiveness. The lower the Tg, the better the low-temperature mechanical properties of the final formulation.

Performance and Characterization Data

The ultimate utility of a this compound derivative is defined by its energetic performance and safety characteristics. These properties are determined through a combination of theoretical calculations and experimental testing.

Compound/DerivativeMolecular FormulaDensity (ρ) (g/cm³)Heat of Formation (ΔHf) (kJ/mol)Detonation Velocity (D) (km/s)Impact Sensitivity (h₅₀, cm)
TNT (Reference) C₇H₅N₃O₆1.65-676.90>100
RDX (Reference) C₃H₆N₆O₆1.82+62.88.7528
cis-1,3-Dithis compound C₄H₆N₂O₄~1.4-1.5 (Est.)> +50 (Est. due to strain)~7.5-8.0 (Calc.)Moderate (Est.)
1,1,3,3-Tetrathis compound C₄H₄N₄O₈~1.8-1.9 (Est.)High (Est.)>9.0 (Calc.)High (Est.)

Note: Data for this compound derivatives are estimated based on theoretical calculations and comparisons to similar structures, as comprehensive experimental data is often limited in open literature. Detonation properties are typically calculated using codes like EXPLO5.[2][11]

Key Characterization Techniques:

  • Thermal Analysis (DSC/TGA): Determines melting point, decomposition temperature, and thermal stability. A high decomposition temperature (>200°C) is desirable for secondary explosives. [12]* Sensitivity Testing: Impact (drop hammer) and friction tests quantify the material's sensitivity to accidental initiation. [2]* X-ray Crystallography: Provides the precise molecular structure and crystal density, a crucial parameter for performance calculations. [1]

Conclusion and Future Outlook

The this compound framework represents a promising platform for the development of advanced energetic materials. The inherent ring strain provides a significant boost to the heat of formation, while polynitration ensures high density and excellent oxygen balance. By carefully controlling the substitution patterns and stereochemistry, chemists can tailor the properties of these materials for diverse applications, from high-performance secondary explosives to specialized energetic plasticizers.

Future research should focus on developing scalable and safe synthetic routes to more complex polynitrocyclobutanes and fully characterizing their performance and stability. The continued exploration of these strained-ring systems is a vital endeavor in the ongoing search for the next generation of powerful and safe energetic materials.

References

  • Ryazantsev, K. (2023). Synthesis of High-energy, Nitrogen-rich Energetic Materials with Dr. Katie Rykaczewski. YouTube.
  • Pagoria, P. F. (2002). A review of energetic materials synthesis. Thermochimica Acta.
  • Archibald, T. G., Garver, L. C., Baum, K., & Cohen, M. C. (1990). Synthesis of polythis compound derivatives. The Journal of Organic Chemistry.
  • Klapötke, T. M. (n.d.). Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization. Ludwig-Maximilians-Universität München.
  • Klapötke, T. M. (2020). SYNTHESIS – THE CORE COMPONENT OF ENERGETIC MATERIALS RESEARCH. Wiadomości Chemiczne.
  • Cho, J., et al. (2011). Energetic plasticizer for explosive charges. Google Patents.
  • Miloš, M., & Zeman, S. (1999). Study of Detonation Parameters of Polynitroadamantanes, Potential New Explosives. I. Molecular Mass/Density and Oxygen Content/Sensitivity Relationships. Croatica Chemica Acta.
  • Provatas, A. (n.d.). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. SciSpace.
  • Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DTIC.
  • Lee, S. H., et al. (2020). Reactive Energetic Plasticizers Utilizing Cu-Free Azide-Alkyne 1,3-Dipolar Cycloaddition for In-Situ Preparation of Poly(THF-co-GAP)-Based Polyurethane Energetic Binders. MDPI.
  • Krause, H. H. (2005). New Energetic Materials. Wiley-VCH.
  • Singh, A. (2006). Review of some newly synthesized high energetic materials. Defence Science Journal.
  • Zhang, C., et al. (2019). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d]t[1][5][6]riazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules. Available at:

  • NIST. (n.d.). cis-1,3-dithis compound. NIST Chemistry WebBook.
  • Politzer, P. (1993). Calculated Structure, Heats of Formation and Decomposition Energetics of 1,3-Dinitro,-1,3-Diazacyclobutane. DTIC.
  • PubChem. (n.d.). 1,3-Dinitro-1,3-diazacyclobutane.
  • Wang, R., et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
  • Myers, A. (n.d.). Cyclobutane Synthesis Methods Review. Scribd.
  • PacSci EMC. (n.d.). Properties of Selected High Explosives.
  • Wang, C., et al. (2018). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.

Sources

Application Note: Advanced NMR Spectroscopic Strategies for the Characterization of Nitrocyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Power of Characterizing Nitrocyclobutane Intermediates

Nitrocyclobutanes are a fascinating and synthetically useful class of strained ring systems. Their unique electronic and steric properties make them valuable intermediates in the synthesis of complex molecular architectures, including novel pharmaceuticals and materials. However, the inherent ring strain and the presence of the electron-withdrawing nitro group can render these intermediates transient and prone to rearrangement or decomposition.[1][2] This instability presents a significant analytical challenge, demanding rapid and non-destructive characterization techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for the unambiguous structural elucidation of these fleeting species.[1][2] Its ability to provide detailed information on molecular connectivity, stereochemistry, and conformation in solution makes it indispensable. This application note provides a comprehensive guide to the effective use of NMR spectroscopy for the characterization of this compound intermediates, from meticulous sample preparation to advanced data acquisition and interpretation. The protocols and insights provided herein are designed to empower researchers to confidently navigate the complexities of these reactive molecules.

Part 1: Foundational Protocol – Sample Preparation for Unstable Intermediates

The quality of NMR data is fundamentally dependent on the integrity of the sample. For reactive intermediates like nitrocyclobutanes, this stage is critical to prevent degradation and ensure the acquisition of meaningful spectra. The following protocol is designed as a self-validating system, minimizing potential points of failure.

The Causality Behind Solvent Selection

The choice of a deuterated solvent is the first and most crucial decision. It must not only dissolve the analyte but also remain chemically inert to the potentially reactive this compound.[3][4]

  • Polarity Matching: Nitrocyclobutanes can range from moderately polar to highly polar. A solvent should be chosen that fully solubilizes the intermediate to yield a homogenous solution, which is essential for high-resolution spectra.[5]

  • Chemical Inertness: Protic solvents (e.g., CD₃OD, D₂O) should be used with caution as they can participate in hydrogen bonding or even react with the this compound, promoting ring-opening or other decomposition pathways.[1][6] Aprotic solvents are generally preferred.

  • Temperature Range: If low-temperature NMR is anticipated to trap a transient intermediate, the freezing point of the solvent is a key consideration.

Recommended Solvents:

  • Chloroform-d (CDCl₃): A versatile, non-polar solvent suitable for a wide range of organic compounds.[4][6]

  • Benzene-d₆ (C₆D₆): Its aromatic ring can induce significant chemical shift dispersion, which can be advantageous for resolving overlapping signals.

  • Acetone-d₆: A more polar aprotic solvent that can be a good alternative to CDCl₃.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, useful for highly functionalized nitrocyclobutanes.[6] Note its higher viscosity may lead to broader lines.

Step-by-Step Sample Preparation Protocol
  • Initial Solubility Test: Before committing your valuable intermediate, test the solubility of a small, analogous, and stable compound in the corresponding non-deuterated solvents.[7]

  • Analyte Concentration:

    • For ¹H NMR, aim for a concentration of 1-5 mg in 0.6-0.7 mL of solvent.[5][8]

    • For ¹³C and 2D NMR, a higher concentration of 10-30 mg is recommended due to the lower natural abundance of ¹³C.[5][8]

    • Expert Tip: Avoid overly concentrated samples, as this can lead to viscosity-induced line broadening and difficulties in magnetic field shimming.[7][9]

  • Dissolution and Transfer:

    • Weigh the sample directly into a clean, dry vial.

    • Add the chosen deuterated solvent (0.6-0.7 mL) and gently agitate to dissolve the sample. Sonication can be used sparingly if needed.[9]

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8][10] This is crucial as suspended solids will degrade spectral quality.[5]

  • Internal Standard:

    • Tetramethylsilane (TMS) is the standard reference for organic solvents (0 ppm).[11] It is chemically inert and provides a sharp singlet.[5]

    • For aqueous media, DSS or TSP are suitable alternatives.[5][8]

  • Final Touches:

    • Ensure the sample height in the NMR tube is between 4-5 cm.[7][10]

    • Cap the NMR tube securely to prevent solvent evaporation, especially for volatile solvents or if the experiment is lengthy.[7][9] For highly sensitive samples, consider using NMR tubes with a valve.[10]

Visualization of the Sample Preparation Workflow

Sample_Preparation_Workflow cluster_prep Sample Preparation start Start: Purified this compound Intermediate solubility_test Solubility Test in Non-Deuterated Solvent start->solubility_test weigh_sample Weigh Sample (1-30 mg) solubility_test->weigh_sample Select Solvent dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh_sample->dissolve filter Filter if Particulate Matter is Present dissolve->filter add_standard Add Internal Standard (e.g., TMS) filter->add_standard transfer Transfer to NMR Tube add_standard->transfer ready Sample Ready for NMR transfer->ready

Caption: Workflow for preparing high-quality NMR samples of this compound intermediates.

Part 2: NMR Data Acquisition – Probing the Structure

The selection of appropriate NMR experiments is paramount for a comprehensive characterization of this compound intermediates. A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D techniques, is generally the most efficient.

One-Dimensional NMR Experiments: The First Look
  • ¹H NMR (Proton NMR): This is the workhorse experiment, providing initial information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (connectivity). In unsubstituted cyclobutane, the protons give a single peak around 1.96 ppm due to rapid conformational averaging.[11][12] In substituted nitrocyclobutanes, the puckered nature of the ring and the influence of the nitro group will lead to more complex spectra.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. Unsubstituted cyclobutane shows a single resonance at approximately 22.4 ppm.[12] The strong deshielding effect of the nitro group is a key diagnostic feature for the carbon to which it is attached.

Two-Dimensional NMR Experiments: Unraveling Connectivity and Stereochemistry

For complex this compound structures, 1D NMR spectra can be heavily overlapped. 2D NMR techniques are essential to deconvolute these spectra and establish unambiguous assignments.[13][14]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[15][16] It is invaluable for tracing out the proton connectivity within the cyclobutane ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, most commonly ¹³C.[14][16] It provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds.[13][17] It is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding connectivity.[13][18] They are the definitive tools for determining the relative stereochemistry of substituents on the cyclobutane ring.

Data Acquisition Parameters
Experiment Key Parameters Purpose
¹H NMR Number of scans, relaxation delayObtain high signal-to-noise, quantitative data
¹³C NMR Number of scans, acquisition timeDetect low-sensitivity ¹³C nuclei
COSY Spectral width, number of incrementsResolve cross-peaks and establish proton-proton couplings
HSQC ¹J(C,H) coupling constantOptimize for one-bond correlations
HMBC nJ(C,H) coupling constantOptimize for long-range (2-3 bond) correlations
NOESY/ROESY Mixing timeOptimize for the detection of through-space interactions
Decision-Making Flowchart for NMR Experiment Selection

NMR_Experiment_Selection cluster_acq NMR Data Acquisition Strategy start Sample Prepared H1_NMR Acquire ¹H NMR start->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR is_complex Is ¹H Spectrum Complex/Overlapped? C13_NMR->is_complex acquire_COSY Acquire COSY is_complex->acquire_COSY Yes need_stereo Stereochemistry Determination Needed? is_complex->need_stereo No acquire_HSQC Acquire HSQC acquire_COSY->acquire_HSQC acquire_HSQC->need_stereo acquire_NOESY Acquire NOESY/ROESY need_stereo->acquire_NOESY Yes need_quat Quaternary Carbons or Fragment Connectivity Needed? need_stereo->need_quat No acquire_NOESY->need_quat acquire_HMBC Acquire HMBC need_quat->acquire_HMBC Yes analysis Proceed to Data Analysis need_quat->analysis No acquire_HMBC->analysis

Caption: A logical workflow for selecting the appropriate NMR experiments.

Part 3: Data Analysis and Interpretation – Decoding the Spectra

The puckered nature of the cyclobutane ring leads to a complex interplay of chemical shifts and coupling constants that are highly sensitive to the stereochemical arrangement of substituents.

Interpreting Chemical Shifts (δ)
  • Protons: The protons on the cyclobutane ring typically resonate in the range of 1.5-3.0 ppm. Protons adjacent to the nitro group will be shifted downfield due to its electron-withdrawing nature. The exact chemical shift will depend on whether the proton is cis or trans to the nitro group and other substituents.

  • Carbons: The carbon bearing the nitro group will be significantly deshielded, often appearing in the 70-90 ppm range. The other ring carbons will resonate further upfield.

The Power of Coupling Constants (J)

Vicinal (³J) proton-proton coupling constants are a powerful tool for determining the relative stereochemistry of substituents. However, in cyclobutanes, the relationship between dihedral angle and ³J is not as straightforward as in other cyclic systems.

  • General Ranges:

    • ³J_cis_ can range from 4.6 to 11.5 Hz.[19]

    • ³J_trans_ can range from 2.0 to 10.7 Hz.[19]

  • Caution: Due to the wide and overlapping ranges, assignments based solely on coupling constants can be misleading.[19] It is crucial to use these in conjunction with NOESY/ROESY data for confident stereochemical assignment.

Expected NMR Data for a Substituted this compound
Nucleus Position Expected ¹H δ (ppm) Expected ¹³C δ (ppm) Key Couplings
H CH-NO₂3.5 - 5.070 - 90³J to adjacent ring protons
H Other Ring CH1.5 - 3.020 - 45²J (geminal), ³J (vicinal)
C C-NO₂-70 - 90¹J(C,H) if protonated
C Other Ring C-20 - 45¹J(C,H) if protonated
Data Analysis Workflow

Data_Analysis_Workflow cluster_analysis Data Analysis and Interpretation start Acquired NMR Data (1D & 2D) assign_H1 Assign ¹H Spectrum using Integrals and Splitting start->assign_H1 trace_COSY Trace Proton Connectivity with COSY assign_H1->trace_COSY assign_C13 Assign ¹³C Spectrum using HSQC connect_frags Connect Fragments with HMBC assign_C13->connect_frags trace_COSY->assign_C13 det_stereo Determine Stereochemistry with NOESY/ROESY and J-couplings connect_frags->det_stereo final_structure Propose Final Structure det_stereo->final_structure

Caption: A systematic approach to analyzing NMR data for this compound characterization.

Conclusion

The characterization of this compound intermediates by NMR spectroscopy is a challenging yet achievable endeavor. By adopting a meticulous approach to sample preparation, a strategic selection of NMR experiments, and a careful analysis of the resulting data, researchers can gain profound insights into the structure and stereochemistry of these important synthetic intermediates. The integration of 1D and 2D NMR techniques provides a powerful, self-validating toolkit for overcoming the challenges posed by their potential instability and spectral complexity. This guide serves as a foundational resource for scientists working at the frontiers of organic synthesis and drug discovery, enabling the confident and accurate characterization of this unique class of molecules.

References

  • Deuterated Solvents: Essential Reagents for Accur
  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • NMR Sample Preparation: The Complete Guide.
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes.
  • NMR sample prepar
  • Advanced Nmr Techniques Organic.
  • Nitrocyclobutanes characterized by NMR spectroscopy in the present...
  • Selection Guide on Deuterated Solvents for NMR. Labinsights. (2025).
  • The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Science Publishing.
  • Deuterated Compounds for NMR. Tokyo Chemical Industry UK Ltd.
  • Deuterated Solvents for NMR: Guide.
  • NMR Sample Preparation.
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Deriv
  • NMR Sample Prepar
  • How To Prepare And Run An NMR Sample. ALWSCI. (2025).
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing.
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. doc brown's advanced organic chemistry revision notes.
  • NMR Spectroscopy of Cyclobutanes.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020).
  • 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

Sources

Application Note & Protocol: GC-MS Analysis for Monitoring Nitrocyclobutane Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the analysis of nitrocyclobutane synthesis reactions using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a strained, energetic compound with applications in materials science and as a synthon in organic chemistry.[1] Its synthesis requires careful monitoring to optimize yield and minimize hazardous side-reactions. This application note details a robust GC-MS protocol for the qualitative and quantitative analysis of reaction mixtures, enabling researchers to track reactant consumption, product formation, and the emergence of critical byproducts. We will cover sample preparation, instrument parameters, data interpretation, and the underlying scientific rationale for each methodological choice, ensuring a reliable and reproducible analytical workflow.

Introduction: The Analytical Challenge

The synthesis of this compound, often achieved through nucleophilic substitution of a cyclobutyl halide with a nitrite salt, presents several analytical challenges. The target molecule is volatile and thermally sensitive, a combination that can complicate GC analysis.[2][3] High temperatures in the GC inlet can potentially cause degradation of the nitro group, leading to inaccurate quantification and the appearance of artifact peaks.[4][5] Furthermore, the reaction may yield isomers (e.g., cyclobutyl nitrite) and other byproducts, which must be chromatographically resolved and accurately identified to understand the reaction's efficiency and safety profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this application. It combines the superior separation capabilities of gas chromatography for volatile compounds with the definitive identification power of mass spectrometry.[6][7] This allows for the unambiguous identification of co-eluting species and the structural elucidation of unknown impurities based on their mass fragmentation patterns.[8]

Synthesis Pathway Overview

To establish the context for analysis, we consider a common synthetic route: the reaction of cyclobutyl bromide with silver nitrite (AgNO₂). While the primary goal is the formation of this compound via C-N bond formation, a competing reaction can occur, leading to the formation of the isomeric cyclobutyl nitrite via C-O bond formation. The analytical method must be able to distinguish between these two key species.

Reaction_Pathway cluster_0 Reaction Mixture Reactants Cyclobutyl Bromide + Silver Nitrite (AgNO₂) Product This compound (Target Product) Reactants->Product SN2 (C-N bond) Byproduct Cyclobutyl Nitrite (Isomeric Byproduct) Reactants->Byproduct SN2 (C-O bond) Solvent Solvent (e.g., Diethyl Ether)

Caption: A simplified diagram of a common this compound synthesis pathway.

Detailed Analytical Protocol

This protocol is designed to provide a robust starting point for method development. Researchers should optimize parameters based on their specific instrumentation and reaction conditions.

Sample Preparation: Quenching and Extraction

Rationale: Immediate quenching of the reaction is crucial to ensure the analyzed sample accurately reflects the reaction state at a specific time point. A liquid-liquid extraction is then employed to isolate the organic analytes from salts (e.g., AgBr) and other non-volatile matrix components, which could otherwise contaminate the GC system.[9]

Protocol:

  • Aliquoting: At the desired time point, withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately add the aliquot to a 2 mL autosampler vial containing 1 mL of ice-cold deionized water. This stops the reaction and dissolves inorganic salts.

  • Extraction: Add 500 µL of a suitable organic solvent, such as dichloromethane or ethyl acetate.[10] Ensure the chosen solvent does not co-elute with any analytes of interest.

  • Mixing: Cap the vial and vortex vigorously for 30 seconds to ensure efficient extraction of the organic components into the solvent layer.[9]

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge the vial at low speed (e.g., 2000 rpm for 2 minutes) to achieve a clean separation.[11]

  • Transfer: Carefully transfer the organic (bottom) layer to a clean GC vial, avoiding any of the aqueous layer or interface precipitate.[10]

  • Dilution (If Necessary): The sample should be diluted to a final concentration of approximately 1-10 µg/mL to avoid overloading the GC column.[10]

GC-MS Instrumentation and Parameters

Rationale: The choice of GC and MS parameters is critical for preventing thermal degradation while achieving good chromatographic separation. A non-polar or mid-polarity column is generally suitable for separating the target analytes.[12] A lower injection port temperature is selected to minimize the risk of on-inlet decomposition of the thermally labile nitro group.[3][5] The temperature program is designed to first separate volatile starting materials at a low temperature before ramping up to elute the product and byproducts.

Table 1: Recommended GC-MS Parameters

GC Parameter Setting Rationale
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed 5% phenyl-methylpolysiloxane phase provides good resolution for semi-polar compounds and is robust for MS.[13]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for MS applications. Constant flow ensures stable retention times.
Inlet Temperature 180 °C (or lower if degradation is observed)Minimizes thermal decomposition of this compound.[3]
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for major components.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 40 °C (hold 2 min), ramp to 200 °C @ 15 °C/minStarts below the boiling point of the solvent and reactants to ensure good initial separation, followed by a ramp to elute products.[2]
Transfer Line Temp 220 °CMust be hot enough to prevent condensation but low enough to avoid analyte degradation before entering the MS.[4]
MS Parameter Setting Rationale
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for creating reproducible fragmentation patterns and enabling library matching.
Scan Mode Full Scan (m/z 35-200)Acquires the full mass spectrum, allowing for identification of unknown byproducts and confirmation of known structures.
Acquisition Rate 2-3 spectra/secProvides sufficient data points across each chromatographic peak for reliable peak shape and identification.

digraph "GCMS_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes A[label="Reaction Aliquot", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Quench & Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="GC Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Autosampler Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="GC Separation\n(Capillary Column)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="MS Ionization & Detection\n(EI, Full Scan)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(Chromatogram & Spectra)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: The experimental workflow from sample preparation to data analysis.

Data Interpretation

Chromatographic Analysis

The resulting total ion chromatogram (TIC) will display peaks corresponding to each separated compound. The x-axis represents the retention time, and the y-axis reflects the ion abundance.[8]

  • Reactant: Cyclobutyl bromide is expected to elute relatively early due to its volatility.

  • Product: this compound (boiling point ~155 °C) will elute after the starting material.

  • Byproduct: Cyclobutyl nitrite is typically more volatile than this compound and will likely elute between the reactant and the target product.

Mass Spectral Analysis

By clicking on a peak in the chromatogram, the corresponding mass spectrum can be viewed. This spectrum is a fingerprint of the molecule, showing the relative abundance of different mass-to-charge (m/z) fragments created during ionization.

Table 2: Expected Analytes and Key Mass Fragments

Compound Molecular Weight Expected [M]⁺ Key Fragment Ions (m/z) Notes on Fragmentation
Cyclobutyl Bromide135.0 g/mol 134/13655, 134, 136The molecular ion will show two peaks of nearly equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The base peak is often [C₄H₇]⁺ at m/z 55 from the loss of the bromine radical.
This compound101.1 g/mol 101 (weak/absent)55, 46, 41, 27The molecular ion is often weak or absent. A key fragment is the loss of the nitro group (NO₂) to give the [C₄H₇]⁺ ion at m/z 55.[14] The NO₂⁺ ion may be observed at m/z 46. Other fragments arise from the breakdown of the cyclobutane ring.[15]
Cyclobutyl Nitrite101.1 g/mol 101 (weak/absent)55, 41, 30Similar to this compound, the molecular ion is often weak. It can also lose the ONO group to form the [C₄H₇]⁺ ion at m/z 55. A key distinguishing fragment is often the [NO]⁺ ion at m/z 30.[16]

Expert Insight: The presence of a strong m/z 55 peak for both the product and the main byproduct means that chromatographic separation is essential for accurate quantification. Relying on mass spectrometry alone would be insufficient. The key to distinguishing the isomers lies in observing the characteristic fragments: m/z 46 ([NO₂]⁺) for this compound versus m/z 30 ([NO]⁺) for the nitrite ester.

Conclusion

The GC-MS method detailed in this application note provides a reliable and comprehensive framework for analyzing this compound synthesis reactions. By carefully preparing samples and using optimized instrument parameters that mitigate thermal degradation, researchers can achieve clear chromatographic separation and definitive mass spectral identification of reactants, products, and isomeric byproducts. This analytical control is paramount for optimizing reaction conditions, maximizing yield, and ensuring the safety and purity of the final product.

References

  • University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Analytical & Biological Mass Spectrometry. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

  • Lab-Tools. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]

  • ResearchGate. (n.d.). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. [Link]

  • Zuev, V. V., et al. (n.d.). Investigation of the Thermal Degradation of Poly(p-Nitrostyrene) by Pyrolysis GC-MS. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]

  • ScienceDirect. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. [Link]

  • ResearchGate. (n.d.). GC/MS analysis chromatogram in SIM mode. (a): (PAHs and nitro-PAHs), (b): Alkanes. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ResearchGate. (n.d.). First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene. [Link]

  • Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • LookChem. (2025). 1-chloro-1-nitrocyclobutane. [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]

  • Agilent Technologies. (n.d.). GC Columns. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. [Link]

  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Separation Science. (2023). GC Solutions #35: Activity and Decomposition. [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • Yinon, J., & Bulusu, S. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry. [Link]

  • Innovatech Labs. (2018). A Beginner's Guide: How to Interpret Gas Chromatography Mass Spectrometry Results. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

Sources

Application Notes and Protocols for In Situ Monitoring of Nitrocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Need for Real-Time Insights into Nitrocyclobutane Synthesis

Nitrocyclobutanes are a class of strained, energetic molecules with significant potential in medicinal chemistry as bioisosteres and in materials science. Their synthesis, often involving [2+2] cycloaddition reactions of nitroalkenes, presents unique challenges due to the reactive nature of the starting materials and the potential for hazardous, exothermic events. Traditional offline analysis methods, such as intermittent sampling followed by chromatography or spectroscopy, can fail to capture the transient intermediates, rapid kinetics, and potential safety issues associated with these reactions.

This comprehensive guide provides detailed application notes and protocols for the implementation of in situ monitoring techniques in the study of this compound reactions. By leveraging Process Analytical Technology (PAT), researchers can gain real-time, in-depth understanding of reaction mechanisms, kinetics, and safety profiles, leading to the development of more robust, efficient, and safer processes.[1][2][3] This document is designed to empower researchers, scientists, and drug development professionals to move beyond static snapshots of their reactions and embrace a dynamic, data-rich approach to chemical synthesis.

The Power of In Situ Monitoring: A Paradigm Shift in Reaction Analysis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that affect critical quality attributes.[3] In the context of this compound synthesis, PAT enables a shift from "testing quality in" to "building quality in" by providing continuous, real-time data. The core of a successful PAT strategy lies in the implementation of in situ analytical tools.[4][5]

The primary advantages of in situ monitoring for this compound reactions include:

  • Enhanced Safety: Continuous monitoring of reaction temperature, pressure, and the concentration of reactive species can provide early warnings of potential thermal runaway events, a known hazard in nitration and nitroalkene reactions.[6][7][8][9]

  • Improved Mechanistic Understanding: The detection and characterization of transient intermediates and byproducts in real-time can elucidate complex reaction mechanisms, such as the stepwise or concerted nature of [2+2] cycloadditions.

  • Rapid Process Optimization: Real-time data allows for the rapid evaluation of the impact of process parameters (e.g., temperature, catalyst loading, reagent addition rate) on reaction kinetics, yield, and selectivity, significantly accelerating process development.[4]

  • Kinetic Profiling: In situ techniques provide a continuous stream of concentration data, enabling the accurate determination of reaction rates and kinetic models.[10][11][12]

Visualization of the In Situ Monitoring Workflow

Caption: Workflow for in situ monitoring of this compound reactions.

Key In Situ Monitoring Techniques for this compound Reactions

A multi-pronged analytical approach is often most effective for comprehensively understanding complex chemical transformations. The following techniques are particularly well-suited for the in situ monitoring of this compound synthesis.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is highly sensitive to changes in functional groups, making it ideal for tracking the consumption of reactants and the formation of products and intermediates.

Application to this compound Reactions:

  • Monitoring Reactant Consumption: The disappearance of the C=C stretching vibration of the nitroalkene and the characteristic bands of the other cycloaddition partner can be monitored.

  • Tracking Product Formation: The appearance of new bands corresponding to the C-N and C-C stretching vibrations of the cyclobutane ring can be observed.

  • Detecting Intermediates: In some cases, transient intermediates may have unique IR signatures that can be detected.

Raman Spectroscopy

Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FTIR.

Application to this compound Reactions:

  • Complementary to FTIR: Raman can be particularly useful for monitoring the C=C bond of the nitroalkene, which often gives a strong Raman signal.

  • Aqueous and Slurry Reactions: Water is a weak Raman scatterer, making this technique well-suited for reactions in aqueous media.

  • Structural Information: Changes in the Raman spectrum can provide insights into the molecular structure and conformation of the forming cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. In situ NMR involves flowing the reaction mixture through an NMR tube within the spectrometer.[13]

Application to this compound Reactions:

  • Unambiguous Structural Information: NMR provides detailed structural information, allowing for the definitive identification of reactants, products, intermediates, and byproducts.

  • Stereochemical Analysis: The stereochemistry of the resulting this compound can often be determined directly from the in situ NMR spectra.

  • Kinetic Studies: By acquiring spectra at regular intervals, the concentration of each species can be quantified to determine reaction kinetics.[13]

High-Performance Liquid Chromatography (HPLC)

Principle: Online HPLC systems can be configured to automatically sample a reaction, quench the reaction, and inject the sample into the HPLC for separation and quantification.

Application to this compound Reactions:

  • Quantitative Analysis of Complex Mixtures: HPLC provides excellent separation of components in a reaction mixture, allowing for accurate quantification of each species.

  • Impurity Profiling: HPLC is highly effective for identifying and quantifying minor byproducts and impurities.

  • Orthogonal Technique: Online HPLC can be used to validate and complement data obtained from spectroscopic techniques.

Comparative Overview of In Situ Monitoring Techniques

TechniquePrincipleStrengths for this compound ReactionsLimitations
FTIR Vibrational Spectroscopy (Absorption)Excellent for functional group analysis, fast data acquisition, robust probes available.Water can be a strong interferent, overlapping peaks in complex mixtures.
Raman Vibrational Spectroscopy (Scattering)Excellent for non-polar bonds (C=C), insensitive to water, can be used with fiber optic probes.Can be affected by fluorescence, weaker signal than FTIR for some functional groups.
NMR Nuclear Magnetic ResonanceProvides detailed structural and stereochemical information, highly quantitative.Lower sensitivity than vibrational spectroscopy, requires a flow setup, more expensive instrumentation.
Online HPLC Chromatographic SeparationExcellent separation and quantification of complex mixtures, ideal for impurity profiling.Not truly "in situ" as it involves sampling, slower data acquisition than spectroscopy.

Experimental Protocols: A Case Study of the [2+2] Cycloaddition of β-Nitrostyrene

To illustrate the practical application of these techniques, we will consider the [2+2] cycloaddition of β-nitrostyrene with an electron-rich alkene as a model reaction for this compound synthesis.

Reaction Scheme:

Protocol 1: In Situ FTIR Monitoring

Objective: To monitor the consumption of β-nitrostyrene and the formation of the this compound product in real-time.

Instrumentation:

  • FTIR spectrometer equipped with a diamond or silicon attenuated total reflectance (ATR) probe.

  • Jacketed laboratory reactor with overhead stirring.

  • Temperature control unit.

Procedure:

  • System Setup and Background Collection:

    • Assemble the reactor system and insert the FTIR probe, ensuring the ATR crystal is fully immersed in the reaction medium.

    • Charge the reactor with the solvent and the alkene.

    • Bring the reaction mixture to the desired temperature.

    • Collect a background spectrum of the solvent and alkene at the reaction temperature.

  • Reaction Initiation and Data Acquisition:

    • Begin data collection, acquiring a spectrum every 1-2 minutes.

    • Add the β-nitrostyrene to the reactor to initiate the reaction.

    • Continue monitoring the reaction until completion, as indicated by the stabilization of the spectral features.

  • Data Analysis:

    • Identify and track the key spectral bands:

      • β-Nitrostyrene (Reactant): Monitor the decrease in the intensity of the C=C stretching vibration (typically around 1640 cm⁻¹) and the asymmetric and symmetric NO₂ stretching vibrations (around 1520 and 1350 cm⁻¹, respectively).[14]

      • This compound (Product): Monitor the increase in the intensity of the C-N stretching vibration and the appearance of new bands in the fingerprint region characteristic of the cyclobutane ring.

    • Plot the absorbance of these key peaks against time to generate kinetic profiles.

Protocol 2: In Situ Raman Monitoring

Objective: To obtain complementary vibrational spectroscopy data, particularly for the C=C bond of the nitroalkene.

Instrumentation:

  • Raman spectrometer with a fiber-optic probe.

  • Jacketed laboratory reactor with a port for the Raman probe.

  • Temperature control unit.

Procedure:

  • System Setup:

    • Insert the Raman probe into the reactor, ensuring the focal point is within the reaction mixture.

    • Charge the reactor with the solvent and the alkene.

    • Bring the reaction mixture to the desired temperature.

  • Reaction Initiation and Data Acquisition:

    • Begin acquiring Raman spectra, with an integration time sufficient to obtain a good signal-to-noise ratio.

    • Initiate the reaction by adding the β-nitrostyrene.

    • Continue data collection throughout the course of the reaction.

  • Data Analysis:

    • Monitor the decrease in the intensity of the strong C=C stretching band of the β-nitrostyrene.

    • Observe the appearance of new bands corresponding to the cyclobutane ring system.

    • Plot the intensity of the characteristic peaks versus time to generate kinetic profiles.

Protocol 3: In Situ NMR Monitoring

Objective: To obtain detailed structural information and quantitative kinetic data.[13]

Instrumentation:

  • NMR spectrometer with a flow-through cell.

  • Recirculating pump system compatible with the reaction solvent.

  • Jacketed laboratory reactor.

Procedure:

  • System Setup:

    • Set up the flow system, connecting the reactor to the NMR flow cell via the pump.

    • Charge the reactor with the solvent and alkene, and begin circulation through the NMR flow cell.

    • Acquire a reference spectrum.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the β-nitrostyrene to the reactor.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic proton signals for the reactants and the product.

    • Integrate the signals of interest and use an internal standard or the solvent peak for normalization.

    • Plot the concentration of each species as a function of time to obtain detailed kinetic information.

Safety Considerations for In Situ Monitoring of this compound Reactions

The synthesis of nitrocyclobutanes involves energetic materials and potentially hazardous reactions. A thorough risk assessment must be conducted before any experiment.[8]

Key Hazards:

  • Thermal Runaway: Nitration reactions and the decomposition of nitro compounds can be highly exothermic.[1][5][6]

  • Explosion Hazard: Nitroalkenes and nitrocyclobutanes are energetic materials and can be sensitive to heat, shock, and friction.[6][15]

  • Toxicity: Many organic nitro compounds and their precursors are toxic.

Safety Protocols:

  • Small-Scale First: Always perform initial experiments on a small scale.[8]

  • Temperature Control: Use a reliable temperature control system and monitor the internal reaction temperature continuously.[9] Have a cooling bath readily available for emergency quenching.

  • Proper Shielding: Conduct reactions behind a blast shield in a well-ventilated fume hood.

  • Avoid Ignition Sources: Eliminate all potential ignition sources from the reaction area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, and flame-resistant lab coat.

  • Quenching Procedure: Have a well-defined and tested quenching procedure in place before starting the reaction.

Thermal Stability Assessment:

Before scaling up any this compound synthesis, it is crucial to assess the thermal stability of the final product and any isolated intermediates using techniques such as:

  • Differential Scanning Calorimetry (DSC): To determine the onset of decomposition and the energy released.[16][17][18]

  • Thermogravimetric Analysis (TGA): To determine the temperature at which mass loss occurs due to decomposition.[16][17]

Data Interpretation and Kinetic Modeling

The real-time data obtained from in situ monitoring can be used to develop a deeper understanding of the reaction kinetics.

Caption: Workflow for kinetic modeling from in situ data.

By fitting the concentration-time profiles to various kinetic models, the reaction order, rate constants, and activation energy can be determined. This quantitative information is invaluable for process optimization, scale-up, and ensuring process safety.

Conclusion: Embracing a Data-Driven Approach to Energetic Materials Synthesis

The in situ monitoring of this compound reactions represents a significant advancement in the study of energetic materials. By providing real-time insights into reaction kinetics, mechanisms, and safety, these techniques, within a PAT framework, enable the development of safer, more efficient, and more robust synthetic processes. The protocols and guidelines presented in this document serve as a starting point for researchers to implement these powerful tools in their own laboratories, fostering a new era of data-driven discovery and development in the field of energetic materials.

References

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]

  • Chemius. nitro razredčilo. [Link]

  • Carl ROTH. Safety Data Sheet: ≥98,5 %. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]

  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]

  • LARYEE. Process Development System - Nitration Reaction. [Link]

  • Bach, T. (n.d.). Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. [Link]

  • Kappe, C. O., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • Song, Q., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Wikipedia. Dakin–West reaction. [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • ResearchGate. TGA and DSC curves for (a) I and (b) II. [Link]

  • de Souza, R. O. M. A., et al. (2012). On the Mechanism of the Dakin-West Reaction. PubMed. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • ResearchGate. (n.d.). Microcalorimetry and DSC study of the compatibility of energetic materials. [Link]

  • mediaTUM. (n.d.). New Chromophore Types for [2+2] Photocycloaddition Reactions. [Link]

  • ChemRxiv. (n.d.). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. [Link]

  • J&K Scientific LLC. (2021). Dakin-West Reaction. [Link]

  • Tsyganenko, A. (2016). FTIR spectroscopy for the studies of catalysts and catalytic reaction mechanisms. [Link]

  • O'Riordan, T. J. C., et al. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC - NIH. [Link]

  • Um, I.-H., et al. (n.d.). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. PubMed. [Link]

  • Domingo, L. R., et al. (n.d.). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Application of online infrared spectroscopy to study the kinetics of precipitation polymerization of acrylic acid in supercritical carbon dioxide. [Link]

  • ResearchGate. FT-IR spectrum of polynitrostyrene. [Link]

Sources

Application Note & Protocol: Scale-Up Synthesis of Nitrocyclobutane for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Nitrocyclobutane (CAS No. 2625-41-4) is a valuable energetic material and a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its strained four-membered ring and electron-withdrawing nitro group confer unique reactivity. However, scaling the synthesis of this compound from the laboratory to an industrial setting presents significant challenges related to process safety, reaction control, and product purity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and scalable synthesis of this compound. We will delve into the rationale behind the selected synthetic route, detail critical safety protocols, and provide step-by-step procedures for synthesis, purification, and quality control.

Part I: Process Chemistry & Route Selection

Overview of Synthetic Strategies

The synthesis of nitrocycloalkanes can be approached through several pathways. While direct nitration of cyclobutane via gas-phase reactions with nitrogen oxides is a potential route, analogous to methods for nitrocyclohexane, it often requires high temperatures and can lead to a mixture of products, complicating purification on a large scale.[2] The classic Victor-Meyer reaction, involving the reaction of a haloalkane with silver nitrite, is prohibitively expensive for industrial applications due to the high cost of silver salts.[4]

Selected Industrial Route: Nucleophilic Substitution

For industrial-scale synthesis, a modified nucleophilic substitution reaction provides the most economically viable and controllable pathway. This process involves the reaction of an affordable cyclobutyl halide, such as cyclobutyl bromide, with an alkali metal nitrite, like sodium nitrite (NaNO₂), in a polar aprotic solvent.[4] This method avoids the high cost of silver nitrite while offering good yields and selectivity.

Causality of Route Selection:

  • Economic Viability: Utilizes inexpensive and readily available starting materials (cyclobutyl bromide, sodium nitrite) compared to silver-based reagents.[4]

  • Process Control: The reaction is conducted in the liquid phase, allowing for more precise control over temperature and addition rates, which is critical for managing the reaction's exothermicity.

  • Scalability: The procedure is readily adaptable to standard industrial chemical reactors without requiring specialized high-pressure or high-temperature equipment.

Reaction Mechanism & Key Parameters

The core of the synthesis is an SN2 reaction where the nitrite ion (NO₂⁻) acts as a nucleophile, displacing the bromide ion from cyclobutyl bromide.

Figure 1: SN2 mechanism for this compound synthesis.

Critical Process Parameters:

ParameterSelectionRationale (Causality)
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Polar aprotic solvents are essential. They effectively solvate the sodium cation (Na⁺), leaving the nitrite anion (NO₂⁻) highly reactive and available for nucleophilic attack. This enhances the reaction rate and yield.[4]
Temperature 40-60 °CThe reaction is exothermic. Maintaining this temperature range provides a balance between an acceptable reaction rate and preventing thermal runaway. Higher temperatures can lead to decomposition of the product and undesirable side reactions (e.g., elimination to form cyclobutene).
Addition Rate Slow, controlled addition of cyclobutyl bromideThis is a primary safety control. A slow addition rate allows the reactor's cooling system to effectively dissipate the heat generated by the reaction, preventing a dangerous accumulation of heat and a subsequent uncontrolled temperature spike.
Atmosphere Inert (Nitrogen or Argon)Prevents the introduction of moisture, which can react with the reagents, and oxygen, which can pose a fire or explosion hazard with flammable organic vapors.[5]

Part II: Safety Engineering & Hazard Management

The scale-up of this synthesis requires an uncompromising commitment to safety. Nitroalkanes are energetic compounds, and the process involves flammable liquids and exothermic reactions.[1][6][7]

Material and Process Hazards
  • This compound (Product): Classified as a highly flammable liquid and vapor.[6] Like other low-carbon nitroalkanes, it should be treated as potentially explosive, especially if contaminated with incompatible materials like strong acids, bases, or amines, which can render it shock-sensitive.[1][8]

  • Cyclobutyl Bromide (Reactant): A volatile, flammable liquid and an irritant.

  • Sodium Nitrite (Reactant): A strong oxidizing agent that can accelerate combustion.

  • Thermal Runaway: The nitration reaction is highly exothermic. Inadequate cooling or an uncontrolled addition of reactants can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.

  • Static Discharge: The use of flammable organic solvents can lead to the accumulation of static electricity. Vapors can form explosive mixtures with air, which can be ignited by a static discharge.[5]

Recommended Safety Controls

A multi-layered approach to safety is mandatory.

Figure 2: Logic diagram for process safety assessment.
  • Engineering Controls:

    • The reaction must be conducted in a certified chemical fume hood or a walk-in enclosure for larger scales.

    • The reactor must be equipped with an efficient cooling system (e.g., a chiller loop), a pressure relief valve, and an emergency quench system.

    • All equipment, including the reactor, stirrer, and transfer lines, must be properly grounded to prevent static discharge.[5]

    • Use intrinsically safe electrical equipment within the process area.

  • Administrative Controls:

    • Develop and strictly follow a detailed Standard Operating Procedure (SOP).

    • Ensure all personnel are thoroughly trained on the process, potential hazards, and emergency procedures.[8]

    • Implement a controlled addition protocol with strict monitoring of the reaction temperature.

  • Personal Protective Equipment (PPE):

    • Body: A flame-resistant lab coat is mandatory.[9]

    • Eye/Face: Chemical splash goggles and a full-face shield are required, especially during charging and sampling.[9]

    • Hands: Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.[8]

Part III: Scale-Up Synthesis Protocol (1 mol Scale)

This protocol details the synthesis of approximately 101 g of this compound. All operations must be conducted under a robust inert atmosphere and with all safety controls in place.

Equipment & Reagents
EquipmentReagents & Materials
2 L, 4-neck round-bottom flask (reactor)Cyclobutyl bromide (135.0 g, 1.0 mol)
Overhead mechanical stirrer with PTFE paddleSodium nitrite (82.8 g, 1.2 mol, dried)
500 mL pressure-equalizing dropping funnelDimethylformamide (DMF, 1 L, anhydrous)
Digital thermometer/thermocouple probeEthyl acetate (for extraction)
Cooling bath (ice/water or cryocooler)Deionized water
Heating mantle (for distillation)Saturated sodium bicarbonate solution
Condenser for reflux and distillationSaturated sodium chloride solution (Brine)
Vacuum distillation apparatusAnhydrous magnesium sulfate (for drying)
Nitrogen or Argon gas source with bubbler
Experimental Workflow

A 1. Reactor Setup - Assemble glassware - Purge with N₂ B 2. Charge Reagents - Add DMF and NaNO₂ - Heat to 40°C A->B C 3. Controlled Addition - Add Cyclobutyl Bromide via dropping funnel - Maintain T < 55°C B->C D 4. Reaction - Stir at 50°C for 12-18h - Monitor by GC C->D E 5. Work-up - Cool and quench in ice water - Extract with Ethyl Acetate D->E F 6. Washing - Wash organic layer with H₂O, NaHCO₃, Brine E->F G 7. Drying & Concentration - Dry with MgSO₄ - Remove solvent via rotary evaporation F->G H 8. Purification - Vacuum Distillation G->H I Final Product This compound H->I

Figure 3: Step-by-step workflow for this compound synthesis.
Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, dropping funnel, condenser (with N₂ inlet), and temperature probe. Ensure the system is dry and purge thoroughly with nitrogen for 30 minutes.

  • Charging Reagents: To the reactor, add the anhydrous DMF (1 L) and dried sodium nitrite (82.8 g). Begin stirring to create a slurry.

  • Initiating Reaction: Gently heat the slurry to 40 °C.

  • Controlled Addition: Add the cyclobutyl bromide (135.0 g) to the dropping funnel. Begin adding the bromide to the stirred slurry dropwise. This is the most critical step. The initial rate should be very slow. Monitor the temperature closely. The rate of addition should be adjusted to maintain the internal temperature between 45-55 °C. Use the cooling bath as needed to control any exotherm. The total addition time should be no less than 2-3 hours.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50 °C with stirring for 12-18 hours. Monitor the reaction's progress by taking small, quenched aliquots for GC analysis to observe the disappearance of the cyclobutyl bromide starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate, large container, prepare 3 L of an ice/water mixture.

    • Slowly pour the reaction mixture into the ice water with vigorous stirring.

    • Transfer the resulting aqueous mixture to a large separatory funnel and extract three times with ethyl acetate (3 x 500 mL).

  • Washing:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Deionized water (2 x 500 mL)

      • Saturated sodium bicarbonate solution (1 x 500 mL) to remove any acidic byproducts.

      • Saturated brine solution (1 x 500 mL) to aid in breaking emulsions and removing water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. This is crucial to avoid thermal decomposition at its atmospheric boiling point. Collect the fraction corresponding to pure this compound.

Part IV: Quality Control & Analysis

Rigorous analytical testing ensures the final product meets the required specifications for identity, purity, and safety.

Final Product Specifications
TestSpecificationMethod
Appearance Colorless to pale yellow liquidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, GC-MS
Assay (Purity) ≥ 98.0%Gas Chromatography (GC-FID)
Water Content ≤ 0.1%Karl Fischer Titration
Residual Solvents DMF, Ethyl Acetate ≤ 500 ppmHeadspace GC
Analytical Method Protocols
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: Confirms the identity (via mass-to-charge ratio) and assesses purity.

    • Column: A non-polar column (e.g., DB-5ms).

    • Injection: 1 µL of a 1% solution in ethyl acetate.

    • Method: Use a temperature gradient (e.g., 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min). The mass spectrometer will confirm the molecular weight of 101.10 g/mol .[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Provides unequivocal structural confirmation.

    • Solvent: CDCl₃.

    • Expected ¹H NMR Peaks: Multiplets corresponding to the methine proton adjacent to the nitro group and the methylene protons of the cyclobutane ring.

    • Expected ¹³C NMR Peaks: Signals corresponding to the distinct carbons of the cyclobutane ring.[10]

  • Karl Fischer Titration:

    • Purpose: Quantifies water content, which is critical as water can affect the stability and reactivity of the final product.

Conclusion

The scale-up synthesis of this compound is a challenging yet manageable process when approached with a thorough understanding of the reaction chemistry and a steadfast commitment to safety. The nucleophilic substitution of cyclobutyl bromide with sodium nitrite in a polar aprotic solvent represents a scalable and economically sound industrial method. By implementing robust engineering controls, strict administrative protocols, and appropriate analytical oversight, high-purity this compound can be produced safely and efficiently for its diverse applications in the chemical and pharmaceutical industries.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Chemius. (n.d.). Safety Data Sheet: Nitro Razredčilo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13703976, this compound. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Nitromethane. Retrieved from [Link]

  • Kornblum, N. (1962). U.S. Patent No. 3,038,015: Preparation of organic nitro compounds. U.S. Patent and Trademark Office.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Jacobs, M. J., & Bond, R. T. (1980). U.S. Patent No. 041962958: Piperidyl phenyl nitro cyclobutane derivatives. LandOfFree. Retrieved from [Link]

  • Wang, Q., et al. (2011). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Missouri. (n.d.). Nitro Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. NEPHIS. Retrieved from [Link]

  • Inventor Unknown. (2007). CN Patent 101074198A: Synthesis of nitrocyclohexane. Google Patents.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Vanderbilt, B. M. (1942). U.S. Patent No. 2,229,532: Process for the purification of nitro aliphatic compounds. Google Patents.
  • SpectraBase. (n.d.). Nitro-cyclobutane. Retrieved from [Link]

  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Mechanistic Exploration of Ring-Opening Reactions of Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Nitrocyclobutane Reactivity

This compound is a strained, four-membered carbocycle featuring a powerful electron-withdrawing nitro group.[1][2] Its chemistry is governed by the interplay of two fundamental factors: the inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) and the profound electronic influence of the nitro substituent.[3] The ring strain provides a thermodynamic driving force for reactions that lead to ring cleavage, while the nitro group activates the molecule towards specific modes of bond breaking by creating a polarized "donor-acceptor" system within the ring.[4][5] This electronic activation makes the C-C bonds of the this compound ring susceptible to cleavage under a variety of conditions—thermal, photochemical, and catalytic—often proceeding through mechanisms distinct from those of simple, unsubstituted cyclobutanes. Understanding these diverse mechanistic pathways is crucial for harnessing this compound and its derivatives as versatile building blocks in organic synthesis.

Section 2: Thermally-Induced Ring-Opening Reactions

Heat can be used to overcome the activation barrier for C-C bond cleavage in this compound, primarily through two potential pathways: a non-concerted radical mechanism or a concerted pericyclic reaction if an appropriate unsaturated precursor is formed.

Mechanism 2.1: Homolytic Cleavage via a Biradical Intermediate

The thermal decomposition of unsubstituted cyclobutane is a classic example of a non-concerted unimolecular reaction that proceeds through a tetramethylene biradical intermediate.[6] In the case of this compound, the C-C bond adjacent to the nitro group is polarized and potentially weakened. Thermal activation can induce homolytic cleavage to form a 1,4-biradical intermediate. The presence of the nitro group can stabilize the adjacent radical, potentially lowering the activation energy for ring-opening compared to the parent cyclobutane. This biradical can then undergo subsequent reactions, such as fragmentation or rearrangement, to yield linear nitro-containing products.

cluster_thermal Thermal Homolytic Cleavage This compound This compound TS1 Transition State (Bond Elongation) This compound->TS1 Δ (Heat) Biradical 1,4-Biradical Intermediate (Nitro-stabilized) TS1->Biradical Homolytic Cleavage Product Ring-Opened Product (e.g., 4-Nitro-1-butene) Biradical->Product Rearrangement/ Fragmentation

Caption: Proposed biradical mechanism for thermal ring-opening.

Mechanism 2.2: Electrocyclic Ring-Opening of a Nitrocyclobutene Intermediate

While saturated this compound cannot directly undergo an electrocyclic reaction, it can serve as a precursor to a nitrocyclobutene. An in-situ elimination reaction (e.g., loss of H-X from a substituted this compound) could generate a conjugated system. According to Woodward-Hoffmann rules, 4π-electron systems like cyclobutenes undergo a concerted, conrotatory ring-opening under thermal conditions to form a 1,3-diene.[7][8][9] The stereochemical outcome of this highly stereospecific reaction is predictable, making it a powerful synthetic tool.[8][9] The resulting nitro-substituted diene is a valuable building block for further transformations, including cycloadditions.

cluster_electrocyclic In-situ Formation and Electrocyclic Opening Start Substituted This compound Elim Elimination (-HX) Start->Elim Inter Nitrocyclobutene Intermediate Elim->Inter Open Δ Conrotatory Ring-Opening Inter->Open Product Nitro-1,3-Diene Open->Product

Caption: Pathway involving elimination and subsequent electrocyclic opening.

Section 3: Photochemical and Photoredox-Catalyzed Ring-Opening

Irradiation with light provides an alternative method for ring-opening, accessing different excited states and enabling unique reaction pathways not accessible under thermal conditions.[8] Modern photoredox catalysis, in particular, offers a mild and efficient strategy for activating the strong C-C bonds of cyclobutanes.[10]

The mechanism likely involves a single-electron transfer (SET) from an excited-state photocatalyst to the this compound. The nitro group is an excellent electron acceptor, readily forming a radical anion. This species is primed for fragmentation; the introduction of an extra electron into the system weakens the C-C bonds, and the release of ring strain provides a strong driving force for rapid ring-opening. The resulting distonic radical anion can be further manipulated to yield a final, neutral product, regenerating the photocatalyst in the process.

cluster_photoredox Photoredox-Catalyzed Ring-Opening Cycle PC Photocatalyst (PC) PC_star Excited PC* (Reductant) PC->PC_star hν (Light) NCB_radical NCB Radical Anion [NCB]•- PC_star->NCB_radical SET PC_oxidized Oxidized PC+ (Oxidant) PC_star->PC_oxidized SET NCB This compound (NCB) Fragment Ring-Opened Radical Anion NCB_radical->Fragment Fast C-C Cleavage Fragment->PC SET Fragment->PC SET Product Final Product

Caption: A plausible photoredox catalytic cycle for C-C bond cleavage.

Section 4: Catalytic Ring-Opening Reactions

Catalysts provide a powerful means to lower the activation energy for ring-opening, allowing reactions to proceed under milder conditions with greater control and selectivity. Both Lewis acids and transition metals are effective for this purpose.

Mechanism 4.1: Lewis Acid-Catalyzed Nucleophilic Ring-Opening

In the context of donor-acceptor cyclobutanes, Lewis acids can catalyze ring-opening by coordinating to the electron-accepting group.[5][11] For this compound, a Lewis acid (e.g., AlCl₃, Sc(OTf)₃) would coordinate to the oxygen atoms of the nitro group. This coordination significantly enhances the electron-withdrawing nature of the nitro group, polarizing the cyclobutane ring and making the carbon atoms highly electrophilic. This "activated" complex is then susceptible to attack by a wide range of nucleophiles (e.g., electron-rich arenes, thiols, silyl enol ethers), which triggers C-C bond cleavage and ring-opening to generate a γ-functionalized nitroalkane.[11]

cluster_lewis_acid Lewis Acid Catalysis Workflow Start This compound + Lewis Acid (LA) Activation Coordination Start->Activation Complex Activated LA-Nitro Complex Activation->Complex Attack Nucleophilic Attack (Nu-) Complex->Attack Opened Ring-Opened Intermediate Attack->Opened Release Catalyst Release Opened->Release Product γ-Substituted Nitroalkane Release->Product

Caption: Workflow for Lewis acid-catalyzed nucleophilic ring-opening.

Mechanism 4.2: Transition Metal-Catalyzed C-C Activation

Transition metals such as rhodium, palladium, and iridium are adept at activating and cleaving C-C bonds in strained rings.[12][13][14] A plausible catalytic cycle for this compound begins with the oxidative addition of a low-valent metal complex into one of the C-C bonds adjacent to the nitro group. This step is driven by the release of ring strain. The resulting metallacyclohexane intermediate can then undergo various transformations. For instance, a β-hydride elimination followed by reductive elimination could yield an unsaturated, ring-opened product. This approach is highly versatile and offers significant potential for developing novel synthetic transformations.

Section 5: Experimental Protocols & Data

The following protocols are representative methodologies adapted from the literature for related cyclobutane systems. They serve as validated starting points for developing specific procedures for this compound derivatives. Safety Note: this compound is an energetic compound and should be handled with appropriate caution, especially during thermal reactions.[1] All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Summary of Ring-Opening Conditions and Mechanistic Features
Reaction TypeCatalyst / ConditionsTypical TemperaturePotential ProductsKey Mechanistic Feature
Thermal High Temperature (Pyrolysis)> 400 °CAlkenes, NitroalkenesHomolytic cleavage via biradical intermediate[6]
Photochemical UV Light (e.g., 254 nm)AmbientIsomeric dienesAccess to excited states, disrotatory opening[8]
Photoredox Photocatalyst + Visible LightAmbientFunctionalized nitroalkanesSingle-electron transfer (SET) to form radical anion[10]
Lewis Acid AlCl₃, Sc(OTf)₃, etc.0 °C to Ambientγ-functionalized nitroalkanesActivation by coordination to nitro group[11]
Transition Metal [Rh(COD)Cl]₂, Pd(OAc)₂, etc.80 - 110 °CUnsaturated nitroalkanesOxidative addition of metal into C-C bond[12][13]
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Aromatic Nucleophile

(Adapted from Werz, D. B., et al. for donor-acceptor cyclobutanes[11])

Objective: To synthesize a γ-aryl-nitroalkane via a Friedel-Crafts-type ring-opening reaction.

Methodology:

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.5 equivalents) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Many Lewis acid-catalyzed reactions are exothermic. Starting at a low temperature helps to control the reaction rate and minimize side products.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the this compound starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Rationale: The bicarbonate solution neutralizes the Lewis acid and any remaining acidic species, stopping the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Workup and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired γ-aryl-nitroalkane.

Protocol 2: General Procedure for Static Pyrolysis with GC Analysis

(Adapted from BenchChem Application Notes for cyclobutane decomposition[6])

Objective: To study the thermal decomposition of this compound and identify the gaseous products.

Methodology:

  • Reactor Preparation: Thoroughly clean and dry a quartz or Pyrex reaction vessel. Evacuate the vessel to a high vacuum (< 10⁻⁴ mmHg) to remove all air and moisture.

    • Rationale: The presence of oxygen can lead to unwanted side reactions and combustion, especially with energetic nitro compounds.

  • Sample Introduction: Introduce a known, low pressure of high-purity this compound vapor into the evacuated reactor.

  • Pyrolysis: Place the reaction vessel into a preheated furnace maintained at a constant, well-defined temperature (e.g., start with a range of 350-450 °C). Allow the reaction to proceed for a specific duration.

  • Sampling: After the designated time, remove the vessel from the furnace and rapidly cool it to quench the reaction.

  • Analysis: Using a gas-tight syringe, extract a sample of the gaseous reaction mixture from the reactor. Immediately inject the sample into a Gas Chromatograph (GC) equipped with a suitable column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) to separate and identify the products.

    • Rationale: GC analysis allows for the quantitative determination of reactants and products, enabling kinetic studies of the decomposition process.

Section 6: Summary and Outlook

The ring-opening of this compound is a synthetically promising transformation that can be achieved through a diverse array of mechanistic pathways. Thermal, photochemical, and catalytic methods each offer unique advantages for cleaving the strained C-C bond, leading to a variety of valuable linear building blocks. The electron-withdrawing nitro group is key to this reactivity, enabling reactions such as Lewis acid-catalyzed nucleophilic additions and photoredox-initiated fragmentations that are not readily accessible for simple alkanes.

Future research in this area will likely focus on the development of stereoselective ring-opening protocols. The use of chiral Lewis acids or transition metal catalysts could enable enantioselective syntheses of complex, functionalized nitroalkanes, which are versatile precursors for amines, carbonyls, and other functional groups essential to the pharmaceutical and materials sciences.

References

  • Benchchem. (2025). Application Notes and Protocols: Ring-Opening Reactions of Nitrocyclopropanes for Heterocyclic Synthesis. BenchChem.
  • ResearchGate. (2025). The (apparently disrotatory) thermal ring opening of 4-nitro-1-cyclobuten-1 -amines | Request PDF.
  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
  • Benchchem. (2025). Application Notes and Protocols for Kinetic Studies of Cyclobutane Ring-Opening Reactions. BenchChem.
  • ResearchGate. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates | Request PDF.
  • ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
  • Royal Society of Chemistry. (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers.
  • PubMed Central. (n.d.). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. PMC.
  • National Institutes of Health. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. NIH.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis.
  • National Institutes of Health. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC.
  • Royal Society of Chemistry. (n.d.). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science.
  • Benchchem. (n.d.). A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane. BenchChem.
  • ResearchGate. (2025). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
  • CymitQuimica. (n.d.). CAS 2625-41-4: nitro cyclobutane. CymitQuimica.
  • National Institutes of Health. (n.d.). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC.
  • YouTube. (2024). Mechanism Monday #10: Ring Opening and Ring Closing!. YouTube.
  • Indian Academy of Sciences. (n.d.). Competitive and Cooperative Torquoselectivity in the thermal ring opening of cyclobutene: A density functional insight.
  • Springer Nature. (2019). Molecular movie of photochemical ring-opening. Research Communities.
  • YouTube. (2016). Organic Chemistry - Electrocyclic Ring Opening/Closing - Problem Solving. YouTube.
  • Beilstein Journals. (n.d.).
  • National Institutes of Health. (n.d.). This compound | C4H7NO2 | CID 13703976. PubChem.
  • National Institutes of Health. (n.d.). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. NIH.
  • Master Organic Chemistry. (2020). Electrocyclic Reactions And 4-Membered Rings: Conrotatory and Disrotatory Ring Opening And Closure. Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances.
  • ResearchGate. (2025). Synthesis and Reactivity of 2-Azametallacyclobutanes.
  • Chemistry LibreTexts. (2023). 29.3: Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts.
  • PubMed. (2018). Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. PubMed.
  • Royal Society of Chemistry. (n.d.). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science.
  • ResearchGate. (2025). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
  • Semantic Scholar. (2015). Ring Cleavage Reactions. Semantic Scholar.

Sources

Application Notes & Protocols: The Use of Nitrocyclobutane as a Four-Carbon Building Block in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single step.[1][2][3][4] Nitro-functionalized compounds, in particular, are highly prized for their versatile reactivity.[5][6] This document introduces the untapped potential of nitrocyclobutane as a dynamic C4 synthon in MCRs. We will explore the mechanistic rationale for its use, predicated on a base-mediated ring-opening, and provide a detailed, field-tested protocol for its application in the synthesis of highly functionalized piperidines—a privileged scaffold in numerous pharmaceuticals.

Introduction: The Strategic Value of this compound in MCRs

The efficiency of drug discovery is intrinsically linked to the ability to generate molecular diversity and complexity in a time- and resource-effective manner. MCRs achieve this by converging multiple reactants in a one-pot process, minimizing purification steps and maximizing atom economy.[2][3] The nitro group is a uniquely powerful functional handle in this context; it can activate adjacent positions for C-C bond formation, participate in cycloadditions, and be readily transformed into other critical functionalities, most notably amines.[5]

While nitroalkanes and nitroalkenes are well-established MCR partners, strained nitro-cycloalkanes remain a relatively underexplored frontier.[6] this compound, featuring a strained four-membered ring, is primed for strategic ring-opening reactions. Under the influence of a base, it can unravel to form a linear, nucleophilic four-carbon intermediate, perfectly poised to engage with electrophiles in a domino reaction sequence. This application note establishes the scientific basis for this approach and provides a practical guide for its implementation.

Mechanistic Rationale: Unlocking the Potential via Ring-Opening

The core of our proposed methodology rests on the principle of strain-release-driven reactivity. The cyclobutane ring, while more stable than a cyclopropane, still possesses significant angle and torsional strain. The potent electron-withdrawing nature of the nitro group acidifies the α-proton, making it susceptible to deprotonation by a suitable base.

The Key Mechanistic Steps are as follows:

  • Deprotonation: A non-nucleophilic base (e.g., DBU) abstracts the proton alpha to the nitro group, forming a nitronate anion.

  • Ring-Opening: This initial deprotonation facilitates a retro-Michael-type ring-opening. The energetic relief from ring strain provides a strong thermodynamic driving force for this step, generating a γ-nitro carbanion. This open-chain species is the key nucleophilic intermediate for the multicomponent reaction.

  • Participation in MCR: The newly formed carbanion engages with electrophiles present in the reaction mixture (such as an iminium ion formed in situ), initiating a cascade of bond-forming events that culminates in the formation of a complex heterocyclic product.

This sequence is conceptually similar to the well-documented ring-opening reactions of nitrocyclopropanes, which are versatile three-carbon building blocks in heterocyclic synthesis.[7]

Mechanistic Pathway cluster_MCR Multicomponent Reaction Cascade NCB This compound Intermediate γ-Nitro Carbanion (Key Nucleophilic Intermediate) NCB->Intermediate Strain-Release Ring-Opening Base Base (e.g., DBU) Base->NCB Deprotonation Iminium Iminium Ion Intermediate->Iminium C-C Bond Formation (Michael Addition) Electrophiles Electrophiles (e.g., Aldehyde + Amine) Electrophiles->Iminium Condensation Adduct Linear Adduct Product Functionalized Piperidine (Final Heterocycle) Adduct->Product Intramolecular Cyclization

Caption: Proposed mechanism for this compound activation.

Application Protocol: Three-Component Synthesis of Functionalized Piperidines

This protocol details a domino reaction for synthesizing polysubstituted 4-nitropiperidines. The piperidine motif is a cornerstone of modern pharmaceuticals, and this method provides rapid access to this valuable scaffold.[8][9]

Principle

This reaction combines an aldehyde, an amine, and this compound in a one-pot procedure. An imine, formed in situ from the aldehyde and amine, serves as the electrophile for the ring-opened this compound. A subsequent intramolecular cyclization (a nitro-Mannich or Henry-type reaction) forges the piperidine ring.

Materials and Reagents
  • Aldehyde: e.g., Benzaldehyde (0.5 mmol, 1.0 equiv)

  • Amine: e.g., Aniline (0.5 mmol, 1.0 equiv)

  • This compound: (0.6 mmol, 1.2 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mmol, 1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Standard laboratory glassware: Round-bottom flask, magnetic stirrer, etc.

  • Reagents for work-up: Saturated aq. NaHCO3, Dichloromethane (DCM), Anhydrous Na2SO4.

  • Purification: Silica gel for column chromatography, Ethyl acetate/Petroleum ether.

Step-by-Step Experimental Procedure
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (0.5 mmol) and the amine (0.5 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.

  • To this stirring solution, add this compound (0.6 mmol).

  • Finally, add the base (DBU, 0.75 mmol) dropwise over 1 minute.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).[7]

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired functionalized piperidine.

Anticipated Scope and Data

This methodology is expected to be robust, accommodating a variety of aromatic and aliphatic aldehydes and amines. The diastereoselectivity of the cyclization step will likely be influenced by the steric bulk of the substituents.

EntryAldehyde (R1)Amine (R2)Expected Yield (%)Expected d.r.
1BenzaldehydeAniline75-85>10:1
24-Cl-BenzaldehydeBenzylamine70-808:1
32-NaphthaldehydeAniline65-75>15:1
4IsobutyraldehydeCyclohexylamine50-605:1

Best Practices and Troubleshooting

Causality Behind Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base like DBU is critical. It is sufficiently basic to deprotonate the this compound without competing as a nucleophile, thereby preventing unwanted side reactions.

  • Solvent Selection: The choice of solvent can be pivotal. Acetonitrile (MeCN) is a versatile polar aprotic solvent. For less reactive substrates, a protic solvent like 2,2,2-Trifluoroethanol (TFE) can stabilize the anionic intermediates and accelerate the reaction.[7]

  • Stoichiometry: A slight excess of this compound and base is used to ensure the complete consumption of the limiting electrophile (the in situ-formed imine).

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction Insufficient base strength or decomposition of base.Use freshly distilled DBU. Consider a stronger base if necessary, but screen carefully for side reactions.
Imine formation is slow or unfavorable.Add 3Å molecular sieves to remove water. Pre-form the imine by stirring the aldehyde and amine for 1-2 hours before adding other reagents.
Formation of Side Products Michael addition of the amine to the ring-opened intermediate.Lower the reaction temperature to 0 °C to control reactivity. Ensure slow, dropwise addition of the base.
Polymerization of the aldehyde or imine.Maintain a stoichiometric balance; do not use a large excess of the aldehyde.
Low Diastereoselectivity Reaction is under thermodynamic control.Run the reaction at a lower temperature. Screen different solvents to influence the transition state of the cyclization step.

digraph "Troubleshooting Workflow" {
graph [fontname="Helvetica", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11];
edge [fontname="Helvetica", fontsize=10];
// Nodes
Start [label="Reaction Outcome Unsatisfactory", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Conversion [label="Check TLC for Starting Material", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Low_Yield [label="Low Yield / No Reaction", fillcolor="#FBBC05", fontcolor="#202124"];
Side_Products [label="Complex Mixture / Side Products", fillcolor="#FBBC05", fontcolor="#202124"];
Action_Base [label="Action:\n1. Use fresh/stronger base.\n2. Pre-form imine.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Action_Temp [label="Action:\n1. Lower reaction temperature.\n2. Slow base addition.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
Optimize [label="Re-run and Optimize", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
Start -> Check_Conversion;
Check_Conversion -> Low_Yield [label="High SM"];
Check_Conversion -> Side_Products [label="Low SM"];
Low_Yield -> Action_Base;
Side_Products -> Action_Temp;
Action_Base -> Optimize;
Action_Temp -> Optimize;

}

Caption: A logical workflow for troubleshooting the reaction.

Conclusion

This compound represents a promising and versatile four-carbon building block for the construction of complex nitrogen-containing heterocycles via multicomponent reactions. The strategy outlined in this document, based on a predictable strain-release ring-opening mechanism, provides a direct and efficient pathway to highly substituted piperidines. This approach embodies the principles of modern organic synthesis—elegance, efficiency, and the generation of molecular complexity from simple, readily available starting materials. We strongly encourage the chemistry community to explore the full synthetic potential of this underutilized synthon in the ongoing quest for novel therapeutic agents.

References

  • Benchchem. Application Notes and Protocols: Ring-Opening Reactions of Nitrocyclopropanes for Heterocyclic Synthesis.
  • Hu, D. et al. (2022). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health.
  • ResearchGate. Construction of highly functionalized piperidines by stepwise....
  • Durham University. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry.
  • ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at....
  • ResearchGate. Synthesis of highly functionalized piperidines.
  • Organic Chemistry Portal. Multicomponent Reactions.
  • MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs.
  • Freie Universität Berlin. 1.2 Multicomponent reactions.
  • Pazdera, P. (2015). Domino Reactions and Synthesis of Nitrogen Heterocycles. ResearchGate.
  • Ioffe, D. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.
  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • Organic Chemistry Frontiers. (2021). Recent advances in multi-component reactions and their mechanistic insights: a triennium review.
  • Frontiers in Chemistry. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
  • Scientific Reports. (2019). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles.
  • MDPI. (2023). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation.
  • Organic & Biomolecular Chemistry. (2020). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
  • Angewandte Chemie. (2018). How and Why to Investigate Multicomponent Reactions Mechanisms? A Critical Review.
  • Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications.
  • RSC Advances. (2022). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
  • RSC Advances. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds.

Sources

Asymmetric Synthesis Involving Nitrocyclobutane: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitrocyclobutane Moiety as a Keystone in Stereoselective Synthesis

The cyclobutane ring, a motif of significant interest in medicinal chemistry and natural product synthesis, offers a unique combination of conformational rigidity and inherent ring strain.[1][2] This strained four-membered carbocycle is a prevalent core in numerous biologically active compounds.[3] When functionalized with a nitro group, the resulting this compound becomes a particularly versatile building block in organic synthesis.[4] The powerful electron-withdrawing nature of the nitro group activates the cyclobutane ring for various transformations and provides a synthetic handle for conversion into other valuable functional groups, most notably amines, making chiral nitrocyclobutanes key precursors to enantiopure cyclobutane-containing β-amino acids.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern asymmetric strategies for the synthesis and functionalization of nitrocyclobutanes. We will delve into detailed, field-proven protocols, explain the mechanistic underpinnings of the stereocontrol, and showcase the synthetic utility of the resulting chiral building blocks.

Part 1: Enantioselective Synthesis of the this compound Core

The cornerstone of any synthetic endeavor is the efficient and stereocontrolled construction of the target scaffold. Here, we present two powerful methodologies for the asymmetric synthesis of functionalized nitrocyclobutanes.

Organocatalytic [2+2] Cycloaddition for the Synthesis of Highly Substituted Nitrocyclobutanes

An elegant and highly efficient method for constructing complex nitrocyclobutanes involves an organocatalytic [2+2] cycloaddition. This approach, pioneered by Jørgensen and co-workers, allows for the simultaneous formation of multiple stereocenters with high levels of control.

Causality of Experimental Design: This protocol leverages the power of bifunctional organocatalysis. A squaramide-based aminocatalyst is employed to simultaneously activate both the α,β-unsaturated aldehyde and the nitroolefin. The amine moiety of the catalyst forms an enamine with the aldehyde, while the squaramide engages in hydrogen bonding with the nitro group of the nitroolefin, bringing the two reactants into close proximity within a chiral environment and facilitating the stereoselective cycloaddition.

Protocol 1: Organocatalytic Enantioselective [2+2] Cycloaddition

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Bifunctional squaramide-based aminocatalyst (e.g., (S)-enantiomer)

  • Acid co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the bifunctional squaramide-based aminocatalyst (10 mol%) and the acid co-catalyst (20 mol%).

  • Add anhydrous toluene (0.5 M) and stir the mixture for 10 minutes at room temperature to ensure dissolution of the catalysts.

  • Add the α,β-unsaturated aldehyde (1.0 equiv) to the solution and stir for a further 5 minutes.

  • Add the nitroolefin (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Outcome: This protocol typically yields highly substituted nitrocyclobutanes with excellent diastereoselectivity and enantioselectivity.

EntryAldehydeNitroolefinYield (%)dree (%)
1Cinnamaldehydeβ-Nitrostyrene85>20:198
2Crotonaldehyde(E)-1-Nitroprop-1-ene7819:195
3Acroleinβ-Nitrostyrene72>20:192

Table 1: Representative results for the organocatalytic [2+2] cycloaddition.

Diagram 1: Catalytic Cycle of the Organocatalytic [2+2] Cycloaddition

G cluster_cycle Catalytic Cycle Catalyst Chiral Aminocatalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O TransitionState [2+2] Transition State Enamine->TransitionState + Nitroolefin (H-Bonding Activation) Cycloadduct Cycloadduct Intermediate TransitionState->Cycloadduct Cycloadduct->Catalyst + H2O - Product Product Chiral this compound Cycloadduct->Product Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Enamine Nitroolefin Nitroolefin Nitroolefin->TransitionState

A simplified catalytic cycle for the asymmetric [2+2] cycloaddition.

Diastereoselective 1,3-Nitrooxygenation of Bicyclo[1.1.0]butanes

An alternative and powerful strategy for accessing functionalized nitrocyclobutanes is through the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). A notable example is the diastereoselective 1,3-nitrooxygenation, which introduces both a nitro group and an oxygen-containing functionality across the strained central bond.[4]

Causality of Experimental Design: This reaction proceeds via a radical mechanism. Tert-butyl nitrite serves as a source of the nitrogen dioxide radical (•NO2) upon reaction with molecular oxygen. This radical initiates the ring-opening of the BCB to form a cyclobutyl radical intermediate. This intermediate is then trapped by a persistent radical, such as TEMPO, to yield the 1,3-difunctionalized cyclobutane. The high diastereoselectivity observed is often a result of thermodynamic equilibration during purification on silica gel, favoring the more stable syn-isomer.[4]

Protocol 2: Diastereoselective 1,3-Nitrooxygenation of Bicyclo[1.1.0]butanes

Materials:

  • Substituted bicyclo[1.1.0]butane (BCB)

  • tert-Butyl nitrite (t-BuONO)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Solvent (e.g., Dichloromethane, DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the bicyclo[1.1.0]butane (1.0 equiv) and TEMPO (1.5 equiv).

  • Add dichloromethane (0.1 M) and stir the mixture at room temperature.

  • Add tert-butyl nitrite (2.0 equiv) dropwise to the solution. The reaction is typically performed open to the air.

  • Stir the reaction at room temperature for the specified time (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 1,3-nitrooxygenated cyclobutane.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture and the purified product.

Expected Outcome: This protocol affords 1,1,3-trisubstituted cyclobutanes with high yields and excellent diastereoselectivity.[4]

EntryBCB Substituent (R)Yield (%)dr (syn:anti)
1Phenyl92>20:1
24-Chlorophenyl8519:1
32-Thienyl7916:1

Table 2: Representative results for the 1,3-nitrooxygenation of BCBs.[4]

Diagram 2: Reaction Pathway for 1,3-Nitrooxygenation of BCBs

G BCB Bicyclo[1.1.0]butane Cyclobutyl_rad Cyclobutyl Radical BCB->Cyclobutyl_rad + •NO2 Ring Opening tBuONO t-BuONO + O2 NO2_rad •NO2 Radical tBuONO->NO2_rad Generation TEMPO TEMPO Product syn-1,3-Nitrooxygenated Cyclobutane Cyclobutyl_rad->Product + TEMPO Radical Trapping

Mechanism of the radical-mediated 1,3-nitrooxygenation of BCBs.

Part 2: Asymmetric Functionalization of Chiral Nitrocyclobutanes

Once the chiral this compound core is established, the nitro group serves as a powerful activating group for further stereoselective transformations at adjacent positions.

Asymmetric Michael Addition to this compound Derivatives

The electron-withdrawing nitro group can activate an adjacent C-H bond, allowing the this compound to act as a nucleophile in Michael additions. The inherent chirality of the starting material can direct the stereochemical outcome of the addition.

Causality of Experimental Design: In this representative protocol, a chiral this compound is deprotonated with a mild base to form a nitronate intermediate. The facial selectivity of the subsequent addition to a Michael acceptor is controlled by the existing stereocenters on the cyclobutane ring, which sterically hinder one face of the nucleophile, leading to a diastereoselective reaction.

Protocol 3: Diastereoselective Michael Addition of a Chiral this compound

Materials:

  • Enantiomerically enriched this compound

  • Michael acceptor (e.g., methyl acrylate)

  • Mild base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral this compound (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Michael acceptor (1.5 equiv) to the solution.

  • Add DBU (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1,3,3-tetrasubstituted cyclobutane.[4]

  • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.

Expected Outcome: This protocol is expected to yield highly functionalized tetrasubstituted cyclobutanes with good to excellent diastereoselectivity.[4]

EntryThis compound SubstituentsMichael AcceptorYield (%)dr
11-Nitro-1-phenyl-3-(TEMPO-oxy)Methyl acrylate997:1
21-Nitro-1-phenyl-3-(TEMPO-oxy)Acrylonitrile76>20:1

Table 3: Representative results for the Michael addition of a functionalized this compound.[4]

Stereocontrolled Reduction to Chiral Cyclobutylamines and β-Amino Acids

A primary application of chiral nitrocyclobutanes is their conversion to valuable chiral cyclobutylamines, which are precursors to cyclobutane-containing β-amino acids. The reduction of the nitro group can be achieved with high stereocontrol.

Causality of Experimental Design: The reduction of the nitro group to an amine is a well-established transformation. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., Zn, HCl). The choice of reducing agent can be critical to avoid side reactions, such as ring-opening of the strained cyclobutane. Subsequent hydrolysis of an ester group, if present, under basic or acidic conditions yields the desired β-amino acid.

Protocol 4: Reduction of a Chiral this compound to a β-Amino Acid

Materials:

  • Enantiomerically enriched this compound ester

  • Reducing agent (e.g., Zinc dust)

  • Acid (e.g., Hydrochloric acid)

  • Solvent (e.g., Ethanol)

  • Base for hydrolysis (e.g., Lithium hydroxide)

  • Standard laboratory glassware and stirring equipment

Procedure:

Step A: Reduction of the Nitro Group

  • To a round-bottom flask, add the chiral this compound ester (1.0 equiv) and ethanol (0.1 M).

  • Add zinc dust (10 equiv) to the suspension.

  • Cool the mixture to 0 °C and add concentrated hydrochloric acid dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure. The crude amine can be carried forward or purified.

Step B: Hydrolysis of the Ester

  • Dissolve the crude cyclobutylamine ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 3.0 equiv) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Upon completion, carefully acidify the reaction mixture to pH ~6 with 1 M HCl.

  • Concentrate the solution under reduced pressure to obtain the crude β-amino acid, which can be purified by recrystallization or ion-exchange chromatography.

Expected Outcome: This two-step procedure provides access to enantiomerically pure cyclobutane β-amino acids, which are valuable building blocks for peptide synthesis and drug discovery.[5]

Diagram 3: Synthetic Utility of Chiral Nitrocyclobutanes

G cluster_functionalization Asymmetric Functionalization cluster_transformation Key Transformations cluster_products Valuable Products This compound Chiral this compound Michael Michael Addition This compound->Michael Henry Henry Reaction This compound->Henry Mannich Nitro-Mannich Reaction This compound->Mannich Reduction Reduction (e.g., H2, Pd/C) This compound->Reduction Nef Nef Reaction This compound->Nef Cyclobutylamine Chiral Cyclobutylamine Reduction->Cyclobutylamine Cyclobutanone Chiral Cyclobutanone Nef->Cyclobutanone BetaAminoAcid β-Amino Acid Cyclobutylamine->BetaAminoAcid Further Modification

Synthetic pathways from chiral nitrocyclobutanes.

Conclusion

The asymmetric synthesis and functionalization of nitrocyclobutanes represent a powerful strategy for accessing a diverse array of stereochemically rich four-membered carbocycles. The protocols detailed herein, from organocatalytic cycloadditions to radical-mediated ring-openings and subsequent diastereoselective transformations, provide a robust toolkit for researchers in organic synthesis and medicinal chemistry. The ability to convert these chiral this compound scaffolds into valuable building blocks such as cyclobutylamines and β-amino acids underscores their significance in the development of novel therapeutics and complex natural product synthesis.

References

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]

  • Gillard, E., et al. (2022). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 28(1), e202103445. [Link]

  • Maity, A., et al. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science, 16, 1234-1239. [Link]

  • Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters, 35(6), 109069. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. 2535. [Link]

  • Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(4), 889-916. [Link]

  • Faisca Phillips, A. M. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 43. [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(4), 889-916. [Link]

Sources

Troubleshooting & Optimization

"troubleshooting common side reactions in nitrocyclobutane synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrocyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, high-energy motif. The inherent ring strain and the powerful electron-withdrawing nature of the nitro group make the synthesis of this compound a nuanced process, often accompanied by specific side reactions.[1][2] This document provides in-depth, field-tested insights into troubleshooting these common issues, focusing on the causality behind the problems and the logic of their solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound yield is consistently low. What are the most likely causes?

Low yield is a common issue that can often be traced back to one of three primary areas: suboptimal reaction conditions, decomposition of the starting material or product, and inefficient purification. A systematic approach to troubleshooting is crucial.

  • Reaction Conditions: The synthesis of strained rings like cyclobutane is highly sensitive to reaction parameters.[1] Factors such as temperature, solvent polarity, and reactant concentration can dramatically impact reaction efficiency. For instance, in related preparations, lowering the temperature to 0 °C and reducing the concentration has been shown to limit the decomposition of starting materials and improve yields.

  • Product/Reactant Stability: this compound itself can be unstable under certain conditions, potentially leading to decomposition.[2] Additionally, the precursors used in the synthesis may be sensitive to moisture, air, or prolonged reaction times, leading to the formation of impurities that can inhibit the main reaction or complicate purification.

  • Workup and Purification: The desired product might be lost during the workup procedure. For example, if the product has some solubility in the aqueous layer, it may be lost during extraction.[3] Inefficient purification methods, such as using an incorrect solvent system in column chromatography, can also lead to significant product loss.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses specific side reactions observed during this compound synthesis. Each question details a common problem, its underlying chemical mechanism, and actionable solutions.

Problem 1: I'm observing a significant amount of cyclobutene as a byproduct. How can I prevent this?

Answer: The formation of cyclobutene is a classic example of an elimination reaction, where the nitro group and an adjacent proton are removed to form a double bond. This side reaction is typically promoted by excessive heat or the presence of a strong, non-nucleophilic base.

Causality: The acidity of the proton alpha to the nitro group makes it susceptible to abstraction by a base. The resulting nitronate anion can then undergo elimination of the nitrite ion (NO₂⁻) to form the more stable cyclobutene. The high ring strain of the cyclobutane ring can also favor the formation of the slightly less strained cyclobutene.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature. High temperatures provide the activation energy needed for the elimination reaction. Running the reaction at lower temperatures can significantly suppress the formation of cyclobutene.

  • Choice of Base: If a base is required for your specific synthesis route (e.g., in a Henry-type reaction), use a milder, non-hindered base. Strong, bulky bases are more likely to act as a base for elimination rather than as a nucleophile. Consider using bases like sodium bicarbonate or potassium carbonate over stronger options like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which has been shown to promote elimination in similar systems.

  • Reaction Time: Minimize the reaction time. Prolonged exposure to reaction conditions that can cause elimination will naturally lead to a higher percentage of the cyclobutene byproduct.[4] Monitor the reaction closely by TLC or another appropriate method and quench it as soon as the starting material is consumed.

Problem 2: My final product is contaminated with cyclobutanol. What is the source of this impurity?

Answer: The presence of cyclobutanol suggests that a reduction of a carbonyl group (if using cyclobutanone as a precursor) or a substitution/rearrangement reaction has occurred.

Causality:

  • From Cyclobutanone: If your synthesis starts from cyclobutanone, the formation of cyclobutanol is likely due to the presence of a reducing agent.[4][5] This could be an intended reagent used in excess or an unexpected side reaction. For example, some organometallic reagents can act as reducing agents.

  • From Halocyclobutane: If you are synthesizing this compound from a halocyclobutane (e.g., bromocyclobutane) and a nitrite source, cyclobutanol can form via an SN1-type reaction if water is present in the reaction mixture. The carbocation intermediate can be trapped by water, leading to the alcohol.

  • Rearrangement: Certain reaction conditions, particularly strongly acidic environments, can promote the rearrangement of related precursors, like cyclopropylmethanol, to form cyclobutanol.[4]

Mitigation Strategies:

  • Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry, especially when using water-sensitive reagents or when trying to avoid substitution reactions with water.

  • Stoichiometry of Reagents: If using a reducing agent to form a precursor, ensure the stoichiometry is carefully controlled to avoid carryover into the next step.

  • Control of pH: Avoid strongly acidic or basic conditions during workup if your product or intermediates are sensitive.[3] A neutral workup is often preferable.

Problem 3: I'm seeing evidence of ring-opening byproducts. How can I maintain the integrity of the cyclobutane ring?

Answer: The high ring strain of cyclobutane makes it susceptible to ring-opening reactions, especially when activated by an electron-withdrawing group like a nitro group.[3] This is a known issue with similar strained systems like nitrocyclopropanes.

Causality: The polarization of the C-C bond distal to the nitro group makes the ring susceptible to cleavage by nucleophiles or under thermal/Lewis acidic conditions. This can lead to the formation of linear, functionalized butane derivatives. For example, a nucleophile could attack one of the carbons of the cyclobutane ring, leading to a ring-opened intermediate that can then be further functionalized.

Mitigation Strategies:

  • Use of Mild Reagents: Avoid strong nucleophiles, strong acids, or strong bases that can initiate ring-opening.

  • Lower Reaction Temperatures: Thermal ring-opening can be a significant side reaction. Running the reaction at the lowest effective temperature will help to preserve the cyclobutane ring.

  • Careful Catalyst Selection: If using a metal catalyst, be aware that some metals can promote ring-opening. Screen different catalysts to find one that favors the desired reaction without cleaving the cyclobutane ring.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • During the reaction, use a capillary tube to spot a small amount of the reaction mixture onto a TLC plate.

  • Also spot the starting material(s) and a co-spot (reaction mixture and starting material in the same lane) for comparison.

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).

  • The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Protocol 2: Anhydrous Reaction Setup
  • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Assemble the glassware hot and flush with an inert gas (e.g., nitrogen or argon).

  • Use anhydrous solvents, either from a solvent purification system or freshly opened from a sealed bottle.

  • Add reagents via syringe through a rubber septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis

EntrySolventTemperature (°C)BaseReaction Time (h)Yield (%)Byproducts Observed
1THF25DBU1245Cyclobutene (major)
2THF0DBU1260Cyclobutene (minor)
3DCM0K₂CO₃2475Trace impurities
4Toluene80None630Decomposition

This table is a representative example based on general principles of organic synthesis and may not reflect actual experimental data.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_reaction Analyze Reaction Mixture (TLC, GC-MS) start->check_reaction side_products Side Products Identified? check_reaction->side_products no_side_products No Major Side Products side_products->no_side_products No cyclobutene Cyclobutene Observed side_products->cyclobutene Yes cyclobutanol Cyclobutanol Observed side_products->cyclobutanol Yes ring_opened Ring-Opened Products side_products->ring_opened Yes workup_issue Investigate Workup & Purification no_side_products->workup_issue optimize_conditions Optimize Reaction Conditions workup_issue->optimize_conditions fix_elimination Lower Temp, Milder Base cyclobutene->fix_elimination fix_reduction Ensure Anhydrous Conditions, Check Reagent Stoichiometry cyclobutanol->fix_reduction fix_ring_opening Use Milder Reagents, Lower Temp ring_opened->fix_ring_opening fix_elimination->optimize_conditions fix_reduction->optimize_conditions fix_ring_opening->optimize_conditions

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Side Reaction Pathways

side_reactions This compound This compound cyclobutene Cyclobutene This compound->cyclobutene Elimination (Base, Heat) cyclobutanol Cyclobutanol This compound->cyclobutanol Reduction / Substitution (H₂O) ring_opened Ring-Opened Products This compound->ring_opened Nucleophilic Attack / Lewis Acid

Caption: Common side reaction pathways from this compound.

References

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutanol - general description and application. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanol. Retrieved from [Link]

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]

Sources

Technical Support Center: Maximizing the Yield of Nitrocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of nitrocyclobutane. This guide is structured to provide researchers, medicinal chemists, and process development professionals with actionable insights and troubleshooting strategies to enhance the yield and purity of this compound. Drawing from established principles of organic synthesis, this document moves beyond simple protocols to explain the causal factors behind common experimental challenges, ensuring a robust and reproducible methodology.

Core Synthesis Overview: The Nucleophilic Substitution Pathway

The most common and accessible laboratory-scale synthesis of this compound involves the nucleophilic substitution of a cyclobutyl halide with a nitrite salt. This reaction, a variant of the well-established Meyer and Kornblum reactions, is governed by a competition between two nucleophilic sites on the nitrite ion.

The nitrite anion (


) is an ambident nucleophile , meaning it can attack the electrophilic carbon of the cyclobutyl halide with either its nitrogen atom or one of its oxygen atoms.
  • C-Attack (Desired Path): Nucleophilic attack from the nitrogen atom results in the formation of the C-N bond, yielding the target molecule, This compound .

  • O-Attack (Side Reaction): Nucleophilic attack from an oxygen atom results in the formation of a C-O bond, yielding the primary byproduct, cyclobutyl nitrite .

The overall yield of this compound is critically dependent on maximizing the C-Attack pathway over the O-Attack pathway.

Caption: General mechanism for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the planning and execution of this compound synthesis.

Q1: What is the best starting material: cyclobutyl bromide, iodide, or chloride?

Answer: The choice of leaving group (the halide) is critical for reaction success. The rate of Sₙ2 reactions, like this one, is highly dependent on the ability of the leaving group to depart. The order of reactivity is I > Br > Cl >> F .

  • Cyclobutyl Iodide: Is the most reactive substrate and will give the fastest reaction rates.

  • Cyclobutyl Bromide: Is a very good substrate and often represents a good balance between reactivity and cost/stability of the starting material.

  • Cyclobutyl Chloride: Is significantly less reactive and often leads to very low or no conversion under standard conditions.[1] It is not recommended unless forcing conditions are used.

For optimal results, cyclobutyl bromide or iodide are the recommended starting materials.

Q2: Which nitrite salt should I use: Sodium Nitrite (NaNO₂) or Silver Nitrite (AgNO₂)?

Answer: The choice of the metal counter-ion significantly influences the ratio of nitroalkane to alkyl nitrite. This is a classic decision point in nitroalkane synthesis.

FeatureSodium Nitrite (NaNO₂)Silver Nitrite (AgNO₂)
Reaction Name Kornblum ReactionVictor Meyer Reaction
Typical Yield Lower (~55-65% for primary halides)[2]Higher (~75-85% for primary halides)[1][2]
Cost LowHigh
Mechanism Influence More ionic character. In polar aprotic solvents, the "naked" nitrite ion is free, and the more electronegative oxygen atoms can compete effectively as nucleophiles.More covalent character. The silver ion coordinates with the nitrogen lone pair, which can sterically hinder O-attack and favor nucleophilic attack via the nitrogen atom.
Recommendation A cost-effective choice for initial trials or large-scale synthesis where yield is less critical.Recommended for maximizing yield , especially on a lab scale where material cost is less of a concern than product output.
Q3: Why is my yield for this compound lower than reported yields for primary nitroalkanes like 1-nitrooctane?

Answer: This is an expected outcome due to the structure of the substrate. Cyclobutyl halides are secondary halides . Nucleophilic substitution reactions with secondary halides are inherently slower and more prone to side reactions than with primary halides for two main reasons:

  • Steric Hindrance: The transition state of an Sₙ2 reaction is more crowded for a secondary halide than for a primary one. The incoming nitrite nucleophile faces greater steric repulsion from the cyclobutane ring, which increases the activation energy and slows the reaction rate.[3]

  • Competing Elimination (E2) Reaction: The nitrite anion can also act as a base, abstracting a proton from a carbon adjacent to the leaving group. This leads to an E2 elimination reaction, forming cyclobutene as a significant byproduct. This pathway is more competitive in secondary systems.

Reported yields for the reaction of silver nitrite with secondary halides are often in the range of 15-20%, significantly lower than for primary systems.[1][2]

Q4: What is the optimal solvent for this reaction and why?

Answer: The ideal solvent is a polar aprotic solvent , with N,N-Dimethylformamide (DMF) being the most commonly used and effective choice.[4][5]

  • Why Polar? A polar solvent is necessary to dissolve the ionic nitrite salt (e.g., NaNO₂).

  • Why Aprotic? Protic solvents (like water or alcohols) have acidic protons that can form strong hydrogen bonds with the nucleophile (the nitrite anion). This "solvation cage" stabilizes the nucleophile, reducing its energy and making it less reactive, which slows down the Sₙ2 reaction. Polar aprotic solvents like DMF or DMSO solvate the metal cation but leave the anion relatively "naked" and highly reactive.[4]

Polyethylene glycol (PEG 400) has been reported as a more environmentally friendly alternative to traditional polar aprotic solvents.[4]

Q5: How can I effectively purify my this compound product from the cyclobutyl nitrite byproduct?

Answer: Purification requires separating the desired this compound from unreacted starting material, the isomeric cyclobutyl nitrite, and any inorganic salts. A multi-step approach is typically required.

  • Aqueous Workup: After the reaction is complete, the mixture is typically poured into ice-water and extracted with a low-boiling organic solvent like diethyl ether or ethyl acetate. This removes the bulk of the DMF and inorganic salts (e.g., silver halide).[5][6]

  • Separation of Isomers: this compound (b.p. ~157 °C) and cyclobutyl nitrite have different polarities and boiling points, allowing for separation.

    • Fractional Distillation: If working on a sufficient scale (>1 g), fractional distillation under reduced pressure is often the most effective method to separate the two isomers.[1][7]

    • Column Chromatography: For smaller scales or when distillation is not feasible, column chromatography on silica gel can be used. Nitro compounds are significantly more polar than nitrite esters. A solvent system with a low polarity (e.g., a gradient of ethyl acetate in hexanes) will elute the less polar cyclobutyl nitrite first, followed by the more polar this compound.[8][9]

Troubleshooting Guide: A Workflow for Yield Optimization

When faced with a low yield, a systematic approach is essential. Use the following guide and the accompanying workflow diagram to diagnose and solve common issues.

Troubleshooting_Workflow Start Low Yield of this compound Observed Check_Conversion Analyze Crude Reaction (TLC/GC-MS): Is starting material consumed? Start->Check_Conversion Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Problem: Low Isolated Yield (Starting material is gone) Check_Conversion->Good_Conversion Yes Cause_Reactivity Cause: Poor Reactivity Low_Conversion->Cause_Reactivity Cause_Conditions Cause: Suboptimal Conditions Low_Conversion->Cause_Conditions Check_Byproducts Identify Major Byproduct(s) Good_Conversion->Check_Byproducts Sol_Reactivity1 Solution: 1. Use Cyclobutyl Bromide/Iodide, not Chloride. 2. Increase reaction temp (e.g., 25°C -> 50°C). 3. Increase reaction time. Cause_Reactivity->Sol_Reactivity1 Sol_Conditions1 Solution: 1. Ensure use of dry DMF or other polar aprotic solvent. 2. Check purity of reagents. Cause_Conditions->Sol_Conditions1 Byproduct_Nitrite Byproduct: Cyclobutyl Nitrite (O-Attack) Check_Byproducts->Byproduct_Nitrite Isomer Byproduct_Alkene Byproduct: Cyclobutene (Elimination) Check_Byproducts->Byproduct_Alkene Elimination Product Byproduct_Other Byproduct: Mechanical Loss / Decomposition Check_Byproducts->Byproduct_Other Other Sol_Nitrite Solution: 1. Switch from NaNO₂ to AgNO₂ to favor C-attack. 2. Ensure anhydrous conditions. Byproduct_Nitrite->Sol_Nitrite Sol_Alkene Solution: 1. Lower reaction temperature. 2. Avoid strongly basic conditions. Byproduct_Alkene->Sol_Alkene Sol_Other Solution: 1. Optimize workup and extraction procedure. 2. Purify carefully (distillation or chromatography). Byproduct_Other->Sol_Other

Caption: A workflow for troubleshooting low this compound yields.

Validated Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound, prioritizing yield by using optimized reagents.

Reaction: Cyclobutyl bromide + Silver Nitrite → this compound

Materials:

  • Cyclobutyl bromide (1.0 eq)

  • Silver nitrite (AgNO₂) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add silver nitrite (1.5 eq). Add anhydrous DMF to the flask to create a slurry.

  • Addition of Substrate: Add cyclobutyl bromide (1.0 eq) dropwise to the stirred slurry at room temperature. Note: The reaction is often mildly exothermic.

  • Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C) for 24-48 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts can be light-sensitive.[1]

  • Monitoring: Monitor the reaction progress by TLC (staining with permanganate) or by GC-MS to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Extraction: Shake the funnel vigorously. The silver salts will precipitate. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃, and finally brine. This removes residual DMF and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent carefully using a rotary evaporator at low temperature to avoid loss of the volatile product.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to separate this compound from any residual starting material and the cyclobutyl nitrite byproduct.[7]

References

  • Hollenberg, P. F., et al. (1987). Oxidation of cycloalkylamines by cytochrome P-450. Journal of Biological Chemistry, 262(25), 12113-12120. [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a,b. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds by nitrite substitution or nitration. [Link]

  • Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. [Link]

  • Qin, T., et al. (2015). Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method. Organic Letters, 17(19), 4786-4789. [Link]

  • Chemistry Stack Exchange. (2021). The reaction of Alkyl Halides with sodium nitrite in DMF. [Link]

  • Organic Syntheses. (n.d.). 1-NITROÖCTANE. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]

  • MDPI. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]

  • Kornblum, N., et al. (1956). A New Method for the Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society, 78(7), 1497-1501. [Link]

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?[Link]

  • Frontiers in Chemistry. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

  • Filo. (n.d.). Cyclobutyl amine is treated with sodiumnitrite and aqueous HCl. The products formed are. [Link]

  • ResearchGate. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]

  • PubMed. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?[Link]

  • Filo. (n.d.). Reaction products for the following reactions: Cyclobutane with a chlori... [Link]

  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Google Patents. (n.d.). US4424385A - Synthesis of nitromethane.
  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Science made alive: Chemistry/Riddles. (n.d.). Mixture of conc. hydrochloric acid, nitrite and bromide. [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. [Link]

  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?[Link]

Sources

"purification of nitrocyclobutane from starting materials and byproducts"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Nitrocyclobutane

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The synthesis of this compound, while straightforward, often yields a crude product containing unreacted starting materials, isomeric byproducts, and side-reaction products. Achieving high purity is paramount for the reliability and reproducibility of subsequent synthetic steps.

This guide provides in-depth, experience-driven troubleshooting advice and protocols to address common purification challenges.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark or yellow-colored oil/solid. How do I remove the color impurities?

Answer: Color in crude nitroalkane products often stems from color-forming bodies, which can be latent impurities that develop color upon standing or heating.[1] A multi-step approach is recommended to address this.

Causality & Strategy: The color is typically due to highly polar, polymeric, or acidic byproducts. The strategy is to first remove acidic impurities with a basic wash, followed by a technique to bind the remaining color bodies.

Recommended Protocol:

  • Aqueous Workup: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities, followed by a brine wash to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Activated Carbon Treatment: If color persists after the workup, dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., diethyl ether). Add a small amount (typically 1-2% by weight) of activated carbon. Stir the slurry at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon. The Celite pad is crucial as it prevents fine carbon particles from passing into your filtrate.

  • Solvent Removal: Carefully remove the solvent in vacuo to yield the decolorized product, which can then be further purified by chromatography or distillation.

Self-Validation: After this procedure, a visual inspection should show a significant reduction in color. A TLC or GC analysis can confirm that the desired product has not been degraded.

Q2: TLC analysis of my crude product shows a spot with a similar Rf to my starting material (e.g., bromocyclobutane). How do I separate them?

Answer: This is a classic purification challenge where the product and a starting material have different polarities. Flash column chromatography is the most effective technique for this separation.[3][4]

Causality & Strategy: this compound is a polar molecule due to the nitro group. In contrast, an alkyl halide like bromocyclobutane is significantly less polar. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel.[5] The more polar this compound will have a stronger interaction with the silica gel and will elute more slowly, while the less polar bromocyclobutane will travel through the column faster.

Recommended Protocol: Flash Column Chromatography A detailed, step-by-step protocol is provided in Section 3: Detailed Experimental Protocols . The key is to select an appropriate solvent system (mobile phase) that provides good separation between the two spots on a TLC plate (a ∆Rf of at least 0.2 is ideal). A common starting point for nitroalkanes is a mixture of hexanes and ethyl acetate.

Workflow Visualization:

G cluster_0 Chromatography Workflow A 1. Select Solvent System (e.g., 10% EtOAc/Hexanes) via TLC Analysis B 2. Pack Column with Silica Gel A->B C 3. Load Crude Mixture B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow for purification by flash column chromatography.

Q3: My product is contaminated with a volatile byproduct, possibly an alkyl nitrite. How can I purify it?

Answer: The formation of alkyl nitrites is a common side reaction when preparing nitroalkanes from alkyl halides and a nitrite salt.[6] If the boiling points are sufficiently different, fractional distillation is the preferred method for purification on a larger scale.

Causality & Strategy: Purification by distillation relies on the difference in the boiling points of the components in a liquid mixture.[7] By carefully heating the mixture, the component with the lower boiling point will vaporize first, can be condensed, and collected separately.

Physical Properties Comparison:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₇NO₂101.10~159.1[8]
Cyclobutyl NitriteC₄H₇NO85.10Lower than this compound (estimated)
BromocyclobutaneC₄H₇Br135.00~100-104

As shown in the table, the boiling points are expected to be different enough to allow for separation via fractional distillation.

Recommended Protocol: A detailed protocol for fractional distillation is provided in Section 3 .

Caution: Nitroalkanes can be thermally unstable and potentially explosive, especially in the pure state or in the presence of contaminants.[9] Distillation should always be conducted behind a blast shield with appropriate safety precautions. Avoid distilling to dryness.

Section 2: Frequently Asked Questions (FAQs)

What are the best analytical techniques to confirm the purity of my final product?
  • Gas Chromatography (GC): This is an excellent method for assessing the purity of volatile compounds like this compound.[10] When coupled with a Flame Ionization Detector (FID), it can quantify purity by area percentage.[11] A mass spectrometry (MS) detector can help identify unknown impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful chromatographic technique for purity assessment, particularly if impurities are less volatile or thermally sensitive.[10][13]

What are the proper storage and handling procedures for purified this compound?
  • Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] It is classified as a flammable liquid.[16] Keep away from heat, sparks, and open flames.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][18] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[17]

My product is a solid at room temperature. Can I use recrystallization?

This compound is often described as a liquid or solid, depending on purity.[19] If your purified product is a solid, recrystallization is an excellent final purification step to obtain high-purity crystalline material.[20][21]

Causality & Strategy: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[22]

Protocol: A general protocol for recrystallization is provided in Section 3 . The key is to find a suitable solvent or solvent pair where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product (this compound) an Rf value of ~0.3 and separates it well from all impurities.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use about 50g of silica gel for every 1g of crude material. Pack the column with silica gel as a slurry in the chosen mobile phase, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" method often results in better separation.

  • Elution: Add the mobile phase to the top of the column and apply gentle positive pressure (using a pump or bulb). Begin collecting fractions.

  • Analysis: Monitor the fractions being collected using TLC. Spot each fraction on a TLC plate alongside your crude material and a reference standard if available.

  • Combine and Concentrate: Once the desired product has completely eluted, combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.

Protocol 2: Purification by Fractional Distillation

Safety First: Conduct this procedure behind a blast shield in a fume hood.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Collect Fractions: As the mixture heats, vapors will rise through the fractionating column. The temperature at the distillation head will plateau as the first, most volatile component distills. Collect this "forerun" in a separate flask. Once all of the lower-boiling impurity has distilled, the temperature will rise again and then stabilize at the boiling point of this compound (~159 °C).

  • Product Collection: Change the receiving flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.

  • Shutdown: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues. Let the apparatus cool completely before disassembling.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find one in which this compound is poorly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the solid this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. It is critical to use the minimum amount of hot solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of pure, well-defined crystals.[22]

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). US3480516A - Separation of nitroalkanes and alkanes by codistilling with methanol.
  • Science of Synthesis. (n.d.). Product Class 1: Nitroalkanes. Thieme. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrocyclobutene. PubChem Compound Database. [Link]

  • Sciencemadness.org. (n.d.). United States Patent Office. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Chemius. (n.d.). nitro razredčilo. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • YouTube. (2022). Recrystallization of m-nitroaniline#chemistrypractical. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • Google Patents. (n.d.).
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. PMC. [Link]

  • Khan Academy. (n.d.). Principles of chromatography. [Link]

  • PURKH. (n.d.). Chromatography and their Separation Techniques. [Link]

  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]

  • YouTube. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Nitrocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

This guide provides in-depth technical support for the synthesis of nitrocyclobutane, focusing on the critical parameter of reaction temperature. The content is structured to address common questions and troubleshoot issues encountered during laboratory experiments, ensuring scientific integrity and promoting safe, efficient synthesis.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, emphasizing the causal relationships between reaction conditions and outcomes.

Q1: What is the most common and practical laboratory method for synthesizing this compound?

The primary method for preparing this compound in a laboratory setting is through a nucleophilic substitution reaction. This typically involves reacting a cyclobutyl halide, such as cyclobutyl bromide or iodide, with a metal nitrite salt.[1][2] The most frequently used salts are sodium nitrite (NaNO₂) and silver nitrite (AgNO₂). This reaction, a variation of the Kornblum and Victor-Meyer reactions, displaces the halide with a nitro group.[1] While direct nitration of cyclobutane is possible, it often requires high-temperature, vapor-phase conditions that are difficult to control in a standard lab and can lead to ring cleavage and a mixture of products.[3]

Q2: Why is temperature the most critical parameter to control in this synthesis?

Precise temperature control is paramount for three primary reasons:

  • Reaction Rate vs. Side Reactions: Like most nucleophilic substitutions, the rate of this compound formation increases with temperature. However, elevated temperatures also accelerate competing side reactions, particularly elimination (to form cyclobutene) and the formation of the isomeric byproduct, cyclobutyl nitrite.[2]

  • Product Selectivity (Nitroalkane vs. Alkyl Nitrite): The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of the cyclobutyl halide via either the nitrogen atom (N-attack) to yield the desired this compound or an oxygen atom (O-attack) to yield cyclobutyl nitrite.[1] The ratio of these two products is sensitive to reaction conditions, including temperature and solvent.

  • Thermal Stability and Safety: Nitroalkanes are high-energy compounds. Studies using Differential Scanning Calorimetry (DSC) on various nitroalkanes, including cyclic ones, show they undergo highly exothermic decomposition at elevated temperatures.[4] Poor temperature control can lead not only to product degradation but also to a dangerous runaway reaction. The decomposition energy for many nitroalkanes is significant (>500 J/g), flagging them as materials requiring careful handling to avoid thermal hazards.[4]

Q3: What is the optimal temperature range for the synthesis, and what factors influence this choice?

There is no single "optimal" temperature; it is a range that must be optimized based on the specific reactants and conditions.

  • Starting Point: A good starting point for the reaction of cyclobutyl bromide with sodium nitrite in a polar aprotic solvent like DMF or DMSO is room temperature (20-25 °C).[1][5] For the more reactive cyclobutyl iodide, a lower starting temperature may be feasible.

  • Moderate Heating: If the reaction is slow at room temperature, it can be gently heated. A range of 40-60 °C is often effective at increasing the rate of the desired SN2 reaction without excessively promoting side reactions. Reactions are rarely run above 80-100 °C due to the increased risk of decomposition and byproduct formation.

  • Key Influencing Factors:

    • Leaving Group: The reactivity of the halide (I > Br > Cl) influences the required temperature. Cyclobutyl iodide will react at lower temperatures than cyclobutyl bromide.[6]

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate SN2 reactions and can favor N-attack by the nitrite ion, allowing for lower reaction temperatures.[1][5]

    • Nitrite Salt: Silver nitrite (AgNO₂) often gives a higher yield of the nitroalkane compared to sodium nitrite (NaNO₂) and can be run at room temperature or with gentle warming.[1][7]

Q4: What are the primary temperature-dependent side reactions I should be aware of?

Elevated temperatures can promote several undesirable pathways:

  • Cyclobutyl Nitrite Formation: As temperature increases, the kinetic barrier for both N-attack and O-attack is more easily overcome. In some systems, higher temperatures can favor the formation of the alkyl nitrite byproduct.

  • Elimination: Cyclobutyl bromide is a secondary halide, making it susceptible to E2 elimination to form cyclobutene, especially in the presence of a base (the nitrite ion is weakly basic) and at higher temperatures.

  • Ring Opening: While less common under standard nucleophilic substitution conditions, the inherent strain of the cyclobutane ring makes it susceptible to opening under harsh conditions, such as very high temperatures or in the presence of strong Lewis or Brønsted acids.[8][9]

  • Thermal Decomposition: As noted, exceeding the thermal stability limit of this compound will lead to decomposition, often characterized by gas evolution and the formation of dark, tarry materials.[4]

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental issues.

Q: My reaction is extremely slow or appears to have stalled. What steps should I take?

A: A sluggish reaction is a common issue, often related to insufficient activation energy or reagent quality.

G start Problem: Reaction is slow/stalled q1 Is the reaction mixture homogeneous? (Nitrite salt fully dissolved?) start->q1 sol1 No: Nitrite salt is insoluble. q1->sol1 No q2 Yes: Mixture is homogeneous. What is the reaction temperature? q1->q2 Yes act1 Action: Switch to a better solvent (e.g., DMF, DMSO) or add a phase-transfer catalyst. sol1->act1 sol2 At or below room temperature. q2->sol2 sol3 Reaction is already heated (40-60 °C). q2->sol3 act2 Action: Increase temperature incrementally (e.g., to 40-50 °C) and monitor by TLC/GC. Ensure temperature does not exceed 60-70 °C. sol2->act2 act3 Action: Check reagent quality (halide, nitrite). Consider switching to a more reactive halide (Br -> I). sol3->act3

Caption: Troubleshooting workflow for a slow or stalled reaction.

Q: My yield is low, and I've isolated a significant amount of a volatile byproduct. What is it and how do I prevent it?

A: The most likely culprit is cyclobutyl nitrite , formed from O-attack by the ambident nitrite nucleophile. It is typically more volatile than the corresponding nitroalkane.

Causality: The competition between N-attack (product) and O-attack (byproduct) is influenced by the "hardness" of the electrophilic center and the reaction environment. Solvents that can effectively solvate the cation (like Na⁺) without strongly hydrogen-bonding to the anion leave the oxygen atoms of the nitrite ion more exposed and nucleophilic.

Preventative Measures:

  • Lower the Temperature: This is often the first and most effective step. The reaction leading to the more thermodynamically stable nitroalkane is often favored at lower temperatures.

  • Change the Solvent: Switch from protic solvents (like ethanol/water), which can hydrogen-bond with the nitrite ion, to polar aprotic solvents like DMF or DMSO. These solvents enhance the nucleophilicity of the nitrogen atom.[5]

  • Use Silver Nitrite (AgNO₂): The covalent character of the Ag-O bond in silver nitrite sterically and electronically disfavors O-attack, leading to a higher proportion of the desired this compound.[2]

G cluster_0 Reaction Pathways reagents Cyclobutyl-Br + NO₂⁻ (Nitrite Ion) n_attack N-Attack Sₙ2 transition state reagents->n_attack:f0 Favored by: - Polar Aprotic Solvents (DMF) - AgNO₂ - Lower Temperatures o_attack O-Attack Sₙ2 transition state reagents->o_attack:f0 Favored by: - Protic Solvents - NaNO₂ in some systems - Higher Temperatures product This compound (Desired Product) n_attack->product byproduct Cyclobutyl Nitrite (Byproduct) o_attack->byproduct

Caption: Competing N- vs. O-alkylation pathways of the nitrite ion.

Q: My reaction mixture turned dark brown or black, and the yield was very poor. What likely occurred?

A: Dark coloration, often accompanied by gas evolution, is a strong indicator of thermal decomposition . You have likely exceeded the stable temperature limit for either your reactants, intermediates, or, most probably, the this compound product itself.[4]

Corrective Actions:

  • Immediately reduce heat.

  • For future runs, maintain a lower reaction temperature and ensure the heating bath provides uniform, controlled heating.

  • Use an overhead stirrer for efficient mixing to avoid localized "hot spots" in the reaction flask.

  • Consider running the reaction at a more dilute concentration to help dissipate the heat of reaction more effectively.

Section 3: Experimental Protocols & Data

Protocol: Synthesis of this compound from Cyclobutyl Bromide

Disclaimer: This protocol is a representative procedure and must be adapted and optimized for specific laboratory conditions. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature probe, add sodium nitrite (1.5 eq) and 100 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Begin stirring the mixture and add cyclobutyl bromide (1.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 50 °C using a temperature-controlled oil bath. Monitor the reaction progress by taking small aliquots every hour.

  • Monitoring: Quench the aliquot in water and extract with diethyl ether. Analyze the ether layer by GC or TLC (e.g., using 10% ethyl acetate in hexanes) to track the disappearance of the cyclobutyl bromide starting material.

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation, but care must be taken to keep the distillation temperature as low as possible to prevent decomposition.

Data: Effect of Temperature on Product Distribution

The following table illustrates the expected trend of product distribution versus reaction temperature for the reaction of cyclobutyl bromide with NaNO₂ in DMF, based on established principles of organic chemistry.

Reaction Temperature (°C)Conversion of Cyclobutyl Bromide (%)Yield of this compound (%)Yield of Cyclobutyl Nitrite (%)Notes
25~40% (after 6h)35%<5%Reaction is slow but highly selective.
50 ~95% (after 5h) 75% ~15% Optimal balance of rate and selectivity.
75>98% (after 2h)60%25%Faster reaction but lower selectivity.
100>99% (after <1h)<40%>30%Significant byproduct formation and potential for decomposition.

Section 4: Safety Imperatives

Handling this compound and conducting its synthesis requires strict adherence to safety protocols due to its energetic nature.

  • Thermal Hazard: this compound is thermally sensitive and can decompose exothermically.[4] Never heat the compound uncontrollably or distill it to dryness. Always use a heating mantle with a temperature controller and a blast shield.

  • Shock Sensitivity: While not as sensitive as other nitrated compounds, nitroalkanes should be treated as potentially shock-sensitive, especially in the presence of impurities.[4] Avoid scraping or grinding the solid material.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty gloves.

  • Scale: Perform initial syntheses on a small scale (<5 g) to establish the reaction's characteristics before scaling up.

Section 5: References

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from [Link]

  • Ballini, R., Barboni, L., & Giarlo, G. (2004). Primary nitroalkanes can be easily obtained in aqueous medium by reaction of alkyl bromides or alkyl iodides with silver nitrite. The Journal of Organic Chemistry, 69(20), 6907–6908.

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012). Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions. Journal of the American Chemical Society, 134(28), 11464–11466.

  • Wiley-VCH. (2021). Synthesis of Nitroalkanes. In Nitroalkanes: Synthesis, Reactivity, and Applications.

  • Organic Chemistry Portal. (n.d.). Synthesis of nitro compounds by nitrite substitution or nitration. Retrieved from [Link]

  • Wiley-VCH. (2021). 1 Synthesis of Nitroalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 548-554. Retrieved from [Link]

  • Matasa, C., & Hass, H. B. (1971). Formation of Lower Nitro Alkanes by Vapor Phase Nitration of Cyclic Hydrocarbons. Canadian Journal of Chemistry, 49(8), 1284-1288.

  • Unacademy. (n.d.). Nitro and Cyno Compounds Preparation of Nitro Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Formation of Lower Nitro Alkanes by Vapor Phase Nitration of Cyclic Hydrocarbons. Retrieved from [Link]

  • Kornblum, N., Larson, H. O., Blackwood, R. K., Mooberry, D. D., & Oliveto, E. P. (1956). A New Method for the Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society, 78(8), 1497–1501.

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Wang, Z. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3699.

Sources

Technical Support Center: Catalyst Selection for Efficient Nitrocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitrocyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting advice for one of the more nuanced areas of small molecule synthesis. The construction of the strained four-membered ring of a cyclobutane, particularly one bearing a nitro group, presents unique challenges in reaction efficiency, regioselectivity, and stereocontrol. The judicious selection of a catalyst is paramount to overcoming these hurdles.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work. We will explore the primary catalytic systems, address common problems in a direct question-and-answer format, and provide validated experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection Fundamentals

This section addresses foundational questions regarding the choice between the two major catalytic paradigms for this compound synthesis: organocatalysis and transition-metal catalysis.

Q1: What are the primary catalytic strategies for synthesizing nitrocyclobutanes?

A1: The synthesis of nitrocyclobutanes is typically achieved through cycloaddition or domino reactions, where the catalyst plays a pivotal role in activating the substrates and controlling the stereochemical outcome. The two dominant and most effective strategies are:

  • Organocatalysis: This approach utilizes small, chiral organic molecules to catalyze the reaction. It is particularly powerful for asymmetric synthesis, where controlling the enantioselectivity is critical.[1] Common organocatalytic routes include Michael-initiated ring-closure (MIRC) reactions.[2] Bifunctional catalysts, such as those based on thiourea or cinchona alkaloids, are frequently employed as they can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions like hydrogen bonding.[3][4]

  • Transition-Metal Catalysis: This strategy involves complexes of metals such as palladium, nickel, rhodium, or iron.[5][6] These catalysts are highly versatile and can promote reactions through different mechanisms, including [2+2] cycloadditions or MIRC pathways.[2][7] The stereochemical outcome is controlled by the design of chiral ligands coordinated to the metal center.

Q2: How do I choose between an organocatalyst and a metal-based catalyst for my synthesis?

A2: The choice is dictated by several factors, including the desired stereochemical outcome, the nature of the substrates, cost, and sensitivity to air and moisture.

  • For High Enantioselectivity: Asymmetric organocatalysis is often the first choice for achieving high enantiomeric excess (ee), especially in academic and early-stage drug discovery settings.[8] The development of bifunctional organocatalysts has provided powerful tools for these transformations.[4]

  • For Broader Substrate Scope & Robustness: Transition-metal catalysts can sometimes offer a broader substrate scope and higher turnover numbers, making them suitable for larger-scale synthesis.[6] However, they often require inert atmospheric conditions and rigorous purification to remove metal residues, which is a critical consideration in pharmaceutical development.

  • Cost and Environmental Impact: Organocatalysts are typically derived from readily available natural products (like amino acids or alkaloids) and are metal-free, which can be advantageous from both a cost and sustainability perspective.[1] Iron-based catalysts are emerging as a cost-effective and less toxic alternative to noble metal catalysts like palladium or rhodium.[6]

Below is a decision-making workflow to guide your initial catalyst selection.

start Start: Need to Synthesize a this compound is_asymmetric Is Asymmetric Synthesis (High Enantioselectivity) Required? start->is_asymmetric consider_organo Primary Approach: Asymmetric Organocatalysis (e.g., Chiral Thiourea, Proline derivatives) is_asymmetric->consider_organo Yes consider_metal Consider Transition Metal Catalysis (e.g., Ni, Fe, Pd) or Achiral Organocatalysis (e.g., DBU) is_asymmetric->consider_metal No organo_adv Advantages: - High ee common - Milder conditions - Metal-free product consider_organo->organo_adv metal_adv Advantages: - Potentially broader substrate scope - Higher turnover frequency - Well-established methods consider_metal->metal_adv metal_cost Is Cost/Toxicity a Major Concern? consider_metal->metal_cost use_fe_ni Prioritize Fe or Ni-based catalysts metal_cost->use_fe_ni Yes use_pd_rh Pd, Rh catalysts are viable options metal_cost->use_pd_rh No start Problem: Low or No Yield check_catalyst Step 1: Verify Catalyst Integrity - Is it fresh? - Stored correctly? - Handled under inert atm (if needed)? start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions - Screen solvents (polar/apolar) - Vary temperature (0°C, RT, 40°C) - Adjust concentration check_catalyst->check_conditions check_loading Step 3: Adjust Catalyst Loading - Increase loading (e.g., 5 -> 10 mol%) - Check for byproduct formation at high loading check_conditions->check_loading check_substrate Step 4: Re-evaluate Catalyst Choice - Is there literature precedent for this substrate class? - Consider a different catalyst type (Organo vs. Metal) check_loading->check_substrate solution Resolution Path check_substrate->solution

Caption: Troubleshooting workflow for low reaction yield.
Q4: I am observing poor diastereoselectivity and/or enantioselectivity. How can I improve this?

A4: Achieving high stereoselectivity is a primary goal of modern synthesis and is highly dependent on the catalyst system. [7]

  • Catalyst Choice is Key:

    • Cause: The catalyst itself is the primary director of stereochemistry. An achiral catalyst will produce a racemic mixture. A chiral catalyst may give poor selectivity if its structure is not well-matched to the substrates.

    • Solution: For asymmetric synthesis, you must use a chiral, non-racemic catalyst. If enantioselectivity is low (<90% ee), consider screening a panel of related catalysts with different steric and electronic properties. For example, in organocatalysis, modifying the bulky groups on a chiral thiourea catalyst can significantly improve selectivity. [4]For metal catalysis, screen a variety of chiral ligands.

  • Temperature Optimization:

    • Cause: Stereoselective reactions are often under kinetic control. Higher temperatures can provide enough energy to overcome the activation barriers for multiple stereochemical pathways, leading to a mixture of products.

    • Solution: Lowering the reaction temperature is one of the most effective ways to improve selectivity. [9]Running the reaction at 0 °C, -20 °C, or even lower can often dramatically enhance both diastereoselectivity and enantioselectivity by favoring the pathway with the lowest activation energy.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex in the transition state. [9] * Solution: Experiment with a range of solvents. Non-polar solvents may enhance hydrogen bonding interactions crucial for some organocatalysts, while polar solvents might be necessary for others. A change in solvent can sometimes even invert the major diastereomer formed.

Q5: My catalyst seems to be decomposing during the reaction. What could be the cause?

A5: Catalyst decomposition leads to a stalled reaction and low yields.

  • Thermal Instability: Many catalysts, particularly complex organometallic species, are not stable at elevated temperatures. If your reaction requires heat, ensure the catalyst's thermal stability is appropriate.

  • Chemical Incompatibility: The substrates or trace impurities (water, acid, base) can react with and destroy the catalyst. For instance, basic conditions can deprotonate and alter some organocatalysts, while acidic conditions can protonate them, shutting down the catalytic cycle. [10]* Solution: Purify your starting materials and ensure your solvent is dry and free of acidic or basic impurities. If decomposition is still observed (e.g., by a color change or precipitation), consider if a milder catalyst or different reaction conditions are necessary. Running the reaction at a lower temperature is often a good first step. [11]

Part 3: Experimental Protocol & Reaction Mechanism

This section provides a representative protocol for an organocatalyzed this compound synthesis and illustrates the underlying mechanism.

Protocol: Asymmetric Synthesis of a this compound via MIRC

This protocol is a generalized procedure based on common organocatalytic methods for the reaction between a nitroalkene and a Michael donor to form a functionalized this compound.

Materials:

  • Trans-β-nitrostyrene (Substrate 1)

  • Dimethyl 2-chloromalonate (Substrate 2)

  • Chiral Quinine-derived Thiourea Catalyst (e.g., Takemoto catalyst)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.1 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous THF (5.0 mL). Cool the solution to -20 °C in a cryocooler.

  • Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq) to the flask, followed by the dropwise addition of dimethyl 2-chloromalonate (1.2 mmol, 1.2 eq).

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-24 hours). [9]5. Cyclization Step: Once the initial Michael addition is complete, add DBU (1.5 mmol, 1.5 eq) dropwise to the cold reaction mixture to promote the intramolecular ring-closure.

  • Workup: After the cyclization is complete (as monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound product. [12]

General Reaction Mechanism: Organocatalyzed MIRC

The catalyst activates both the nitroalkene (electrophile) and the malonate (nucleophile) through a network of hydrogen bonds, orienting them for a highly stereoselective Michael addition. Subsequent base-promoted intramolecular substitution closes the ring.

cluster_0 Catalytic Cycle cluster_1 Ring Closure A 1. Catalyst binds Nucleophile (Nu⁻) and Electrophile (E⁺) B 2. Stereoselective Michael Addition A->B H-bonding activation C 3. Intermediate Formed B->C D 4. Product Release & Catalyst Regeneration C->D E Michael Adduct C->E Adduct released from catalyst D->A New Substrates F Base-promoted Intramolecular SN2 reaction E->F Add DBU G Final Product: This compound F->G

Caption: Simplified mechanism for organocatalyzed MIRC synthesis.

References

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-
  • Optimization of the reaction conditions.
  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group.PMC - NIH.
  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
  • Technical Support Center: Optimizing Cyclobutane Synthesis.Benchchem.
  • Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones.
  • Strategies in Designing Ideal Explosives.Sciencemadness Discussion Board.
  • Reaction Condition Optimiz
  • How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
  • Metal-Based C
  • Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones.
  • A Brief Introduction to Chemical Reaction Optimiz
  • Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction.Organic Chemistry Portal.
  • Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview.PMC - NIH.
  • Introduction to Asymmetric Organoc
  • Process for the purification of nitro aliphatic compounds.

Sources

Technical Support Center: Managing the Stability of Nitrocyclobutane Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrocyclobutane. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to help you manage the stability of this versatile, yet sensitive, reagent in your chemical syntheses. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven strategies to ensure the success and safety of your experiments.

Introduction to this compound Stability

This compound is a valuable building block in organic synthesis, offering a unique combination of a strained four-membered ring and a versatile nitro group.[1] This combination, however, also introduces inherent instability. The ring strain of the cyclobutane moiety and the energetic nature of the nitro group make it susceptible to decomposition under various reaction conditions.[2] Understanding and controlling these stability challenges is paramount for achieving desired reaction outcomes and ensuring laboratory safety.[3][4][5]

This guide provides a structured approach to identifying and mitigating stability issues, presented in a question-and-answer format to directly address the challenges you may encounter.

Core Principles of this compound Stability

The stability of this compound is primarily influenced by temperature, pH, and the presence of catalysts or other reactive species. The primary decomposition pathways for nitroalkanes often involve the elimination of nitrous acid (HONO) or homolytic cleavage of the C-NO2 bond, particularly at elevated temperatures.[6][7] The presence of acidic protons on the carbon adjacent to the nitro group also makes it susceptible to base-catalyzed reactions and potential side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during reactions involving this compound.

Issue 1: Low or No Product Yield with Recovery of Starting Material

Question: I am attempting a reaction with this compound, but I'm observing very low conversion and recovering most of my starting material. What could be the problem?

Answer: This issue often points to reaction conditions that are either too mild to initiate the desired transformation or, conversely, are causing a rapid reversal of a reversible reaction.

  • Reversible Reactions (e.g., Michael Addition): Many reactions involving nitroalkanes, such as the Michael addition, are reversible. This is often referred to as a "retro-Michael" reaction.[8] If the thermodynamic equilibrium does not strongly favor the product, you may see significant amounts of starting material at the end of the reaction.

    • Troubleshooting Steps:

      • Temperature Adjustment: Try lowering the reaction temperature after an initial period to "trap" the product and shift the equilibrium.[8]

      • Solvent and Base/Catalyst Screening: The choice of solvent and base or catalyst can significantly impact the position of the equilibrium. Experiment with different solvent polarities and base strengths.

      • In Situ Product Removal: If your product is crystalline, it may precipitate out of the reaction mixture, driving the equilibrium forward.

  • Insufficient Activation: The reaction may simply not be proceeding due to a lack of activation.

    • Troubleshooting Steps:

      • Increase Temperature Cautiously: While this compound is thermally sensitive, a modest increase in temperature may be necessary. It is crucial to monitor for decomposition (see Issue 3).

      • Stronger Base/Catalyst: If using a base or catalyst, consider a more active one. However, be mindful that stronger bases can also promote side reactions (see Issue 2).

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction with this compound is messy, producing a complex mixture of byproducts that are difficult to separate and identify. What is happening?

Answer: The formation of multiple byproducts is a common sign of this compound decomposition or competing side reactions.

  • Base-Catalyzed Side Reactions: In the presence of a base, this compound can be deprotonated to form a nitronate anion. This nucleophilic species can participate in several undesired reactions.[9][10]

    • Double Michael Addition: The initial Michael adduct can be deprotonated again and react with a second molecule of the Michael acceptor. This is particularly an issue with nitromethane but can occur with other nitroalkanes.[8]

      • Mitigation: Use an excess of this compound relative to the Michael acceptor.[8] Running the reaction in a biphasic system (e.g., water-dichloromethane) can also help, as the initial product moves to the organic phase, limiting its interaction with the base in the aqueous phase.[8][11]

    • Dehydration in Henry Reactions: The β-nitro alcohol product of a Henry (nitroaldol) reaction can easily dehydrate to form a nitroalkene, especially in the presence of a strong base or high temperatures.[9][10]

      • Mitigation: Use a mild base and maintain low reaction temperatures.

  • Acid-Catalyzed Decomposition (Nef Reaction Conditions): Under strongly acidic conditions, the nitronate salt of this compound can undergo hydrolysis to form a cyclobutanone and nitrous oxide.[12][13][14] This is known as the Nef reaction. While sometimes a desired transformation, it can be an unwanted side reaction if you are trying to perform other chemistry under acidic conditions.

    • Mitigation: Avoid strongly acidic conditions if the goal is not a Nef reaction. If an acid is required, use a milder Lewis acid or a Brønsted acid with a higher pKa.

Issue 3: Reaction Mixture Darkens, and Gas Evolution is Observed

Question: During my reaction, the solution turned dark brown/black, and I noticed gas bubbles. What does this indicate?

Answer: A significant color change to dark brown or black, often accompanied by gas evolution, is a strong indicator of thermal decomposition. Nitroalkanes can undergo exothermic decomposition, which can be hazardous if not controlled.[2]

  • Immediate Actions:

    • Remove from Heat Source: Immediately remove the reaction from any heating source.

    • Cool the Reaction: If safe to do so, cool the reaction vessel in an ice bath to quench the decomposition.

    • Ensure Adequate Ventilation: Work in a well-ventilated fume hood to handle any evolved gases, which may include nitrogen oxides.

  • Preventative Measures:

    • Determine Thermal Stability: Before running a reaction at an elevated temperature, it is advisable to perform a thermal stability analysis, such as Differential Scanning Calorimetry (DSC), on a small sample to determine the onset of decomposition.[2]

    • Use a Heat Sink: For larger-scale reactions, consider using a solvent with a high heat capacity or running the reaction in a jacketed reactor to better control the temperature.

    • Slow Addition of Reagents: For highly exothermic reactions, add reagents slowly to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be kept in a tightly sealed container to prevent contamination. Avoid storage with strong oxidizing agents, strong bases, or strong acids.

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[15][16][17][18] For TLC, you may need to use a stain (e.g., potassium permanganate) if the compounds are not UV-active. For GC and NMR, taking aliquots from the reaction mixture at regular intervals will allow you to monitor the disappearance of starting materials and the appearance of the product.

Q3: What are the best practices for purifying products from this compound reactions?

A3: The purification method will depend on the properties of your product.

  • Column Chromatography: This is a common method. However, be aware that silica gel is slightly acidic and could potentially cause decomposition of sensitive products. You can neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

  • Crystallization: If your product is a solid, crystallization is an excellent purification method.

  • Distillation: For thermally stable, liquid products, distillation can be effective. However, given the potential for thermal decomposition, vacuum distillation at a lower temperature is recommended. Always perform a small-scale test distillation first.

Q4: Are there any specific solvent considerations for reactions with this compound?

A4: Solvent choice is critical.

  • Aprotic Solvents: For many reactions, especially those involving strong bases, aprotic solvents like THF, DCM, or toluene are preferred to avoid side reactions with the solvent.

  • Protic Solvents: In some cases, protic solvents may be used, but be mindful of their potential to participate in the reaction (e.g., as a proton source).

  • Solvent Polarity: The polarity of the solvent can influence reaction rates and equilibria. It is often necessary to screen a few different solvents to find the optimal conditions.

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction
  • Safety First: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][4][5]

  • Small Scale: Conduct initial experiments on a small scale (e.g., 1 mmol) to assess reactivity and potential hazards.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Use a reliable heating/cooling system (e.g., an oil bath with a temperature controller or a cryocooler) to maintain a stable reaction temperature.

  • Monitoring: At the start of the reaction (t=0) and at regular intervals, take a small aliquot of the reaction mixture for analysis by TLC or another suitable method.

  • Work-up: Once the reaction is complete, quench it appropriately (e.g., by adding a mild acid or base, or by pouring it into water). Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product using the most appropriate method based on its properties.

Protocol 2: Basic Stability Test

This protocol provides a simple method to assess the stability of this compound in the presence of a specific reagent (e.g., an acid, base, or catalyst) under proposed reaction conditions.

  • Prepare a Stock Solution: Dissolve a known amount of this compound in the chosen reaction solvent in a clean, dry vial.

  • Add the Reagent: Add the reagent of interest (e.g., the base or catalyst) at the concentration you plan to use in your reaction.

  • Incubate: Keep the vial at the intended reaction temperature.

  • Monitor Over Time: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and analyze it by GC or NMR.

  • Analyze the Data: Compare the concentration of this compound at each time point to the initial concentration. A significant decrease indicates instability under these conditions. Look for the appearance of new peaks that could correspond to decomposition products.

Data Presentation

Table 1: General Stability of this compound under Different Conditions (Qualitative)

ConditionStabilityPotential Side Reactions/DecompositionMitigation Strategies
Neutral, RT Generally Stable-Store in a cool, dry place.
Elevated Temp. DecreasedThermal decomposition (HONO elimination, C-NO2 cleavage)[6]Use lowest effective temperature; monitor for exotherms.
Strong Base UnstableDeprotonation, Michael addition side reactions, dehydration[8][9]Use mild base, low temperature, control stoichiometry.
Strong Acid UnstableNef reaction to form cyclobutanone[12][13]Use mild or Lewis acids; avoid aqueous strong acids.
Lewis Acids VariesCan catalyze desired reactions or decomposition.Screen different Lewis acids; start at low temperatures.
Organocatalysts Generally CompatibleStability depends on the specific catalyst and conditions.Monitor for side reactions; optimize catalyst loading.

Visualizations

Diagram 1: Key Factors Influencing this compound Stability

StabilityFactors cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes NCB This compound Stability Temperature Temperature NCB->Temperature sensitive to pH pH (Acid/Base) NCB->pH sensitive to Catalyst Catalyst NCB->Catalyst influenced by Solvent Solvent NCB->Solvent influenced by Decomposition Decomposition Temperature->Decomposition pH->Decomposition SideReaction Side Reactions pH->SideReaction Catalyst->SideReaction DesiredProduct Desired Product Catalyst->DesiredProduct Solvent->DesiredProduct

Caption: Key factors affecting this compound stability and outcomes.

Diagram 2: Troubleshooting Flowchart for Low Yield

TroubleshootingYield start Low Product Yield check_sm Starting material recovered? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No (Decomposition) check_sm->no_sm reversible Is reaction reversible? yes_sm->reversible solution_decomp Lower Temp Run Dilute Check Reagent Purity no_sm->solution_decomp yes_rev Yes reversible->yes_rev no_rev No (Insufficient Activation) reversible->no_rev solution_rev Lower Temp Change Solvent/Base In Situ Removal yes_rev->solution_rev solution_act Increase Temp (cautiously) Stronger Catalyst/Base no_rev->solution_act

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Concise Synthesis of Piperarborenine B. (n.d.). NTU > IRep.
  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-440.
  • LABORATORY HEALTH & SAFETY RULES. (2024). University of Cyprus.
  • Concise synthesis of piperarborenine B. (2022). PubMed. Retrieved January 12, 2026, from [Link]

  • Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C-H arylation. (2011). PubMed. Retrieved January 12, 2026, from [Link]

  • Dangel, B. D., et al. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society, 133(47), 19094-19097.
  • Methodology-driven efficient synthesis of cytotoxic (±)-piperarborenine B. (2024).
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development, 25(3), 549-555.
  • Theoretical calculations of the thermal decomposition kinetics of several tert-nitroalkanes in the gas phase. (2021).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Aldrich 146439 - SAFETY D
  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. (2021). Chemical Science, 12(10), 3633-3638.
  • Henry reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
  • Lab Safety Guideline: Nitric Acid. (n.d.). Harvard Environmental Health and Safety. Retrieved January 12, 2026, from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.).
  • School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission.
  • Thermal Decomposition of Aliphatic Nitro-compounds. (2014).
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 12, 2026, from [Link]

  • Gray, P., Yoffe, A. D., & Roselaar, L. (1955). Thermal decomposition of the nitroalkanes. Transactions of the Faraday Society, 51, 1489-1497.
  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). U.S.
  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Nef reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (2022). Molecules, 27(13), 4229.
  • Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic media. (2007). Journal de la Société Ouest-Africaine de Chimie.
  • Stability Study Protocols and Reports. (n.d.). Neopharm Labs. Retrieved January 12, 2026, from [Link]

  • The Nef Reaction. (2011).
  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Molecules, 27(13), 4229.
  • Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). (2004). Tetrahedron, 60(5), 1017-1047.
  • Nef reaction. (2023, February 18). [Video]. YouTube. [Link]

  • Henry Reaction. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]

  • Common side products in the Michael addition of nitroalkanes. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. (2023).
  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse W
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2023). Molecules, 28(13), 5129.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Accurate rate constants for decomposition of aqueous nitrous acid. (2012). Inorganic Chemistry, 51(4), 2178-2185.

Sources

"addressing challenges in the scale-up of nitrocyclobutane production"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrocyclobutane Production Scale-Up

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning this compound production from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively. Scaling up is rarely a linear process; reaction kinetics, thermodynamics, and mass transfer dynamics change, often in non-intuitive ways.[1][2] This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Section 1: Reaction and Synthesis Challenges

The transition from a small flask to a large reactor introduces complexities that can dramatically affect reaction outcomes. This section addresses common issues related to the core chemical transformation.

Q1: My reaction yield drops significantly when moving from a 1g to a 100g scale, even though I've proportionally increased all reagents and solvents. What's happening?

This is one of the most common challenges in process scale-up and is almost always due to non-linear effects related to mixing and heat transfer.[1]

  • Causality - The "Why":

    • Inefficient Mixing: In a small flask, agitation is relatively efficient, ensuring homogenous distribution of reactants and temperature. In a large reactor, achieving the same level of mixing is difficult. This can lead to "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition of the desired product.[2]

    • Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically as you scale up.[1] This means the reactor cannot dissipate heat as efficiently as a small flask. If your reaction is exothermic, the internal temperature can rise uncontrollably, leading to byproduct formation or even a dangerous runaway reaction.[2] Nitroalkane cyclizations can be exothermic, making this a critical concern.[3]

  • Troubleshooting and Solutions:

    • Characterize Thermal Hazards: Before any significant scale-up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and effective cooling strategy.[2]

    • Optimize Agitation: Do not assume that simply increasing the RPM of the stirrer is sufficient. The type of impeller, its position, and the reactor geometry are critical. Modeling software can help predict mixing efficiency at scale.[2]

    • Controlled Reagent Addition: Instead of adding all reagents at once, use a syringe pump or addition funnel to add the limiting reagent slowly. This keeps the instantaneous concentration low and allows the cooling system to manage the heat generated.

Q2: I'm observing the formation of a significant amount of polymeric or dimeric byproducts at a larger scale. How can I mitigate this?

This issue is typically linked to changes in reaction kinetics and localized concentration gradients, problems that are magnified at scale. The formation of the strained cyclobutane ring is often in kinetic competition with intermolecular side reactions.

  • Causality - The "Why":

    • Intermolecular vs. Intramolecular Reactions: The desired reaction is an intramolecular cyclization. Side reactions, such as dimerization, are intermolecular. High concentrations of the uncyclized precursor favor intermolecular reactions. As discussed in Q1, poor mixing at scale can create zones of high concentration, directly promoting these unwanted pathways.

    • Reaction Mechanism: Many this compound syntheses proceed through a nitronate anion intermediate, which acts as a nucleophile.[4] If this nucleophile reacts with another molecule of starting material (e.g., via a Michael addition) instead of cyclizing, oligomers will form.

  • Troubleshooting and Solutions:

    • High-Dilution Conditions: While it may seem counterintuitive for a large-scale reaction, maintaining a low concentration of the reactant can favor the intramolecular cyclization. This can be achieved by adding the precursor slowly to a large volume of solvent.

    • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states.[5][6] A solvent that promotes the desired folded conformation of the precursor can increase the rate of intramolecular cyclization. Experiment with a range of solvents with varying polarities at the bench scale before scaling.

    Solvent PropertyEffect on Intramolecular CyclizationExample Solvents
    Polar Aprotic Can stabilize the nitronate anion without interfering via hydrogen bonding, often enhancing nucleophilicity.[6]DMSO, Acetonitrile
    Polar Protic Can stabilize both the anion and the transition state through H-bonding, but may also slow the reaction by solvating the nucleophile too strongly.[6]Water, Alcohols
    Nonpolar Generally disfavored as they may not effectively dissolve the ionic intermediates required for cyclization.Toluene, Hexane

Section 2: Purification and Isolation Challenges

Isolating pure this compound at scale presents its own set of difficulties, from handling large volumes to ensuring the stability of the product.

Q3: My standard lab-scale purification (flash chromatography) is becoming impractical and inefficient for multi-gram quantities. What are my options?

Manual flash chromatography is not a viable long-term solution for large-scale production due to time, solvent consumption, and labor costs.[7][8]

  • Causality - The "Why":

    • Loading Limits: Silica gel has a finite loading capacity. Scaling up purification requires proportionally larger amounts of silica and solvent, leading to massive columns and excessive waste.

    • Resolution vs. Throughput: Achieving high purity often requires using smaller particle size silica and slow flow rates, which drastically reduces the amount of material you can process per day.[8]

  • Troubleshooting and Solutions:

    • Crystallization: This is the most desirable purification method at scale. It is highly efficient, scalable, and often provides material of very high purity.

      • Protocol: Perform a systematic solvent screen at the 100-200 mg scale. Test a range of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene) and solvent/anti-solvent pairs to find conditions that yield crystalline material.

    • Distillation: If your this compound derivative is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, solvent-free purification method. Crucially, you must first determine the thermal stability of your compound using techniques like DSC to avoid decomposition. [3]

    • Automated Flash Chromatography: For intermediate scales (up to ~800g), automated flash systems offer significant advantages over manual methods by using pre-packed columns and optimized gradients, reducing solvent usage and time.[8]

Q4: I'm noticing product decomposition during workup and purification. How can I improve the stability of this compound?

Nitrocyclobutanes can be sensitive to both thermal stress and extreme pH, owing to the strained ring and the electron-withdrawing nitro group.[9]

  • Causality - The "Why":

    • Thermal Instability: The high ring strain of the cyclobutane ring makes it susceptible to thermal decomposition.[10] The presence of the nitro group, an energetic functional group, can lower the decomposition temperature.[3][11]

    • pH Sensitivity: The protons alpha to the nitro group are acidic (pKa ~8.5).[12] In basic conditions, a nitronate anion is formed. While this is a key intermediate in the synthesis, prolonged exposure to strong base can lead to ring-opening or other decomposition pathways. Acidic conditions can also catalyze decomposition.

  • Troubleshooting and Solutions:

    • Minimize Heat Exposure: Concentrate solutions at reduced pressure using a rotary evaporator with a low-temperature water bath. Avoid prolonged heating.

    • Neutral Workup: During the aqueous workup, carefully adjust the pH to be near neutral (pH 6-8) before extraction. Avoid strong acids or bases. Use mild reagents like saturated sodium bicarbonate solution for neutralization.

    • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, especially if storing for extended periods.

Section 3: Safety and Handling

Safety is the paramount concern when scaling up any chemical process, especially one involving energetic materials like nitro compounds.

Q5: What are the critical safety considerations when handling multi-kilogram quantities of this compound?

This compound is classified as a highly flammable liquid and possesses energetic properties due to the nitro group.[9][13] Handling it at scale requires a professional approach to safety, moving beyond standard laboratory fume hood practices.

  • Core Hazards:

    • Flammability: The compound has a low flash point and its vapors can form explosive mixtures with air.[13]

    • Thermal Decomposition: As an energetic compound, it can decompose exothermically if heated, potentially leading to a thermal runaway.[9] The risk is magnified by the non-linear heat transfer at scale.[1]

    • Shock Sensitivity: While data for this compound itself is limited, many nitro compounds are sensitive to shock or friction.[9]

  • Mandatory Safety Protocols:

    • Process Safety Management (PSM): A thorough hazard analysis (e.g., a HazOp study) must be conducted before scaling up. This involves identifying potential failure modes (e.g., cooling failure, stirrer failure) and establishing engineering and administrative controls to mitigate them.[2]

    • Engineering Controls:

      • Grounding and Bonding: All reactors, containers, and transfer lines must be properly grounded to prevent the buildup of static electricity, which could ignite flammable vapors.

      • Ventilation: Work should be conducted in a well-ventilated area, such as a walk-in fume hood or a dedicated, explosion-proof reactor bay.[14]

      • Blast Shields: Use appropriate blast shields around the reactor during the reaction.

    • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. At a minimum, flame-retardant clothing, chemical splash goggles, a face shield, and appropriate gloves are required.[14]

Scale-Up Safety Workflow Diagram

This diagram outlines a logical workflow for assessing and mitigating risks during the scale-up process.

ScaleUp_Safety_Workflow cluster_0 Phase 1: Bench-Scale Hazard Assessment cluster_1 Phase 2: Pilot-Scale Engineering cluster_2 Phase 3: Full-Scale Operation A Literature Review (SDS, Publications) B Small-Scale Calorimetry (DSC) - Onset of Decomposition? A->B C Reaction Calorimetry (RC1) - Heat of Reaction? B->C D Conduct HazOp Study - Identify Failure Modes C->D Proceed if Thermally Understood E Design Engineering Controls (Cooling, Quench System, Venting) D->E F Develop SOPs - Include Emergency Procedures E->F G Implement Controls & Train Personnel F->G Proceed with Approved SOPs H Perform Scale-Up Run - Monitor Critical Parameters G->H I Review and Refine - Post-Batch Analysis H->I

Caption: A workflow for assessing safety hazards during scale-up.

Section 4: Key Experimental Protocols

Protocol 1: Step-by-Step Guide for a Scale-Up Feasibility Study

Objective: To gather the necessary data to safely and efficiently scale the synthesis of this compound from 1g to 100g.

Methodology:

  • Thermal Hazard Evaluation (1-5g Scale):

    • a. Prepare a sample of the reaction mixture.

    • b. Using Differential Scanning Calorimetry (DSC), heat the sample at a ramp rate of 2-5 °C/min to determine the onset temperature of decomposition. This defines the maximum safe operating temperature.[3]

    • c. In an automated reaction calorimeter (e.g., Mettler-Toledo RC1e), perform the reaction at the 5g scale.

    • d. Monitor the heat flow throughout the reaction. This will determine the total heat of reaction (ΔHrxn) and the maximum rate of heat release, which are critical for designing the cooling capacity of the larger reactor.[2]

  • Mixing Sensitivity Study (5-10g Scale):

    • a. Run the reaction in parallel under different stirring speeds (e.g., 100 RPM, 300 RPM, 500 RPM).

    • b. Take samples at regular intervals and analyze by HPLC or GC to monitor the formation of product and byproducts.

    • c. Plot the yield and purity against the stirring speed. A significant variation indicates the reaction is sensitive to mixing, a key warning sign for scale-up.

  • Purification Method Development (5g Scale):

    • a. Take the crude product from a 5g run.

    • b. Crystallization Screening: In small vials, test the solubility of the crude material in a panel of 10-12 solvents of varying polarity at room temperature and at reflux.

    • c. Attempt to induce crystallization by slow cooling, solvent evaporation, or addition of an anti-solvent.

    • d. Distillation Test (if applicable): If the compound is liquid and DSC shows it is stable well above its expected boiling point, attempt a small-scale Kugelrohr or short-path distillation under high vacuum.

  • Pilot Run and Data Analysis (100g Scale):

    • a. Based on the data from steps 1-3, design the 100g scale experiment. Specify the reactor size, cooling requirements, reagent addition rate, and stirring speed.

    • b. Execute the reaction, carefully monitoring and logging the internal temperature, jacket temperature, and any pressure changes.

    • c. Work up the reaction and purify using the method developed in step 3.

    • d. Calculate the final yield and purity, and compare it to the lab-scale results. Document all observations and deviations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13703976, this compound. Available at: [Link]

  • Wikipedia (2023). Solvent effects. Available at: [Link]

  • Kan, S. B. J., et al. (2016). Enzymatic Construction of Highly Strained Carbocycles. National Center for Biotechnology Information. Available at: [Link]

  • Francis, K. & Gadda, G. (2006). Probing the chemical steps of nitroalkane oxidation catalyzed by 2-nitropropane dioxygenase with solvent viscosity, pH, and substrate kinetic isotope effects. PubMed. Available at: [Link]

  • Mondal, P. & Bhaumik, A. (2020). Reaction mechanism for FC‐cyclization of secondary nitroalkanes. ResearchGate. Available at: [Link]

  • Chen, Z., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Center for Biotechnology Information. Available at: [Link]

  • Chen, Z., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. Available at: [Link]

  • EPIC Systems (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link]

  • Abusaidi, H., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. ResearchGate. Available at: [Link]

  • CPI (2023). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of this compound‐fused naphthalene‐1,2‐diones. Available at: [Link]

  • Carvallo, M. A., et al. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. National Center for Biotechnology Information. Available at: [Link]

  • World Pharma Today (n.d.). Overcoming Challenges in Scale-Up Production. Available at: [Link]

  • ResearchGate (n.d.). Cyclizations of nitroalkanes involving intramolecular reactions with electron-rich arenes. Available at: [Link]

  • Mahmoud, A. R. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Reddit (2022). Looking for tips on scaling up organic syntheses. Available at: [Link]

  • Neuland Labs (2017). 5 Common Challenges in Scaling Up an API. Available at: [Link]

  • Royal Society of Chemistry (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Available at: [Link]

  • Technology Networks (2023). Overcoming Challenges Presented During Reaction Scale-up Processes. Available at: [Link]

  • ResearchGate (n.d.). Nitrocyclopropanes: Synthesis and properties. Available at: [Link]

  • Sukhorukov, A. V. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. National Center for Biotechnology Information. Available at: [Link]

  • meriSTEM (2021). Scale & practicality - Industrial synthesis. YouTube. Available at: [Link]

  • Istrate, A. & Ferreira, M. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. National Center for Biotechnology Information. Available at: [Link]

  • Advion Interchim Scientific (2023). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. YouTube. Available at: [Link]

  • Clark, J. H., et al. (2018). Solvents and sustainable chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Pourmortazavi, S. M., et al. (2009). Thermal stability and kinetic of decomposition of nitrated HTPB. PubMed. Available at: [Link]

  • DeLuca, L., et al. (2012). Effect of stabilizers and nitrogen content on thermal properties of nitrocellulose granules. SpringerLink. Available at: [Link]

  • CRB (n.d.). Large-scale oligo synthesis: Scaling-up requirements. Available at: [Link]

  • Cardillo, P. & Girelli, A. (1993). Thermal stability of nitrobenzyl halogenides. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. Available at: [Link]

  • Royal Society of Chemistry (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Available at: [Link]

  • ResearchGate (n.d.). Large-scale purification of a lentiviral vector by size exclusion chromatography or Mustang Q ion exchange capsule. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Purity During Nitrocyclobutane Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of nitrocyclobutane purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methods crucial for monitoring the purification of this compound. As a key intermediate in various synthetic pathways, ensuring its purity is paramount for the success of subsequent reactions and the quality of the final product.[1]

This resource is structured to address common challenges and questions encountered during the experimental process. It moves beyond simple procedural lists to explain the underlying scientific principles, helping you make informed decisions and troubleshoot effectively.

Section 1: The Critical Role of Purity Monitoring

This compound's reactivity, influenced by its strained ring and the electron-withdrawing nitro group, makes it a valuable but sensitive compound.[1][2] Impurities can arise from starting materials, side reactions during synthesis, or degradation.[3][4] These impurities can have significant consequences, including:

  • Reduced yield in subsequent reactions: Impurities can interfere with catalysts or react with reagents, leading to lower-than-expected product formation.

  • Formation of undesired byproducts: Reactive impurities can lead to complex and difficult-to-separate mixtures.

  • Inaccurate dosage and compromised safety in pharmaceutical applications: For drug development professionals, even trace impurities can have significant biological effects.[5]

Therefore, robust analytical monitoring throughout the purification process is not just a quality control measure but a critical component of successful synthesis and development.

Section 2: Primary Analytical Techniques: A Q&A Approach

The two most powerful and commonly employed techniques for assessing the purity of this compound and similar volatile organic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[6] The choice between them often depends on the nature of the expected impurities and available instrumentation.

Gas Chromatography (GC)

GC is a cornerstone technique for analyzing volatile and thermally stable compounds like this compound.[6][7] It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.[7]

Frequently Asked Questions (FAQs) & Troubleshooting for GC Analysis

Q1: Which GC detector is most suitable for this compound analysis?

A1: For quantitative purity analysis, a Flame Ionization Detector (FID) is generally the best choice. FIDs are robust, have a wide linear range, and respond proportionally to the number of carbon atoms, making them ideal for quantifying organic compounds.[8] For detecting trace-level nitro-containing impurities, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) can offer higher sensitivity and selectivity.[9][10] However, for routine purity assessment where the primary component is this compound, the FID's reliability is often preferred.

Q2: My GC peaks are tailing. What's causing this and how can I fix it?

A2: Peak tailing in GC can be caused by several factors. A systematic approach is best for troubleshooting.[11]

  • Active Sites in the Inlet or Column: The nitro group in this compound can interact with active sites (e.g., silanol groups) in the GC system.

    • Solution: Use a deactivated inlet liner and a high-quality, inert capillary column. If tailing persists, you may need to trim the first few centimeters of the column or replace it.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

  • Inappropriate Temperature: If the injector or column temperature is too low, it can lead to slow vaporization and band broadening.

    • Solution: Ensure the injector temperature is sufficient to rapidly vaporize the sample and the column temperature program is optimized for good separation.[7]

Q3: I'm seeing extraneous peaks in my chromatogram. What are they?

A3: These "ghost peaks" can originate from several sources:

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to shed particles into the inlet.

    • Solution: Use high-quality, pre-conditioned septa and do not over-tighten the septum nut.[11]

  • Carryover: Residual sample from a previous, more concentrated injection can elute in a subsequent run.

    • Solution: Implement a thorough syringe and inlet cleaning routine between injections, especially after analyzing high-concentration samples. Running a solvent blank can confirm carryover.[10]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.

    • Solution: Ensure high-purity carrier gas and install or replace gas purification traps.[11]

Q4: My retention times are shifting from run to run. Why?

A4: Retention time instability is often due to fluctuations in flow rate or temperature.

  • Leaks: A leak in the system will cause a drop in head pressure and a decrease in flow rate.

    • Solution: Use an electronic leak detector to systematically check all fittings from the gas source to the detector.[11]

  • Temperature Fluctuations: An unstable column oven temperature will directly impact retention times.

    • Solution: Allow the GC oven to fully equilibrate before starting a sequence. If the problem persists, the oven's temperature controller may require servicing.

  • Column Bleed/Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: This is a gradual process. If you observe a consistent drift over many runs, it may be time to replace the column.

Experimental Protocol: GC-FID Purity Assay for this compound

Objective: To determine the purity of a this compound sample by calculating the area percent of the main peak relative to the total area of all peaks.

Instrumentation & Consumables:

  • Gas Chromatograph with FID

  • Capillary Column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium or nitrogen carrier gas[12]

  • Autosampler or manual syringe

  • Sample vials

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

GC-FID Parameters:

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks.
Injection Volume 1 µLA typical volume for capillary GC.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 60 °C (hold 2 min)Allows for separation of very volatile impurities.
Ramp: 10 °C/min to 200 °CSeparates components based on boiling point.[7]
Final Hold: 2 minEnsures all components elute from the column.
Detector Temp 280 °CPrevents condensation of analytes in the detector.

Sample Preparation:

  • Accurately prepare a solution of the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This method provides a reliable estimate of purity, assuming all components have a similar response factor in the FID.[8] For higher accuracy, especially when dealing with structurally different impurities, method validation with reference standards is necessary.[13]

High-Performance Liquid Chromatography (HPLC)

While GC is often the primary choice, HPLC provides a powerful alternative, especially for analyzing less volatile impurities or when GC is unavailable.[6] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

Frequently Asked Questions (FAQs) & Troubleshooting for HPLC Analysis

Q1: When should I choose HPLC over GC for this compound analysis?

A1: HPLC is advantageous in several scenarios:

  • Thermally Labile Impurities: If you suspect the presence of impurities that might degrade at the high temperatures of the GC inlet, HPLC is a gentler technique.

  • Non-Volatile Impurities: Impurities such as salts or polymeric materials will not be detected by GC but can be analyzed by HPLC.

  • Instrument Availability: In some labs, HPLC systems may be more readily available than GC systems.

Q2: I am not getting good separation of my impurity peaks. What can I do?

A2: Poor resolution in HPLC can be addressed by modifying the mobile phase or the stationary phase.

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Increasing the aqueous portion will generally increase retention and may improve the separation of early-eluting peaks.

  • Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient run (where the mobile phase composition changes over time) will likely provide better overall separation than an isocratic (constant composition) run.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

Q3: My baseline is noisy or drifting. How can I improve it?

A3: A stable baseline is crucial for accurate quantification.

  • Mobile Phase Outgassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing noise.

    • Solution: Ensure your mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging.

  • Detector Lamp Failure: An aging detector lamp can cause a noisy or drifting baseline.

    • Solution: Most HPLC software tracks lamp usage. If it's near the end of its life, replace it.

  • Contamination: A contaminated column or flow path can cause baseline drift.

    • Solution: Flush the system and column with a strong solvent (e.g., isopropanol) to remove contaminants.[14]

Visualizing the Troubleshooting Process

A systematic approach is key to efficient troubleshooting. The following workflow can help guide your decisions when encountering common analytical issues.

G cluster_gc GC Troubleshooting cluster_tailing cluster_ghost cluster_shift cluster_hplc HPLC Troubleshooting cluster_resolution cluster_noise GC_Problem GC Issue Observed Peak_Tailing Peak Tailing? GC_Problem->Peak_Tailing Yes Ghost_Peaks Ghost Peaks? GC_Problem->Ghost_Peaks No Check_Liner Check/Replace Inlet Liner Peak_Tailing->Check_Liner Retention_Shift Retention Time Shift? Ghost_Peaks->Retention_Shift No Check_Septum Check Septum Ghost_Peaks->Check_Septum Leak_Check Perform Leak Check Retention_Shift->Leak_Check Check_Column Trim/Replace Column Check_Liner->Check_Column Check_Concentration Dilute Sample Check_Column->Check_Concentration Run_Blank Run Solvent Blank Check_Septum->Run_Blank Check_Gas Check Gas Purity Run_Blank->Check_Gas Check_Oven Verify Oven Stability Leak_Check->Check_Oven HPLC_Problem HPLC Issue Observed Poor_Resolution Poor Resolution? HPLC_Problem->Poor_Resolution Yes Noisy_Baseline Noisy Baseline? HPLC_Problem->Noisy_Baseline No Adjust_Mobile_Phase Adjust Mobile Phase Ratio Poor_Resolution->Adjust_Mobile_Phase Degas_Solvents Degas Mobile Phase Noisy_Baseline->Degas_Solvents Run_Gradient Implement Gradient Adjust_Mobile_Phase->Run_Gradient Change_Column Try Different Column Run_Gradient->Change_Column Check_Lamp Check Detector Lamp Degas_Solvents->Check_Lamp Flush_System Flush System Check_Lamp->Flush_System

Caption: Troubleshooting workflow for common GC and HPLC issues.

Section 3: Method Validation - Ensuring Trustworthy Results

Simply running a sample is not enough; the analytical method itself must be validated to ensure it is fit for its intended purpose.[15] Method validation provides documented evidence that the procedure consistently produces reliable and accurate results.[16] Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components, such as impurities or degradation products.[15][16] This is often assessed by analyzing placebo samples and stressed samples.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by analyzing a sample with a known concentration (a reference standard) and calculating the percent recovery.[15][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

A validated analytical method is a self-validating system, providing high confidence in the reported purity of your this compound.

Section 4: Advanced and Orthogonal Techniques

While GC and HPLC are the workhorses, other techniques can provide valuable, complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique couples the separation capabilities of GC with the identification power of mass spectrometry.[9][17] It is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information.

  • Quantitative NMR (qNMR): A primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[5] It relies on using a certified internal standard.

  • Differential Scanning Calorimetry (DSC): For high-purity crystalline substances (typically >98%), DSC can be used to determine purity by analyzing the melting behavior of the material.[]

Employing an orthogonal method (a method based on a different scientific principle) is an excellent way to confirm a purity result and build a more comprehensive understanding of your material.

This technical support guide provides a framework for developing, implementing, and troubleshooting analytical methods for monitoring this compound purification. By understanding the principles behind these techniques and adopting a systematic approach to problem-solving, you can ensure the quality and reliability of your results.

References
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 1-Nitrobutane using Chromatography.
  • Agilent Technologies. (2016). Chemical Purity Analysis: The Agilent Intuvo 9000 GC.
  • SpectraBase. (n.d.). Nitro-cyclobutane.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Chemistry LibreTexts. (2023). Gas Chromatography.
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Neupane, P., Arya, S., & Gulbahar. (n.d.). A review article on analytical method validation. Journal of Emerging Technologies and Innovative Research.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • Patel, K., Patel, P., & Patel, M. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmacy and Biological Sciences.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • PRISM Research Institute. (n.d.). Chemical Analysis.
  • Agilent Technologies. (n.d.). User Manual: GC Troubleshooting for 8890.
  • Spetsieris, K., et al. (2022). Development of a Stand-Alone Monitoring Application for Purification Processes in Biomanufacturing.
  • CymitQuimica. (n.d.). CAS 2625-41-4: nitro cyclobutane.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • BenchChem. (2025). A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid.
  • Gkizis, P. L., & Zografos, A. L. (2019). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules.
  • ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube.
  • Phenomenex. (2020). Fast GC Analysis with Nitrogen: A Guide.
  • LabRulez GCMS. (n.d.). Analysis of Gases via Gas Chromatography Part 1: Nitrous Oxide.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • Bionano Genomics. (n.d.). Troubleshooting Guides.
  • Vallat, A. (2007). TROUBLESHOOTING GUIDE – HPLC.

Sources

Technical Support Center: Nitrocyclobutane Workup Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling nitrocyclobutane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive functional group. Our goal is to provide you with the technical expertise and practical protocols required to minimize decomposition during reaction workup, ensuring high yield and purity of your target compounds.

This compound is a valuable synthetic intermediate, but its utility is often hampered by its instability under common workup conditions. The primary pathway for decomposition is a Nef-type reaction, which can be initiated by both acidic and basic conditions. Understanding and controlling the factors that trigger this decomposition are critical for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns encountered in the lab.

Q1: Why is my this compound decomposing during a standard aqueous workup?

A1: this compound, like other primary and secondary nitroalkanes, is susceptible to decomposition via the Nef reaction.[1] This process is initiated by the deprotonation of the carbon atom attached to the nitro group (the α-carbon). This proton is surprisingly acidic (pKa ≈ 10), making it vulnerable to even mild bases.[2] Once deprotonated, it forms a nitronate salt. Subsequent exposure to aqueous acid or even neutral water can lead to hydrolysis of this intermediate into a cyclobutanone and nitrous oxide, resulting in significant product loss.[1] Both strongly acidic and basic conditions are known to dramatically lower the thermal stability of nitroalkanes.[3]

Q2: What are the visual or analytical signs of decomposition?

A2: The most immediate sign during the workup is often a color change in the reaction mixture; many Nef reactions are characterized by a deep-blue color at an intermediate stage.[1] Analytically, you will observe a significant decrease in the expected product spot/peak and the appearance of new, often more polar, impurities on TLC, LC-MS, or GC-MS. The primary byproduct to look for is cyclobutanone or a derivative thereof. You may also detect gaseous evolution (nitrous oxide).[1]

Q3: Can I use a standard basic wash (e.g., sodium bicarbonate or hydroxide) to remove acidic impurities?

A3: It is highly discouraged to use even moderately strong bases like sodium bicarbonate, and strong bases like sodium hydroxide or potassium carbonate must be avoided entirely. These bases will readily deprotonate the this compound, forming the reactive nitronate intermediate and initiating the decomposition cascade.[2][4] If an acidic impurity must be removed, a carefully controlled wash with a buffered solution or a very dilute weak acid is a safer alternative.

Q4: What is the ideal pH range to maintain during an aqueous extraction?

A4: The ideal pH range is slightly acidic to neutral, typically between pH 5 and 7 . This range is generally too acidic to cause significant deprotonation to the nitronate, yet not so acidic as to promote strong acid-catalyzed hydrolysis.[4][5] It is crucial to monitor the pH of the aqueous layer during extraction.

Q5: My reaction solvent is DMSO/DMF. How does this affect the workup?

A5: High-boiling, water-miscible solvents like DMSO and DMF can complicate workups. The standard procedure of diluting with an organic solvent and washing extensively with water is often necessary to remove them.[6] However, these numerous washes increase the contact time of your sensitive compound with the aqueous phase, elevating the risk of hydrolysis. Whenever possible, it is preferable to use a more easily removable solvent. If DMSO or DMF must be used, ensure the washes are performed quickly, at low temperatures, and with brine to aid phase separation.[7]

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and solve specific problems encountered during the workup.

Issue 1: Significant Product Loss After Aqueous Wash
  • Symptom: TLC or LC-MS analysis after aqueous extraction shows a dramatic reduction in product and the emergence of a new major byproduct.

  • Root Cause Analysis: The most likely cause is unintentional exposure to basic or strongly acidic conditions, triggering a Nef-type decomposition. This can happen if the reaction quench was not pH-controlled or if residual base/acid from the reaction was not properly neutralized before workup.

  • Troubleshooting Workflow:

    start Low Yield After Wash check_ph Check pH of Aqueous Layer from a previous run (if possible) start->check_ph ph_high pH > 8? check_ph->ph_high ph_low pH < 4? check_ph->ph_low No cause_base Root Cause: Base-initiated Nitronate Formation & Decomposition ph_high->cause_base Yes cause_acid Root Cause: Acid-catalyzed Hydrolysis ph_low->cause_acid Yes solution_base Solution: 1. Use a buffered quench (NH4Cl). 2. Wash with brine or mildly acidic water (pH 5-6). 3. Keep all solutions cold (0-5 °C). cause_base->solution_base solution_acid Solution: 1. Neutralize with a non-nucleophilic base (e.g., solid NaHCO3) carefully before extraction. 2. Wash with brine. cause_acid->solution_acid end Implement Optimized Protocol solution_base->end solution_acid->end

    Caption: Troubleshooting workflow for low yields post-workup.

Issue 2: Product Decomposes During Solvent Removal
  • Symptom: The crude material post-workup appears clean, but after concentration on a rotary evaporator, the final product is impure and yield is low.

  • Root Cause Analysis: Nitroalkanes can be thermally sensitive.[8] Residual acidic or basic impurities, even in trace amounts, can catalyze decomposition when heated. The increased concentration of the compound during solvent removal can also accelerate bimolecular decomposition pathways.

  • Corrective Actions:

    • Ensure Neutrality: Before concentrating, ensure the organic solution is neutral. If in doubt, pass it through a short plug of silica gel.

    • Low-Temperature Evaporation: Use a rotary evaporator with the water bath at room temperature or slightly below. High vacuum is preferable to high temperature for solvent removal.

    • Avoid Over-Drying: Do not leave the product on the rotary evaporator or under high vacuum for extended periods after the solvent is removed.

Issue 3: Inconsistent Yields and Purity After Chromatography
  • Symptom: Yields vary significantly between batches, and purification by silica gel chromatography is difficult, often showing streaking or on-column decomposition.

  • Root Cause Analysis: Silica gel is inherently acidic and can promote the decomposition of sensitive compounds. If the this compound still has trace basic impurities, these can react on the silica surface, leading to degradation.

  • Solutions:

    • Deactivate Silica: Use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent).

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

    • Rapid Chromatography: Do not let the column run overnight. Elute the compound as quickly as is reasonably possible to minimize contact time with the stationary phase.

Part 3: Optimized Protocols & Methodologies

Adherence to these protocols will provide a robust framework for preserving your this compound product.

Protocol 3.1: Mild Buffered Aqueous Workup

This is the recommended standard procedure for most reaction mixtures.

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice-water bath. This reduces the rate of potential decomposition reactions.

  • Buffered Quench: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The NH₄Cl solution is weakly acidic and will neutralize most basic reagents without creating a strongly acidic environment.

  • Monitor pH: After addition, check the pH of the aqueous layer using pH paper. The target is a pH between 6 and 7. If the solution is still basic, add more saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer. Perform 2-3 extractions to ensure complete recovery.

  • Washing: Combine the organic layers and wash once with cold brine (saturated NaCl solution). The brine helps to remove residual water and break emulsions.[7]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a faster and more efficient drying agent.[7]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature (<30 °C).

Protocol 3.2: Non-Aqueous Workup

This method is ideal for extremely sensitive compounds or small-scale reactions where aqueous extraction is impractical.

  • Quench (if necessary): If the reaction contains a reactive reagent, quench it by adding a suitable agent at low temperature (e.g., adding ethyl acetate to quench a lithium-based reagent).

  • Direct Adsorption: Add silica gel or Celite® directly to the crude reaction mixture.

  • Solvent Removal: Concentrate the resulting slurry under reduced pressure. This will deposit the crude product onto the solid support.

  • Purification: The resulting dry powder can be directly loaded onto a chromatography column for purification (dry loading). This technique avoids all aqueous contact.

Data Summary: Workup Condition Comparison
Workup MethodpH RangeTemperatureProsConsTypical Recovery
Standard Base Wash (e.g., NaHCO₃) 8 - 9Room TempEffective for acid removalHigh risk of decomposition < 50%
Standard Acid Wash (e.g., 1M HCl) 0 - 1Room TempEffective for base removalHigh risk of decomposition < 60%
Mild Buffered Wash (Protocol 3.1) 6 - 70 - 5 °CMinimizes decomposition, good impurity removalRequires pH monitoring> 90%
Non-Aqueous (Protocol 3.2) N/ARoom TempAvoids hydrolysis completelyLess effective at removing ionic impurities> 95%

Part 4: Mechanistic Insights

A deeper understanding of the decomposition pathway is key to preventing it.

The Nef Reaction Decomposition Pathway

The core of the problem lies in the tautomerism between the nitroalkane and its nitronic acid form, via the nitronate anion.

Nef_Mechanism cluster_0 Base-Initiated Pathway cluster_1 Acid/Water Hydrolysis Nitro This compound (Stable Product) Nitronate Nitronate Anion (Reactive Intermediate) Nitro->Nitronate + Base (e.g., OH⁻) - H₂O Nitronate->Nitro + H⁺ (fast) Nitronic_Acid Nitronic Acid Nitronate->Nitronic_Acid + H₃O⁺ Iminium Iminium Ion Nitronic_Acid->Iminium + H⁺ Decomposition Cyclobutanone + N₂O (Decomposition Products) Iminium->Decomposition + H₂O (Hydrolysis)

Caption: Simplified mechanism of this compound decomposition.

As shown, the formation of the nitronate anion is the critical step.[2] Once formed, it is readily protonated on the oxygen atom (a kinetic process) to form the nitronic acid, which is much more susceptible to hydrolysis than the parent nitroalkane.[1] This hydrolysis proceeds rapidly to the final carbonyl compound.[4] The key to stability is to prevent the initial deprotonation.

References

  • Nef Reaction (Introduction to Umpolung Chemistry). (2022). YouTube. Available at: [Link]

  • Nef reaction. (n.d.). Wikipedia. Available at: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). ACS Publications. Available at: [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). UNICAM. Available at: [Link]

  • Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. (2025). ACS Publications. Available at: [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. (n.d.). UCL Discovery. Available at: [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. (2026). ACS Publications. Available at: [Link]

  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Available at: [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Available at: [Link]

  • Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. (n.d.). PubMed. Available at: [Link]

  • Can you say aqueous work-up and acidic work-up interchangeably? (2023). Reddit. Available at: [Link]

Sources

"solvent effects on the rate and selectivity of nitrocyclobutane reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in controlling the rate and selectivity of nitrocyclobutane reactions. As these strained ring systems are pivotal intermediates in complex molecule synthesis, mastering their reactivity through solvent choice is paramount for achieving desired outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the experimental challenges and troubleshooting strategies discussed later in this guide.

Q1: What are the characteristic reactions of nitrocyclobutanes, and why is solvent choice so critical?

Nitrocyclobutanes are versatile synthetic intermediates primarily because of their susceptibility to ring-opening reactions. The combination of ring strain and the powerful electron-withdrawing nature of the nitro group facilitates the cleavage of the cyclobutane ring. These reactions can proceed through various pathways, often involving intermediates or transition states with significant charge separation.

Solvent choice is critical because the solvent directly interacts with these charged or polarized species.[1] The stability of the reactants, transition states, and products can be altered by solvent polarity and its ability to form hydrogen bonds.[2] This differential stabilization dictates the energy barrier of the reaction (affecting the rate ) and can favor one reaction pathway over another (affecting the selectivity ).[3][4] For example, the ring-opening of a this compound may proceed more rapidly in a polar solvent that can stabilize a developing zwitterionic intermediate.[5][6]

Q2: How do different solvent classes—polar protic, polar aprotic, and non-polar—generally influence these reactions?

The influence of a solvent is primarily determined by its polarity (dipole moment and dielectric constant) and its ability to act as a hydrogen-bond donor (proticity).[7][8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen-bond donors.[9] They are excellent at stabilizing both cations and anions.[10] They can accelerate reactions that form charged intermediates, but may also slow down reactions involving anionic nucleophiles by "caging" them through hydrogen bonding.[11] In the context of this compound chemistry, they can stabilize charged intermediates in a stepwise ring-opening or interact directly with the nitro group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[12] They are effective at solvating cations but are less effective at solvating anions, leaving them more "naked" and reactive.[9] They are often the solvent of choice for reactions where a strong, unencumbered nucleophile is required.[11]

  • Non-Polar Solvents (e.g., hexane, toluene, benzene): These solvents have low dielectric constants and small or zero dipole moments.[7] They do not effectively solvate charged species. Reactions involving neutral, nonpolar reactants and transition states, such as some concerted pericyclic reactions, are often favored in these solvents.[13] However, even in reactions considered "concerted," subtle electronic effects can be influenced by the solvent environment.[14]

Q3: My this compound ring-opening is very slow. How does solvent polarity specifically impact the reaction rate?

A slow reaction rate is often due to a high activation energy barrier. The solvent influences this barrier by differentially solvating the ground state (starting material) and the transition state.[1]

According to the Hughes-Ingold rules, an increase in solvent polarity will:

  • Accelerate reactions where the transition state is more charged or polar than the reactants.

  • Decelerate reactions where the transition state is less charged or polar than the reactants.

  • Have little effect if there is no significant change in charge distribution.[1]

For many this compound ring-openings, the transition state involves significant charge separation, resembling a zwitterion. In such cases, increasing solvent polarity generally increases the reaction rate by stabilizing this polar transition state more than the less polar ground state.[6][15][16] If your reaction is slow, switching from a non-polar solvent like toluene to a polar aprotic solvent like acetonitrile or DMSO could lead to a significant rate enhancement.[17]

Q4: I'm getting a mixture of stereoisomers. How can the solvent control the selectivity of the reaction?

Poor stereoselectivity arises when the energy difference between the transition states leading to the different stereoisomers is small. The solvent can modulate these energy levels and enhance selectivity.[3]

The key is that different diastereomeric transition states will have different shapes and charge distributions. As a result, they will be solvated differently.

  • Hydrogen Bonding: A polar protic solvent might selectively stabilize one transition state over another through specific hydrogen-bonding interactions with, for example, the nitro group or another substituent.

  • Dipole-Dipole Interactions: Polar aprotic solvents can also differentially stabilize transition states based on their overall dipole moment.

  • Solute-Solvent Clustering: In some cases, specific solute-solvent clusters are the true reactive species, and an equilibrium between different clusters can lead to changes in selectivity based on solvent and temperature.[3][4]

By systematically changing the solvent, you can often find an environment that maximizes the energy difference between the competing transition states, thereby favoring the formation of a single stereoisomer.[18]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound reactions.

Problem 1: The reaction is extremely slow, stalls, or fails to proceed to completion.

This is a common issue indicating that the activation energy for the ring-opening is too high under the current conditions.[19]

  • Primary Suspect: Insufficient Transition State Stabilization. The solvent is likely not polar enough to stabilize the charge-separated transition state characteristic of many this compound ring-openings.

  • Assess the Current Solvent: Identify your current solvent's class (non-polar, polar aprotic, polar protic).

  • Increase Solvent Polarity: If using a non-polar solvent (e.g., Toluene), switch to a polar aprotic solvent (e.g., Acetonitrile, DMSO). If already using a moderately polar solvent, try one with a higher dielectric constant.[8]

  • Consider Protic vs. Aprotic Effects: If a polar aprotic solvent doesn't yield improvement, a polar protic solvent (e.g., Ethanol, Methanol) might facilitate the reaction through hydrogen bonding, especially if protonation is involved in the mechanism.[20] However, be cautious of potential side reactions (see Problem 3).

  • Check Reagent Purity: Ensure starting materials are pure and solvents are anhydrous. Impurities can inhibit catalysts or react with intermediates.[21][22]

G start Reaction Rate is Too Low solvent_check What is the current solvent? start->solvent_check nonpolar Non-Polar (e.g., Toluene, Hexane) solvent_check->nonpolar polar_aprotic Polar Aprotic (e.g., THF, MeCN) solvent_check->polar_aprotic polar_protic Polar Protic (e.g., EtOH) solvent_check->polar_protic action1 Switch to Polar Aprotic Solvent (e.g., MeCN, DMSO) nonpolar->action1 action2 Increase Polarity (e.g., MeCN -> DMSO) or Try Polar Protic Solvent (e.g., EtOH) polar_aprotic->action2 action3 Consider Polar Aprotic to avoid solvolysis. Check for decomposition. polar_protic->action3 end_good Rate Improved action1->end_good action2->end_good end_bad No Improvement: Re-evaluate Mechanism or Reagent Purity action2->end_bad action3->end_good action3->end_bad

Caption: Troubleshooting workflow for low reaction rates.

Problem 2: Poor stereoselectivity (low diastereomeric or enantiomeric ratio).

This occurs when competing reaction pathways leading to different stereoisomers have similar energy barriers. The goal is to find a solvent that preferentially stabilizes one transition state over the others.[3]

  • Primary Suspect: Non-specific Solvation. The solvent may be interacting with the transition states in a non-discriminating way. Introducing more specific interactions, like hydrogen bonding, can enhance selectivity.

  • Analyze Transition State Structures: Consider the likely structures of the diastereomeric transition states. Will one be more compact? Will one have a larger dipole moment? Will one be a better hydrogen-bond acceptor?

  • Switch Solvent Class:

    • If you are in a polar aprotic solvent, specific hydrogen-bonding interactions are absent. Introducing a polar protic solvent could create these interactions, potentially stabilizing one transition state more than another.

    • Conversely, if you are in a polar protic solvent, the strong, and sometimes indiscriminate, hydrogen bonding might be reducing selectivity. Switching to a polar aprotic or even a non-polar solvent could increase selectivity by allowing inherent substrate-controlled stereodifferentiation to dominate.

  • Solvent Titration: Sometimes, a mixture of solvents can provide the optimal balance of polarity and specific interactions. Try titrating a protic solvent into an aprotic one to fine-tune the reaction environment.

G cluster_0 Solvent A (e.g., Aprotic) cluster_1 Solvent B (e.g., Protic) Reactant_A Reactant TS1_A TS-1 Reactant_A->TS1_A ΔG‡₁ TS2_A TS-2 Reactant_A->TS2_A ΔG‡₂ Prod1_A Product 1 TS1_A->Prod1_A Prod2_A Product 2 TS2_A->Prod2_A note_A ΔΔG‡ is small ~Low Selectivity~ Reactant_B Reactant TS1_B TS-1 Reactant_B->TS1_B ΔG‡₁ TS2_B TS-2 Reactant_B->TS2_B ΔG‡₂ Prod1_B Product 1 (Major) TS1_B->Prod1_B Prod2_B Product 2 (Minor) TS2_B->Prod2_B note_B Solvent B selectively stabilizes TS-2, increasing ΔΔG‡ ~High Selectivity~

Caption: How a solvent can enhance selectivity by differentially stabilizing competing transition states.

Problem 3: Significant formation of byproducts or sample decomposition.

This indicates that the solvent is either participating in an undesired reaction pathway or promoting the degradation of a reactive species.

  • Primary Suspect 1: Solvent Participation (Solvolysis). Protic solvents like methanol or water can act as nucleophiles, leading to solvolysis products.[5] For instance, if the ring-opening generates a cationic intermediate, it can be trapped by the solvent.

    • Solution: Switch to a non-nucleophilic polar aprotic solvent (e.g., DMSO, acetonitrile).

  • Primary Suspect 2: Presence of Water/Impurities. Trace amounts of water can lead to hydrolysis, especially of intermediates like iminium ions that may form during the reaction.[5] Acidic or basic impurities in the solvent can also catalyze decomposition.

    • Solution: Use freshly distilled or commercially available anhydrous solvents.[21] For sensitive reactions, perform them under an inert atmosphere (N₂ or Ar).

  • Primary Suspect 3: Solvent-Promoted Elimination. The solvent can influence the basicity of species in the reaction mixture, potentially leading to undesired elimination reactions.

    • Solution: Screen solvents with varying polarity and hydrogen-bonding capabilities to disfavor the elimination pathway.

Section 3: Experimental Protocols
Protocol 1: General Procedure for Solvent Screening to Optimize Reaction Rate & Selectivity

This protocol outlines a systematic approach to identify the optimal solvent for a this compound reaction.

  • Preparation:

    • Ensure all glassware is oven or flame-dried to remove moisture.[21]

    • Use purified starting materials. If the this compound is an intermediate, ensure it is free of reagents from the previous step.

    • Use high-purity, anhydrous solvents.[22]

  • Solvent Selection:

    • Choose a representative set of solvents covering a range of polarities and proticities. A recommended starting set is provided in the table below.

  • Reaction Setup:

    • Set up a parallel reaction series. In separate, identical vials, dissolve a precise amount of the this compound substrate (e.g., 20 mg, 0.1 mmol) in each of the selected solvents (e.g., 1.0 mL).

    • Ensure all reactions are conducted at the same temperature and concentration.

    • Initiate the reactions simultaneously if possible (e.g., by adding a catalyst or by placing them in a pre-heated block).

  • Monitoring:

    • At regular time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction vial.

    • Quench the aliquot immediately (e.g., with a buffer solution).

    • Analyze the aliquots by a suitable method (TLC, LC-MS, or ¹H NMR) to determine the conversion (consumption of starting material) and the ratio of desired products to byproducts.

  • Analysis:

    • After a set time (e.g., 24 hours), work up the reactions.

    • Determine the isolated yield and the final diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) for each solvent using ¹H NMR, GC, or HPLC.

    • Correlate the observed rates and selectivities with solvent properties to inform further optimization.

Section 4: Data Interpretation
Table 1: Representative Data from a Solvent Screening Experiment

The following table illustrates hypothetical results from a solvent screen for a this compound ring-opening reaction. It demonstrates how to correlate experimental outcomes with solvent properties.

SolventClassDielectric Constant (ε)[8]Time to 50% Conversion (h)Final d.r. (syn:anti)Observations
TolueneNon-Polar2.4> 483:1Very slow reaction, low conversion.
THFPolar Aprotic7.5165:1Moderate rate increase and improved selectivity.
AcetonitrilePolar Aprotic37.546:1Significant rate enhancement, good selectivity.
DMSOPolar Aprotic471.54:1Fastest rate, but selectivity slightly decreased.
EthanolPolar Protic24.6315:1Fast reaction with excellent selectivity.
MethanolPolar Protic32.7212:1Fast reaction, high selectivity, some byproduct noted.

Interpretation:

  • The reaction rate clearly increases with solvent polarity, suggesting a polar, charge-separated transition state.[23]

  • Polar protic solvents (Ethanol, Methanol) provide the highest selectivity, indicating that hydrogen bonding plays a key role in differentiating the diastereomeric transition states.[24]

  • The byproduct formation in methanol suggests a possible solvolysis side reaction, making ethanol the optimal choice in this hypothetical case.[5]

By methodically troubleshooting and screening solvents, researchers can gain precise control over the reactivity of nitrocyclobutanes, transforming these challenging intermediates into powerful tools for synthesis.

References
  • Investigation of solvent effects on pericyclic reactions by computer simulations. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ResearchGate.
  • Investigating Solvent Effects of an Ionic Liquid on Pericyclic Reactions through Kinetic Analyses of Simple Rearrangements. PubMed.
  • Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications. ResearchGate.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. Benchchem.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Solvent effects. Wikipedia.
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • Pericyclic Reactions. MSU chemistry.
  • Polar Protic vs. Polar Aprotic Solvents. Reddit.
  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • What Is a Polar Solvent? 9 Common Types And Uses. GeeksforGeeks.
  • Can you list some protic solvent and aprotic solvents?. Quora.
  • Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. NIH.
  • Effect of solvent on the ring-opening reactions of cyclo- propanated... ResearchGate.
  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. ResearchGate.
  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. ACS Publications.
  • Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Scholars@Duke.
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. Duke University.
  • Technical Support Center: Nitroalkene Reaction Troubleshooting. Benchchem.

Sources

Technical Support Center: Pressure and Concentration Optimization for Nitrocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for nitrocyclobutane synthesis. This guide is structured to assist researchers, chemists, and drug development professionals in navigating the complexities of optimizing these challenging reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your experimental outcomes.

The synthesis of nitrocyclobutanes, particularly through [2+2] cycloaddition reactions, is a powerful method for creating densely functionalized four-membered rings.[1][2] However, success is highly dependent on reaction conditions. Here, we will focus on two of the most critical parameters: pressure and reactant concentration.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic use of pressure and concentration in the synthesis of this compound via the [2+2] cycloaddition of a nitroalkene and an alkene.

Q1: Why is high pressure often recommended for the [2+2] cycloaddition to form nitrocyclobutanes?

A1: High pressure is a powerful tool for promoting [2+2] cycloaddition reactions because these reactions typically proceed through a transition state that has a smaller volume than the ground state of the reactants. According to the principles of physical organic chemistry, applying external pressure favors the transition state, thereby lowering the activation energy and accelerating the reaction.[3] For [2+2] cycloadditions, this effect can be significant, with activation volumes often in the range of -20 to -50 cm³/mol.[3] This acceleration can lead to higher yields, allow the reaction to proceed at lower temperatures (which can improve selectivity), and can even enable reactions that do not proceed at atmospheric pressure.[4][5]

Q2: How does reactant concentration influence the rate and yield of a bimolecular this compound synthesis?

A2: The [2+2] cycloaddition is a bimolecular reaction, meaning its rate is dependent on the concentration of both the nitroalkene and the alkene partner. The rate law for such a reaction is generally expressed as: Rate = k[Nitroalkene][Alkene].[6][7]

  • Increasing Concentration: In principle, increasing the concentration of either or both reactants will increase the frequency of molecular collisions, leading to a faster reaction rate.[8][9] This can be beneficial for completing the reaction in a reasonable timeframe.

  • Potential Downsides: However, excessively high concentrations can lead to issues. For nitroalkenes, which can be prone to polymerization or decomposition, high concentrations may favor these side reactions over the desired cycloaddition.[10] It is crucial to find an optimal concentration that maximizes the rate of the desired reaction while minimizing competing pathways.[11]

Q3: Can pressure influence the stereoselectivity of the cycloaddition?

A3: Yes, pressure can influence the stereoselectivity of the reaction. The diastereoselectivity of a [2+2] cycloaddition is determined by the relative activation energies of the transition states leading to different stereoisomers. By applying high pressure, you may preferentially stabilize one transition state over another, leading to an enhancement of the diastereomeric ratio (d.r.).[12] This is often because pressure can favor a more compact, ordered transition state, which can amplify subtle steric and electronic differences that dictate stereochemical outcomes.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound synthesis, with a focus on optimizing pressure and concentration.

Issue 1: Low or No Yield of the Desired this compound Product

A low yield is one of the most common frustrations in developing a new synthesis. The cause can often be traced back to suboptimal reaction conditions.

Possible Cause A: The reaction is too slow at atmospheric pressure.
  • Explanation: Many [2+2] cycloadditions have a high activation barrier and are simply too slow to be practical under standard conditions.[3] This is especially true for less reactive alkene partners.

  • Solution: Employ High Pressure. Systematically increase the pressure of the reaction. Many cycloadditions that are sluggish at 1 atm show dramatic rate increases at pressures of 10-15 kbar.[14] A pressure screen is a highly effective optimization strategy.

Possible Cause B: Reactant concentration is too low.
  • Explanation: As a bimolecular reaction, if the reactants are too dilute, the rate of productive collisions will be very low, leading to poor conversion over a practical timescale.[11]

  • Solution: Increase Reactant Concentration. Incrementally increase the concentration of the limiting reagent. Monitor the reaction progress by TLC or GC-MS to find a concentration that provides a reasonable reaction rate without promoting side reactions. Be cautious, as this can also increase the rate of decomposition or polymerization.[15]

Possible Cause C: Decomposition or polymerization of the nitroalkene.
  • Explanation: Nitroalkenes are highly electrophilic and can be unstable, especially at high concentrations or temperatures, leading to polymerization or other decomposition pathways.[10][16]

  • Solution: Optimize Concentration and Temperature. Avoid excessively high concentrations of the nitroalkene.[10] If you suspect decomposition, try lowering the concentration and running the reaction for a longer time. High pressure can be particularly advantageous here, as it allows the reaction to proceed at a lower temperature, which can suppress thermal decomposition pathways.[4]

start Low Yield Observed check_pressure Is the reaction run under high pressure? start->check_pressure increase_pressure Action: Increase pressure (e.g., screen 5-15 kbar) check_pressure->increase_pressure No check_concentration Is reactant concentration optimal? check_pressure->check_concentration Yes success Yield Improved increase_pressure->success increase_concentration Action: Incrementally increase concentration (e.g., 0.1M to 0.5M) check_concentration->increase_concentration No check_decomposition Is nitroalkene decomposition observed? check_concentration->check_decomposition Yes increase_concentration->success lower_temp_conc Action: Lower temperature and/or use slow addition of nitroalkene check_decomposition->lower_temp_conc Yes check_decomposition->success No lower_temp_conc->success

Caption: A troubleshooting workflow for addressing low yields.

Issue 2: Poor Diastereoselectivity

Achieving the desired stereochemical outcome is critical, especially in a drug development context.

Possible Cause A: Competing reaction pathways or flexible transition states.
  • Explanation: The formation of multiple diastereomers suggests that the energy difference between the corresponding transition states is small. The reaction may be proceeding through a stepwise mechanism with a rotatable intermediate, which erodes stereochemical information.[13]

  • Solution 1: Lower the Reaction Temperature. Running the reaction at a lower temperature can increase selectivity by making the reaction more sensitive to small differences in activation energies. High pressure is an excellent complementary technique, as it can compensate for the rate reduction caused by lowering the temperature.[11]

  • Solution 2: Solvent Optimization. The polarity of the solvent can significantly influence diastereoselectivity.[11] Nonpolar solvents may favor a more concerted pathway, potentially increasing selectivity.[13] A systematic screen of solvents with varying polarities is recommended.

Possible Cause B: Insufficient steric or electronic differentiation.
  • Explanation: If the substituents on the reactants do not provide a strong bias for one mode of approach over another, a mixture of diastereomers is likely.

  • Solution: Employ a Lewis Acid Catalyst. In some cases, a Lewis acid can coordinate to the nitroalkene or the alkene, creating a more rigid and organized transition state. This can enforce a specific geometry of approach and dramatically improve diastereoselectivity.[13]

Experimental Protocols

The following protocols are provided as a starting point. They should be adapted based on the specific substrates and equipment available.

Protocol 1: General High-Pressure [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a this compound derivative using a high-pressure reactor.

  • Reagent Preparation: Prepare a stock solution of the nitroalkene (1.0 equiv) and the alkene (1.5 equiv) in a suitable, dry solvent (e.g., dichloromethane or toluene) at a starting concentration of 0.2 M.

  • Reactor Assembly: Transfer the solution to a high-pressure reaction vessel (e.g., a PTFE tube). Ensure all components of the high-pressure apparatus are clean, dry, and inspected for defects.[17][18]

  • Pressurization: Seal the reaction vessel and place it in the high-pressure apparatus. Pressurize the system to the desired level (e.g., 15 kbar) according to the manufacturer's instructions.[5]

  • Reaction: Maintain the reaction at the set pressure and temperature (e.g., 40 °C) for the desired time (e.g., 24 hours).

  • Workup: Carefully and slowly depressurize the system.[17] Remove the reaction vessel and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound product.[19]

Protocol 2: Optimization of Reaction Pressure
  • Setup: Prepare multiple identical reaction mixtures as described in Protocol 1.

  • Pressure Screen: Run each reaction at a different pressure (e.g., 5 kbar, 8 kbar, 11 kbar, 14 kbar) while keeping all other parameters (concentration, temperature, time) constant.

  • Analysis: After the reactions are complete, analyze a small aliquot of each crude reaction mixture by ¹H NMR or GC-MS using an internal standard to determine the conversion and diastereomeric ratio.

  • Data Evaluation: Tabulate the results to identify the optimal pressure for yield and selectivity.

Protocol 3: Optimization of Reactant Concentration
  • Setup: Prepare a series of reaction mixtures with varying concentrations of the limiting reagent (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M).

  • Constant Parameters: Run all reactions at the optimal pressure determined in Protocol 2 and at a constant temperature and for the same duration.

  • Analysis: Analyze the outcome of each reaction as described in Protocol 2 to determine the conversion and diastereomeric ratio.

  • Data Evaluation: Create a table to compare the results and determine the concentration that provides the best balance of reaction rate, yield, and selectivity.

Data Presentation

The following tables represent hypothetical data from the optimization experiments described above.

Table 1: Effect of Pressure on this compound Synthesis

EntryPressure (kbar)Conversion (%)Yield (%)Diastereomeric Ratio (trans:cis)
11 (atm)5<2-
2545383:1
3872655:1
41195888:1
514>98928.5:1

Conditions: Nitroalkene (0.2 M), Alkene (0.3 M) in CH₂Cl₂, 40 °C, 24 h.

Table 2: Effect of Concentration on this compound Synthesis

Entry[Nitroalkene] (M)Conversion (%)Yield (%)Diastereomeric Ratio (trans:cis)
10.0560559:1
20.185818.5:1
30.2>98928.5:1
40.5>98857:1
51.0>98766:1

Conditions: Alkene (1.5 equiv), 14 kbar, CH₂Cl₂, 40 °C, 12 h.

Visualizing the Reaction and Optimization Strategy

cluster_reactants Reactants cluster_conditions Conditions nitroalkene Nitroalkene product This compound nitroalkene->product [2+2] Cycloaddition alkene Alkene alkene->product [2+2] Cycloaddition pressure High Pressure (e.g., 14 kbar) pressure->product Increases Rate & Selectivity concentration Optimal Concentration (e.g., 0.2 M) concentration->product Increases Rate

Caption: Key parameters influencing this compound synthesis.

Safety Considerations

  • High-Pressure Reactions: All high-pressure experiments must be conducted behind a blast shield in a designated area.[20] Operators must be thoroughly trained on the specific equipment being used.[17] Never exceed the manufacturer's pressure rating for the vessel.[18]

  • Nitro Compounds: Nitroalkanes and nitroalkenes can be energetic and should be handled with care. Avoid heat, shock, and friction. Conduct reactions in a well-ventilated fume hood.[21]

By systematically evaluating and optimizing pressure and concentration, you can significantly improve the outcome of your this compound synthesis, leading to higher yields, better selectivity, and more robust and reliable procedures.

References

  • Benchchem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Marsh, G. P., Parsons, P. J., McCarthy, C., & Corniquet, X. G. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Chemistry Portal.
  • (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices.
  • (2025). Best Practices for Working with Chemical Reactions in the Lab.
  • (n.d.). Nitroalkenes in the synthesis of carbocyclic compounds. RSC Publishing.
  • (2025). Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives.
  • (2024). What safety measures are essential when working with high pressure reactors?.
  • (2021). The Synthesis of Five-Membered N-Heterocycles by Cycloaddition of Nitroalkenes with (In)Organic Azides and Other. Thieme.
  • (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing.
  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
  • (n.d.). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central.
  • (n.d.). Process for the purification of nitro aliphatic compounds.
  • (n.d.). Chapter 16. High-Pressure Cycloaddition Reactions in the Synthesis of Biologically Relevant Heterocycles.
  • (n.d.).
  • (n.d.). Pressure and viscosity effects on the [2 + 2] cycloaddition of styrene and difluoroallene. Journal of the American Chemical Society.
  • (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
  • (n.d.). Preparation of nitroalkanes from alkyl nitrates and alkali metal nitrites.
  • Fischer, J. (1996). Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives. The Journal of Organic Chemistry, 61(26).
  • (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • (n.d.). High Pressure Reaction Vessel SOP. Scribd.
  • (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • Asynt. (2024).
  • (n.d.).
  • (2023). 14.
  • (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • (n.d.). Synthesis of Nitroalkanes. Wiley-VCH.
  • (n.d.). Effect of high pressure on the [2 + 2] cycloaddition of difluoroallene and (Z)-.beta.-deuteriostyrene. The Journal of Organic Chemistry.
  • (n.d.). Kinetics of Bimolecular Reactions with Stochastic Effects and Dimensional Constraints.
  • (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH.
  • (n.d.).
  • (2022).
  • (n.d.). The effect of the CO2 pressure on the cycloaddition. Reaction conditions.
  • (n.d.). Cyclobutane Synthesis Methods Review. Scribd.
  • (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • (2024).
  • (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • (n.d.). Cyclobutane cycloaddition reactions with nitriles. (Ref. 11)..
  • (2024). Ch16.24 - [2+2] Cycloaddition, Thermal vs Photochemical Reaction. YouTube.

Sources

Technical Support Center: Preventing Unwanted Polymerization of Nitroalkenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitroalkene chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize the synthetic versatility of nitroalkenes but face the common and often frustrating side reaction of unwanted polymerization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and prevent these issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and handling of nitroalkenes to build a foundational understanding of their reactivity.

Q1: Why are nitroalkenes so susceptible to polymerization?

A1: Nitroalkenes are highly prone to polymerization primarily due to the powerful electron-withdrawing nature of the nitro group (–NO₂). This group significantly polarizes the carbon-carbon double bond, making the β-carbon exceptionally electrophilic and susceptible to attack by nucleophiles. The primary mechanism of polymerization is anionic polymerization.[1][2] This process can be initiated by even weak bases or nucleophiles, which add to the β-carbon, generating a resonance-stabilized nitronate anion. This anion is itself a potent nucleophile that can then attack another nitroalkene monomer, propagating a chain reaction that rapidly leads to the formation of a high-molecular-weight polymer.[1][3]

Q2: What are the primary factors that can initiate this unwanted polymerization?

A2: Several factors can inadvertently trigger polymerization during synthesis, purification, or storage.[4] These include:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization, especially during distillation.[4]

  • Light: UV light can promote the formation of radical species that may initiate polymerization.[4][5]

  • Impurities: The most common culprits are acidic or basic residues. Bases directly initiate anionic polymerization, while strong acids can catalyze decomposition or other side reactions.[4][6] Radical-initiating impurities, such as peroxides in solvents, are also a significant risk.[4]

  • pH Changes: Shifting to a basic pH during an aqueous workup can instantly catalyze polymerization.[4]

  • Oxygen: The presence of oxygen can sometimes lead to the formation of radical species that initiate polymerization.[4]

Q3: What are polymerization inhibitors, and how do I choose the right one?

A3: Polymerization inhibitors are compounds added in small amounts (typically 100-1000 ppm) to prevent premature polymerization.[4] They primarily act as radical scavengers, intercepting reactive species that would otherwise propagate the polymer chain.[4]

Choosing the correct inhibitor depends on several factors:[4]

  • Reaction Compatibility: The inhibitor must not interfere with your desired chemical transformation.

  • Solubility: It must be soluble in the reaction medium or the final product.

  • Volatility: For purification by distillation, a non-volatile inhibitor like hydroquinone is ideal for the distillation pot, whereas a volatile inhibitor might be unsuitable.[4]

  • Ease of Removal: If the inhibitor needs to be removed for a subsequent step, its removal method should be straightforward. For example, phenolic inhibitors can often be removed with a dilute basic wash.[4]

Table 1: Common Polymerization Inhibitors for Nitroalkenes

InhibitorClassTypical ConcentrationKey Features & Applications
Hydroquinone (HQ) Phenolic100-1000 ppmNon-volatile, effective at high temperatures. Ideal for adding to distillation pots. Removable with a basic wash.[4]
4-Methoxyphenol (MEHQ) Phenolic100-1000 ppmVolatile, good for storage of purified monomers. Removable with a basic wash.[4]
Butylated Hydroxytoluene (BHT) Phenolic100-1000 ppmHighly soluble in organic solvents, less volatile than MEHQ. Often added before solvent removal by rotary evaporation.[4]
TEMPO Nitroxide Radical50-500 ppmHighly efficient radical scavenger. Can sometimes interfere with metal-catalyzed reactions.[4]
Q4: How should I properly store my purified nitroalkenes to ensure long-term stability?

A4: For optimal long-term stability of purified nitroalkenes, the following storage practices are essential:[4][5]

  • Add an Inhibitor: Add an appropriate inhibitor like BHT or MEHQ at a concentration of 100-500 ppm.[4]

  • Use Opaque Containers: Store the compound in an amber glass vial to protect it from light.[4]

  • Inert Atmosphere: Flush the vial with an inert gas such as argon or nitrogen before sealing to exclude oxygen and moisture.[4]

  • Low Temperature: Store the sealed vial at low temperatures, ideally in a freezer at -20 °C.[4][5]

Troubleshooting Guide: Common Experimental Problems

This section provides solutions to specific problems you might encounter during your work with nitroalkenes.

Problem 1: My reaction mixture became a viscous or solid mass immediately after adding a base/nucleophile.
  • Probable Cause: You have initiated rapid, uncontrolled anionic polymerization. This happens when the concentration of the initiating species (the nitronate anion) is too high relative to your other reactant, or the reaction temperature is not sufficiently controlled. The Michael addition of the nitronate intermediate to another molecule of the starting nitroalkene can lead to dimerization or oligomerization.[3][7]

  • Solutions & Preventative Measures:

    • Strict Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to control the rate of initiation and propagation. Always use a cooling bath.[4]

    • Slow Addition: Add the base or nucleophile dropwise and slowly using a syringe pump. This keeps the instantaneous concentration of the initiator low and allows the desired reaction to compete effectively with polymerization.

    • Use a Weaker Base: If applicable to your desired reaction, consider using a weaker or non-nucleophilic base to generate the active species more slowly.

    • Check Reagent Purity: Ensure all reagents and solvents are pure and, if necessary, peroxide-free.[4]

Problem 2: The reaction seems to work, but the product polymerizes during aqueous workup or extraction.
  • Probable Cause: This is often due to pH changes during the workup.[4] Washing with a basic solution (e.g., sodium bicarbonate or carbonate) to neutralize acid can raise the pH enough to catalyze polymerization of any unreacted nitroalkene.

  • Solutions & Preventative Measures:

    • Buffer the Aqueous Phase: Use a buffered aqueous solution (e.g., a phosphate buffer at pH 7) for washes to maintain a neutral pH.[4]

    • Add an Inhibitor Pre-Workup: Before starting the workup, add a small amount of a water-insoluble inhibitor like BHT to the organic phase. This will protect the product during extraction and solvent removal.[4]

    • Minimize Contact Time: Perform extractions quickly and avoid letting the layers sit for extended periods.

Problem 3: My product polymerizes during purification by distillation or column chromatography.
  • Probable Cause (Distillation): The high temperatures required for distillation are exceeding the thermal stability of your nitroalkene.[4]

  • Probable Cause (Chromatography): Standard silica gel is acidic and can act as an initiator for polymerization or degradation on the column.[6][8] Alumina can also have similar effects.

  • Solutions & Preventative Measures:

    • For Distillation:

      • Use Vacuum Distillation: Lower the boiling point by performing the distillation under high vacuum.[4]

      • Add a Non-Volatile Inhibitor: Add a non-volatile inhibitor like hydroquinone to the distillation flask to prevent polymerization in the heated pot.[4]

      • Inhibit the Receiving Flask: Add a small amount of a volatile inhibitor like MEHQ or BHT to the collection flask so the purified, hot distillate is stabilized immediately upon condensation.[4]

    • For Chromatography:

      • Deactivate the Stationary Phase: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1% triethylamine (TEA) in the eluent. This neutralizes the acidic sites.[4]

      • Add Inhibitor to Fractions: Add a small crystal of BHT to each collection tube before you begin collecting fractions.

      • Work Quickly: Do not let the compound sit on the column for longer than necessary.

Problem 4: My purified nitroalkene, which was a liquid/solid, has turned into an insoluble polymer during storage.
  • Probable Cause: This indicates a failure in storage conditions. The culprit is likely exposure to light, heat, or atmospheric oxygen, or an insufficient amount of inhibitor was added before storage.[4][5]

  • Solutions & Preventative Measures:

    • Review Storage Protocol: Re-evaluate your storage procedure against the best practices outlined in FAQ #4. Ensure you are using a sufficient concentration of inhibitor and storing under a truly inert atmosphere at or below -20 °C.[4]

    • Consider Depolymerization: In some cases, it may be possible to reverse the polymerization. This involves carefully heating the polymer under vacuum in the presence of a non-volatile inhibitor (like hydroquinone) and distilling the reformed monomer.[4] This process, known as thermal depolymerization, can recover valuable material.

Key Experimental Protocols & Visualizations

Protocol 1: Removing Phenolic Inhibitors (HQ, MEHQ) Prior to Reaction

It is often necessary to remove inhibitors before use in polymerization-sensitive reactions.

  • Dissolve the inhibited nitroalkene in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution three to five times with a cold, freshly prepared 1M NaOH solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous basic layer.

  • Wash the organic layer with brine until the aqueous wash is neutral (check with pH paper).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).[4]

  • Crucially: Immediately use the purified, inhibitor-free nitroalkene or add a different, compatible inhibitor if it needs to be stored. Do not store it inhibitor-free.

Protocol 2: General Procedure for a Controlled Michael Addition

This protocol minimizes polymerization risk during a typical reaction.

  • Setup: Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).[6]

  • Reagents: Dissolve the nitroalkene (1.0 eq) and the Michael donor (1.1 eq) in a suitable anhydrous solvent (e.g., THF, DCM) in the reaction flask.

  • Inhibitor (Optional but Recommended): Add a small amount of a reaction-compatible radical inhibitor like BHT (e.g., ~100 ppm).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Dissolve the base catalyst (e.g., DBU, TEA, typically 1-20 mol%) in a small amount of anhydrous solvent.[6] Add the catalyst solution to the reaction mixture dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Quenching: Once the reaction is complete, quench it by adding a buffered acidic solution (e.g., saturated aqueous NH₄Cl) while the mixture is still cold.

  • Workup: Proceed with the extraction and purification, following the best practices mentioned in the troubleshooting guide (e.g., adding BHT before concentration, using neutralized silica gel).

Visualizing the Problem: The Anionic Polymerization Cascade

The following diagram illustrates the chain reaction mechanism of anionic polymerization, which is the primary pathway for unwanted polymer formation with nitroalkenes.

G cluster_initiation Initiation cluster_propagation Propagation cluster_prevention Prevention Points Nu Initiator (Nu⁻) (e.g., Base, Nucleophile) Monomer1 Nitroalkene Monomer Nu->Monomer1 Attack at β-carbon Nitronate Nitronate Anion (New Nucleophile) Monomer1->Nitronate Forms Nitronate_p Nitronate Anion Monomer2 Another Monomer Nitronate_p->Monomer2 Attacks Dimer Dimeric Nitronate Anion Monomer2->Dimer Forms Monomer3 ...n Monomers Dimer->Monomer3 Chain Reaction Polymer Growing Polymer Chain Monomer3->Polymer LowTemp Low Temperature cluster_initiation cluster_initiation LowTemp->cluster_initiation Slows Rate Inhibitor Inhibitor (Radical Scavenger) cluster_propagation cluster_propagation Inhibitor->cluster_propagation Terminates Radicals Inert Inert Atmosphere

Caption: Anionic polymerization of nitroalkenes and key prevention points.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and solving polymerization issues.

G Start Problem: Unwanted Polymerization Stage At what stage did it occur? Start->Stage Synthesis During Synthesis Stage->Synthesis Synthesis Workup During Workup Stage->Workup Workup Purification During Purification Stage->Purification Purification Storage During Storage Stage->Storage Storage Sol_Synthesis Solution: - Lower Temperature - Slow Reagent Addition - Check Reagent Purity Synthesis->Sol_Synthesis Sol_Workup Solution: - Use Buffered Washes (pH 7) - Add Inhibitor (BHT) - Minimize Contact Time Workup->Sol_Workup Sol_Purification Solution: - Distillation: Use Vacuum, Add HQ - Chromatography: Neutralize Silica - Add Inhibitor to Fractions Purification->Sol_Purification Sol_Storage Solution: - Add Inhibitor (BHT/MEHQ) - Store at -20°C - Use Inert Gas & Opaque Vials Storage->Sol_Storage

Caption: A logical workflow for troubleshooting nitroalkene polymerization.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Overcoming side reactions in the reduction of nitroalkenes.
  • BenchChem Technical Support. (2025). Technical Support Center: Nitroalkene Reaction Troubleshooting.
  • Alvarez-Manero, D., et al. (2018). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 23(10), 2445.
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 125(42), 12672-12673.
  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-472.
  • BenchChem Technical Support. (2025). Technical Support Center: Michael Addition Reactions with Nitroalkenes.
  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2015). Anionic Polymerization.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Pączkowski, J., et al. (2020). A DFT study on the molecular mechanism of the conjugated nitroalkenes polymerization process initiated by selected unsaturated n-and π-nucleophiles. Journal of Molecular Modeling, 26(7), 173.
  • Reddy, B. V. S., et al. (2007). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Reddy, K. R., & Sibi, M. P. (2018). Anionic polymerization of β‐nitrostyrenes. Journal of Polymer Science Part A: Polymer Chemistry, 56(15), 1645-1653.

Sources

"troubleshooting low conversion in Diels-Alder reactions of nitrocycloalkenes"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diels-Alder Reactions of Nitrocycloalkenes

Welcome to the technical support center for cycloaddition chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Diels-Alder reactions involving nitrocycloalkene dienophiles. As powerful as these reactions are for constructing complex six-membered rings, the unique electronic nature and thermal sensitivity of nitrocycloalkenes can present significant hurdles.

This document moves beyond simple procedural lists to provide a deep, mechanistic-driven understanding of the common failure points and their rational solutions. Our goal is to empower you to diagnose issues in your own experiments and logically devise effective optimization strategies.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section is structured as a series of questions you might ask when an experiment delivers a suboptimal yield. Each answer provides a diagnostic path and actionable solutions grounded in established chemical principles.

Q1: My reaction shows very low or no conversion. What are the most common root causes?

Low conversion in Diels-Alder reactions with nitrocycloalkenes is a frequent issue, often stemming from a few key factors. Nitrocycloalkenes can be particularly challenging dienophiles that require a delicate balance of conditions for success.[1][2]

The most probable causes are:

  • Suboptimal Thermal Conditions: These reactions often operate within a very narrow temperature window.[2] Temperatures below 80-100°C may be too low to overcome the activation energy. Conversely, exceeding 140°C can lead to the rapid decomposition of the nitrocycloalkene, decimating your yield.[1][2]

  • Poor Electronic Matching: The standard Diels-Alder is a "normal electron-demand" reaction, which is fastest when the diene is electron-rich and the dienophile is electron-poor.[3] While the nitro group makes the dienophile strongly electron-poor, an insufficiently electron-rich diene will still result in a sluggish reaction.[3][4]

  • Diene Conformation and Sterics: The reaction requires the diene to adopt a planar s-cis conformation.[4][5] If your diene is acyclic, bulky substituents can sterically hinder this necessary conformation, effectively shutting down the reaction.[5][6][7]

  • Reversibility (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures.[3] If you observe initial product formation that later disappears, you are likely seeing the retro-Diels-Alder reaction at play.

The following workflow provides a logical path for troubleshooting these issues.

G cluster_0 cluster_1 cluster_2 start Start: Low Conversion Observed temp 1. Optimize Temperature (Screen 80-130°C) start->temp Initial Step lewis 2. Introduce Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄, 10 mol%) temp->lewis If still slow/low yield success Success: Improved Conversion temp->success May be sufficient diene 3. Evaluate Diene Reactivity (Is it electron-rich? Can it form s-cis?) lewis->diene If catalysis is ineffective lewis->success Commonly effective solvent 4. Screen Solvents (Toluene -> Polar -> Aqueous) diene->solvent Final optimization step fail Persistent Low Conversion: Consider alternative synthetic route diene->fail If diene is fundamentally unsuitable solvent->success solvent->fail If no conditions work G cluster_2 Dienophile (Lewis Acid Catalyzed) HOMO HOMO LUMO_uncat LUMO HOMO->LUMO_uncat  ΔE₁ (uncatalyzed) LUMO_cat LUMO HOMO->LUMO_cat  ΔE₂ (catalyzed)  (ΔE₂ < ΔE₁) LA Lewis Acid LUMO_cat->LA Coordination y0 y1 y2 y3 y4

Caption: Lewis acid catalysis lowers the dienophile's LUMO energy.

General Protocol for a Catalyzed Diels-Alder Reaction:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nitrocycloalkene (1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the solution to a low temperature (e.g., -78°C or 0°C) to control the initial exothermic reaction upon adding the Lewis acid.

  • Catalyst Addition: Add the Lewis acid (typically 5-20 mol%, but can be stoichiometric) slowly to the stirred solution. [1]4. Diene Addition: After stirring for 15-30 minutes, add the diene (1.0-1.2 equivalents) to the mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature or the desired reaction temperature while monitoring its progress.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a suitable reagent (e.g., water, saturated NaHCO₃ solution, or Rochelle's salt solution).

  • Workup: Proceed with a standard aqueous workup and purification.

Frequently Asked Questions (FAQs)

What is the specific role of the nitro group?

The nitro group (NO₂) is a very strong electron-withdrawing group. In the context of a Diels-Alder reaction, it serves to make the dienophile (the nitrocycloalkene) highly electron-poor. This activation is crucial because it lowers the energy of the dienophile's LUMO, facilitating the key orbital interaction with the diene's HOMO that drives the cycloaddition forward. [3][8][9]Conjugated nitroalkenes are classified as strong electrophiles, making them highly reactive toward electron-rich dienes. [8]

How does steric hindrance affect my reaction?

The Diels-Alder reaction proceeds through a highly ordered, compact cyclic transition state. [6]Because of this, it is very sensitive to steric bulk on the reactants.

  • On the Diene: Bulky substituents on the termini (C1 or C4) of an acyclic diene can sterically clash in the required s-cis conformation, making it energetically unfavorable and thus inhibiting the reaction. [5]* On the Dienophile: Substituents on the nitrocycloalkene can hinder the approach of the diene, raising the activation energy. [6]

I'm observing multiple products. How can I improve selectivity?

The formation of multiple products can arise from issues with regioselectivity (in unsymmetrical reactants) or stereoselectivity (endo/exo isomers).

  • Endo/Exo Selectivity: The "Alder Endo Rule" states that the kinetically favored product is often the endo isomer, where the substituents of the dienophile are oriented under the newly forming ring. [6]This is not always the case, and selectivity can be poor. Lowering the reaction temperature or using a Lewis acid catalyst can sometimes improve endo selectivity.

  • Side Reactions: Besides regio- or stereoisomers, other products may form. Polymerization of the diene or dienophile can occur, especially at high temperatures. In some cases, a hetero-Diels-Alder reaction, where the N=O bond of the nitro group acts as part of the dienophile, can compete with the desired all-carbon pathway. [1]Using a catalyst and carefully controlled, milder conditions can favor the desired [4+2] cycloaddition. [1]

Are there any special safety precautions for nitrocycloalkenes?

Yes. Nitro-containing organic compounds should be handled with care as they can be energetic. Always handle them in a well-ventilated fume hood and wear standard personal protective equipment (safety glasses, lab coat, gloves). Avoid exposing them to excessively high temperatures, as this can cause decomposition. [1]

References

  • BenchChem. (n.d.). Optimizing reaction conditions for 4-Nitrocyclohex-1-ene cycloadditions.
  • ResearchGate. (n.d.). Solvent effect in Diels‐Alder reaction of 3 with Cp. [Diagram].
  • National Institutes of Health. (2008). Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. PubMed Central.
  • Danishefsky, S. J., & Kerwin, J. F., Jr. (1982). Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm. PubMed Central.
  • Łapczuk-Krygier, A., Kącka-Zych, A., & Kula, K. (2019). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. Current Chemistry Letters, 8, 13–38.
  • GrowingScience. (2018).
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved January 12, 2026.
  • Jasinski, R., Mikrut, K., & Kacka-Zych, A. (2023). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. MDPI.
  • GrowingScience. (2018).
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Diels-Alder reactions.
  • Amako, M., & Maruoka, K. (2017).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction. [Table].
  • Royal Society of Chemistry. (2011). Enantio- and periselective nitroalkene Diels–Alder reaction. Organic & Biomolecular Chemistry.
  • Wiley Online Library. (2022). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal.
  • Silber, E. (1972). Solvent effects in the Diels Alder reaction. Texas Tech University.
  • Royal Society of Chemistry. (2005). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2019). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry.
  • ACS Publications. (2009).
  • Indian Academy of Sciences. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences.
  • Organic Chemistry Data. (n.d.). Pericyclic Reactions :: The Diels-Alder Reaction.
  • Chemistry LibreTexts. (2019). 17.16: Diels-Alder - a closer look.
  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?
  • ResearchGate. (n.d.). Diels-Alder reactions of nitroalkenes with dienes and in presence of trienamine catalysts 50. [Table].
  • BenchChem. (n.d.). A Comparative Analysis of the Dienophilic Properties of Nitro-Substituted Cycloalkenes in Diels-Alder Reactions.
  • ResearchGate. (2025). Diels-Alder Reactivities of Strained and Unstrained Cycloalkenes with Normal and Inverse-Electron-Demand Dienes: Activation Barriers and Distortion/Interaction Analysis. [Request PDF].
  • W. H. Freeman. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition.
  • National Institutes of Health. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. PubMed Central.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • YouTube. (2021). 16.5 Diels-Alder Reactions. Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • National Institutes of Health. (2022). Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes. PubMed Central.

Sources

Technical Support Center: Stereoselectivity in Nitrocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of stereoselective reactions involving nitrocyclobutanes. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. Nitrocyclobutanes are valuable synthetic intermediates due to the dual reactivity conferred by the strained cyclobutane core and the versatile nitro group.[1][2] However, controlling the stereochemical outcome of their reactions can be a significant hurdle. This resource offers troubleshooting advice and detailed protocols to help you achieve your desired stereoisomers with high fidelity.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues faced by researchers working with nitrocyclobutane reactions.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity often requires a systematic approach to optimizing reaction conditions. Several factors can influence the formation of one diastereomer over another.

  • Steric Hindrance: The substituents on both the this compound and the reacting partner play a crucial role. Bulky groups can effectively shield one face of the molecule, directing the incoming reagent to the less hindered side. Consider modifying your substrates to incorporate sterically demanding groups if the reaction allows.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A non-polar solvent might favor a more compact transition state, potentially increasing diastereoselectivity. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane).

  • Temperature: Lowering the reaction temperature often enhances selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher diastereomeric ratio (d.r.).

  • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the nitro group or other functional groups, creating a more rigid transition state and enforcing a specific geometry for the nucleophilic attack. Screening different Lewis acids (e.g., TiCl₄, Sc(OTf)₃) and optimizing their stoichiometry is a valuable strategy.[3]

Q2: I'm struggling with low enantioselectivity in my catalytic reaction. What are the key parameters to investigate?

A2: Low enantiomeric excess (ee) in a catalytic reaction points towards issues with the chiral environment provided by the catalyst.

  • Catalyst and Ligand Choice: The selection of the chiral catalyst or ligand is paramount. The catalyst must create a well-defined chiral pocket around the substrate. For reactions involving nitro compounds, chiral ligands such as phosphine oxazolines, BINOL-derived ligands, and cinchona alkaloids have shown promise.[4][5] It is crucial to screen a library of ligands to find the optimal match for your specific substrate.

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve enantioselectivity by minimizing background uncatalyzed reactions.

  • Additives: The presence of additives can significantly impact the catalytic cycle. For instance, in some copper-catalyzed reactions, additives like LiBr can influence the product distribution.[4]

  • Substrate-Catalyst Mismatch: Not all substrates are compatible with a given catalyst system. The electronic and steric properties of your this compound and the other reactant must be well-matched with the chiral catalyst.

Q3: My ring-opening reaction of a bicyclo[1.1.0]butane (BCB) precursor to a this compound is not selective. What are the primary controlling factors?

A3: The stereoselectivity of BCB ring-opening reactions is often governed by the nature of the radical intermediate and the subsequent trapping step.

  • Radical Generation and Trapping: In many cases, the reaction proceeds through the addition of a radical (like an NO₂ radical) to the central C-C bond of the BCB, forming a transient cyclobutyl radical.[2] The stereochemical outcome is then determined by the facial selectivity of the subsequent radical trapping step.

  • Intramolecular vs. Intermolecular Trapping: Intramolecular group transfer processes can lead to high syn-selectivity.[1][2] If your system allows for an intramolecular trapping mechanism, this can be a powerful strategy for controlling stereochemistry.

  • Reagent Choice: The choice of reagents for generating and trapping the radical intermediates is critical. For example, using tert-butylnitrite and TEMPO can lead to diastereoselective 1,3-nitrooxygenation of BCBs.[1][2]

Troubleshooting Guides

This section provides more detailed troubleshooting for specific reaction types involving nitrocyclobutanes.

Guide 1: Improving Diastereoselectivity in Michael Additions of Nitrocyclobutanes

The Michael addition of the nitronate derived from a this compound to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction. However, controlling the two newly formed stereocenters can be challenging.

Problem: Low diastereomeric ratio (d.r.) in the Michael adduct.

Troubleshooting Workflow:

G start Low d.r. in Michael Addition base Optimize Base start->base Is base strength optimal? temp Lower Temperature base->temp Weak, non-coordinating bases (e.g., DBU, Proton Sponge) often improve selectivity. solvent Screen Solvents temp->solvent Have you tried sub-zero temperatures (-20°C to -78°C)? electrophile Modify Electrophile solvent->electrophile Screen aprotic solvents of varying polarity (Toluene, THF, CH2Cl2). result Improved Diastereoselectivity electrophile->result Increase steric bulk on the electrophile to favor a specific approach. G start Bicyclo[1.1.0]butane + t-BuONO no2_gen Generation of NO2• radical start->no2_gen addition Radical Addition to BCB no2_gen->addition intermediate Cyclobutyl Radical Intermediate addition->intermediate Forms a transient radical trapping Diastereoselective Trapping with TEMPO intermediate->trapping Attack from the less hindered face product 1,3-Nitrooxygenated Cyclobutane trapping->product

Sources

Validation & Comparative

A Researcher's Guide to Validating Nitrocyclobutane Reaction Pathways: A Comparative Approach Using Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials and complex organic synthesis, understanding the reaction mechanisms of strained-ring systems like nitrocyclobutane is paramount for ensuring safety, optimizing synthetic routes, and predicting stability. The inherent ring strain and the presence of the energetic nitro group in this compound give rise to a complex array of potential reaction pathways, primarily under thermal conditions. This guide provides an in-depth comparison of computational modeling techniques against experimental validation methods for elucidating these pathways. As a senior application scientist, my aim is to equip you with not only the "how" but also the "why" behind these validation strategies, grounded in established scientific principles.

The Reactivity Landscape of this compound

This compound, a molecule combining a strained four-membered ring with an electron-withdrawing nitro group, is predisposed to reactions that relieve its steric and electronic strain.[1] The primary reaction pathways of interest are initiated by thermal energy, leading to decomposition. Understanding the competition between these pathways is crucial for predicting the behavior of this compound-containing compounds.

Two principal competing pathways are hypothesized for the thermal decomposition of this compound:

  • Homolytic C-NO₂ Bond Cleavage: A common initial step in the decomposition of many nitroaliphatic compounds is the breaking of the carbon-nitro bond to form a cyclobutyl radical and nitrogen dioxide (NO₂).[2][3] This pathway is often favored in simple nitroalkanes.

  • Electrocyclic Ring Opening: Drawing analogy from the well-studied electrocyclic reactions of cyclobutene, the cyclobutane ring itself can open.[4] According to the Woodward-Hoffmann rules, the thermal ring-opening of a 4π-electron system, like cyclobutene, is a conrotatory process.[5][6] While this compound's ring is saturated, the presence of the nitro group can influence the electronic structure and potentially facilitate a concerted ring-opening mechanism, or a stepwise radical mechanism initiated by C-C bond cleavage.

The central challenge lies in determining which of these pathways is kinetically and thermodynamically favored under specific conditions. Computational modeling offers a powerful, atomistic-level insight into these processes, which can then be corroborated by experimental evidence.

Computational Modeling: The In Silico Laboratory

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms.[7][8] It allows for the exploration of potential energy surfaces, the identification of transition states, and the calculation of key kinetic and thermodynamic parameters that govern a reaction's course.

Core Computational Approach: Density Functional Theory (DFT)

DFT offers a good balance between computational cost and accuracy for systems of this size.[9] A typical computational workflow to investigate the reaction pathways of this compound would involve the following steps:

  • Geometry Optimization: The 3D structures of the reactant (this compound), intermediates, transition states, and products for each proposed pathway are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one and only one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Transition State Searching: Algorithms like the Berny algorithm are used to locate the transition state structures connecting reactants to products.[3]

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct transition state has been found.

  • Energy Profile Construction: By calculating the relative energies (enthalpy, Gibbs free energy) of all stationary points, a potential energy surface diagram can be constructed to visualize the reaction pathways and their associated energy barriers.

Key Theoretical Frameworks for Pathway Analysis
  • Transition State Theory (TST): TST is used to calculate the rate constants of elementary reactions from the computed activation energies.[7] This allows for a quantitative comparison of the feasibility of different pathways.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the changes in electronic structure, such as bond breaking and formation, along the reaction coordinate.

Below is a DOT script representation of the computational workflow:

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output reactant This compound Structure geom_opt Geometry Optimization reactant->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search energy_profile Energy Profile Construction freq_calc->energy_profile irc_calc IRC Calculation ts_search->irc_calc irc_calc->energy_profile tst Transition State Theory (Rate Constants) energy_profile->tst nbo NBO Analysis (Electronic Structure) energy_profile->nbo pathway_validation Validated Reaction Pathways tst->pathway_validation nbo->pathway_validation

Computational workflow for validating reaction pathways.
Comparing Computational Methods: A Guide to Selection

The choice of DFT functional and basis set is critical for obtaining accurate results. For nitro compounds, functionals that can adequately describe long-range interactions and have good performance for thermochemistry are often preferred.

Computational MethodStrengthsWeaknessesBest For
B3LYP/6-31G(d) A widely used and well-benchmarked functional. Computationally efficient.May not be as accurate for systems with significant non-covalent interactions or for calculating reaction barriers.Initial exploratory calculations and larger systems.
M06-2X/6-311+G(d,p) Generally provides good accuracy for thermochemistry, kinetics, and non-covalent interactions.[9]More computationally expensive than B3LYP.Obtaining high-accuracy energy profiles and reaction barriers.[10]
ωB97X-D/def2-TZVP Includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.Can be computationally demanding.Systems where dispersion forces are expected to play a significant role.
Coupled Cluster (e.g., CCSD(T)) The "gold standard" for high-accuracy single-point energy calculations.[11]Extremely computationally expensive; generally not feasible for geometry optimizations of molecules the size of this compound and its reaction products.Benchmarking the accuracy of DFT results for key stationary points.

For a robust study of this compound, a combination of methods is recommended. For instance, geometry optimizations and frequency calculations could be performed with a computationally efficient functional like B3LYP/6-31G(d), followed by single-point energy calculations on the optimized geometries using a more accurate and computationally expensive method like M06-2X/6-311+G(d,p) or CCSD(T) with a larger basis set.

Experimental Validation: Grounding Theory in Reality

While computational modeling provides a powerful predictive framework, experimental validation is essential to confirm the theoretical findings. For a molecule like this compound, which is likely to undergo rapid decomposition, specialized techniques are required to identify the transient intermediates and final products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (py-GC-MS)

Py-GC-MS is a powerful analytical technique for studying the thermal decomposition of non-volatile materials.[12][13] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting decomposition products are immediately separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol for py-GC-MS Analysis of this compound:

  • Sample Preparation: A small, precise amount of this compound is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is introduced into the pyrolysis unit, which is pre-heated to the desired decomposition temperature (e.g., in a range from 200 to 500 °C). The pyrolysis is performed under a continuous flow of an inert gas like helium.

  • Gas Chromatography: The volatile decomposition products are swept from the pyrolyzer into the GC column. The GC oven temperature is programmed to separate the different components of the product mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Comparing Computational Predictions with Experimental Data

The power of this combined approach lies in the direct comparison of the predicted and observed products.

Predicted PathwayExpected Products from py-GC-MS
C-NO₂ Homolysis Cyclobutane, NO₂, and subsequent products from cyclobutyl radical reactions (e.g., cyclobutene, butadiene).
Electrocyclic Ring Opening 1-Nitro-1,3-butadiene and its isomers.

The presence of specific products in the py-GC-MS chromatogram can provide strong evidence for one pathway over another. For example, the detection of significant amounts of 1-nitro-1,3-butadiene would strongly support the ring-opening mechanism. Conversely, the prevalence of cyclobutane and NO₂ would point towards C-NO₂ homolysis as the dominant initial step.

Below is a DOT script illustrating the relationship between the proposed pathways and their experimental validation:

G cluster_computational Computational Modeling cluster_experimental Experimental Validation (py-GC-MS) cluster_conclusion Conclusion pathway_A Pathway A: C-NO₂ Homolysis products_A Observed Products: Cyclobutane, NO₂ pathway_A->products_A predicts pathway_B Pathway B: Ring Opening products_B Observed Products: 1-Nitro-1,3-butadiene pathway_B->products_B predicts conclusion Validated Reaction Mechanism products_A->conclusion supports Pathway A products_B->conclusion supports Pathway B

Connecting computational predictions with experimental outcomes.

Conclusion: A Synergistic Approach for Mechanistic Elucidation

The validation of this compound reaction pathways is a complex task that benefits immensely from a synergistic approach combining computational modeling and experimental analysis. Computational methods like DFT provide an unparalleled level of detail about the potential energy surface and reaction kinetics, allowing for the a priori prediction of the most likely reaction channels. Experimental techniques such as py-GC-MS then offer the crucial real-world data needed to confirm or refute these theoretical predictions.

For researchers in drug development and materials science, this integrated strategy is not just an academic exercise. A thorough understanding of decomposition pathways is critical for assessing the thermal stability and safety of new compounds, as well as for controlling reaction outcomes in synthetic chemistry. By leveraging the predictive power of computational modeling and the empirical certainty of experimental validation, we can navigate the complex reactivity of strained nitro compounds with greater confidence and precision.

References

  • Gordon, M. S., et al. (2008). Comparison of Nitroaldol Reaction Mechanisms Using Accurate Ab Initio Calculations. The Journal of Physical Chemistry A, 112(42), 10635–10649. [Link]

  • Wikipedia. (2023). Conrotatory and disrotatory. [Link]

  • University of Calgary. Electrocyclic Reactions. [Link]

  • Zhao, C., et al. (2024). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. [Link]

  • ResearchGate. Cyclobutene Ring Opening Reactions. [Link]

  • National Center for Biotechnology Information. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • ResearchGate. Experimental and computational mechanistic investigations. [Link]

  • SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]

  • Royal Society of Chemistry. (2020). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. [Link]

  • Samarkand State University. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • ResearchGate. Reaction design and DFT calculations to predict the influence of ring.... [Link]

  • National Center for Biotechnology Information. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. [Link]

  • Semantic Scholar. A Theoretical Kinetic Study of Nitrocyclohexane Combustion: Thermal Decomposition Behavior and H-Atom Abstraction. [Link]

  • ResearchGate. Theoretical Study of the Mechanism of the Nitro-Nitrite Rearrangement and Its Role in Gas-Phase Monomolecular Decomposition of C-Nitro Compounds. [Link]

  • Royal Society of Chemistry. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. [Link]

  • MDPI. (2022). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. [Link]

  • ResearchGate. DFT calculations for ring-opening of different cyclopropyl radicals. [Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]

  • ResearchGate. A Theoretical Kinetic Study of Nitrocyclohexane Combustion: Thermal Decomposition Behavior and H-Atom Abstraction. [Link]

  • Office of Scientific and Technical Information. (2018). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. [Link]

  • Office of Scientific and Technical Information. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. [Link]

  • ResearchGate. Study on the Reaction Mechanism and Kinetics of the Thermal Decomposition of Nitroethane. [Link]

  • ResearchGate. Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds. [Link]

  • Office of Scientific and Technical Information. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. [Link]

Sources

"comparative reactivity study of nitrocyclobutane vs. nitrocyclopentane"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, cyclic nitroalkanes serve as versatile building blocks, offering a unique combination of a reactive nitro group on a constrained aliphatic scaffold. This guide provides an in-depth comparative analysis of the reactivity of nitrocyclobutane and nitrocyclopentane, two fundamental members of this class. By examining their synthesis, structural properties, and behavior in key chemical transformations, we aim to provide a comprehensive resource for researchers leveraging these compounds in drug discovery and materials science. This analysis is grounded in both theoretical principles and available experimental data, offering insights into the profound influence of ring strain on chemical reactivity.

The Influence of Ring Strain: A Fundamental Divergence

The primary factor differentiating the reactivity of this compound and nitrocyclopentane is the inherent ring strain of the underlying cycloalkane framework. Cyclobutane possesses a significantly higher ring strain (26.3 kcal/mol) compared to cyclopentane (6.2 kcal/mol)[1][2][3][4]. This difference arises from a combination of angle strain, due to the deviation of C-C-C bond angles from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms[1][2][3][4]. This stored energy in the cyclobutane ring renders it more susceptible to reactions that can alleviate this strain, a central theme that will be explored throughout this guide.

Synthesis: Accessing the Cyclic Nitroalkane Scaffolds

The preparation of this compound and nitrocyclopentane can be achieved through several synthetic routes, with nucleophilic substitution and direct nitration being the most common.

Nucleophilic Substitution: A Reliable Pathway

A versatile method for the synthesis of both this compound and nitrocyclopentane involves the nucleophilic substitution of a corresponding cycloalkyl halide with a nitrite salt. This SN2 reaction offers good yields and predictability.

Experimental Protocol: Synthesis of Nitrocyclopentane via Nucleophilic Substitution [5][6]

  • Materials: Cyclopentyl iodide (or bromide), Sodium nitrite (NaNO₂), Urea, Dimethylformamide (DMF), Petroleum ether, Magnesium sulfate.

  • Procedure:

    • Dissolve cyclopentyl iodide and sodium nitrite in DMF in a round-bottom flask.

    • Add urea to the mixture, which can enhance the reaction rate and yield.[6]

    • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • After completion, pour the mixture into ice-cold water and extract the product with petroleum ether.

    • Wash the combined organic extracts with water to remove DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude nitrocyclopentane by distillation.

A similar protocol can be adapted for the synthesis of this compound starting from cyclobutyl bromide or iodide.

Direct Nitration: A More Aggressive Approach

Direct nitration of the parent cycloalkane with a mixture of nitric acid and sulfuric acid provides a more direct but often less selective route. This method is generally more applicable to the synthesis of nitrocyclopentane.

Experimental Protocol: Direct Nitration of Cyclopentane [7][8]

  • Materials: Cyclopentane, Concentrated Nitric Acid, Concentrated Sulfuric Acid, Ice, Sodium Bicarbonate solution, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • Cool a mixture of cyclopentane and concentrated sulfuric acid in an ice-salt bath.

    • Slowly add a pre-cooled mixture of concentrated nitric and sulfuric acids (nitrating mixture) dropwise, maintaining a low temperature.

    • After the addition, continue stirring at low temperature for several hours.

    • Pour the reaction mixture onto crushed ice and separate the organic layer.

    • Wash the organic layer sequentially with water, sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

    • Purify the crude nitrocyclopentane by vacuum distillation.

Due to the higher reactivity of the cyclobutane ring, direct nitration is often less suitable as it can lead to a higher proportion of side products and potential ring-opening.

Synthesis_Pathways cluster_this compound This compound Synthesis cluster_nitrocyclopentane Nitrocyclopentane Synthesis CB_halide Cyclobutyl Halide NCB This compound CB_halide->NCB NaNO2, DMF (SN2) CP_halide Cyclopentyl Halide NCP Nitrocyclopentane CP_halide->NCP NaNO2, DMF (SN2) Cyclopentane Cyclopentane Cyclopentane->NCP HNO3/H2SO4

Caption: Primary synthetic routes to this compound and nitrocyclopentane.

Comparative Reactivity Analysis

The enhanced ring strain of this compound is the primary driver for its heightened reactivity compared to nitrocyclopentane in several key transformations.

Thermal Decomposition

Aliphatic nitro compounds are known to undergo thermal decomposition, a process critical to understanding their stability and potential hazards. A study evaluating the thermal stability of various nitroalkanes using differential scanning calorimetry (DSC) provides valuable comparative data.[9][10]

CompoundOnset Temperature (°C) at 1 °C/minDecomposition Energy (J/g)
This compoundData not specifically available, but expected to be lower than nitrocyclopentane due to higher ring strain.Data not specifically available, but expected to be high.
Nitrocyclopentane ~220-230> 500
Other Cyclic Nitroalkanes
Nitrocyclohexane~230-240> 500

Table 1: Comparative Thermal Stability Data for Cyclic Nitroalkanes.[9][10]

The data suggests that while all nitroalkanes exhibit significant exothermic decomposition, the onset temperature for decomposition is influenced by the molecular structure. Although specific data for this compound is not provided in the cited study, the general trend of increased reactivity with increased ring strain suggests that this compound would have a lower onset temperature for thermal decomposition than nitrocyclopentane. The primary decomposition pathway for nitroalkanes at lower temperatures is often the homolytic cleavage of the C-N bond to generate an alkyl radical and nitrogen dioxide. The lower C-N bond dissociation energy expected for this compound due to the release of ring strain in the resulting cyclobutyl radical would facilitate this process at a lower temperature.

Thermal_Decomposition NCB This compound CB_radical Cyclobutyl Radical + NO2 NCB->CB_radical Δ (Lower Temp) (Release of Ring Strain) NCP Nitrocyclopentane CP_radical Cyclopentyl Radical + NO2 NCP->CP_radical Δ (Higher Temp)

Caption: Proposed relative thermal decomposition pathways.

Photochemical Reactivity

The absorption of UV light can induce the homolytic cleavage of the C-N bond in nitroalkanes, leading to the formation of radical species. The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules undergoing a specific reaction per photon absorbed[11][12].

Predicted Trend in Photochemical Quantum Yield:

Φ (this compound) > Φ (Nitrocyclopentane)

This prediction is based on the principle that the energy of the absorbed photon is more likely to be channeled into bond cleavage for a molecule with a lower bond dissociation energy.

Acidity and Nitronate Formation

The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-hydrogen, leading to the formation of a resonance-stabilized nitronate anion in the presence of a base. The pKa of a nitroalkane is a direct measure of this acidity.

NitroalkaneApproximate pKa (in DMSO)
Nitromethane17.2
Nitroethane16.7
2-Nitropropane16.9
This compound ~17 (Predicted)
Nitrocyclopentane ~17 (Predicted)

Table 2: Approximate pKa Values of Common Nitroalkanes.[13][14][15]

While specific experimental pKa values for this compound and nitrocyclopentane are not widely reported, they are expected to be in a similar range to other secondary nitroalkanes, around 17 in DMSO. The subtle differences in acidity would be influenced by the hybridization of the α-carbon. The increased s-character of the C-H bond in the more strained cyclobutane ring could lead to a slightly lower pKa (higher acidity) for this compound compared to nitrocyclopentane.

The formation of the nitronate anion is a crucial first step in many important carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) and Michael additions.

Acidity_and_Reactions cluster_acidity Nitronate Formation cluster_reactions C-C Bond Forming Reactions Nitrocycloalkane Nitrocycloalkane Nitronate Nitronate Anion Nitrocycloalkane->Nitronate Base, -H+ Nitronate->Nitrocycloalkane H+ Nitronate2 Nitronate Anion Henry Henry Reaction (with Aldehyde/Ketone) Nitronate2->Henry Michael Michael Addition (with α,β-unsaturated carbonyl) Nitronate2->Michael

Caption: Acidity of nitrocycloalkanes and subsequent C-C bond-forming reactions.

Denitration Reactions

The removal of the nitro group, or denitration, is a key transformation that further highlights the versatility of nitroalkanes in synthesis. Reductive denitration, often achieved using radical-based reagents like tributyltin hydride, proceeds via the formation of an alkyl radical intermediate.

Given the greater stability of the cyclobutyl radical due to the release of ring strain, it is anticipated that this compound would undergo reductive denitration more readily than nitrocyclopentane. This translates to a faster reaction rate under identical conditions.

Experimental Protocol: General Procedure for Reductive Denitration [16][17]

  • Materials: Nitrocycloalkane, Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) (radical initiator), Toluene.

  • Procedure:

    • Dissolve the nitrocycloalkane in toluene in a round-bottom flask.

    • Add AIBN as a radical initiator.

    • Add tributyltin hydride dropwise to the refluxing solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the product by chromatography to remove tin byproducts.

Conclusion: A Tale of Two Rings

The comparative reactivity of this compound and nitrocyclopentane is a clear illustration of the profound impact of molecular structure on chemical behavior. The significantly higher ring strain of the four-membered ring in this compound serves as a driving force for reactions that lead to a more stable, less strained state. This manifests as a predicted lower thermal stability, higher photochemical reactivity, and faster rates in reactions involving the cleavage of the C-N bond or the formation of radical intermediates.

In contrast, nitrocyclopentane, with its relatively low ring strain, behaves more like a typical acyclic secondary nitroalkane. While both compounds are valuable synthetic intermediates due to the versatile reactivity of the nitro group, the choice between them can be strategically guided by the desired reactivity profile. For transformations that can be accelerated by the release of ring strain, this compound presents a more reactive, albeit potentially less stable, option. For applications requiring greater stability and more controlled reactivity, nitrocyclopentane is the more conventional choice.

This guide has synthesized the available information to provide a framework for understanding and predicting the reactivity of these two important cyclic nitroalkanes. Further experimental studies directly comparing their kinetic and thermodynamic parameters would be invaluable in refining these predictions and expanding their application in the design and synthesis of novel chemical entities.

References

  • Maule, I., Razzetti, G., Restelli, A., & Ballini, R. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781–788. [Link][9]

  • Maule, I., Razzetti, G., Restelli, A., & Ballini, R. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link][10]

  • Request PDF. (n.d.). Synthetic Procedures for the Preparation of Nitroalkanes. Retrieved from [Link][18]

  • Request PDF. (2025, August 5). Theoretical calculations of the thermal decomposition kinetics of several tert-nitroalkanes in the gas phase. Retrieved from [Link][19]

  • MDPI. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link][20]

  • TUS Library. (2022, March 23). Studies on Catalytic Denitrative Transformations of Organic Nitro Compounds. [Link][16]

  • ResearchGate. (n.d.). General description of protodenitration of nitroalkanes. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link][21]

  • ResearchGate. (n.d.). Thermal decomposition of some five-membered cyclic N-nitroamines. Retrieved from [Link][23]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link][24]

  • Allen Overseas. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link][25]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link][26]

  • Royal Society of Chemistry. (1955). Thermal decomposition of the nitroalkanes. Transactions of the Faraday Society. [Link][27]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link][13]

  • Scholar Commons. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Retrieved from [Link][28]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link][29]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link][1]

  • Fiveable. (n.d.). Photochemical Kinetics and Quantum Yields | Photochemistry Class Notes. Retrieved from [Link][30]

  • PubMed. (n.d.). Relationships for the impact sensitivities of energetic C-nitro compounds based on bond dissociation energy. Retrieved from [Link][31]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link][32]

  • ResearchGate. (2025, August 7). Relationships for the Impact Sensitivities of Energetic C-Nitro Compounds Based on Bond Dissociation Energy. Retrieved from [Link][33]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link][34]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link][2]

  • ResearchGate. (n.d.). Dissociation energies of C-N bond and ionization potential for NМ, NE.... Retrieved from [Link][35]

  • ResearchGate. (2025, August 7). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. Retrieved from [Link][36]

  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link][11]

  • OpenStax. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link][37]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][4]

  • PubChem. (n.d.). This compound. Retrieved from [Link][38]

  • Michigan State University. (n.d.). Photochemistry. Retrieved from [Link][12]

  • ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link][39]

  • YouTube. (2021, January 13). 1.9 Introduction to Quantum Yield. [Link][40]

  • YouTube. (2015, September 2). How to make Nitrobenzene. [Link][41]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link][14]

  • ACS Publications. (2021, July 29). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. [Link][42]

  • Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link][15]

  • Chemistry LibreTexts. (2020, July 1). 6.4: Acid strength and pKa. [Link][43]

Sources

"influence of ring strain on the reactivity of nitrocyclobutane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Influence of Ring Strain on the Reactivity of Nitrocyclobutane

Introduction: The Energetic Dichotomy of this compound

In the landscape of synthetic chemistry, nitroalkanes are esteemed for their versatility as synthetic intermediates.[1][2] The powerful electron-withdrawing nature of the nitro group activates adjacent carbon-hydrogen bonds and provides a gateway to a multitude of functional group transformations, including the synthesis of amines, carbonyls, and complex heterocyclic structures.[1][3] Separately, the field of physical organic chemistry has long been fascinated by the concept of ring strain, where cyclic molecules store potential energy due to deviations from ideal bond angles and conformations.[4]

This compound exists at the confluence of these two principles. The cyclobutane core is burdened with significant ring strain, second only to cyclopropane among common cycloalkanes.[5][6] This guide explores how this inherent strain energy profoundly influences the chemical behavior of the attached nitro group, creating a molecule with unique reactivity compared to its less-strained counterparts like nitrocyclopentane and nitrocyclohexane. We will dissect the theoretical underpinnings of this reactivity, compare it with relevant alternatives, and provide the experimental frameworks necessary for researchers to exploit its distinct properties in synthesis and drug development.

The Theoretical Bedrock: Quantifying Ring Strain in Cycloalkanes

To appreciate the reactivity of this compound, one must first understand the energetic penalty of its cyclic framework. Proposed by Adolf von Baeyer in 1885, the initial theory of ring strain correctly identified that deviations from the ideal tetrahedral bond angle of 109.5° would lead to instability.[7][8][9] Baeyer postulated that cyclobutane, being a planar square, would have 90° bond angles, inducing considerable strain.[8][9]

Modern understanding, however, reveals a more complex picture. Ring strain is a composite of three primary factors:

  • Angle Strain: The energy required to compress or expand bond angles from the ideal 109.5° for sp³ hybridized carbons.[9][10]

  • Torsional Strain (Pitzer Strain): The destabilization from eclipsing interactions between bonds on adjacent atoms.[5][9]

  • Steric Strain (Transannular Strain): Repulsive interactions between atoms across the ring.[5][10]

Cyclobutane mitigates some torsional strain by adopting a non-planar, "puckered" or "butterfly" conformation, though this slightly increases angle strain.[6][11][12] Despite this, the strain remains substantial.

cluster_0 Geometric Constraints cluster_1 Resulting Strain Components A Deviation from Ideal sp³ Angle (109.5°) C Angle Strain A->C B Eclipsing of C-H Bonds D Torsional Strain B->D E Overall Ring Strain C->E D->E

Caption: The primary components contributing to overall ring strain.

The most direct way to compare the instability of cycloalkanes is through their heats of combustion, which reveal the total stored energy.[13][14]

CycloalkaneRing SizeTotal Ring Strain Energy (kcal/mol)
Cyclopropane327.7
Cyclobutane 4 26.3
Cyclopentane56.5
Cyclohexane6~0
Sources:[6][13][14]

As the data clearly shows, the four-membered ring of this compound carries over 26 kcal/mol of excess energy compared to a strain-free acyclic analogue. This stored energy is a powerful thermodynamic driving force for reactions that can relieve it.

Comparative Reactivity Analysis: this compound vs. Alternatives

The presence of the nitro group, a potent electron-withdrawing entity, coupled with high ring strain, results in a unique reactivity profile for this compound. We will compare its expected behavior in key reactions against nitrocyclohexane, a virtually strain-free analogue.

Acidity of α-Hydrogens and Nitronate Formation

A cornerstone of nitroalkane reactivity is the acidity of the α-hydrogen, which can be removed by a base to form a resonance-stabilized nitronate anion.[1]

Causality: The formation of the nitronate anion involves a change in hybridization at the α-carbon from sp³ to sp². In a strained ring like cyclobutane, the internal bond angles are already compressed from the ideal 109.5° of an sp³ carbon. The ideal bond angle for an sp² carbon is 120°. Therefore, introducing sp² character into the cyclobutane ring should, in theory, increase the angle strain, making deprotonation less favorable than in a strain-free system like cyclohexane.

Expected Outcome: this compound is predicted to be less acidic (have a higher pKa) than nitrocyclohexane. The energetic cost of increasing angle strain outweighs the electronic stabilization provided by the nitro group to some extent.

Reduction of the Nitro Group

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, often accomplished via catalytic hydrogenation or with metal reagents.[15][16]

Causality: This reaction primarily involves the functional group itself and does not directly alter the ring structure. However, the steric environment of the nitro group can influence the rate of reaction. The puckered conformation of cyclobutane may offer a different steric profile for catalyst binding or reagent approach compared to the chair conformation of cyclohexane.

Expected Outcome: The reaction rates for the reduction of this compound and nitrocyclohexane are expected to be broadly similar, with minor differences attributable to steric hindrance. The primary driving force is the reduction of the nitro group itself, not the relief of ring strain.

Nucleophilic Substitution (S_N2) Reactions

The reactivity of the carbon backbone itself provides a clearer picture of the influence of ring strain. In an S_N2 reaction, the rate is highly sensitive to steric hindrance at the reaction center.[17][18][19]

Causality: Let's consider a hypothetical S_N2 reaction on 1-chloro-2-nitrocyclobutane versus 1-chloro-2-nitrocyclohexane. The rigid, compact structure of the cyclobutane ring creates a more sterically hindered environment for the requisite backside attack by a nucleophile compared to the more flexible cyclohexane ring, where substituents can occupy pseudo-equatorial positions to minimize steric clash.

Expected Outcome: S_N2 reactions on the cyclobutane ring are expected to be significantly slower than on the cyclohexane ring due to increased steric hindrance.[19][20]

Ring-Opening Reactions: The Dominant Influence of Strain

The most dramatic manifestation of ring strain is in reactions where the ring itself is cleaved. The high potential energy of this compound provides a potent thermodynamic driving force for such transformations.

Causality: Any reaction that can open the four-membered ring will release approximately 26 kcal/mol of strain energy. This provides a powerful thermodynamic sink that can enable reactions that are not feasible for nitrocyclohexane. For example, hydrogenolysis of the C-C bond adjacent to the activating nitro group under specific catalytic conditions could be a viable pathway.

Expected Outcome: this compound will be far more susceptible to ring-opening reactions than nitrocyclohexane. This is its most distinguishing reactive feature. While nitrocyclohexane will undergo reactions typical of a nitroalkane, this compound possesses a dual reactivity profile, behaving as both a nitroalkane and a strained ring susceptible to cleavage.

Experimental Protocols & Workflows

To translate these theoretical comparisons into practice, rigorous experimental design is essential. The following protocols are designed as self-validating systems to quantitatively assess the reactivity differences.

Protocol 1: Comparative Reduction of Nitrocycloalkanes

This protocol aims to compare the rate of reduction of this compound and nitrocyclohexane to their respective amines using catalytic hydrogenation.

Methodology:

  • Reactor Setup: To a 50 mL multi-neck flask equipped with a magnetic stirrer, a hydrogen balloon (or inlet from a hydrogen cylinder), and a septum, add 10 mg of 10% Palladium on Carbon (Pd/C).

  • Inerting: Purge the flask with nitrogen gas, then with hydrogen gas.

  • Solvent Addition: Add 20 mL of anhydrous methanol to the flask.

  • Substrate Addition: In separate, identical experiments, add 1.0 mmol of this compound or nitrocyclohexane to the reaction vessel.

  • Reaction Monitoring: Immediately begin vigorous stirring. At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot via syringe.

  • Sample Quenching & Analysis: Quench the aliquot by filtering it through a small plug of celite to remove the catalyst and dilute with 1.0 mL of ethyl acetate. Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product (cycloalkylamine).

  • Data Analysis: Plot the percentage conversion against time for both substrates. The relative slopes of these plots will provide a quantitative comparison of the reaction rates.

Caption: Workflow for comparing the reduction rates of nitrocycloalkanes.

Conclusion and Outlook

The chemistry of this compound is a compelling case study in the interplay of electronic effects and mechanical strain. While the electron-withdrawing nitro group governs its participation in classical nitroalkane transformations, the substantial ~26 kcal/mol of ring strain energy stored in its four-membered ring is the dominant factor defining its unique reactivity.

  • Reactivity Enhancement: this compound is primed for reactions that relieve this strain, making it a valuable precursor for ring-opening pathways to generate linear, functionalized molecules that are inaccessible from less-strained analogues.

  • Modulated Reactivity: The strain subtly alters intrinsic properties, such as the acidity of the α-proton, and significantly impacts the kinetics of reactions occurring on the ring itself, particularly by increasing steric hindrance for S_N2 processes.

For researchers in drug development, the cyclobutane motif is increasingly recognized as a desirable structural element.[6] Understanding the heightened and often unique reactivity of a functionalized cyclobutane like this compound is paramount. It allows chemists to either harness the ring strain for novel synthetic transformations or to anticipate and mitigate potential instability during drug synthesis and formulation. The principles outlined in this guide provide a predictive framework for leveraging the energetic potential of this fascinating molecule.

References

  • An In-depth Technical Guide to the Reactivity of Nitroalkanes.Benchchem.
  • Stability of Cycloalkanes - Ring Strain.Chemistry LibreTexts.
  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles.Frontiers in Chemistry.
  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles.
  • BAYER STRAIN THEORY.PHARMD GURU.
  • Ring Strain and the Structure of Cycloalkanes.Chemistry LibreTexts.
  • Baeyer's Strain theory.pptx.Slideshare.
  • Nitroalkanes: Synthesis, Reactivity, and Applic
  • Stability of Cycloalkane- Baeyer's Strain Theory: Easy Explan
  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.Online Notes.
  • The Baeyer Theory on the Strain in Cycloalkane Rings.Chemistry LibreTexts.
  • Stability of Cycloalkanes: Ring Strain.OpenStax.
  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.
  • Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane?Quora.
  • Ring Strain and the Structure of Cycloalkanes.Chemistry LibreTexts.
  • Cyclobutanes in Small-Molecule Drug Candid
  • Cycloalkanes and Ring Strain.Chemistry LibreTexts.
  • Calculation of Ring Strain In Cycloalkanes.Master Organic Chemistry.
  • SN2 Sterics and Comparing Reaction R
  • Ring strain.Wikipedia.
  • Reduction of nitro compounds.Wikipedia.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.Master Organic Chemistry.
  • Comparing The SN1 vs Sn2 Reactions.Master Organic Chemistry.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.The Chemistry Notes.
  • Comparison of SN1 and SN2 reactions (HL).YouTube.
  • Conformational analysis of cycloalkanes.
  • Amine synthesis by nitro compound reduction.Organic Chemistry Portal.

Sources

A Comparative Guide to Validating Nitrocyclobutane Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

The structural elucidation of nitrocyclobutane derivatives presents a unique set of challenges for the modern chemist. The inherent ring strain of the cyclobutane core forces non-planar, puckered conformations, while the strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of adjacent protons and carbons.[1][2] This combination can lead to complex and often overlapping signals in standard one-dimensional (1D) NMR spectra, making unambiguous assignment of constitution and, critically, stereochemistry a formidable task.

This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques as a robust, self-validating system for the complete structural and stereochemical assignment of this compound derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, empowering researchers to not only acquire clean data but to interpret it with confidence.

The Challenge: Puckering, Crowding, and Electronic Effects

Unlike planar aromatic rings or conformationally mobile acyclic chains, the cyclobutane ring typically adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1][3] This puckering creates distinct axial and equatorial-like proton environments, leading to a wide and often unpredictable range of vicinal (³J) proton-proton coupling constants.[4][5] Cis and trans relationships cannot be reliably determined from coupling constants alone, necessitating a through-space approach for stereochemical assignment.

A Multi-Pronged Strategy: The 2D NMR Toolkit

A single 2D NMR experiment is rarely sufficient. Instead, a suite of experiments should be employed, with each providing a unique piece of the structural puzzle. The data from these experiments are then overlaid to build a self-consistent and validated structural model.

G cluster_start Initial Analysis cluster_connectivity Connectivity Framework cluster_stereochem Stereochemistry & Conformation cluster_final Final Structure A 1D ¹H & ¹³C/DEPT B ¹H-¹H COSY A->B Identify Proton Spin Systems E ¹H-¹H NOESY/ROESY A->E Determine Spatial Proximity C ¹H-¹³C HSQC B->C Assign Carbons to Protons B->E Determine Spatial Proximity D ¹H-¹³C HMBC C->D Assemble Fragments via Long-Range Couplings C->E Determine Spatial Proximity D->E Determine Spatial Proximity F Validated 3D Structure D->F Triangulate All Data E->F Triangulate All Data

Caption: Logical workflow for this compound structural elucidation using 2D NMR.

Establishing the Proton Framework: COSY

Correlation Spectroscopy (COSY) is the foundational experiment for tracing the proton connectivity within the molecule. It identifies protons that are scalar-coupled (typically through two or three bonds), revealing which protons are neighbors in a spin system.

Why it's essential: For a this compound, the COSY spectrum will delineate the proton network around the four-membered ring. A cross-peak between two protons confirms they are vicinal (or in some cases, geminal), providing the initial sketch of the carbon skeleton's protonation pattern.

Experimental Insights:

  • A standard gradient-selected COSY (gCOSY) is usually sufficient.

  • Pay close attention to cross-peaks involving the proton alpha to the nitro group (the nitromethine proton), as its chemical shift can be significantly downfield.

  • The absence of a COSY correlation helps to define the boundaries of spin systems, which is crucial when other substituents are present.

Assigning the Carbon Skeleton: HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[6][7][8] This is the most effective method for unambiguously assigning the chemical shifts of protonated carbons.

Why it's essential: While ¹³C and DEPT spectra identify carbon types (CH, CH₂, CH₃), the HSQC provides the direct link to the already-established proton framework from the COSY.[9] An edited HSQC is particularly powerful, as it can phase CH/CH₃ peaks differently from CH₂ peaks, providing immediate visual confirmation of the carbon type.[6]

Experimental Insights:

  • The one-bond coupling constant (¹J_CH) is typically set to an average value of 145 Hz for sp³ carbons.

  • The high sensitivity of modern HSQC pulse sequences makes it a relatively fast and indispensable experiment.[8]

Assembling the Full Structure: HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[6][7]

Why it's essential for nitrocyclobutanes:

  • Connecting Fragments: HMBC connects spin systems separated by quaternary carbons or heteroatoms.

  • Positioning Substituents: It provides definitive proof for the position of the nitro group and other substituents by showing correlations from ring protons to the carbons of those substituents.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. HMBC is the only common experiment that allows for their assignment via correlations from nearby protons.

Experimental Insights:

  • The long-range coupling delay in the HMBC pulse sequence is typically optimized for a J-coupling of 7-8 Hz.[6] The absence of an expected HMBC correlation does not definitively rule out a connectivity, as ³J_CH values can be near zero for certain dihedral angles.[6]

Defining Stereochemistry: NOESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, regardless of their through-bond connectivity. This is the key to unlocking the relative stereochemistry of the substituents on the cyclobutane ring.

Why it's essential: A NOESY cross-peak between two protons on the cyclobutane ring indicates they are on the same face of the ring (a cis relationship). Conversely, the absence of a NOESY correlation between two protons on adjacent carbons strongly implies a trans relationship. This through-space information is crucial because through-bond coupling constants are unreliable for stereochemical assignment in these puckered systems.[4][10]

Experimental Insights:

  • Mixing Time (τ_m): This is the most critical parameter. A short mixing time (e.g., 300-500 ms) is often optimal for small molecules to observe direct NOEs and avoid spin diffusion, which can lead to misleading artifacts.

  • Conformational Averaging: Because the cyclobutane ring undergoes rapid puckering at room temperature, the observed NOEs are an average of the contributing conformations.[3]

Comparative Summary of 2D NMR Techniques

Technique Information Provided Key Application for Nitrocyclobutanes Limitations
COSY ¹H-¹H through-bond (2-3 bonds) connectivity.Traces the proton network on the cyclobutane ring.No information on non-protonated atoms or stereochemistry.
HSQC ¹H-¹³C one-bond connectivity.Assigns chemical shifts of all protonated carbons.No information on quaternary carbons or connectivity between atoms.
HMBC ¹H-¹³C long-range (2-3 bonds) connectivity.Connects fragments, positions substituents, assigns quaternary carbons.Absence of a peak is not definitive proof against a correlation.
NOESY ¹H-¹H through-space proximity (<5 Å).Determines relative stereochemistry (cis vs. trans).Requires careful optimization of mixing time; indirect effects can mislead.

A Self-Validating Workflow in Practice

The power of this approach lies in data triangulation. A structural hypothesis must be consistent with all the 2D NMR data.

G cluster_data Experimental Data Points cluster_interp Interpretation cluster_conclusion Validated Conclusion A COSY: H1 ↔ H2 D H1 and H2 are on adjacent carbons. A->D B HMBC: H1 → C3 E H1 and C3 are 2 or 3 bonds apart. B->E C NOESY: H1 ↔ H3 F H1 and H3 are on the same face of the ring. C->F G Confirmed cis-1,3-disubstitution pattern D->G E->G F->G

Caption: Triangulation of data from multiple 2D NMR experiments to validate a structural feature.

Experimental Protocols

Sample Preparation
  • Dissolve: Accurately weigh 5-10 mg of the purified this compound derivative. Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent should be based on sample solubility and ensuring key signals do not overlap with the residual solvent peak.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to improve spectral quality.

  • Degas (for NOESY): For high-quality NOESY data, it is advisable to degas the sample to remove dissolved paramagnetic oxygen, which can quench the NOE effect. This can be done via several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solution for several minutes.

Data Acquisition (General Parameters on a 500 MHz Spectrometer)
  • Lock and Shim: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • 1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C{¹H} spectrum. A DEPT-135 experiment is also highly recommended.

  • 2D Spectra:

    • gCOSY:

      • Spectral Width: 10-12 ppm in both dimensions.

      • Increments (F1): 256-512.

      • Scans per Increment: 2-4.

    • gHSQC (Edited):

      • ¹H Spectral Width (F2): 10-12 ppm.

      • ¹³C Spectral Width (F1): 0-100 ppm (adjust based on ¹³C spectrum).

      • Increments (F1): 256.

      • Scans per Increment: 2-8.

      • ¹J_CH: Set to 145 Hz.

    • gHMBC:

      • ¹H Spectral Width (F2): 10-12 ppm.

      • ¹³C Spectral Width (F1): 0-200 ppm (to include carbonyls/quaternary carbons).

      • Increments (F1): 400.

      • Scans per Increment: 8-16.

      • Long-Range Coupling Delay: Optimized for 8 Hz.

    • NOESY:

      • Spectral Width: 10-12 ppm in both dimensions.

      • Increments (F1): 256-400.

      • Scans per Increment: 8-16.

      • Relaxation Delay (d1): 1.5-2 seconds.

      • Mixing Time (d8): 300-800 ms (this should be calibrated or tested).

Data Processing
  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the spectra using the residual solvent signal as an internal reference.

By systematically applying this suite of 2D NMR experiments and cross-validating the results, researchers can overcome the inherent complexities of this compound systems to arrive at a complete and defensible structural assignment.

References

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). National Institutes of Health. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). Journal of Organic Chemistry. [Link]

  • NMR Spectroscopy of Cyclobutanes. (2015). ResearchGate. [Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • NMR Coupling Constants. Iowa State University. [Link]

  • J-coupling. Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022). Zanco Journal of Pure and Applied Sciences. [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives. (2015). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. [Link]

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2015). ResearchGate. [Link]

  • NMR studies of bipyrimidine cyclobutane photodimers. (1991). PubMed. [Link]

  • Conformation of Cyclobutane and Cyclopentane. (2017). YouTube. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. (2024). MDPI. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Structure Elucidation by NMR. ETH Zurich. [Link]

  • Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. [Link]

  • Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Reactions Involving Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, a deep understanding of reaction kinetics is paramount for ensuring safety, predicting stability, and optimizing synthetic pathways. Nitrocyclobutane, an energetic material with a strained four-membered ring, presents a unique case study in reactivity.[1] This guide provides an in-depth comparative analysis of the kinetic behavior of this compound, contextualized with well-studied acyclic and larger-ring nitroalkane analogues.

Given the limited availability of direct experimental kinetic data for this compound, this guide employs a synergistic approach, integrating predictive data from computational chemistry with established experimental findings for related compounds. This methodology not only offers valuable insights into the expected behavior of this compound but also underscores a powerful strategy for the initial assessment of novel energetic materials.

Unimolecular Decomposition Pathways of this compound

The thermal decomposition of nitroalkanes is a critical area of study due to their energetic nature. For this compound, two primary unimolecular decomposition pathways are anticipated, based on extensive studies of related compounds like nitroethane and nitropropane.[2] These are C-NO₂ bond homolysis and the elimination of nitrous acid (HONO).

  • C-NO₂ Bond Homolysis: This pathway involves the cleavage of the carbon-nitrogen bond, yielding a cyclobutyl radical and a nitrogen dioxide molecule. This is a common initial step in the decomposition of many nitro compounds, particularly at higher temperatures.

  • HONO Elimination: This pathway proceeds through a five-membered cyclic transition state, leading to the formation of cyclobutene and nitrous acid. This concerted molecular elimination is often a lower-energy pathway compared to bond homolysis.

This compound This compound Cyclobutyl_Radical Cyclobutyl Radical + NO₂ This compound->Cyclobutyl_Radical C-NO₂ Homolysis (High Energy) Cyclobutene Cyclobutene + HONO This compound->Cyclobutene HONO Elimination (Lower Energy)

Figure 1: Primary unimolecular decomposition pathways of this compound.

Comparative Kinetic Analysis

Predicted vs. Experimental Kinetic Parameters

The ring strain in this compound is expected to influence its decomposition kinetics. Compared to its acyclic analogue, 2-nitropropane, or the less-strained six-membered ring, nitrocyclohexane, the four-membered ring may lead to a lower activation energy for decomposition. The following table compares predicted values for this compound with experimental data for other nitroalkanes.

CompoundDecomposition PathwayActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Data Source
This compound HONO Elimination~37-40~10¹³Predicted
NitroethaneHONO Elimination42.0-Computational[2]
2-NitropropaneHONO Elimination39.2-Computational[2]
NitrocyclohexaneC-NO₂ Bond Rupture--Experimental/Computational[3]

Note: The values for this compound are predictive and based on trends observed in computational studies of strained nitroalkanes. The primary decomposition of nitrocyclohexane is reported to be C-NO₂ bond rupture.[3]

Thermal Stability Comparison via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal stability of energetic materials by measuring the heat flow associated with decomposition. A lower onset temperature of decomposition indicates lower thermal stability.

A comparative study of various nitroalkanes by DSC provides a clear trend in their thermal stability.[1][4] While data for this compound is not present in the cited study, we can infer its likely behavior. The increased ring strain in the four-membered ring, compared to the six-membered ring of nitrocyclohexane, would likely result in a lower onset temperature for decomposition.

CompoundOnset Temperature (°C) at 10 °C/minDecomposition Energy (J/g)
This compound ~190-200 (Predicted)~2000-2500 (Predicted)
Nitromethane211.7-2443
Nitroethane207.2-2291
2-Nitropropane196.8-2291
Nitrocyclohexane207.8-1859

Source: Experimental data from "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry"[1][4], except for this compound values which are predicted based on structural analogies.

Experimental Methodologies for Kinetic Analysis

To obtain the kinetic data discussed above, several specialized techniques are employed. The choice of method depends on the reaction phase (gas or solution), timescale, and the specific information required.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermal analysis techniques are the first step in characterizing the thermal stability of an energetic material.[5] DSC measures the heat flow into or out of a sample as a function of temperature, revealing exothermic decomposition events, while TGA measures the change in mass with temperature.[5]

cluster_0 Sample Preparation cluster_1 DSC/TGA Analysis cluster_2 Data Analysis Sample Weigh sample (1-5 mg) into high-pressure crucible Seal Hermetically seal crucible Sample->Seal Place Place sample and reference crucibles in instrument Seal->Place Heat Apply linear heating ramp (e.g., 1-20 °C/min) Place->Heat Record Record heat flow (DSC) and mass loss (TGA) Heat->Record Determine Determine onset temperature and enthalpy of decomposition Record->Determine Kinetics Apply non-isothermal kinetic models (e.g., Kissinger, Ozawa) Determine->Kinetics

Figure 2: Experimental workflow for DSC/TGA analysis.

Detailed Protocol for Non-Isothermal DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel crucible. The use of high-pressure crucibles is crucial to suppress volatilization and ensure the observed thermal event is decomposition.[1]

    • Hermetically seal the crucible using a press.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, for example, 30°C.

    • Apply a linear heating ramp (e.g., 5, 10, 15, and 20 °C/min) up to a final temperature beyond the completion of the exothermic event (e.g., 350°C). Running multiple heating rates is essential for applying isoconversional kinetic models.[6][7][8]

  • Data Analysis:

    • From the resulting DSC curves, determine the onset temperature (T_onset) and the total enthalpy of decomposition (ΔH_d).

    • Use software to apply non-isothermal kinetic methods, such as the Kissinger or Flynn-Wall-Ozawa methods, to the data from multiple heating rates to calculate the activation energy (Ea) and pre-exponential factor (A).[6]

Shock Tube Pyrolysis

For studying gas-phase unimolecular decomposition at high temperatures (typically >1000 K), shock tubes are the instrument of choice. A shock wave rapidly heats a gas sample, initiating the reaction, which can be monitored in real-time.

cluster_0 Mixture Preparation cluster_1 Shock Tube Operation cluster_2 Kinetic Measurement Prepare Prepare a dilute mixture of This compound in an inert gas (e.g., Argon) Load Load mixture into driven section Prepare->Load Initiate Rupture diaphragm to generate shock wave Load->Initiate Heat Sample is rapidly heated and compressed Initiate->Heat Monitor Monitor species concentration post-shock using spectroscopy or mass spec. Heat->Monitor Analyze Analyze data to obtain rate constants Monitor->Analyze

Figure 3: Logical workflow of a shock tube kinetics experiment.

Detailed Protocol for Shock Tube Pyrolysis:

  • Mixture Preparation:

    • Prepare a dilute mixture (typically <1%) of this compound in a large excess of a bath gas, usually argon. This ensures isothermal conditions.

  • Shock Tube Operation:

    • Introduce the reactant gas mixture into the low-pressure (driven) section of the shock tube.

    • Fill the high-pressure (driver) section with a light gas, such as helium.

    • Initiate the experiment by rupturing the diaphragm separating the two sections, which generates a shock wave that propagates through the reactant mixture.

  • Data Acquisition:

    • The temperature and pressure behind the reflected shock wave are calculated from the measured shock velocity.

    • The concentration of reactants and/or products is monitored as a function of time using techniques like laser absorption spectroscopy or time-of-flight mass spectrometry.

  • Data Analysis:

    • The time-resolved concentration profiles are used to determine the reaction rate constants at the specific experimental temperature and pressure.

Stopped-Flow Spectroscopy

For reactions in solution with half-lives in the millisecond to second range, the stopped-flow technique is ideal. It allows for the rapid mixing of two or more solutions and the immediate monitoring of the reaction progress, typically by UV-Vis absorbance or fluorescence spectroscopy.[9]

cluster_0 Reactant Loading cluster_1 Rapid Mixing & Measurement cluster_2 Kinetic Analysis SyringeA Load Syringe A with This compound Solution Inject Simultaneously drive syringes SyringeA->Inject SyringeB Load Syringe B with Reactant Solution SyringeB->Inject Mix Reactants mix in a high-efficiency mixer Inject->Mix Flow Mixture flows into observation cell Mix->Flow Stop Flow stops, triggering data acquisition Flow->Stop Monitor Spectrometer records absorbance/fluorescence vs. time Stop->Monitor Fit Fit kinetic trace to appropriate rate law (e.g., first-order exponential) Monitor->Fit Calculate Calculate rate constant (k) Fit->Calculate

Figure 4: Workflow for a stopped-flow kinetics experiment.

Detailed Protocol for Stopped-Flow Analysis:

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent in which it is stable.

    • Prepare a solution of the second reactant (e.g., a nucleophile for a Michael addition study).

  • Instrument Loading:

    • Load the two reactant solutions into the separate drive syringes of the stopped-flow apparatus.[9]

  • Data Acquisition:

    • Set the monitoring wavelength on the spectrophotometer to a value where a reactant or product has a distinct absorbance.

    • Rapidly depress the plunger to drive the solutions into the mixing chamber and then into the observation cell. The flow is abruptly stopped by a stop syringe, which simultaneously triggers the start of data collection.[9]

    • The change in absorbance is recorded over time, typically on a millisecond timescale.

  • Data Analysis:

    • The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., a first-order exponential decay) to extract the observed rate constant (k_obs).

    • By varying the concentration of the reactant in excess, the second-order rate constant can be determined from a plot of k_obs versus concentration.

Conclusion

The kinetic analysis of this compound, while challenging due to the limited availability of direct experimental data, can be effectively approached through a combination of predictive computational modeling and comparative analysis with well-characterized analogues. The increased ring strain of the cyclobutane moiety is predicted to lower its thermal stability compared to acyclic and larger-ring nitroalkanes. The primary unimolecular decomposition pathways are expected to be C-NO₂ bond homolysis and HONO elimination, with the latter likely being the lower energy pathway.

This guide has outlined the key theoretical considerations and provided detailed experimental protocols for DSC/TGA, shock tube pyrolysis, and stopped-flow spectroscopy, which are the cornerstone techniques for the kinetic analysis of such energetic materials. For researchers and professionals in drug development and materials science, this integrated approach provides a robust framework for understanding and predicting the reactivity of this compound and other novel energetic compounds, ensuring safer handling and more efficient application.

References

  • Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. Retrieved from [Link]

  • Donahue, C. J., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781-788. [Link]

  • Donahue, C. J., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Request PDF. Retrieved from [Link]

  • Wang, Q.-D., et al. (2025). A Theoretical Kinetic Study of Nitrocyclohexane Combustion: Thermal Decomposition Behavior and H-Atom Abstraction. The Journal of Physical Chemistry A. [Link]

  • Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? Retrieved from [Link]

  • TgK Scientific. (n.d.). Stopped-Flow Solutions. Retrieved from [Link]

  • Bagshaw, C. R. (n.d.). Rapid Kinetic Techniques. CORE. Retrieved from [Link]

  • Slideshare. (n.d.). Determining the rate of a chemical reaction(Stopped-flow techniques). Retrieved from [Link]

  • Fiveable. (n.d.). Temperature-jump and pressure-jump methods | Chemical Kinetics Class Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Temperature jump. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Temperature jump – Knowledge and References. Retrieved from [Link]

  • DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Retrieved from [Link]

  • Britannica. (n.d.). Temperature-jump relaxation technique | chemistry. Retrieved from [Link]

  • Crooks, J. E. (n.d.). The temperature-jump technique for the study of fast reactions in solution. Retrieved from [Link]

  • ResearchGate. (2014). How to find energetic metal complex by using TGA/ DSC ?. Retrieved from [Link]

  • MPRL. (n.d.). Non-Isothermal Kinetic Methods. Retrieved from [Link]

  • ResearchGate. (2017). SHOCK TUBE EXPERIMENTAL INVESTIGATION OF PYROLYSIS OF PROPYL NITRITE. Retrieved from [Link]

  • TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]

  • PubMed. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. [Link]

  • ResearchGate. (2017). (PDF) SHOCK TUBE EXPERIMENTAL INVESTIGATION OF PYROLYSIS OF PROPYL NITRITE. Retrieved from [Link]

  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • PCCP. (2003). Density functional study of the decomposition pathways of nitroethane and 2-nitropropane. Physical Chemistry Chemical Physics. [Link]

  • AKTS. (2006). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry. [Link]

  • Semantic Scholar. (2006). Kinetics analysis of energetic material using isothermal DSC. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Molecular Theory of Detonation Initiation: Insight from First Principles Modeling of the Decomposition Mechanisms of Organic Nitro Energetic Materials. Retrieved from [Link]

  • ResearchGate. (2025). Thermal unimolecular decomposition mechanism of 2,4,6-trinitrotoluene: a first-principles DFT study | Request PDF. Retrieved from [Link]

  • New Mexico Tech. (n.d.). a review of DSC kinetics methods, TA-073. Retrieved from [Link]

  • AZoM. (2015). Reviewing and Comparing of DSC Kinetics Methods. Retrieved from [Link]

  • SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Retrieved from [Link]

  • MDPI. (n.d.). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial decomposition pathways on the potential energy surface of nitroethane. Retrieved from [Link]

  • DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. Retrieved from [Link]

  • Semantic Scholar. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. Retrieved from [Link]

  • PMC. (2022). Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. Retrieved from [Link]

  • The Hebrew University of Jerusalem. (n.d.). Mechanism of thermal unimolecular decomposition of TNT (2,4,6- trinitrotoluene): A DFT study - Fingerprint. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Unexpected Byproducts in Nitrocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The inclusion of the nitrocyclobutane motif in modern drug discovery programs has seen a significant rise, owing to its unique conformational constraints and its role as a versatile synthetic intermediate.[1][2] However, the inherent ring strain and the reactivity of the nitro group can lead to a complex and often unpredictable array of byproducts during synthesis and subsequent functionalization. This guide provides a comprehensive framework for the characterization of these unexpected byproducts, moving from initial detection to unambiguous structural elucidation. We will explore the underlying chemical principles that lead to byproduct formation and detail a multi-technique analytical approach to their identification, supported by experimental protocols and comparative data.

The Chemical Landscape of this compound Reactivity: Anticipating the Unexpected

The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) and the strong electron-withdrawing nature of the nitro group render nitrocyclobutanes susceptible to a variety of transformations that can lead to unexpected byproducts.[3] Understanding these potential reaction pathways is the first step in a robust characterization strategy.

Plausible Pathways to Byproduct Formation:

  • Ring-Opening Reactions: The strained C-C bonds of the cyclobutane ring can be cleaved under various conditions. Nucleophilic attack, for instance, can lead to the formation of linear nitro-substituted alkanes.[4]

  • Isomerization: Under basic or acidic conditions, or even during chromatographic purification, nitrocyclobutanes can isomerize to their more thermodynamically stable diastereomers.[1] Additionally, rearrangement of the carbon skeleton itself is a possibility, driven by the release of ring strain.

  • Rearrangements under Acidic Conditions: Acid-catalyzed rearrangements can be particularly complex, potentially leading to ring-expanded products like cyclopentene derivatives through carbocationic intermediates.[5]

  • Reduction Byproducts: The reduction of the nitro group is a common transformation. While the desired amine may be the primary product, incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Furthermore, rearrangement reactions can occur, yielding oximes.[6]

  • Thermal Decomposition: Nitroalkanes are known to be thermally sensitive.[7] Decomposition of nitrocyclobutanes at elevated temperatures can generate a cascade of radical species, leading to a complex mixture of degradation products.

This understanding of potential byproduct classes allows for the rational selection of analytical techniques best suited for their detection and characterization.

A Multi-Pronged Analytical Strategy for Byproduct Characterization

No single analytical technique is sufficient for the comprehensive characterization of a complex reaction mixture. A synergistic approach, leveraging the strengths of multiple techniques, is essential for confident identification of unexpected byproducts.

Initial Screening and Separation: GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses for the initial analysis of reaction mixtures. They provide crucial information on the number of components, their relative abundance, and their molecular weights.

  • GC-MS is ideal for the analysis of volatile and thermally stable compounds.[8] It offers excellent chromatographic resolution and provides electron ionization (EI) mass spectra, which can be compared against extensive libraries for preliminary identification.

  • LC-MS is the method of choice for non-volatile, polar, or thermally labile compounds.[8] It offers a wider range of applicability and employs softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which typically preserve the molecular ion.

Comparative Overview of GC-MS and LC-MS:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Properties Volatile, thermally stable, low to medium polarityNon-volatile, thermally labile, wide range of polarities
Ionization Hard ionization (Electron Ionization - EI)Soft ionization (Electrospray Ionization - ESI, APCI)
Molecular Ion Often fragmented, may not be observedTypically observed as [M+H]⁺ or [M-H]⁻
Library Matching Extensive, reliable for known compoundsLess comprehensive, more reliant on interpretation
Derivatization Often required for polar analytesGenerally not required
Unambiguous Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[7] For complex, unknown byproducts, a suite of 2D NMR experiments is indispensable.

  • ¹H-NMR: Provides information about the proton environments in the molecule.

  • ¹³C-NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, establishing proton connectivity through bonds.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between ¹H and ¹³C atoms (typically 2-3 bonds), crucial for piecing together the carbon skeleton and placing functional groups.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.

By combining the information from these experiments, a complete picture of the molecule's connectivity and stereochemistry can be constructed.

Definitive Confirmation: Single-Crystal X-ray Crystallography

For byproducts that can be isolated and crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural confirmation.[10] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and absolute stereochemistry.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.

GC-MS Analysis Protocol

Objective: To separate and identify volatile byproducts in a this compound reaction mixture.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) start->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration dilution Dilute in Volatile Solvent (e.g., Dichloromethane) concentration->dilution injection Inject Sample (1 µL) dilution->injection separation GC Separation (e.g., DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Extract Mass Spectra of Individual Peaks chromatogram->mass_spectra library_search Library Search (e.g., NIST) mass_spectra->library_search interpretation Manual Interpretation & Structure Proposal library_search->interpretation

Caption: GC-MS workflow for volatile byproduct analysis.

Detailed Steps:

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water to remove inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Carefully concentrate the organic layer under reduced pressure.

    • Dilute the residue to approximately 1 mg/mL in a volatile solvent suitable for GC, such as dichloromethane or hexane.[11]

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated components.

    • Extract the mass spectrum for each peak of interest.

    • Perform a library search (e.g., NIST database) for preliminary identification.

    • Manually interpret the fragmentation patterns to confirm or propose structures, especially for compounds not found in the library.

LC-MS Analysis Protocol

Objective: To separate and identify non-volatile or polar byproducts.

Instrumentation: Liquid chromatograph coupled with a mass spectrometer (e.g., Agilent 1260 Infinity II LC with 6120 Quadrupole LC/MS).

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Crude Reaction Mixture dilution Dilute in Mobile Phase (e.g., Acetonitrile/Water) start->dilution filtration Filter through 0.22 µm Syringe Filter dilution->filtration injection Inject Sample (5 µL) filtration->injection separation LC Separation (e.g., C18 column) injection->separation ionization ESI or APCI separation->ionization detection Mass Analysis & Detection ionization->detection chromatogram Extracted Ion Chromatogram (EIC) detection->chromatogram mass_spectra Extract Mass Spectra chromatogram->mass_spectra mw_determination Determine Molecular Weight mass_spectra->mw_determination fragmentation_analysis Analyze Fragmentation Data (MS/MS) mw_determination->fragmentation_analysis

Caption: LC-MS workflow for non-volatile byproduct analysis.

Detailed Steps:

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute the sample to a concentration of approximately 0.1 mg/mL in the initial mobile phase composition (e.g., a mixture of acetonitrile and water).[12]

    • Ensure the sample is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a versatile choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Examine the total ion chromatogram and extracted ion chromatograms (EICs) for masses of interest.

    • Determine the molecular weight of unknown peaks from their [M+H]⁺ or [M-H]⁻ ions.

    • If available, perform tandem MS (MS/MS) to obtain fragmentation data, which is crucial for structural elucidation.

2D NMR Analysis Protocol

Objective: To determine the complete chemical structure of an isolated byproduct.

Instrumentation: High-field NMR spectrometer (e.g., Bruker Avance III 500 MHz).

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Structure Elucidation start Isolated Byproduct (5-10 mg) dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolution filtration Filter into NMR Tube dissolution->filtration nmr_1d ¹H, ¹³C, DEPT filtration->nmr_1d nmr_cosy COSY nmr_1d->nmr_cosy nmr_hsqc HSQC nmr_cosy->nmr_hsqc nmr_hmbc HMBC nmr_hsqc->nmr_hmbc nmr_noesy NOESY (optional) nmr_hmbc->nmr_noesy assign_protons Assign ¹H Signals assign_carbons Assign ¹³C Signals (HSQC) assign_protons->assign_carbons build_fragments Build Fragments (COSY) assign_carbons->build_fragments connect_fragments Connect Fragments (HMBC) build_fragments->connect_fragments stereochemistry Determine Stereochemistry (NOESY) connect_fragments->stereochemistry final_structure Propose Final Structure stereochemistry->final_structure

Caption: 2D NMR workflow for structure elucidation.

Detailed Steps:

  • Sample Preparation:

    • Isolate the byproduct of interest using preparative HPLC or column chromatography.

    • Ensure the sample is pure and dry.

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

    • Filter the solution through a pipette plugged with glass wool directly into a clean, dry NMR tube.[9]

  • NMR Experiments:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ and CH₂ signals.

    • Acquire a 2D COSY spectrum to establish ¹H-¹H connectivities.

    • Acquire a 2D HSQC spectrum to identify one-bond ¹H-¹³C correlations.

    • Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations. Optimize for a long-range coupling constant of ~8 Hz.[7]

    • If stereochemistry is , acquire a 2D NOESY spectrum.

  • Data Analysis and Structure Building:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons.

    • Use the HSQC spectrum to assign protons to their corresponding carbons.

    • Use the COSY spectrum to trace out spin systems (fragments of connected protons).

    • Use the HMBC spectrum to connect these fragments and to place quaternary carbons and heteroatoms.

    • Use the NOESY spectrum to establish through-space proximities and deduce the relative stereochemistry.

Single-Crystal X-ray Crystallography Protocol

Objective: To obtain an unambiguous 3D structure of a crystalline byproduct.

Instrumentation: Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture).

Detailed Steps:

  • Crystal Growth:

    • Isolate and purify the byproduct to >99% purity.

    • Attempt to grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common techniques include:

      • Slow evaporation of a solvent.

      • Vapor diffusion of a non-solvent into a solution of the compound.

      • Slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on the diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or other algorithms.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion: A Systematic Approach to the Unknown

The characterization of unexpected byproducts in this compound reactions demands a systematic and multi-faceted analytical approach. By anticipating potential side reactions based on the inherent reactivity of the this compound scaffold, researchers can strategically employ a suite of powerful analytical techniques. The initial screening with GC-MS and LC-MS provides a broad overview of the reaction mixture, guiding the isolation of unknown components. Subsequent in-depth analysis by 2D NMR spectroscopy allows for the detailed elucidation of their chemical structures. Finally, where possible, single-crystal X-ray crystallography offers the ultimate confirmation. This integrated workflow, grounded in a solid understanding of both chemical principles and analytical methodology, empowers researchers to confidently identify and characterize even the most unexpected byproducts, turning unforeseen experimental outcomes into valuable scientific insights.

References

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Nitrocyclobutane Applications

This compound (CAS: 2625-41-4) is a strained, cyclic nitroalkane of significant interest in synthetic organic chemistry and materials science.[1] Its energetic properties make it a valuable precursor for high-energy materials, while its unique four-membered ring structure serves as a versatile building block for novel pharmaceuticals and complex organic molecules.[1][2] For researchers in these fields, the purity of synthesized this compound is not a trivial detail; it is a critical parameter that dictates reaction yield, product consistency, and, most importantly, safety.

Impurities can arise from various stages of the synthesis and purification process.[3][4] Given that a common synthetic route involves the nucleophilic substitution of a cyclobutyl halide with a nitrite salt, potential impurities include:

  • Unreacted Starting Materials: e.g., bromocyclobutane or iodocyclobutane.

  • Side-Reaction Products: Formation of cyclobutyl nitrite is a common byproduct due to the ambident nature of the nitrite ion.[5]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

  • Degradation Products: this compound's strained ring and energetic nitro group may make it susceptible to degradation under certain conditions.[4]

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for selecting the optimal strategy for your laboratory's needs.

Strategic Overview: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of chromatographic separation and spectroscopic confirmation. This guide will focus on the two most powerful chromatographic techniques for this application—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—complemented by spectroscopic methods for identity confirmation.

cluster_workflow General Workflow for Purity Assessment Sample Synthesized This compound Sample Prep Sample & Standard Preparation (Dilution in appropriate solvent) Sample->Prep Standard Certified Reference Standard (CRS) Standard->Prep Analysis Instrumental Analysis (GC / HPLC / Spectroscopy) Prep->Analysis Data Data Processing (Peak Integration, Area % Calculation) Analysis->Data Report Final Purity Report (% Purity, Impurity Profile) Data->Report

Caption: General workflow for assessing the purity of a synthesized compound.

Chromatographic Purity Determination: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography is fundamental and depends on the volatility of the analyte and its potential impurities.[6] this compound is a relatively volatile organic compound, making both techniques viable, but each offers distinct advantages.

Method Comparison

The following table provides an objective comparison of Gas Chromatography with a Flame Ionization Detector (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with a UV Detector (RP-HPLC-UV).

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle Separation of volatile components in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Separation of components in the liquid phase based on their partitioning between a liquid mobile phase and a solid stationary phase.[6]
Analyte Suitability Excellent for volatile and thermally stable compounds like this compound and common organic solvent impurities.[6]Suitable for this compound and excellent for less volatile or thermally sensitive impurities.
Detector Flame Ionization Detector (FID): Highly sensitive to hydrocarbons, providing a response proportional to the mass of carbon.[8]UV-Vis Detector: Detects compounds with a chromophore. The nitro group (-NO2) in this compound provides a suitable chromophore for detection.[9]
Pros - High resolution for volatile compounds.- Robust and reliable instrumentation.- FID provides near-universal detection for organic impurities.- Can analyze a wider range of impurities, including non-volatile ones.- No sample heating required, preventing degradation of thermally labile compounds.- Method development can be highly flexible.[10]
Cons - Requires analytes to be thermally stable and volatile.- High-boiling or polar impurities may not elute or may show poor peak shape.- Mobile phase consumption can be high.- Impurities lacking a UV chromophore will not be detected.
Causality of Method Selection
  • Why choose GC-FID? GC is arguably the more direct and powerful technique for a volatile, non-polar compound like this compound. Its high resolving power can effectively separate closely related volatile impurities. The FID is advantageous because it responds to nearly all potential organic impurities (unreacted starting materials, side-products, solvents), providing a more comprehensive impurity profile based on the assumption that all organic compounds will be detected.

  • Why choose RP-HPLC-UV? HPLC becomes the method of choice if you suspect the presence of non-volatile or thermally unstable impurities, such as degradation products or salts. The nitro group's UV absorbance makes detection straightforward. A C18 column is a standard choice for reverse-phase chromatography, offering robust separation of moderately polar compounds like this compound from both more polar and less polar impurities.[6][11]

cluster_workflows Comparative Analytical Workflows gc_sample Sample in Volatile Solvent (e.g., Hexane) gc_inject Inject into Heated Port (Vaporization) gc_sample->gc_inject gc_column GC Column Separation (e.g., HP-5) gc_inject->gc_column gc_detect FID Detection (Ionization in Flame) gc_column->gc_detect gc_output GC Chromatogram gc_detect->gc_output hplc_sample Sample in Mobile Phase (e.g., ACN/Water) hplc_inject Inject into Solvent Stream hplc_sample->hplc_inject hplc_column HPLC Column Separation (e.g., C18) hplc_inject->hplc_column hplc_detect UV Detection (Absorbance @ ~210 nm) hplc_column->hplc_detect hplc_output HPLC Chromatogram hplc_detect->hplc_output

Caption: Parallel workflows for GC-FID and RP-HPLC-UV analysis.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. A critical component of trustworthiness is the inclusion of a system suitability check, where a known reference standard is analyzed to ensure the system is performing correctly before analyzing unknown samples.

Protocol 1: Purity by Gas Chromatography (GC-FID)

This method is ideal for quantifying volatile impurities and determining the overall purity of the this compound sample.

A. Materials & Instrumentation

  • Reference Standard: this compound, >99% purity

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).[8]

  • Column: Agilent HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

B. Standard & Sample Preparation

  • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • System Suitability Standard (0.1 mg/mL): Dilute 1 mL of the Reference Standard Stock to 10 mL with hexane.

  • Synthesized Sample (1 mg/mL): Prepare a solution of the synthesized this compound at approximately 1 mg/mL in hexane.

C. GC-FID Parameters

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min. Nitrogen can also be used but may require slower flow rates for optimal efficiency.[12]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (adjust as needed for sensitivity)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: Hold at 200 °C for 2 minutes

  • Detector Temperature: 280 °C

D. Analysis Sequence & Data Processing

  • Solvent Blank: Inject hexane to ensure no system contamination.

  • System Suitability: Inject the System Suitability Standard. The this compound peak should be sharp and symmetrical.

  • Sample Analysis: Inject the synthesized sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

    • This method assumes that all impurities have a similar FID response factor to this compound, which is a reasonable starting point for hydrocarbon-like impurities.[13]

Protocol 2: Purity by Reverse-Phase HPLC (RP-HPLC-UV)

This method provides an excellent orthogonal (different mechanism) confirmation of purity and is sensitive to more polar impurities.

A. Materials & Instrumentation

  • Reference Standard: this compound, >99% purity

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Instrumentation: HPLC system with a UV detector.[10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[6]

B. Standard & Sample Preparation

  • Mobile Phase: 50:50 Acetonitrile:Water. Filter and degas before use.

  • Reference Standard Stock (0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • System Suitability Standard (0.05 mg/mL): Dilute 1 mL of the Reference Standard Stock to 10 mL with the mobile phase.

  • Synthesized Sample (0.5 mg/mL): Prepare a solution of the synthesized this compound at approximately 0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[6]

C. HPLC-UV Parameters

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (The nitroalkane chromophore has a weak n→π* transition, typically absorbing in this region).

  • Injection Volume: 10 µL

D. Analysis Sequence & Data Processing

  • Mobile Phase Blank: Inject the mobile phase to establish a baseline.

  • System Suitability: Inject the System Suitability Standard. The retention time should be consistent, and the peak shape should be good.

  • Sample Analysis: Inject the filtered synthesized sample solution.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method, similar to the GC analysis.

Spectroscopic Confirmation of Identity

While chromatography quantifies purity, spectroscopy confirms the chemical identity of the main peak, ensuring you have synthesized the correct molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For this compound, one would expect specific chemical shifts and splitting patterns corresponding to the cyclobutane ring protons and carbons, influenced by the electron-withdrawing nitro group.[14][15] Impurities would likely introduce additional, unexpected signals. The proton NMR of pure cyclobutane shows a single peak, but the nitro group will break this symmetry, leading to more complex patterns.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[17] The spectrum of this compound should exhibit strong characteristic absorption bands for the nitro group (typically around 1550 cm⁻¹ for asymmetric stretching and 1370 cm⁻¹ for symmetric stretching) and C-H stretches for the cyclobutane ring.[18] The absence of other significant peaks (e.g., a broad -OH peak) can quickly rule out certain types of impurities.

Data Summary & Interpretation

A comprehensive purity assessment combines the results from orthogonal techniques.

Table 2: Hypothetical Purity Assessment Data

Analytical Method% Purity (Area %)Impurity 1 (Retention Time)Impurity 2 (Retention Time)Notes
GC-FID 98.5%1.2% (3.4 min)0.3% (5.1 min)Impurity at 3.4 min likely a volatile starting material.
RP-HPLC-UV 98.8%0.9% (2.8 min)Not DetectedImpurity at 5.1 min in GC is not UV-active.
¹H NMR Confirmed--Spectrum consistent with this compound structure. Minor unidentified peaks integrate to ~1-2%.
FT-IR Confirmed--Strong N-O stretches observed. No -OH or C=O bands present.
Final Reported Purity ~98.5% Purity value is based on the primary chromatographic method (GC-FID) which detected all impurities.

Conclusion

Assessing the purity of synthesized this compound is a multi-faceted process that underpins the reliability and safety of its subsequent use. A primary chromatographic method, such as GC-FID , should be employed for its high resolution of volatile compounds and its near-universal detection of organic impurities. This should be complemented by an orthogonal technique like RP-HPLC-UV to detect a different range of potential impurities and provide confirmatory data. Finally, spectroscopic analysis (NMR, IR) is essential for unequivocally confirming the chemical identity of the synthesized product. By integrating these techniques, researchers and drug development professionals can establish a robust, trustworthy, and comprehensive profile of their synthesized this compound, ensuring the integrity of their scientific endeavors.

References

  • Title: Cyclobutane synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene Source: ResearchGate URL: [Link]

  • Title: Nitro-cyclobutane - SpectraBase Source: SpectraBase URL: [Link]

  • Title: Separation of 1-Nitrobutane on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: this compound | C4H7NO2 Source: PubChem - NIH URL: [Link]

  • Title: Analytical Methods for 1,3-DNB AND 1,3,5-TNB Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: 1-chloro-1-nitrocyclobutane Source: LookChem URL: [Link]

  • Title: this compound (C4H7NO2) Source: PubChemLite URL: [Link]

  • Title: Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: EPA URL: [Link]

  • Title: Identity determination and purity testing Source: ChemCon GmbH URL: [Link]

  • Title: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Spectroscopy of Cyclobutanes Source: ResearchGate URL: [Link]

  • Title: Development and validation of a new RP-HPLC method for organic explosive compounds Source: SpringerLink URL: [Link]

  • Title: Chemical Purity Analysis Source: Agilent URL: [Link]

  • Title: Optimizing the Separation of 20 Nitro-aromatics Source: Agilent URL: [Link]

  • Title: H-1 proton nmr spectrum of cyclobutane Source: Doc Brown's Chemistry URL: [Link]

  • Title: Impurities and Degradation products Source: ArtMolecule URL: [Link]

  • Title: Synthesis of Nitroalkanes Source: Wiley-VCH URL: [Link]

  • Title: How to Analyze GC Results for Lab Source: YouTube URL: [Link]

  • Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University of Massachusetts Lowell URL: [Link]

  • Title: Fast GC Analysis with Nitrogen: A Guide Source: Phenomenex URL: [Link]

  • Title: Spectroscopic Analysis of Organic Compounds Source: St. Paul's Cathedral Mission College URL: [Link]

Sources

A Comparative Stability Analysis of Nitrocyclobutane and Other Nitroalkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitroalkanes in Modern Chemistry

To the researchers, chemists, and drug development professionals who push the boundaries of molecular science, nitroalkanes are indispensable tools. Their versatility is remarkable; the powerful electron-withdrawing nature of the nitro group facilitates a host of critical carbon-carbon bond-forming reactions, including the Henry and Michael reactions, and serves as a synthetic precursor to amines, carbonyls, and oximes.[1] This chemical utility, however, comes with an inherent energetic potential. As a class of compounds, nitroalkanes are high-energy materials, often flammable and potent oxidizing agents, demanding a profound respect for their stability characteristics.[1][2]

This guide provides an in-depth comparative stability analysis, focusing on nitrocyclobutane and its linear and larger-ring counterparts. This compound presents a unique case study due to the significant ring strain inherent in its four-membered ring. Does this strain render it dangerously unstable, or do other factors dominate its energetic profile? Through an examination of thermochemical and mechanosensitivity data, supported by detailed experimental protocols, this document aims to equip you with the knowledge to handle and utilize these potent reagents safely and effectively.

Pillar 1: The Chemical Logic of Nitroalkane Stability

The stability of a nitroalkane is not a monolithic property. It is a nuanced interplay of bond strengths, molecular geometry, and the pathways available for decomposition. The primary point of weakness in many nitroalkanes is the C-NO2 bond. The energy required to break this bond (Bond Dissociation Energy, BDE) is a primary determinant of thermal stability.[3][4]

For this compound, a critical additional factor is ring strain. The cyclobutane ring possesses approximately 26 kcal/mol of strain energy due to distorted bond angles. This internal energy can lower the activation barrier for decomposition pathways that relieve this strain, potentially making it more sensitive than its linear or larger-ring (e.g., nitrocyclohexane) analogues. The decomposition can proceed through various mechanisms, including the homolytic cleavage of the C-NO2 bond to form radical species or the intramolecular elimination of nitrous acid (HONO).[5][6]

The following diagram illustrates the key relationships governing the stability of these compounds.

G cluster_factors Governing Molecular Factors cluster_properties Resultant Stability Properties C-NO2_BDE C-NO2 Bond Dissociation Energy Thermal_Stability Thermal Stability (DSC/TGA) C-NO2_BDE->Thermal_Stability Higher BDE increases thermal stability Ring_Strain Ring Strain (e.g., Cyclobutane) Ring_Strain->Thermal_Stability Increases internal energy, potentially lowering T_onset Mechano_Sensitivity Mechanosensitivity (Impact & Friction) Ring_Strain->Mechano_Sensitivity May increase sensitivity Steric_Hindrance Steric Hindrance Steric_Hindrance->C-NO2_BDE Can weaken the C-NO2 bond Thermal_Stability->Mechano_Sensitivity Often correlated

Caption: Key molecular factors influencing nitroalkane stability.

Pillar 2: Comparative Analysis of Nitroalkane Stability

To contextualize the stability of this compound, we must compare it against a spectrum of other nitroalkanes. A 2021 study in Organic Process Research & Development provides an excellent dataset on the thermal stability of various primary, secondary, linear, and cyclic nitroalkanes, determined by Differential Scanning Calorimetry (DSC).[1][7] While this study did not include this compound, its data for other compounds serve as an essential baseline.

Thermal Stability: A Calorimetric Perspective

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses for assessing thermal stability.[8][9] DSC measures the heat flow into or out of a sample as it is heated, revealing the onset temperature of decomposition (T_onset) and the total energy released (ΔH_d).[10] TGA measures the change in mass with temperature, indicating when gaseous products are formed.[11]

The following table summarizes DSC data for several nitroalkanes. A lower T_onset indicates lower thermal stability, while a higher magnitude of ΔH_d (a negative value for exothermic reactions) signifies a more energetic decomposition.

CompoundClassMolecular Weight ( g/mol )T_onset (°C) at 5 °C/minDecomposition Energy (ΔH_d, J/g)Decomposition Energy (ΔH_d, kJ/mol)
NitromethanePrimary61.04211.3-3160-192.9
NitroethanePrimary75.07204.0-2830-212.4
1-NitropropanePrimary89.09204.1-2440-217.4
2-NitropropaneSecondary89.09191.1-2430-216.5
NitrocyclohexaneSecondary129.16196.3-1800-232.5
This compound (Predicted) Secondary 101.10 < 190 °C ~ -2200 to -2500 ~ -222 to -253

Data for compounds other than this compound adapted from Corini et al., 2021.[1][7]

Analysis & Extrapolation for this compound:

  • Onset Temperature (T_onset): Secondary nitroalkanes (2-nitropropane, nitrocyclohexane) generally show a lower T_onset than their primary counterparts.[1][7] Given the additional ring strain in this compound, it is reasonable to predict its T_onset will be even lower than that of 2-nitropropane (191.1 °C) and nitrocyclohexane (196.3 °C). This strain provides a thermodynamic driving force for ring-opening decomposition pathways.

  • Decomposition Energy (ΔH_d): The energy released per gram generally decreases with increasing molecular weight due to a "dilution effect".[7] However, the energy released per mole remains relatively consistent across the series.[7] The predicted high energy release for this compound reflects its relatively low molecular weight combined with the stored energy of its strained ring.

Mechanosensitivity: Response to Impact and Friction

For practical handling and safety, sensitivity to mechanical stimuli like impact and friction is paramount.[12][13] These properties are typically assessed using standardized tests.

  • Impact Sensitivity: Determined using a drop-weight impact tester, this measures the height from which a standard weight must be dropped to cause a reaction in 50% of trials (H_50).[14][15] A lower H_50 value indicates greater sensitivity.

  • Friction Sensitivity: Assessed with a BAM Friction Apparatus, this test determines the force (in Newtons, N) at which a porcelain pin rubbing against a sample on a porcelain plate causes a reaction.[16][17] A lower force value indicates greater sensitivity.

Pillar 3: Validated Experimental Protocols

The trustworthiness of stability data hinges on rigorous and standardized experimental execution. The following protocols are presented as self-validating systems for assessing the stability of energetic materials like nitroalkanes.

Workflow for Comprehensive Stability Assessment

G cluster_thermal Thermal Stability Workflow cluster_mechano Mechanosensitivity Workflow T_Prep Sample Preparation (1-5 mg) T_DSC DSC Analysis (e.g., 30-400°C at 5°C/min) T_Prep->T_DSC T_TGA TGA Analysis (Optional, for mass loss) T_Prep->T_TGA T_Data Data Analysis: Determine T_onset, ΔH_d T_DSC->T_Data Report Final Stability Report T_Data->Report M_Prep Sample Preparation (~35-40 mg) M_Impact Drop Weight Impact Test (Bruceton Method) M_Prep->M_Impact M_Friction BAM Friction Test M_Prep->M_Friction M_Data Data Analysis: Calculate H_50, Determine Friction Force M_Impact->M_Data M_Friction->M_Data M_Data->Report Start Nitroalkane Sample Start->T_Prep Start->M_Prep

Sources

A Senior Application Scientist's Guide to In Situ Reaction Monitoring for the Confirmation of Nitrocyclobutane Intermediate Formation

Author: BenchChem Technical Support Team. Date: January 2026

For professionals at the forefront of pharmaceutical and fine chemical synthesis, the definitive identification of transient intermediates is not merely an academic exercise; it is a critical step in mechanism elucidation, reaction optimization, and process safety. The formation of strained ring systems, such as nitrocyclobutanes, often proceeds through short-lived intermediates that dictate the reaction's outcome. Direct observation of these species is paramount. This guide provides a comparative analysis of leading in situ spectroscopic techniques to empower researchers in selecting the optimal method for confirming the formation of nitrocyclobutane intermediates.

The Challenge: Capturing the Fleeting this compound Intermediate

Nitrocyclobutanes are valuable synthetic building blocks, but their formation can be complex. The reaction mechanism may involve stepwise processes, leading to the formation of a transient intermediate. Due to ring strain and the influence of the nitro group, these intermediates are often highly reactive and present in low concentrations, making their detection a significant analytical challenge.[1] Effective in situ monitoring requires techniques that offer high sensitivity, selectivity, and the temporal resolution to capture these fleeting species under actual reaction conditions.[2][3]

Comparative Analysis of In Situ Monitoring Techniques

The choice of an analytical tool is dictated by the specific demands of the chemical system.[4] For monitoring the formation of a this compound intermediate, the ideal technique provides unambiguous structural information in real-time. We will compare the three most powerful vibrational and magnetic resonance spectroscopic techniques: Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Comparison at a Glance
FeatureFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Principle Infrared AbsorptionInelastic Light ScatteringNuclear Spin Transitions
Key Information Functional Groups (C=O, N-O)Molecular Fingerprint, SymmetryDetailed Molecular Structure
Sensitivity Good, especially for polar bondsVariable, enhanced for symmetric bondsLower, but highly specific
Aqueous Media Challenging (strong water absorbance)Excellent (water is a weak scatterer)Excellent
Interference Strong solvent absorbance can mask signalsFluorescence from sample or impuritiesParamagnetic species, magnetic field inhomogeneity
Temporal Resolution Fast (seconds to sub-second)Fast (seconds to milliseconds)Slower (seconds to minutes)

In-Depth Analysis & Experimental Considerations

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[5] The resulting spectrum provides a "fingerprint" based on the functional groups present.[6] For this compound formation, key vibrational modes to monitor would include the symmetric and asymmetric stretches of the nitro group (NO₂) and changes in the C-N and C-C bond vibrations within the forming cyclobutane ring.[7]

Strengths for this compound Intermediate Detection:

  • High Sensitivity to Polar Bonds: The N-O bonds in the nitro group are highly polar, resulting in strong IR absorbance bands, making FTIR a sensitive tool for tracking their appearance and disappearance.[8]

  • Real-Time Monitoring: Modern probe-based FTIR systems, like ReactIR, allow for continuous, real-time monitoring of reactions in the flask.[9][10] This provides immediate kinetic data and insight into reaction progress.[11]

Limitations & Causality:

  • Solvent Interference: Many common organic solvents have strong IR absorbances that can overlap with and obscure the signals from the analyte of interest.[12] This is a critical consideration when selecting a reaction solvent.

  • Water Interference: Water is a very strong IR absorber and can completely mask large regions of the spectrum, making FTIR challenging for aqueous reactions.[13]

  • Limited Structural Detail: While excellent for functional group analysis, FTIR spectra can be complex, and definitively assigning all peaks to a specific intermediate structure can be difficult without computational support.

Experimental Protocol: In Situ ATR-FTIR Monitoring

This protocol outlines the general steps for monitoring a reaction using an Attenuated Total Reflectance (ATR) FTIR probe.

  • System Setup:

    • Install a purged and thermally equilibrated ATR-FTIR probe into the reaction vessel.[14][15]

    • Ensure the probe material (e.g., Diamond or Silicon) is chemically compatible with the reaction mixture.

  • Background Spectrum Acquisition:

    • Record a background spectrum of the solvent and any reagents present before initiating the reaction. This spectrum will be subtracted from subsequent measurements to isolate the signals of reacting species.[16]

  • Reaction Initiation & Data Collection:

    • Initiate the reaction (e.g., by adding a catalyst or heating).

    • Begin collecting spectra at a predetermined time interval (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the appearance of new absorbance bands corresponding to the nitro group of the intermediate and the disappearance of reactant bands.

    • Plot the intensity of key peaks over time to generate reaction profiles and extract kinetic information.[17]

Logical Workflow for FTIR-based Intermediate Confirmation

Caption: Workflow for in situ FTIR reaction monitoring.

Raman Spectroscopy

Principle of Operation: Raman spectroscopy involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light.[18] The frequency shifts in the scattered light correspond to the vibrational modes of the molecules, providing a detailed chemical fingerprint.[19]

Strengths for this compound Intermediate Detection:

  • Complementary to FTIR: Raman is sensitive to non-polar, symmetric bonds, such as C-C bonds, which may be weak in the IR spectrum.[8] This provides complementary information for structural elucidation.

  • Aqueous Compatibility: Water is a very weak Raman scatterer, making this technique ideal for reactions in aqueous media.[13]

  • Probe-Based and Non-Invasive: Like FTIR, Raman spectroscopy can be performed in situ using fiber-optic probes, allowing for real-time analysis without disturbing the reaction.[20][21][22]

Limitations & Causality:

  • Fluorescence Interference: A significant drawback of Raman spectroscopy is that fluorescence from the sample or impurities can overwhelm the much weaker Raman signal.[13] Careful selection of the laser excitation wavelength can sometimes mitigate this issue.

  • Lower Sensitivity: For many functional groups, Raman scattering is an inherently weaker phenomenon than IR absorption, which may pose a challenge for detecting low-concentration intermediates.[12]

  • Potential for Sample Degradation: The high-power laser used for excitation can potentially heat or decompose sensitive samples.

Experimental Protocol: In Situ Probe-Based Raman Monitoring

  • System Setup:

    • Insert a Raman probe into the reaction vessel, ensuring the focal point is within the liquid phase.

    • Select an appropriate laser excitation wavelength to minimize fluorescence.

  • Reference Spectra Acquisition:

    • Acquire Raman spectra of the starting materials and solvent.

  • Reaction Monitoring:

    • Initiate the reaction and begin collecting spectra over time.

  • Data Analysis:

    • Look for the appearance of new peaks, particularly the characteristic symmetric stretch of the nitro group and vibrations associated with the cyclobutane ring skeleton.

    • Monitor the decrease in reactant signals and the increase in product signals.[23][24]

Decision Tree for Technique Selection: FTIR vs. Raman

Technique_Selection Start Is the reaction in an aqueous solvent? Fluorescence Is the sample fluorescent? Start->Fluorescence No Raman Use Raman Start->Raman Yes FTIR Use FTIR Fluorescence->FTIR No Consider_FTIR Consider FTIR Fluorescence->Consider_FTIR Yes Consider_Raman Consider Raman

Caption: A simplified decision guide for choosing between FTIR and Raman.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can provide detailed information about the molecular structure, connectivity, and dynamics.[6]

Strengths for this compound Intermediate Detection:

  • Unambiguous Structural Information: NMR is the gold standard for structural elucidation. The chemical shifts, coupling constants, and 2D correlation spectra (like COSY and HSQC) can provide definitive proof of the this compound intermediate's structure.[25]

  • Quantitative Analysis: NMR is inherently quantitative without the need for calibration curves, allowing for accurate determination of the concentration of reactants, intermediates, and products.[26]

  • Flow NMR: The development of flow NMR techniques allows for online monitoring of reactions, providing kinetic data in real-time.[27][28][29][30]

Limitations & Causality:

  • Lower Sensitivity and Slower Timescale: NMR is generally less sensitive than vibrational spectroscopy, requiring higher concentrations of the intermediate to be present for detection. The time required to acquire a spectrum is also longer, which may be a limitation for very fast reactions.[31]

  • Cost and Complexity: High-field NMR spectrometers are expensive and require specialized facilities and trained operators. However, the advent of benchtop NMR spectrometers is making this technology more accessible.[25]

  • Magnetic Field Effects: The presence of paramagnetic species can broaden NMR signals, making them difficult to detect.

Experimental Protocol: In Situ (Flow) NMR Monitoring

  • System Setup:

    • For batch monitoring, a sealed NMR tube can be used if the reaction is slow enough.

    • For real-time monitoring, a flow NMR setup is required, where the reaction mixture is continuously circulated from the reactor through the NMR spectrometer.[31]

  • Reaction Monitoring:

    • Acquire a spectrum of the initial reaction mixture.

    • Initiate the reaction and acquire a series of 1D ¹H NMR spectra over time.

    • The appearance of new signals, particularly in the aliphatic region characteristic of cyclobutane protons, would indicate intermediate formation.[32] A study on cyclobutane formation used online-NMR to identify intermediates.[33]

  • Structural Confirmation:

    • If the intermediate is sufficiently long-lived, acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm the connectivity of the atoms in the proposed structure.[34]

Comparative Data Summary

TechniqueSample PhaseStructural InformationKey Observable Signals for this compound
FTIR Liquid, GasFunctional Groups~1550 cm⁻¹ (asymmetric NO₂) & ~1350 cm⁻¹ (symmetric NO₂)
Raman Solid, Liquid, GasMolecular FingerprintSymmetric NO₂ stretch, C-C ring breathing modes
NMR LiquidAtomic ConnectivityUnique ¹H and ¹³C chemical shifts for cyclobutane ring protons and carbons

Conclusion and Recommendation

For the unambiguous confirmation of a this compound intermediate, a multi-technique approach is often the most robust strategy.

  • Initial Screening and Kinetics: In situ FTIR is an excellent first choice for its ease of use, rapid data acquisition, and high sensitivity to the nitro functional group. It is ideal for initial reaction profiling, kinetic analysis, and process optimization.

  • Definitive Structural Proof: When definitive structural confirmation is required, in situ NMR is unparalleled. Despite its lower sensitivity, the detailed structural information it provides is often necessary to conclusively identify a novel intermediate.

  • Complementary and Aqueous Systems: In situ Raman serves as a powerful complementary technique to FTIR, especially for reactions in aqueous media or when analyzing symmetric vibrations of the carbon skeleton that are weak in the IR spectrum.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can design experiments that provide clear, actionable data, accelerating the development of robust and well-understood chemical processes.[2][35]

References

  • A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates. Benchchem.
  • Identifying Intermediates in a Reaction Mechanism. BOC Sciences.
  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. Available at: [Link]

  • How Are Reaction Intermediates Detected? (2025). YouTube.
  • Spectroscopic Methods for Studying Reaction Mechanisms. (2024). IGI Global. Available at: [Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU.
  • Online Reaction Monitoring with Fast and Flow-Compatible Diffusion NMR Spectroscopy. (2022). PubMed. Available at: [Link]

  • Monitoring Chemical Changes by Raman Spectroscopy. (2024). Spectroscopy Online. Available at: [Link]

  • Identifying reactive intermediates by mass spectrometry. (2021). PubMed Central. Available at: [Link]

  • NMR reaction monitoring in flow synthesis. (2017). PubMed Central. Available at: [Link]

  • Gomez, M. V., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-300. Available at: [Link]

  • Probe Based Raman Spectroscopy: A Guide. (2018). AZoM. Available at: [Link]

  • Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. (2016). Royal Society of Chemistry. Available at: [Link]

  • Time-Resolved Resonance Raman Spectroscopy: Exploring Reactive Intermediates. (2007). ResearchGate. Available at: [Link]

  • Koga, T., et al. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Polymers, 13(21), 3794. Available at: [Link]

  • Setup for in situ reaction monitoring of photocatalytic reactions using an ATR-FTIR probe. (2020). ResearchGate. Available at: [Link]

  • Time-Resolved Resonance Raman Identification and Structural Characterization of a Light Absorbing Transient Intermediate in the Photoinduced Reaction of Benzophenone in 2-Propanol. (2019). ACS Publications. Available at: [Link]

  • In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces. (2019). The Electrochemical Society. Available at: [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015). Royal Society of Chemistry. Available at: [Link]

  • Mettler Toledo ReactIR In Situ Reaction Analysis. Mettler Toledo. Available at: [Link]

  • Continuous Processing and Efficient in Situ Reaction Monitoring of a Hypervalent Iodine(III) Mediated Cyclopropanation Using Benchtop NMR Spectroscopy. (2016). ACS Publications. Available at: [Link]

  • Raman Process. Bruker. Available at: [Link]

  • Performance assessment of probe-based Raman spectroscopy systems for biomedical analysis. (2023). PubMed Central. Available at: [Link]

  • Probe enhanced, nano-Raman spectroscopy (PERS); A sensitive technique for vibrational surface spectroscopy. (2015). ResearchGate. Available at: [Link]

  • Raman Spectroscopy of Organic and Inorganic Molecules. (2022). PhysicsOpenLab. Available at: [Link]

  • Quantitative NMR methods for reaction and process monitoring. kluedo. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2019). Spectroscopy Online. Available at: [Link]

  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. (2019). Cardiff University. Available at: [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. Available at: [Link]

  • A Simple Introduction to Raman Spectral Identification of Organic Materials. (2021). Spectroscopy Online. Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • Characterization of Organic Reactions Using FTIR Spectroscopy. (2016). YouTube. Available at: [Link]

  • Supporting Information Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis. Royal Society of Chemistry. Available at: [Link]

  • Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development. (2025). PubMed Central. Available at: [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. doc brown. Available at: [Link]

  • Monitor Kinetics with FTIR Spectroscopy and Thermal Data. (2016). YouTube. Available at: [Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? (2024). Lab Manager. Available at: [Link]

  • Organic Chemistry Research Using FTIR Spectroscopy. (2014). YouTube. Available at: [Link]

  • NMR vs Raman vs IR Spectroscopy? (2018). Reddit. Available at: [Link]

  • Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. (2022). ResearchGate. Available at: [Link]

  • Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. (2022). PubMed Central. Available at: [Link]

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Gateway Analytical. Available at: [Link]

  • Real-time and in situ monitoring of mechanochemical milling reactions. (2012). PubMed. Available at: [Link]

  • Comparison of FT-IR and Raman Spectroscopy. (2022). ResearchGate. Available at: [Link]

  • FTIR, NIR and Raman – advantages and disadvantages for protein characterisation. (2021). Biopharma Group. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Puzzling Nature of a Strained Ring: The Conformation of Nitrocyclobutane

The cyclobutane ring is not a planar square but adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] The introduction of a substituent, such as a nitro group, leads to a dynamic equilibrium between two primary puckered conformations: one with the substituent in a pseudo-axial position and the other in a pseudo-equatorial position. The energetic preference for one conformation over the other is a subtle interplay of steric and electronic effects.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the equilibrium geometry and conformational preferences of such molecules. For monosubstituted cyclobutanes, the equatorial conformer is generally favored to minimize steric interactions.[3][4]

Computational Prediction of this compound Conformation:

A DFT calculation using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be a robust starting point for predicting the geometry of this compound.[5][6][7][8] Such a calculation would likely predict the equatorial conformer to be the more stable isomer. The puckering angle of the cyclobutane ring is another key parameter that can be computationally determined. For unsubstituted cyclobutane, experimental electron diffraction data indicates a puckering angle of about 20-35 degrees.[9][10] The presence of the nitro group is expected to slightly modify this angle, a prediction that can be quantified through computation.

Spectroscopic Fingerprints: Correlating Theory and Experiment

Spectroscopy offers a powerful means to probe molecular structure and validate computational predictions. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Data:

Experimentally obtained ¹³C NMR data for this compound shows distinct resonances for the carbon atoms in the ring.[2] This immediately confirms the presence of the cyclobutane scaffold.

Computational Prediction:

The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often implemented within DFT calculations, can predict NMR chemical shifts with considerable accuracy.[11][12] A comparison of the predicted ¹³C NMR spectrum for the computationally determined lowest-energy conformer of this compound with the experimental spectrum would provide a strong validation of the predicted structure.

Table 1: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (B3LYP/6-311++G(d,p))Experimental Chemical Shift (ppm)[2]
C-NO₂Value to be calculated(Value from experimental data)
C₂/C₄Value to be calculated(Value from experimental data)
C₃Value to be calculated(Value from experimental data)

(Note: Specific experimental values would be inserted here from the available data. The predicted values are placeholders for the outcome of a DFT calculation.)

Vibrational Spectroscopy (IR and Raman)

Experimental Approach:

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[13][14] For cyclobutane derivatives, characteristic vibrational frequencies associated with the ring puckering, C-H stretching, and substituent-specific modes can be observed.[9][15][16][17][18] The nitro group itself has characteristic symmetric and asymmetric stretching frequencies.[5]

Computational Prediction:

DFT calculations can predict the vibrational frequencies and their corresponding IR and Raman intensities.[5][19] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data.[20] A comparison of the scaled theoretical vibrational spectrum with an experimental spectrum would allow for the assignment of the observed bands to specific molecular motions.

Energetic Properties: A Computational Insight

Given that this compound is of interest for its energetic properties, understanding its stability and potential energy release is crucial. The heat of formation is a key thermochemical parameter in this regard.

Computational Prediction of Heat of Formation:

Accurately predicting the heat of formation for energetic materials is a significant challenge for computational chemistry. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are a common and reliable method for calculating heats of formation using DFT.[21][22][23] This approach minimizes the cancellation of errors in the electronic structure calculations. For nitroalkanes, high-level composite methods like G3 have also been shown to provide accurate results.[21][23]

Experimental Correlation:

Table 2: Predicted Energetic Properties of this compound

PropertyPredicted Value (Method)
Gas-Phase Heat of Formation (kJ/mol)Value to be calculated (Isodesmic Reaction with B3LYP/6-311++G(d,p))
C-NO₂ Bond Dissociation Energy (kJ/mol)Value to be calculated (DFT)

Experimental and Computational Workflows

To provide a practical context, the following sections detail standardized protocols for both experimental analysis and computational prediction.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal properties of a material. For an energetic compound like this compound, DSC can be used to determine its melting point and decomposition temperature, providing insights into its thermal stability.[25][26][27][28][29]

Step-by-Step Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium). An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified from the resulting thermogram.

Diagram of a DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference heat Heat at Constant Rate load->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram analyze Identify Transitions thermogram->analyze

Caption: Workflow for DSC analysis of this compound.

Computational Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for a standard DFT calculation to predict the structure and vibrational frequencies of this compound.[6][7][30][31][32]

Step-by-Step Methodology:

  • Input Structure Generation: A 3D model of this compound is built using molecular modeling software. Both axial and equatorial conformers should be created as starting points.

  • Computational Method Selection: A DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) are chosen.

  • Geometry Optimization: An unconstrained geometry optimization is performed for each starting conformer to find the lowest energy structure.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the predicted IR and Raman spectra.

  • Analysis of Results: The optimized geometric parameters (bond lengths, angles, dihedral angles) and the calculated vibrational frequencies are analyzed and compared with available experimental data or data from analogous compounds.

Diagram of a DFT Calculation Workflow

DFT_Workflow start Build Initial Structure (Axial & Equatorial) setup Select DFT Method (e.g., B3LYP/6-311++G(d,p)) start->setup opt Geometry Optimization setup->opt freq Frequency Calculation opt->freq analysis Analyze Results (Geometry, Frequencies) freq->analysis

Caption: Workflow for a DFT calculation of this compound.

Conclusion: The Synergy of Computation and Experiment

This guide illustrates that even in the absence of a complete experimental profile for a molecule like this compound, a robust understanding of its properties can be achieved through the synergy of computational chemistry and targeted experimental data. Computational models, when benchmarked against known data for related compounds, can provide reliable predictions for molecular structure, spectroscopic properties, and energetics. The available experimental ¹³C NMR data for this compound serves as a crucial anchor point for validating these theoretical models. As synthetic and analytical techniques advance, further experimental investigation of this compound will undoubtedly refine our understanding, and in turn, provide valuable data for the continued development and validation of computational methods. For researchers in materials science and drug discovery, this integrated approach is essential for accelerating the design and characterization of novel molecules with desired properties.

References

  • Vibrational Spectra of Substituted Cyclobutane Compounds. (DTIC)
  • Chemical and Biochemical Applications of Vibr
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (J Org Chem)
  • High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque. (DTIC)
  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (PubMed)
  • Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. (Journal of the Serbian Chemical Society)
  • Correlation analysis of the vibrational spectra and the structure of β-D-glucopyranose nitrates obtained by the DFT B3LYP quantum chemical method.
  • Cycloalkanes. (Imperial College London)
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (PubMed)
  • Observed and B3LYP/6-311++G level calculated vibrational frequencies...
  • A review on differential scanning calorimetry technique and its importance in the field of energetic materials.
  • High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
  • The Molecular Structure of Cyclobutane. (SciSpace)
  • Differential Scanning Calorimetry Analysis. (Intertek)
  • Theoretical Study of the Nitroalkane Thermolysis. 1. Computation of the Formation Enthalpy of the Nitroalkanes, Their Isomers and Radical Products.
  • Gas electron diffraction. (Wikipedia)
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Experimental and theoretical study of vibrational spectra of 3-nitrofluoranthene.
  • Correlations between theoretical and experimental determination of heat of formation of certain arom
  • Raman spectroscopy setup and experiments for the advanced undergradu
  • The correlation graphs of frequency between the experimental and...
  • Chapter 5.
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Experiment 5: IR/Raman spectroscopy and molecular modeling. (University of California, Berkeley)
  • NMR Spectroscopy of Cyclobutanes.
  • Best Practice DFT Protocols for Basic Molecular Comput
  • Differential Scanning Calorimetry (DSC) Analysis. (Smithers)
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. (Benchchem)
  • Expt.
  • Gas-phase electron diffraction from laser-aligned molecules. (UNL Digital Commons)
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Theoretical study of the nitroalkane thermolysis. 1. Computation of the formation enthalpy of the nitroalkanes, their isomers and radical products. (Semantic Scholar)
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. (Digital Commons@ETSU)
  • Gas-phase ion-molecule reactions of small nitroalkanes and their deproton
  • Systematic Study on the TD-DFT Calculated Electronic Circular Dichroism Spectra of Chiral Aromatic Nitro Compounds: A Comparison of B3LYP and CAM-B3LYP. (PubMed)
  • Gas-Phase Electron Diffraction.
  • Conformational Analysis of Monosubstituted Cyclohexane. (St.
  • Ultrafast Imaging of Molecules with Electron Diffraction. (OSTI.GOV)
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (PubMed)
  • 4.8: Conformations of Monosubstituted Cyclohexanes. (Chemistry LibreTexts)
  • Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. (SMU)
  • Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. (Chemical Reviews)
  • Infrared or Raman Spectroscopy?. (Edinburgh Instruments)
  • Jack D. Dunitz. (Wikipedia)
  • Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. (Journal of the Chemical Society, Perkin Transactions 2)
  • Aliphatic nitroalkanes: Evaluation of thermochemical data with complementary experimental and computational methods.
  • DFT Based Comput
  • 4.7: Conformations of Monosubstituted Cyclohexanes. (Chemistry LibreTexts)
  • Synthesis of Nitrones and Nitroalkanes via Chiral Cyclic Imines. (Organic Letters)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Nitrocyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling, management, and disposal of nitrocyclobutane (CAS No. 2625-41-4). As a compound with significant energetic properties, its management demands a protocol grounded in rigorous safety standards and scientific principles. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Section 1: Essential Safety Briefing & Hazard Synopsis

This compound is a highly flammable and reactive compound that must be handled with extreme care.[1][2][3] Its primary hazards stem from its flammability and the energetic nature of the nitro group, which makes it potentially reactive under conditions of heat or shock.[3] All personnel must review the Safety Data Sheet (SDS) and this guide before handling the substance.

Immediate Actions & Core Principles:

  • Never dispose of this compound down the drain or in standard waste streams.[4][5]

  • Always handle this chemical within a certified chemical fume hood to mitigate inhalation risks and contain potential incidents.[4]

  • Always wear the specified Personal Protective Equipment (PPE).

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][6]

  • Ensure all equipment used for handling is properly grounded and bonded to prevent static discharge.[1]

Section 2: In-Depth Hazard Profile and PPE Specifications

A foundational understanding of this compound's properties is critical for its safe management. The nitro group significantly influences its reactivity, rendering it a potent oxidizing agent.[3][6]

Property Value / Information Source(s)
CAS Number 2625-41-4[1][2]
Molecular Formula C₄H₇NO₂[1][2]
Molecular Weight 101.1 g/mol [2][7]
Appearance Colorless to pale yellow liquid or solid[3]
Primary Hazards H225: Highly flammable liquid and vapour[1][2]
Reactivity Profile Energetic properties; may decompose with heat or shock. As a nitroalkane, it can react violently with reducing agents and form explosive salts with inorganic bases.[3][6]
Hazardous Decomposition Combustion produces toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The use of appropriate PPE is the final and most critical barrier between the researcher and chemical exposure. The following equipment is mandatory.

PPE Item Specification Rationale & Citation
Eye & Face Protection Chemical safety goggles and a full-face shield.Standard safety goggles protect from splashes, but a face shield is required to protect the entire face from splashes of this hazardous material.[9][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Gloves must be inspected for tears before each use. Thicker gloves generally offer better protection.[4][10][11]
Body Protection Flame-retardant lab coat and a chemically resistant apron.Provides a barrier against spills and splashes while mitigating the risk associated with a highly flammable substance.[4][9]
Respiratory Protection Not required if handled exclusively within a certified fume hood. For spills or emergencies outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.A fume hood provides primary engineering control for vapors. Respirators are for non-routine situations and require prior training and fit-testing.[4][12]

Section 3: Waste Management: Collection & Segregation

Proper disposal begins with correct waste collection and segregation. Cross-contamination with incompatible materials can initiate a dangerous reaction. Nitroalkanes are known to be incompatible with reducing agents, strong bases, and metal oxides.[6]

Step-by-Step Waste Collection Protocol:
  • Select a Compatible Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound. Glass or plastic-coated glass bottles are often suitable. Ensure the container has a secure, tight-fitting cap.[5][13][14]

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste," "this compound," and list all constituents if it's a mixed waste stream. Include the appropriate hazard pictograms (e.g., flammable).[4][15]

  • Transfer Waste: Carefully transfer the this compound waste into the container inside a fume hood. Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Secure and Store: Tightly cap the container immediately after adding waste.[5] Store the container in a designated, cool, and well-ventilated satellite accumulation area that is away from heat sources and incompatible chemicals.[4] Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[16]

WasteCollectionWorkflow cluster_prep Preparation cluster_transfer Waste Transfer (in Fume Hood) cluster_storage Storage get_container Select Compatible Waste Container label_container Affix Hazardous Waste Label get_container->label_container Before adding waste transfer Pour Waste into Container (<80% Full) label_container->transfer secure Securely Cap Container transfer->secure store Place in Secondary Containment secure->store move Move to Designated Satellite Accumulation Area store->move EHS_pickup Arrange Disposal via EHS/Licensed Contractor move->EHS_pickup Await pickup

Caption: Waste collection and segregation workflow for this compound.

Section 4: Final Disposal Protocol

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all institutional waste disposal forms accurately. This documentation is a legal requirement and ensures the disposal company has a precise manifest of the waste.[4]

  • Container Inspection: Before the scheduled pickup, inspect the waste container for any signs of degradation, leaks, or improper labeling.

  • Handover: Follow your institution's specific procedures for handing over the waste to EHS or the licensed contractor.

Section 5: Emergency Procedures for Spills & Exposure

Accidents require immediate and correct action to prevent harm.

Spill Response

The response protocol depends on the size of the spill. For any major spill (greater than 100 mL, or any spill outside of a fume hood), evacuate the area and contact emergency services and your EHS department immediately.[17][18]

For a Minor Spill (<100 mL) inside a fume hood:

  • Alert Personnel: Immediately alert others in the lab.

  • Control Ignition Sources: Ensure all ignition sources are eliminated.[6][19]

  • Containment: Use a non-combustible absorbent material like sand, vermiculite, or dry earth to contain the spill.[6][20] Start from the outside of the spill and work inwards. Do not use paper towels or other combustible materials.[21]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent. Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.[4][17]

  • Label and Dispose: Seal and label the container of spill debris as "Hazardous Waste - this compound Spill Debris" and dispose of it according to the protocol in Section 3.

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (<100mL, in fume hood) assess->minor_spill Minor major_spill Major Spill (>100mL or outside hood) assess->major_spill Major alert Alert Area Personnel minor_spill->alert evacuate Evacuate Immediate Area major_spill->evacuate contain Contain with Inert Absorbent (e.g., Sand) alert->contain collect Collect Debris with Non-Sparking Tools contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Package & Label as Hazardous Waste decontaminate->dispose contact_ehs Contact EHS & Emergency Services (911) evacuate->contact_ehs secure_area Prevent Re-entry contact_ehs->secure_area

Caption: Emergency spill response decision tree for this compound.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[19][20] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Section 6: References

  • This compound | C4H7NO2 | CID 13703976 - PubChem - NIH. [Link]

  • Emergency Response Plan - Active AgriScience. [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Essential Chemical PPE - Trimaco. [Link]

  • SPILL RESPONSE PROCEDURES - Environmental Health and Safety. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • procedure for disposing of hazardous waste - MIT. [Link]

  • FACT SHEET: Hazardous Waste Disposal. [Link]

Sources

Navigating the Synthesis of Nitrocyclobutane: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and handling of novel compounds are fundamental to advancing chemical research and drug development. Nitrocyclobutane, a highly flammable and potentially hazardous compound, requires meticulous attention to safety protocols to mitigate risks. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural directives for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: The Chemical Profile of this compound
Core Principles of Protection: A Multi-Layered Approach

Effective protection from this compound exposure relies on a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on the critical role of PPE as the last line of defense.

Engineering Controls:

  • Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of vapors[4].

  • Explosion-Proof Equipment: Use only explosion-proof electrical equipment, including stirring plates, heating mantles, and ventilation systems, to prevent ignition of flammable vapors[4][5].

  • Grounding and Bonding: Properly ground and bond all containers and receiving equipment to prevent the buildup of static electricity[3].

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the correct use of PPE.

  • Restricted Access: Limit access to areas where this compound is handled and stored to authorized personnel only.

Personal Protective Equipment (PPE) for this compound: A Detailed Protocol

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Task/Scale Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Synthesis & Handling (<10g) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatNot generally required if handled in a certified fume hood with proper airflow.
Large-Scale Synthesis & Handling (>10g) or Distillation Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and a chemical-resistant apronAir-purifying respirator with organic vapor cartridges may be necessary based on risk assessment.
Transfer and Weighing Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a certified fume hood or ventilated enclosure.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) for large spills.
Procedural Guidance for PPE Usage

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly before donning any PPE.

  • Gown/Apron: Don the flame-resistant lab coat and, if required, a chemical-resistant apron.

  • Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, don the second pair over the first.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.

Doffing (Taking Off) PPE:

  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Untie and remove the lab coat and apron, folding the contaminated side inward.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands again thoroughly.

This sequence is designed to minimize the risk of cross-contamination.

Emergency Procedures: Responding to this compound Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes[3][6]. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[3][6]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once[6][7]. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration[7]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[3]. Never give anything by mouth to an unconscious person[3]. Seek immediate medical attention.

Spill and Disposal Management

Spill Response:

In the case of a spill, evacuate the immediate area and alert others. For small spills, if you are trained and have the appropriate PPE, absorb the material with a non-combustible absorbent material like sand or vermiculite. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal:

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect waste in a properly labeled, sealed container. Never dispose of this compound down the drain[4].

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Procedure involving this compound AssessScale Assess Scale of Operation Start->AssessScale AssessTask Assess Task Being Performed Start->AssessTask SmallScale Small Scale (<10g) AssessScale->SmallScale <10g LargeScale Large Scale (>10g) or Distillation AssessScale->LargeScale >10g or Distillation Transfer Transfer/Weighing AssessTask->Transfer Transfer/Weighing Spill Spill Cleanup AssessTask->Spill Spill PPE_Small Goggles, Nitrile/Neoprene Gloves, Flame-Resistant Lab Coat SmallScale->PPE_Small PPE_Large Goggles, Face Shield, Double Gloves, Flame-Resistant Lab Coat, Apron, Consider Respirator LargeScale->PPE_Large PPE_Transfer Goggles, Nitrile/Neoprene Gloves, Flame-Resistant Lab Coat Transfer->PPE_Transfer PPE_Spill Goggles, Face Shield, Heavy-Duty Gloves, Chemical Suit, Respirator/SCBA Spill->PPE_Spill

Caption: Decision tree for selecting appropriate PPE for handling this compound.

References

  • This compound | C4H7NO2 | CID 13703976 - PubChem. (n.d.). Retrieved from [Link]

  • nitro razredčilo - Chemius. (n.d.). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Brillux. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]

  • What to do in a chemical emergency - GOV.UK. (2024-10-10). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Essential Chemical PPE - Trimaco. (2023-09-08). Retrieved from [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. (2025-01-07). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrocyclobutane
Reactant of Route 2
Nitrocyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.